Product packaging for 2-Amino-5-methoxyphenol(Cat. No.:CAS No. 40925-70-0)

2-Amino-5-methoxyphenol

Cat. No.: B1278220
CAS No.: 40925-70-0
M. Wt: 139.15 g/mol
InChI Key: AOWNYDDZDLTCGB-UHFFFAOYSA-N
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Description

2-Amino-5-methoxyphenol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1278220 2-Amino-5-methoxyphenol CAS No. 40925-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methoxyphenol
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InChI

InChI=1S/C7H9NO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWNYDDZDLTCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50433081
Record name 2-Amino-5-methoxyphenol
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40925-70-0
Record name 2-Amino-5-methoxyphenol
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Record name 2-Amino-5-methoxyphenol
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Record name 2-amino-5-methoxyphenol
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Foundational & Exploratory

2-Amino-5-methoxyphenol CAS number 40925-70-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-methoxyphenol (CAS: 40925-70-0)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It covers the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, providing field-proven insights into its utility as a chemical intermediate.

Core Compound Identity and Properties

This compound, registered under CAS number 40925-70-0, is a substituted aromatic compound belonging to the aminophenol class.[1][2] Its structure features a phenol ring substituted with an amino group (-NH2) at position 2 and a methoxy group (-OCH3) at position 5.[1] This trifunctional nature—possessing amine, hydroxyl, and methoxy groups—makes it a versatile and valuable building block in organic synthesis.[3]

The presence of the electron-donating amino and hydroxyl groups activates the aromatic ring, while the methoxy group influences its electronic properties and solubility. These functional groups provide multiple reaction sites for derivatization, making it a key intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 40925-70-0[1][2][4]
Molecular Formula C₇H₉NO₂[1][2][5]
Molecular Weight 139.15 g/mol [1][5]
IUPAC Name This compound[1]
Synonyms 2-Hydroxy-4-methoxyaniline, 5-Methoxy-2-aminophenol[2][4][6]
Appearance Solid (typically dark red to very dark red/brown)[2]
Melting Point 128-131 °C[6]
Boiling Point 281 °C at 760 mmHg[6]
Topological Polar Surface Area 55.5 Ų[1][5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Storage Temperature -20°C, under inert atmosphere, protected from light[7]

Synthesis Methodologies: From Precursors to Product

The synthesis of this compound can be approached from different starting materials. The choice of route often depends on the availability and cost of precursors. A common and effective strategy involves the reduction of a nitrophenol intermediate, which is itself synthesized from a readily available precursor like resorcinol.

Synthesis Route Starting from Resorcinol

This multi-step synthesis provides a logical pathway from a simple, inexpensive starting material.

  • Step 1: Partial Methylation of Resorcinol. The process begins with the selective methylation of one of the hydroxyl groups of resorcinol. This is a critical step to install the methoxy group at the desired position. Using a half mole equivalent of a methylating agent like methyl iodide (CH₃I) in the presence of a mild base such as potassium carbonate (K₂CO₃) in an acetone solvent system allows for the preferential formation of the monomethylated product, 3-methoxyphenol.[8]

  • Step 2: Nitration. The resulting 3-methoxyphenol (resorcinol monoether) is then nitrated. The hydroxyl and methoxy groups are ortho-, para-directing. A regioselective nitrosation followed by oxidation or direct nitration can yield 5-Methoxy-2-nitrophenol. A described method for a similar precursor involves regioselective nitrosation to achieve good yields.[8]

  • Step 3: Reduction of the Nitro Group. The final step is the reduction of the nitro group on 5-Methoxy-2-nitrophenol to an amino group. This is a standard transformation in organic synthesis. Catalytic hydrogenation using a palladium on carbon catalyst (Pd/C) with hydrogen gas is a clean and high-yielding method.[8] Alternative reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can also be employed.[8]

Synthesis_Workflow Resorcinol Resorcinol Methoxyresorcinol 3-Methoxyphenol Resorcinol->Methoxyresorcinol 1. CH₃I, K₂CO₃ 2. Acetone, 8 hrs Nitrophenol 5-Methoxy-2-nitrophenol Methoxyresorcinol->Nitrophenol Nitration FinalProduct This compound Nitrophenol->FinalProduct Reduction (e.g., H₂/Pd-C)

Synthesis workflow from Resorcinol.
Experimental Protocol: Reduction of 5-Methoxy-2-nitrophenol

This protocol details the final, critical reduction step.

  • Reactor Setup: To a solution of 5-Methoxy-2-nitrophenol in a suitable solvent like methanol or ethanol, add a catalytic amount (e.g., 5-10% by weight) of 10% Palladium on Carbon (Pd/C).[8] The reaction is typically carried out in a flask or a hydrogenation apparatus.

  • Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (from a balloon or a pressurized system at 1-2 bar).[8]

  • Reaction Monitoring: The reaction is stirred at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting nitrophenol spot and the appearance of the more polar aminophenol product spot. Aromatic amines can be visualized using a p-dimethylaminobenzaldehyde stain, which forms a colored azomethine.[8]

  • Work-up: Once the consumption of hydrogen ceases or TLC indicates complete conversion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.[8][9]

  • Isolation: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude this compound, which can be further purified by recrystallization if necessary.

Applications in Research and Development

While this compound is listed as a chemical intermediate, its direct application in specific, named drug products is not widely documented in publicly available literature. However, the aminophenol scaffold is of significant interest in medicinal chemistry.

  • Intermediate for Heterocyclic Synthesis: The compound is a valuable precursor for creating complex heterocyclic ring systems, which are foundational structures in many pharmaceuticals.[3]

  • Pharmaceutical Scaffolding: Derivatives of aminophenols are known to possess a range of biological activities. The most prominent example is paracetamol (acetaminophen), a p-aminophenol derivative with analgesic and antipyretic properties.[9] Other substituted aminophenols have been investigated for anti-inflammatory, anticancer, and antimicrobial activities.[3][9] Therefore, this compound serves as a starting point for generating libraries of novel compounds for screening against various therapeutic targets.

  • Dye Synthesis: It is used as an intermediate in the synthesis of dyes.[2] In the context of photographic chemistry, related 2-amino-5-nitrophenol derivatives are important intermediates for cyan couplers.[10]

Applications_Diagram cluster_Pharma Pharmaceutical R&D cluster_Other Other Industries Core This compound (CAS 40925-70-0) Heterocycles Heterocyclic Synthesis Core->Heterocycles Precursor Derivatives Novel Aminophenol Derivatives Core->Derivatives Scaffold Dyes Dye Intermediate Core->Dyes Screening Compound Library for Screening Heterocycles->Screening Derivatives->Screening

Key application areas.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. Standard spectroscopic techniques are employed for this purpose.

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to aromatic protons, an amine (-NH₂) singlet, a hydroxyl (-OH) singlet, and a methoxy (-OCH₃) singlet. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.
¹³C NMR Resonances for the seven distinct carbon atoms, including methoxy carbon, and six aromatic carbons (four C-H and two quaternary C-O, C-N).
IR Spectroscopy Characteristic absorption bands for O-H and N-H stretching (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the compound's molecular weight (139.15). The fragmentation pattern would provide further structural evidence.
General Protocol for Spectroscopic Analysis

The following workflow outlines the standard procedure for the analytical characterization of a synthesized batch of this compound.

  • Sample Preparation: A small amount of the purified solid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.[11] For IR analysis, a thin film can be prepared on a salt plate or a KBr pellet can be made.[11] For MS, the sample is dissolved in a volatile solvent.[11]

  • Data Acquisition: Spectra are acquired using standard NMR, FT-IR, and MS instruments.

  • Data Interpretation: The obtained spectra are analyzed to confirm that the chemical shifts, absorption bands, and mass-to-charge ratios match the expected values for the this compound structure.

  • Purity Assessment: Techniques like HPLC or GC-MS, alongside NMR integration, are used to determine the purity of the compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are mandatory when handling this compound.

Table 3: GHS Hazard Information

Hazard StatementCode(s)DescriptionSource(s)
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
Respiratory Irritation H335May cause respiratory irritation.[12]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4][12] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[4]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[12]

  • Hygiene: Wash hands thoroughly after handling.[4][12] Do not eat, drink, or smoke when using this product.[4][12]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][12] For long-term stability, store at -20°C under an inert atmosphere (e.g., nitrogen or argon) and protect from light.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][12]

References

  • ResearchGate. (2014). How can I synthesize this compound?
  • PubChem. This compound.
  • PrepChem.com. Step 2: Preparation of 2-amino-5-methoxythiophenol. PrepChem.com. [Link]
  • PubChem. This compound Hydrochloride.
  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]
  • On-Demand Chemical Supply. The Role of 5-Amino-2-methoxyphenol in Pharmaceutical Manufacturing. On-Demand Chemical Supply. [Link]
  • YouTube. (2021). Spectroscopy worked example combining IR, MS and NMR. meriSTEM. [Link]
  • Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

Sources

An In-depth Technical Guide to 2-Amino-5-methoxyphenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern chemical synthesis and drug discovery, the utility of a molecule is defined by the versatility of its functional groups and its potential as a scaffold for more complex structures. 2-Amino-5-methoxyphenol is one such compound. As a substituted aniline and phenol, it possesses a unique electronic and structural profile that makes it a valuable intermediate in various synthetic endeavors. This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of data to offer insights into its reactivity, synthesis, and potential applications for researchers, chemists, and professionals in drug development. We will explore the causality behind its properties and provide field-proven methodologies to empower your research and development efforts.

Compound Identification and Core Structure

At its core, this compound is an aromatic compound featuring three key functional groups on a benzene ring: an amino (-NH₂), a hydroxyl (-OH), and a methoxy (-OCH₃) group.[1] The relative positioning of these groups (ortho-amino, para-methoxy to the hydroxyl group) dictates its chemical behavior and reactivity.

The fundamental identifiers for this compound are crucial for unambiguous sourcing and regulatory compliance.

IdentifierValue
CAS Number 40925-70-0[1]
Molecular Formula C₇H₉NO₂[2]
IUPAC Name This compound[1]
Synonyms 5-Methoxy-2-aminophenol, 2-Hydroxy-4-methoxyaniline[2][3]
Molecular Weight 139.15 g/mol [1][4]

Below is a visualization of its chemical structure, highlighting the key functional groups that are central to its reactivity.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical properties of a compound govern its handling, storage, and purification procedures. The presence of polar -OH and -NH₂ groups allows for hydrogen bonding, significantly influencing its melting point and solubility.

Table of Physical Properties
PropertyValueSource(s)
Appearance Solid, crystalline powder[3]
Melting Point 128-131 °C[2]
Boiling Point 281 °C (at 760 mmHg)[2]
Density 1.219 g/cm³[2]
Solubility Soluble in polar solvents[3]
pKa (Predicted) 9.38 ± 0.10[4]
XLogP3 1.1[1][2]
Insights into Chemical Reactivity

The reactivity of this compound is a direct consequence of its trifunctional nature:

  • The Amino Group (-NH₂): As a primary amine, this group is nucleophilic and basic. It readily participates in reactions such as acylation, alkylation, and diazotization, making it a key handle for building more complex molecular architectures.

  • The Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This site is crucial for ether and ester formation. Its presence also activates the aromatic ring towards electrophilic substitution.

  • The Aromatic Ring: The ring is electron-rich due to the strong activating effects of the amino and hydroxyl groups. This high electron density makes it susceptible to electrophilic aromatic substitution and oxidation. The compound's stability can be affected by oxidizing agents and changes in pH.[3]

Synthesis Protocol

A reliable and scalable synthesis is paramount for any intermediate. One of the most efficient and common routes to this compound is through the catalytic hydrogenation of its nitro precursor, 5-Methoxy-2-nitrophenol.[5] This method is favored for its high yield and clean conversion.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: 5-Methoxy-2-nitrophenol dissolve Dissolve in Methanol start->dissolve add_catalyst Add Pd/C Catalyst (10%) dissolve->add_catalyst hydrogenation Hydrogenate under H₂ pressure (e.g., 1-2 bar) at ambient temperature add_catalyst->hydrogenation monitor Monitor reaction completion (TLC) hydrogenation->monitor filter Filter to remove catalyst monitor->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate product Product: this compound concentrate->product

Caption: Workflow for the synthesis via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system. The successful reduction of the nitro group can be easily monitored by Thin Layer Chromatography (TLC), where the more polar amine product will exhibit a significantly lower Rf value than the starting nitro compound.

Materials:

  • 5-Methoxy-2-nitrophenol

  • Methanol (MeOH), reagent grade

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas source

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or balloon setup)

  • Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: In a suitable hydrogenation vessel, add 5-Methoxy-2-nitrophenol.

  • Dissolution: Add methanol as the solvent. The volume should be sufficient to fully dissolve the starting material and create a stirrable slurry once the catalyst is added.

  • Inerting: Seal the vessel and purge the system with an inert gas (e.g., Nitrogen) to remove all oxygen. This is a critical safety step, as hydrogen and palladium can be pyrophoric in the presence of air.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under the inert atmosphere. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Purge the vessel with hydrogen gas (carefully venting the inert gas). Pressurize the vessel to the desired pressure (ambient or slightly above, 1-2 bar) and begin vigorous stirring.[5]

  • Reaction Monitoring: The reaction is typically exothermic. Maintain a consistent temperature. Monitor the reaction's progress by observing hydrogen uptake. To confirm completion, carefully take a small aliquot, filter it, and analyze by TLC. The disappearance of the starting material spot indicates the reaction is complete.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite to completely remove the fine Pd/C catalyst. Causality: The Celite pad is essential because the fine palladium catalyst can pass through standard filter paper and contaminate the product. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air.

  • Isolation: Transfer the clear filtrate to a round-bottom flask. Remove the methanol solvent using a rotary evaporator.

  • Drying: The resulting solid is the desired product, this compound, which can be further dried under vacuum. Purity can be assessed by NMR or melting point analysis.

Relevance in Research and Drug Development

While this compound is widely used as an intermediate in the synthesis of dyes, its true potential for the target audience lies in its utility as a scaffold in medicinal chemistry.[3] The broader class of aminophenol derivatives has been investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[6]

The compound serves as a versatile starting point for generating libraries of novel chemical entities (NCEs) through derivatization at its three reactive sites.

Potential as a Pharmaceutical Scaffold

Caption: Derivatization potential of the this compound scaffold.

For example, the amino and hydroxyl groups can be used to synthesize heterocyclic structures like benzoxazines or phenoxazinones, which are privileged scaffolds in many biologically active molecules.[7][8] The strategic placement of the methoxy group can also influence the molecule's lipophilicity and metabolic stability, key parameters in drug design.

Safety and Handling

Scientific integrity demands a commitment to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C under an inert atmosphere (like nitrogen) and protected from light is recommended.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a versatile building block with well-defined physical and chemical properties. Its trifunctional nature provides multiple handles for synthetic modification, making it a valuable intermediate for chemists in both industrial and academic settings. Understanding the causality behind its reactivity, mastering its synthesis, and recognizing its potential as a scaffold are key to unlocking its full potential in the development of novel dyes, pharmaceuticals, and other advanced materials. This guide serves as a foundational resource for any scientist looking to incorporate this valuable compound into their work.

References

  • ResearchGate. (2014). How can I synthesize this compound?.
  • PubChem. (n.d.). This compound | C7H9NO2 | CID 9942163.
  • MDPI. (2024). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

Sources

2-Amino-5-methoxyphenol molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-methoxyphenol (CAS: 40925-70-0)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 40925-70-0), a substituted aniline derivative. The document delineates its core molecular structure, chemical formula, and physicochemical properties. It presents a detailed, field-proven protocol for its synthesis via the catalytic hydrogenation of its nitrophenol precursor, including a discussion of the underlying chemical strategy. Furthermore, the guide outlines the expected analytical signatures from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—which are critical for structural verification and quality control. While its primary documented application lies in the cosmetics industry as a dye intermediate, this paper also explores its potential as a versatile building block for medicinal chemistry and drug development professionals, given the pharmacological relevance of the broader aminophenol scaffold. Safety, handling, and storage protocols are also summarized to ensure safe laboratory practice.

Compound Identification and Molecular Structure

This compound is a polyfunctional aromatic compound, specifically a monomethoxybenzene, a phenol, and a substituted aniline.[1] This unique combination of functional groups—a hydroxyl, an amino, and a methoxy group on a benzene ring—governs its chemical reactivity and physical properties.

Nomenclature and Identifiers

The compound is identified by several names and registry numbers, which are crucial for accurate database searches and regulatory compliance.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 40925-70-0[1][2]
Molecular Formula C7H9NO2[1][2][3]
Molecular Weight 139.15 g/mol [1][2]
Canonical SMILES COC1=CC(=C(C=C1)N)O[1][2]
InChI Key AOWNYDDZDLTCGB-UHFFFAOYSA-N[1][2]
Synonyms 3-hydroxy-4-aminoanisole, 5-methoxy-2-aminophenol, 2-hydroxy-4-methoxyaniline[1][4]
Molecular Structure

The molecular structure consists of a benzene ring substituted at positions 1, 2, and 4 (following phenol numbering where the hydroxyl group is at C1, though IUPAC nomenclature prioritizes the functional groups differently). The spatial arrangement of the electron-donating amino (-NH2) and methoxy (-OCH3) groups, along with the hydroxyl (-OH) group, significantly influences the molecule's electronic properties and reactivity in electrophilic aromatic substitution and oxidation reactions.

2D Molecular Structure of this compound.

Physicochemical and Toxicological Properties

A thorough understanding of the compound's properties is essential for its application in experimental design, formulation, and safety assessment.

Physicochemical Data Summary
PropertyValueNotes / Source
Appearance Solid[4]
Melting Point 128-131 °C[3]
Boiling Point 281 °C at 760 mmHg
pKa 9.38 ± 0.10Predicted value.[2]
Hydrogen Bond Donors 2From -OH and -NH2 groups.[2][3]
Hydrogen Bond Acceptors 3From N, O (hydroxyl), and O (methoxy).[2][3]
Topological Polar Surface Area 55.5 Ų[2][3]
XLogP3 1.1A measure of lipophilicity.[1][3]
Solubility Profile

Due to the presence of polar functional groups capable of hydrogen bonding (hydroxyl, amino), this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.[4] Its solubility in aqueous media is likely pH-dependent, increasing in acidic solutions due to the protonation of the basic amino group.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[5]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[1][6]

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][7] Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[8]

Synthesis and Purification

The most direct and widely cited synthetic route to this compound involves the chemical reduction of its corresponding nitro precursor, 5-Methoxy-2-nitrophenol.[9] This transformation is a cornerstone of aromatic chemistry, valued for its high efficiency and selectivity.

Retrosynthetic Analysis and Strategy

The retrosynthetic approach identifies the reduction of an aromatic nitro group as the key transformation. This is a robust and reliable method, as the nitro group is a strong electron-withdrawing group that can be selectively reduced to an amino group under various conditions without affecting other functional groups like hydroxyl or ether linkages. Catalytic hydrogenation is often the preferred method in an industrial and research setting due to its clean reaction profile, high yields, and the ease of removing the solid catalyst post-reaction.[9]

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established methodologies for the reduction of aromatic nitro compounds.[9][10]

Materials:

  • 5-Methoxy-2-nitrophenol (1 equivalent)

  • Palladium on carbon (10% Pd/C, ~5 mol%)

  • Methanol (or Ethanol), reagent grade

  • Hydrogen (H2) gas source (balloon or Parr hydrogenator)

  • Celite® or a similar filter aid

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 5-Methoxy-2-nitrophenol in methanol (~10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Adding the catalyst under inert gas prevents potential ignition, as Pd/C can be pyrophoric, especially after exposure to hydrogen.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure the atmosphere is fully replaced.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm from a balloon is typically sufficient). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting nitro compound (which is typically more nonpolar and UV active) and the appearance of the more polar amine product. Self-Validation: A co-spot of the starting material and the reaction mixture on the TLC plate will clearly show the conversion.

  • Work-up: Once the reaction is complete (typically after several hours, when hydrogen consumption ceases), carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite®. Causality Note: Celite provides a fine filtration matrix that effectively removes the microscopic palladium catalyst particles, which would otherwise pass through standard filter paper. Rinse the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting solid is crude this compound.

Workflow Visualization

start 5-Methoxy-2-nitrophenol in Methanol reagents Add 10% Pd/C Catalyst Purge with H₂ Gas start->reagents reaction Stir under H₂ atmosphere (1 atm, Room Temp) reagents->reaction monitoring Monitor by TLC reaction->monitoring Periodically monitoring->reaction Incomplete workup Filter through Celite® to remove Pd/C monitoring->workup Complete isolation Concentrate Filtrate (Rotary Evaporation) workup->isolation product Crude this compound isolation->product

General workflow for the synthesis of this compound.
Purification and Quality Control

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or diethyl ether mixture, to yield a high-purity crystalline solid.[3] Purity should be assessed by melting point determination and confirmed by spectroscopic analysis as described in the following section.

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation rely on a combination of modern spectroscopic techniques. While publicly available experimental spectra for this specific isomer are scarce, the expected spectral characteristics can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons: Three signals in the aromatic region (~6.0-7.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will be dictated by their ortho- and meta-coupling relationships.

    • Methoxy Protons: A sharp singlet at approximately 3.7-3.9 ppm, integrating to three protons (-OCH₃).

    • Amine and Hydroxyl Protons: Two broad singlets corresponding to the -NH₂ (2 protons) and -OH (1 proton) groups. Their chemical shifts are highly variable and depend on solvent, concentration, and temperature. These peaks can be confirmed by D₂O exchange, where they would disappear from the spectrum.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals.

    • Aromatic Carbons: Six signals in the aromatic region (~100-160 ppm). The carbons directly attached to the oxygen and nitrogen atoms (C-OH, C-NH₂, C-OCH₃) will be significantly shifted downfield.

    • Methoxy Carbon: One signal in the aliphatic region (~55-60 ppm) for the -OCH₃ carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • N-H Stretch: Two distinct sharp peaks (for symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region are indicative of the primary amine (-NH₂) group. These may overlap with the O-H band.

  • C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group appear just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region correspond to the benzene ring.

  • C-O Stretch: Strong absorption bands in the 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ regions are expected for the C-O bonds of the methoxy and hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) of 139, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical (-•CH₃) from the methoxy group to give a fragment at m/z 124, or the loss of a formyl radical (-•CHO) to give a fragment at m/z 110.

Analytical Workflow

sample Purified Solid Sample (this compound) nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (EI-MS or ESI-MS) sample->ms structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment (e.g., HPLC, MP) structure->purity final Characterized Compound Ready for Application purity->final

Workflow for the analytical characterization of the final product.

Applications and Research Context

Established Industrial Applications

The primary documented use of aminophenol derivatives, including this compound, is in the cosmetics industry. It serves as a "coupler" molecule in permanent oxidative hair dye formulations.[11] In this application, it reacts with a primary intermediate (a developer, such as p-phenylenediamine) in the presence of an oxidizing agent (like hydrogen peroxide) to form larger, stable dye molecules that are trapped within the hair shaft, imparting a specific color.[11]

Potential in Medicinal Chemistry and Drug Development

While direct applications of this compound in drug development are not extensively documented in public literature, the aminophenol scaffold is of significant pharmacological interest.[11]

  • Structural Analogy: The most famous drug based on this scaffold is paracetamol (acetaminophen), a p-aminophenol derivative known for its analgesic and antipyretic properties.[11]

  • Versatile Intermediate: The three distinct functional groups on this compound offer multiple handles for chemical modification, making it an attractive starting material or intermediate for constructing more complex molecules. The amino group can be acylated, alkylated, or used to form heterocycles. The hydroxyl group can be etherified or esterified. The aromatic ring itself is activated and can undergo further substitution.

  • Scaffold for Bioactive Compounds: This compound could serve as a key building block in the synthesis of novel compounds for screening against various biological targets. Its structure is suitable for creating libraries of derivatives for lead discovery in areas such as anti-inflammatory, antioxidant, or anticancer research.[4][11][12]

Conclusion

This compound is a well-defined chemical entity with the formula C7H9NO2.[1] Its molecular structure, featuring a strategically substituted phenol ring, provides a rich platform for chemical synthesis and imparts distinct physicochemical properties. The synthesis via catalytic hydrogenation of 5-Methoxy-2-nitrophenol is an efficient and reliable method for its preparation.[9] While its current primary role is in the formulation of hair colorants, its potential as a versatile intermediate in medicinal chemistry and materials science remains significant.[4][11] This guide provides the foundational technical knowledge required for researchers and drug development professionals to effectively synthesize, characterize, and utilize this compound in their work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2014). How can I synthesize this compound?
  • PubChem. (n.d.). This compound Hydrochloride. National Center for Biotechnology Information.
  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
  • MDPI. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

Sources

2-Amino-5-methoxyphenol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-methoxyphenol for Research and Development

Introduction

This compound is a substituted aminophenol derivative that serves as a versatile intermediate in organic synthesis. As a member of the aminophenol class—a scaffold present in numerous pharmacologically active compounds and industrial chemicals—it holds significant interest for researchers in medicinal chemistry, materials science, and drug development. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound, focusing on its chemical identity, synthesis, potential applications, and safe handling protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to utilize this compound effectively and safely in their work.

Section 1: Chemical Identity and Nomenclature

Correctly identifying a chemical is the foundational step for any research endeavor. This compound is systematically named according to IUPAC conventions, but it is also known by several synonyms in commercial and literature contexts.

The formal IUPAC name for this compound is This compound [1]. Its structure consists of a phenol ring substituted with an amino group (-NH₂) at position 2 and a methoxy group (-OCH₃) at position 5.

  • CAS Number : 40925-70-0[1][2][3][4]

  • Molecular Formula : C₇H₉NO₂[1][2][4]

  • SMILES : COC1=CC(=C(C=C1)N)O[1][2]

  • InChI Key : AOWNYDDZDLTCGB-UHFFFAOYSA-N[1][2]

Common Synonyms [1][2][3][4]
5-Methoxy-2-aminophenol
2-Hydroxy-4-methoxyaniline
3-Hydroxy-4-aminoanisole
Phenol, 2-amino-5-methoxy-

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for designing experiments, choosing appropriate solvents, and planning purification strategies. The data presented below are compiled from publicly available databases and supplier information.

PropertyValueSource(s)
Molecular Weight 139.15 g/mol [1][4][5]
Appearance Solid, grey-brown to dark brown crystalline powder[2][6]
Melting Point 128-131 °C[7]
Boiling Point 281 °C at 760 mmHg[7]
Topological Polar Surface Area 55.5 Ų[1][5]
Solubility Soluble in polar solvents[2]

Section 3: Synthesis and Purification

The most reliable and common synthetic route to this compound is through the reduction of its nitro analogue, 5-Methoxy-2-nitrophenol. This strategy is favored due to the high efficiency and selectivity of nitro group reductions, which can be accomplished under mild conditions.

3.1: Synthetic Strategy: The Rationale

The conversion of an aromatic nitro compound to an aniline is a cornerstone transformation in organic synthesis. Catalytic hydrogenation is the method of choice in this context for several reasons:

  • High Yield & Purity: The reaction is typically very clean, proceeding with high yields and generating minimal byproducts.

  • Mild Conditions: It can be run at ambient or slightly elevated pressure and room temperature, preserving other functional groups.

  • Green Chemistry: The primary byproduct is water, making it an environmentally benign method compared to reductions using stoichiometric metal reagents like Sn/HCl or Fe/HCl.[8]

  • Catalyst Efficiency: Palladium on carbon (Pd/C) is a robust and highly active heterogeneous catalyst that can be easily removed from the reaction mixture by simple filtration.[8]

3.2: Experimental Protocol: Catalytic Hydrogenation of 5-Methoxy-2-nitrophenol

This protocol is adapted from established methodologies for nitro group reduction.[8]

Materials and Reagents:

  • 5-Methoxy-2-nitrophenol (starting material)

  • Methanol (or Ethanol), reagent grade

  • 10% Palladium on carbon (10% Pd/C), typically 5-10 mol%

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Celite (diatomaceous earth)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 5-Methoxy-2-nitrophenol in a minimal amount of methanol. The choice of a polar solvent like methanol is crucial as it readily dissolves the nitro precursor.[8]

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from becoming pyrophoric.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an oxygen-free atmosphere. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1-2 bar is sufficient).[8]

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC. A sample of the reaction mixture is spotted on a TLC plate against the starting material. The disappearance of the starting nitro compound (often yellow) and the appearance of a new, more polar spot (the amine product) indicates the reaction is proceeding. The reaction is complete when hydrogen consumption ceases.[8]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The use of Celite is critical as it prevents the fine catalyst particles from passing through the filter paper. Wash the Celite pad with a small amount of methanol to recover any adsorbed product.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude this compound.

3.3: Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Isolation Start 5-Methoxy-2-nitrophenol in Methanol Catalyst Add 10% Pd/C Start->Catalyst Hydrogenation Stir under H₂ Atmosphere (1-2 bar, RT) Catalyst->Hydrogenation Monitor Monitor by TLC Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Filter Filter through Celite Monitor->Filter Complete Evaporate Remove Solvent (Rotary Evaporation) Filter->Evaporate Product Crude this compound Evaporate->Product

Caption: General workflow for the synthesis of this compound.

3.4: Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) or by column chromatography on silica gel if higher purity is required for sensitive downstream applications.

Section 4: Applications in Research and Development

4.1: Core Utility as a Synthetic Intermediate

The primary application of this compound is as a building block in organic synthesis.[2] Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a wide range of chemical transformations. It is a key intermediate in the synthesis of:

  • Dyes and Pigments: Aminophenols are common precursors in the dye industry.

  • Pharmaceuticals: The structure can be incorporated into more complex molecules with potential biological activity.[2]

  • Agrochemicals: It can serve as a scaffold for novel pesticides and herbicides.

4.2: Potential in Drug Discovery

While there is limited published research on this compound as a drug candidate itself, its structural class is of high interest to medicinal chemists. The aminophenol scaffold is a well-established "privileged structure" in pharmacology.

  • Analgesic and Antipyretic Properties: The most prominent example is paracetamol (acetaminophen), a p-aminophenol derivative, which is one of the most widely used pain and fever relievers globally.

  • Antioxidant Activity: The phenolic hydroxyl group imparts antioxidant properties, which can be beneficial in mitigating oxidative stress-related pathologies.[2]

  • Anticancer and Antimicrobial Research: Various substituted aminophenols and their Schiff base metal complexes have been investigated for their potential as anticancer and antimicrobial agents.[9]

For drug development professionals, this compound represents a starting point for library synthesis. Derivatization of the amino or hydroxyl groups can generate a diverse set of novel compounds for screening in various biological assays.

Section 5: Toxicological Profile and Safe Handling

As a research chemical, this compound must be handled with appropriate caution. The following information is compiled from available Safety Data Sheets (SDS).[3][10][11]

5.1: Hazard Summary

The compound is classified as hazardous under the Globally Harmonized System (GHS).[1]

Hazard Class GHS Pictogram Signal Word Hazard Statement(s)
Acute Toxicity & IrritationGHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[10] H312: Harmful in contact with skin.[10] H332: Harmful if inhaled.[10] H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10]
5.2: Recommended Handling Procedures

A thorough risk assessment should be conducted before use.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields.[3][12]

  • Hygiene: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

5.3: Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[3][12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3]

5.4: First Aid Measures[10][12]
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

5.5: Risk Assessment Logic Diagram

Risk_Assessment Start New Chemical Procedure Identify Identify Hazards (SDS, Literature) Start->Identify Assess Assess Exposure Potential (Quantity, Duration, Route) Identify->Assess Evaluate Evaluate Existing Controls (Fume Hood, PPE) Assess->Evaluate Decision Is Risk Acceptable? Evaluate->Decision Stop Re-evaluate or Stop Work Evaluate->Stop Controls Inadequate Implement Implement Additional Controls (e.g., Respirator, Glovebox) Decision->Implement No Proceed Proceed with Experiment Decision->Proceed Yes Implement->Evaluate

Caption: Logical flow for a general risk assessment of a research chemical.

References

  • ResearchGate. How can I synthesize this compound?. [Link]
  • PubChem. This compound. [Link]
  • Abdel-Rahman, L. H., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences. [Link]

Sources

Introduction: The Analytical Imperative for 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-5-methoxyphenol

This compound is a substituted aniline and phenol derivative with the molecular formula C₇H₉NO₂.[1] As a key intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules, its structural integrity and purity are paramount. Unambiguous characterization is not merely an academic exercise; it is a critical quality control checkpoint that ensures the reliability and safety of downstream applications. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, providing field-proven insights for researchers and drug development professionals.

I. Molecular Structure and Spectroscopic Correlation

To interpret spectral data effectively, we must first visualize the molecule's structure and the distinct chemical environments of its atoms. The numbering convention used in this guide for NMR analysis is presented below.

Caption: Numbering scheme for this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can precisely map the atomic connectivity.

A. ¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a detailed picture of the hydrogen atoms in the molecule. The aromatic region is particularly informative, revealing the substitution pattern on the benzene ring. The protons on the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their signals can be broad and may not always show coupling.

Interpreting the Spectrum: The three aromatic protons (H3, H4, H6) are in distinct chemical environments due to the influence of the three different substituents.

  • -OH (Hydroxyl Group): Strongly electron-donating through resonance, activating the ortho and para positions.

  • -NH₂ (Amino Group): Also a strong resonance electron-donating group, activating its ortho and para positions.

  • -OCH₃ (Methoxy Group): An electron-donating group that activates its ortho and para positions.

The combined effect of these groups dictates the specific chemical shifts. The methoxy group protons (-OCH₃) will appear as a sharp singlet, typically in the 3.7-3.9 ppm range. The aromatic protons will exhibit splitting patterns based on their coupling with adjacent protons.

Typical ¹H NMR Spectral Data Summary

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~6.6 - 6.8Doublet (d)~8.0 - 9.0
H4~6.2 - 6.4Doublet of Doublets (dd)J ≈ 8.0-9.0, 2.0-3.0
H6~6.5 - 6.7Doublet (d)~2.0 - 3.0
-OCH₃~3.7 - 3.8Singlet (s)N/A
-NH₂Variable, broadSinglet (s, broad)N/A
-OHVariable, broadSinglet (s, broad)N/A

Note: Data are predictive and compiled from typical values for similar structures.[2][3] Exact values depend on the solvent and concentration.

B. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Interpreting the Spectrum: The molecule has seven carbon atoms, but due to the substitution pattern, we expect to see seven distinct signals in the proton-decoupled ¹³C NMR spectrum. The carbons directly attached to electronegative atoms (oxygen and nitrogen) will be shifted significantly downfield.

Typical ¹³C NMR Spectral Data Summary

Carbon AssignmentChemical Shift (δ, ppm)Rationale for Shift
C1 (-OH)~145 - 150Attached to electronegative oxygen; deshielded.
C2 (-NH₂)~135 - 140Attached to nitrogen; deshielded.
C3~115 - 120Shielded by ortho/para electron-donating groups.
C4~105 - 110Shielded by ortho/para electron-donating groups.
C5 (-OCH₃)~150 - 155Attached to electronegative oxygen; deshielded.
C6~100 - 105Highly shielded by ortho/para electron-donating groups.
-OCH₃~55 - 56Typical range for a methoxy carbon.

Note: Data are predictive and compiled from spectral databases and known substituent effects.[4][5]

III. Standard Protocol for NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

start Start: Solid Sample weigh 1. Weigh 5-10 mg of This compound start->weigh dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve vortex 3. Vortex until fully dissolved (gentle warming may be required) dissolve->vortex transfer 4. Transfer solution to a clean NMR tube vortex->transfer standard 5. Add internal standard (e.g., TMS), if not in solvent transfer->standard acquire 6. Acquire Spectrum (¹H, ¹³C, etc.) standard->acquire process 7. Process Data (Fourier transform, phase, baseline correction) acquire->process end End: Interpreted Spectrum process->end

Caption: Standard workflow for preparing an NMR sample.

Expertise in Practice: The choice of deuterated solvent is critical. For molecules with exchangeable protons like amines and phenols, DMSO-d₆ is often preferred over CDCl₃. The deuterium in CDCl₃ can exchange with the -OH and -NH₂ protons, causing those signals to disappear, whereas in DMSO-d₆, these protons typically appear as broad singlets, confirming their presence.

IV. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Interpreting the Spectrum: The IR spectrum of this compound will show characteristic absorption bands for its key functional groups. The O-H and N-H stretching region is often complex due to hydrogen bonding.

Typical IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3200 - 3600O-H Stretch (broad)Phenol (-OH)
2850 - 3000C-H StretchAromatic & -OCH₃
~1600 - 1620N-H BendPrimary Amine (-NH₂)
~1450 - 1550C=C StretchAromatic Ring
1200 - 1300C-O StretchAryl Ether (-OCH₃) & Phenol
1000 - 1100C-O StretchAryl Ether (-OCH₃)

Data compiled from the NIST Chemistry WebBook and general IR correlation tables.[6]

V. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity.

Interpreting the Spectrum: For this compound (Molecular Weight: 139.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 139.[1][6]

Plausible Fragmentation Pathway: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da).

M Molecular Ion (M⁺) m/z = 139 M_minus_CH3 [M - •CH₃]⁺ m/z = 124 M->M_minus_CH3 - •CH₃ M_minus_CH3_CO [M - •CH₃ - CO]⁺ m/z = 96 M_minus_CH3->M_minus_CH3_CO - CO

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-methoxyphenol, a substituted aromatic compound (CAS No: 40925-70-0), is a bifunctional molecule of significant interest in organic synthesis.[1][2] Its structure, featuring a phenolic hydroxyl group, an amino group, and a methoxy ether on a benzene ring, makes it a versatile intermediate.[2][3] It serves as a key building block in the synthesis of pharmaceuticals and is particularly noted for its application as a coupler in oxidative hair dye formulations.[2][4] However, the very functional groups that impart its reactivity also render it susceptible to degradation. This guide provides a detailed examination of the stability of this compound and delineates the optimal conditions for its storage and handling to ensure its integrity for research and development applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for its appropriate handling and application. These properties dictate its solubility, reactivity, and physical state under laboratory conditions.

PropertyValueSource(s)
CAS Number 40925-70-0[1][3][5]
Molecular Formula C₇H₉NO₂[2][3]
Molecular Weight 139.15 g/mol [3][5]
Appearance Solid[2][5]
Melting Point 128-131 °C[5][6]
Boiling Point 281 °C at 760 mmHg[5][6]
Solubility Soluble in polar solvents[2]

Chemical Stability and Degradation Pathways

The stability of this compound is fundamentally influenced by the presence of the electron-rich aromatic ring substituted with both an amino (-NH₂) and a hydroxyl (-OH) group. These groups are well-known to be sensitive to environmental factors.[2]

Susceptibility to Oxidation

The primary degradation pathway for this compound is oxidation. Both aromatic amines and phenols are highly susceptible to oxidation upon exposure to atmospheric oxygen.[7][8] This process is often autocatalytic and can be accelerated by light and the presence of metal ions.

  • Mechanism Insight : The electron-donating nature of the amino and hydroxyl groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by oxygen. This oxidation leads to the formation of colored quinone-imine structures and, subsequently, complex polymeric materials. This is visually observed as a discoloration of the compound, which may initially be an off-white or light tan solid and can darken significantly over time.[7][9] Arylamines are particularly known to become colored on storage due to atmospheric oxidation.[8]

Photostability

This compound is photosensitive and must be protected from light.[5][10][11] Exposure to UV or visible light provides the energy to initiate and propagate oxidative reactions, leading to rapid degradation. The causality here is the absorption of photons, which can excite the molecule to a higher energy state, making it more reactive towards oxygen or other reactive species.

Thermal and pH Effects

While the compound has a relatively high melting point, prolonged exposure to elevated temperatures can accelerate the rate of oxidation.[2][12] The stability of this compound can also be influenced by pH.[2] In strongly acidic or basic conditions, the ionization state of the amino and phenolic groups changes, which can alter the molecule's reactivity and susceptibility to degradation.[12][13]

cluster_main Potential Degradation Pathways cluster_stress Stress Factors cluster_products Degradation Products 2_Amino_5_methoxyphenol This compound Oxidation_Products Oxidation Products (e.g., Quinone-imines) 2_Amino_5_methoxyphenol->Oxidation_Products Hydrolysis_Products Hydrolysis Products 2_Amino_5_methoxyphenol->Hydrolysis_Products Air_O2 Air (O₂) Air_O2->2_Amino_5_methoxyphenol Light_UV_Vis Light (UV/Vis) Light_UV_Vis->2_Amino_5_methoxyphenol Heat Heat Heat->2_Amino_5_methoxyphenol Extreme_pH Extreme pH Extreme_pH->2_Amino_5_methoxyphenol Polymerization_Products Polymerization Products Oxidation_Products->Polymerization_Products

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and preserve the purity of this compound, strict adherence to proper storage and handling protocols is mandatory. The following conditions are derived from supplier recommendations and an understanding of the compound's chemical nature.

Optimal Storage Conditions
ParameterRecommendationRationaleSource(s)
Temperature Store in a freezer at or below -20°C.Low temperatures significantly reduce the rate of oxidative and thermal degradation.[5][11]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).An inert atmosphere displaces oxygen, directly inhibiting the primary oxidative degradation pathway.[5][11]
Light Keep in a dark place. Use amber vials or store in a light-blocking secondary container.Prevents light-induced (photolytic) degradation.[5][11]
Container Store in a tightly sealed container.Prevents exposure to atmospheric oxygen and moisture.[1][14][15]
Location A dry, cool, and well-ventilated area.Minimizes exposure to moisture and ensures a stable environment.[1][14][15]
Best Practices for Handling
  • Equilibration: Before opening, allow the container to warm to room temperature. This critical step prevents atmospheric moisture from condensing on the cold solid, which can accelerate degradation.

  • Inert Gas Purging: Work quickly to minimize exposure to air. After dispensing the material, purge the headspace of the container with a dry, inert gas like nitrogen or argon before tightly resealing.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][14][15][16]

Experimental Workflow: Forced Degradation Study

To rigorously characterize the stability profile and identify potential degradants, a forced degradation study is essential. This self-validating system provides empirical data on degradation pathways and is a cornerstone of drug development and quality control.

cluster_stress Apply Stress Conditions Stock_Solution Prepare Stock Solution (e.g., in Acetonitrile/Water) Control Control Sample (Stored at -20°C in dark) Stock_Solution->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal Stress (Solid, 80°C) Stock_Solution->Thermal Photo Photostability (UV/Vis Light, ICH Q1B) Stock_Solution->Photo Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Protocol for Stress Testing

This protocol outlines the key experiments for assessing the stability of this compound.

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.[12]

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.[12]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[12]

  • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.[12]

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples, including a non-stressed control sample, to a suitable concentration and analyze using a validated, stability-indicating HPLC method with UV and/or Mass Spectrometric (MS) detection.[12] This allows for the separation and quantification of the parent compound and any formed degradation products.

Summary of Forced Degradation Conditions
Stress ConditionReagent/MethodTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp.24 hours
Thermal Dry Heat (Solid)80°C48 hours
Photolytic UV/Vis Light SourceAmbientPer ICH Q1B

Conclusion

This compound is an inherently reactive molecule whose stability is critically dependent on its storage and handling conditions. The primary mode of degradation is oxidation, which is exacerbated by exposure to light, elevated temperatures, and atmospheric oxygen. For researchers, scientists, and drug development professionals, ensuring the integrity of this starting material is paramount. Adherence to the recommended protocols—specifically, storage at -20°C under an inert atmosphere and protected from light—is essential for obtaining reliable and reproducible results. The implementation of forced degradation studies provides a robust framework for understanding the compound-specific stability profile, which is a critical component of rigorous scientific and pharmaceutical development.

References

  • SAFETY DATA SHEET - 2-Methoxyphenol. Fisher Scientific. [Link]
  • p-Aminophenol concentration–time profile for stability study samples.
  • This compound | C7H9NO2 | CID 9942163. PubChem. [Link]
  • Study of stability of 4-aminophenol as dominant decomposition product of paracetamol.
  • Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]
  • 4-Aminophenol | C6H7NO | CID 403. PubChem. [Link]
  • 4-Aminophenol stability. Reddit. [Link]
  • Phenol Hazard Controls Fact Sheet. UC Berkeley. [Link]
  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry. [Link]
  • Phenol Guidelines for the Safe Handling. Petrochemistry. [Link]
  • Phenol. Cargo Handbook. [Link]
  • Amines. NCERT. [Link]

Sources

A Senior Application Scientist's Guide to 2-Amino-5-methoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of 2-Amino-5-methoxyphenol in Modern Chemistry

This compound, a seemingly unassuming aromatic compound, holds a significant position in the toolkit of medicinal chemists and researchers. Its unique trifunctional nature, presenting an amino group, a hydroxyl group, and a methoxy group on a benzene ring, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth technical overview of this compound, from its commercial availability and quality control to its synthesis and applications in the pursuit of novel therapeutics. For procurement specialists and formulation scientists, understanding the nuances of this intermediate is pivotal for efficient and successful drug development and manufacturing.

Commercial Sourcing of this compound: A Comparative Overview

A reliable and high-quality supply of starting materials is the cornerstone of any research and development endeavor. This compound is available from a range of commercial suppliers, each with its own set of specifications and services. The following table provides a comparative overview of prominent suppliers to aid in the selection of the most suitable source for your research needs.

SupplierPurityAvailable QuantitiesCAS NumberAdditional Notes
Sigma-Aldrich (Merck) ≥98%[1]Gram to multi-gram scale[2][3]40925-70-0[1]Offers detailed safety and property information.[1]
Apollo Scientific >98%250mg, 1g[4]40925-70-0[4]Provides lead times for UK and US stock.[4]
Fisher Scientific Varies by partnerTypically gram scale[5]40925-70-0[5]Distributes for various manufacturers, including eMolecules.[5]
Ambeed 97%Gram scale40925-70-0[6]Provides detailed storage and shipping information.[6]
BLD Pharm Inquire for detailsInquire for details40925-70-0[7]Offers access to analytical data like NMR, HPLC, and LC-MS.[7]
Chemrio Inquire for detailsInquire for detailsOffers fast shipping within the U.S.[7]

Synthesis and Quality Control: Ensuring the Integrity of Your Starting Material

The most common synthetic route to this compound involves the reduction of a nitrophenol precursor.[4][8] Understanding this synthesis is crucial as it informs potential impurity profiles. A typical synthesis workflow is outlined below.

General Synthetic Workflow

Synthesis_Workflow General Synthesis of this compound start Starting Material (e.g., 5-Methoxy-2-nitrophenol) reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) start->reduction product This compound reduction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification qc Quality Control Analysis purification->qc QC_Workflow Quality Control Workflow for this compound sample Received this compound nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) sample->nmr hplc HPLC Analysis (Purity Assessment) sample->hplc ms Mass Spectrometry (Molecular Weight Verification) sample->ms ftir FTIR Spectroscopy (Functional Group Analysis) sample->ftir release Material Released for Use nmr->release hplc->release ms->release ftir->release Application_Pathway Application of this compound in Heterocyclic Synthesis start This compound reaction Reaction with Aldehydes, Carboxylic Acids, etc. start->reaction intermediate Benzoxazole/Benzoxazine Scaffolds reaction->intermediate bioactivity Investigation of Biological Activity (e.g., Kinase Inhibition, GPCR Modulation) intermediate->bioactivity

Sources

An In-depth Technical Guide to 2-Amino-5-methoxyphenol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methoxyphenol is a substituted aromatic amine featuring a trifunctional scaffold: a nucleophilic amino group, an acidic phenolic hydroxyl, and an electron-rich aromatic ring modulated by a methoxy substituent. While its primary documented application lies within the cosmetics industry as a dye component, its structural motifs are highly pertinent to medicinal chemistry. The aminophenol core is a well-established pharmacophore present in numerous therapeutic agents. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, validated synthetic protocols, core reactivity, and strategic potential as a versatile building block in modern drug discovery programs. We aim to bridge the gap between its current industrial use and its prospective value for scientists engaged in the synthesis of novel bioactive molecules.

Introduction: The Strategic Value of the Aminophenol Scaffold

The aminophenol framework is a privileged scaffold in medicinal chemistry, most famously represented by the analgesic and antipyretic agent paracetamol (a p-aminophenol derivative). The combination of a hydrogen-bond-donating hydroxyl group and a basic amino group on an aromatic ring provides a versatile platform for molecular interactions with biological targets. These functional groups serve as key anchor points for receptor binding and as handles for synthetic elaboration to modulate pharmacokinetic and pharmacodynamic properties.

This compound (CAS: 40925-70-0) presents a specific and strategically interesting substitution pattern. The ortho relationship between the amine and hydroxyl groups facilitates the formation of important heterocyclic systems like benzoxazoles, while the meta-positioning of the methoxy group relative to the amine influences the ring's electronic properties and provides an additional vector for structural modification or metabolic blocking. This guide serves as a senior application scientist's perspective on harnessing the potential of this intermediate, moving beyond theoretical characteristics to provide actionable, field-proven insights for its synthesis and application in drug development workflows.

Physicochemical & Spectroscopic Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 40925-70-0[1]
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1][2]
IUPAC Name This compound[1]
Melting Point 128-131 °C[3]
Boiling Point 281 °C at 760 mmHg[3]
pKa (Predicted) 9.38 ± 0.10[2]
XLogP3 1.1[1][3]
Canonical SMILES COC1=CC(=C(C=C1)N)O[1]
InChI Key AOWNYDDZDLTCGB-UHFFFAOYSA-N[1]

The presence of both an acidic phenol (pKa ≈ 10) and a basic aniline (pKa ≈ 4-5) makes the molecule amphoteric. Its moderate lipophilicity (XLogP3 = 1.1) ensures solubility in a range of organic solvents, which is advantageous for reaction setup and purification.

Synthesis of this compound: A Validated Protocol

The most reliable and scalable synthesis of this compound involves the reduction of its corresponding nitro precursor, 5-methoxy-2-nitrophenol. This approach is favored due to the high efficiency and chemoselectivity of catalytic hydrogenation, which cleanly reduces the nitro group without affecting the other functionalities.

Synthetic Workflow Overview

The two-step process begins with the selective nitrosation and subsequent oxidation of a resorcinol monoether, followed by the reduction of the nitro group. This ensures precise regiochemical control.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Resorcinol Monomethyl Ether B 5-Methoxy-2-nitrophenol A->B  NaNO₂, H₂SO₄ (aq) (Nitrosation then Oxidation) C 5-Methoxy-2-nitrophenol D This compound C->D  H₂, 10% Pd/C  Methanol, rt, 1-2 bar

Sources

A Technical Guide to the Therapeutic Potential of 2-Amino-5-methoxyphenol Derivatives: A Scaffold for Novel Biologically Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-5-methoxyphenol as a foundational scaffold for the development of novel therapeutic agents. While direct pharmacological research on the parent molecule is nascent, its structural motifs—the aminophenol core and the methoxy substituent—are prevalent in a wide range of biologically active compounds.[1] This document synthesizes existing research on analogous structures to explore the potential of this compound derivatives. We delve into rational synthetic strategies, key potential biological activities including anticancer, antimicrobial, and antioxidant effects, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising, yet underexplored, chemical scaffold.

The this compound Scaffold: Foundational Properties and Rationale for Derivatization

This compound (CAS: 40925-70-0) is an aromatic organic compound featuring an amino group (-NH2) and a methoxy group (-OCH3) on a phenol ring.[2][3] While its primary documented application is as a coupler in oxidative hair dye formulations[4], its chemical architecture presents a compelling starting point for medicinal chemistry.

The rationale for its exploration in drug discovery is threefold:

  • The Aminophenol Core: This structural unit is a well-established pharmacophore present in molecules with analgesic, antipyretic, and anti-inflammatory properties.[4]

  • The Methoxyphenol Moiety: Methoxyphenols are renowned for their antioxidant and antimicrobial activities, contributing to cellular protection and defense against pathogens.[5][6] The methoxy group's electronic and steric properties can significantly influence ligand-protein binding and membrane permeability.[7]

  • Multiple Points for Derivatization: The amino, hydroxyl, and aromatic ring positions offer rich opportunities for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₉NO₂[2][3]
Molecular Weight139.15 g/mol [3][8]
AppearanceSolid, typically a crystalline powder[2][8]
Synonyms2-Hydroxy-4-methoxyaniline, 5-Methoxy-2-aminophenol[2][3]
SolubilitySoluble in polar organic solvents[2]

Synthetic Pathways for Derivatization

The generation of a diverse library of this compound derivatives is crucial for systematic biological screening. The synthetic strategy typically begins with the synthesis of the core scaffold, followed by functionalization.

Synthesis of the Core Scaffold

A common and efficient method for synthesizing the this compound core involves the catalytic reduction of a nitrophenol precursor.[4][8] This approach is highly reliable and scalable.

G cluster_synthesis General Synthetic Workflow start 2-Methoxy-5-nitrophenol (Starting Material) reduction Catalytic Hydrogenation (e.g., H₂, Pd/C in Methanol) start->reduction Reduction of nitro group product This compound (Core Scaffold) reduction->product Isolation derivatization Chemical Derivatization (e.g., Schiff Base Formation, Acylation, Alkylation) product->derivatization end Library of Biologically Active Derivatives derivatization->end G derivative This compound Derivative receptor Cancer Cell Receptor (e.g., EGFR Kinase) derivative->receptor Binds & Inhibits pathway Inhibition of Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) receptor->pathway caspase Activation of Caspase Cascade pathway->caspase apoptosis Induction of Apoptosis (Programmed Cell Death) caspase->apoptosis G start Prepare Compound Stock Solutions mix Mix Compound and DPPH Solution start->mix dpph Prepare DPPH Radical Working Solution dpph->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate end Determine IC₅₀ Value calculate->end

Sources

2-Amino-5-methoxyphenol in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 2-Amino-5-methoxyphenol in the Synthesis of Heterocyclic Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly versatile and valuable precursor in synthetic organic chemistry, primarily owing to the strategic placement of its amino, hydroxyl, and methoxy functionalities on the benzene ring. This arrangement facilitates a range of cyclization reactions, providing access to a diverse array of heterocyclic scaffolds. This technical guide offers an in-depth exploration of the synthesis of key heterocyclic systems, namely benzoxazoles and phenoxazines, starting from this compound. We will dissect the underlying reaction mechanisms, present field-proven experimental protocols, and discuss the influence of various catalytic systems. The narrative emphasizes the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for leveraging this precursor in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound (CAS: 40925-70-0), with a molecular formula of C₇H₉NO₂, is an aromatic compound distinguished by its ortho-amino phenol structure.[1] The nucleophilicity of both the amino and hydroxyl groups makes it an ideal substrate for condensation and cyclization reactions. The electron-donating methoxy group at the para-position relative to the hydroxyl group further activates the aromatic ring, influencing the regioselectivity of certain reactions and modulating the electronic properties of the resulting heterocyclic products.

The primary utility of this compound lies in its role as a foundational building block for nitrogen- and oxygen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and materials science.[2] Among these, benzoxazoles and phenoxazines are of particular significance due to their wide spectrum of biological activities and optoelectronic applications.[3][4][5] This guide will focus on the synthetic pathways to these two pivotal classes of compounds.

Synthesis of 5-Methoxy-Substituted Benzoxazoles

The benzoxazole ring is a privileged scaffold in drug discovery, present in compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The synthesis of 2-substituted-5-methoxybenzoxazoles from this compound typically involves a condensation reaction with a one-carbon electrophile (e.g., from an aldehyde, carboxylic acid, or nitrile) followed by an intramolecular cyclodehydration.

Mechanistic Rationale

The most common pathway involves the initial reaction between the amino group of this compound and an aldehyde to form a Schiff base (imine) intermediate. The phenolic hydroxyl group, in proximity, then performs a nucleophilic attack on the imine carbon. The subsequent elimination of a water molecule under acidic or thermal conditions yields the aromatic benzoxazole ring. When using carboxylic acids, the initial step is amide bond formation, followed by cyclization, often requiring a strong acid catalyst and high temperatures.[6][7]

The choice of catalyst is critical for reaction efficiency, yield, and sustainability. While traditional methods employed strong acids like polyphosphoric acid (PPA)[4][8], modern approaches utilize a wide range of catalysts to achieve milder reaction conditions.

Catalytic Systems: A Comparative Overview

The selection of a catalyst dictates the reaction conditions and environmental impact. Recent advancements have focused on developing more efficient and reusable catalytic systems.[9]

Catalyst TypeExamplesTypical ConditionsRationale & Insights
Acid Catalysts Polyphosphoric Acid (PPA), Samarium TriflateHigh temperature (150°C+), often solvent-free.PPA acts as both a catalyst and a dehydrating agent. Samarium triflate is a reusable Lewis acid catalyst effective in aqueous media, offering a greener alternative.[7][8]
Metal Catalysts Palladium, Copper, Fe₃O₄-supported Ionic LiquidVaries; often involves an oxidant (e.g., O₂). 80-120°C.Metal catalysts can facilitate oxidative cyclization, allowing for a one-pot synthesis from aldehydes. Magnetic nanocatalysts offer excellent reusability and simple workup.[6]
Green Catalysts Ionic Liquids, TiO₂–ZrO₂Solvent-free or green solvents (e.g., MeCN), 60-70°C, often with sonication.These methods prioritize sustainability by using reusable catalysts, reducing reaction times, and employing eco-friendly conditions.[6]
General Synthetic Workflow for Benzoxazoles

The following diagram illustrates the typical reaction sequence for synthesizing 2-aryl-5-methoxybenzoxazoles from this compound and an aromatic aldehyde.

G cluster_reactants Reactants cluster_process Process cluster_intermediates Key Intermediates cluster_product Final Product A This compound D Schiff Base Formation A->D Condensation B Aromatic Aldehyde (R-CHO) B->D C Catalyst (e.g., Acid, Metal) Solvent, Heat C->D E Intramolecular Cyclization C->E F 2-Aryl-5-methoxybenzoxazole C->F D->E Nucleophilic Attack E->F Dehydration

Caption: General workflow for 2-aryl-5-methoxybenzoxazole synthesis.

Experimental Protocol: Synthesis of 2-(Furan-2-yl)-5-methoxybenzoxazole

This protocol is adapted from methodologies for synthesizing 2-arylbenzoxazoles, illustrating a common acid-catalyzed cyclodehydration approach.[10]

Step 1: Amide Formation

  • To a solution of furan-2-carboxylic acid (1.1 eq) in a suitable solvent (e.g., DCM), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours to form the acyl chloride. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in an appropriate solvent like EtOAc.

  • In a separate flask, dissolve this compound (1.0 eq) in EtOAc with triethylamine (Et₃N) (1.5 eq).

  • Slowly add the acyl chloride solution to the aminophenol solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude amide intermediate.

Step 2: Cyclization to Benzoxazole

  • To the crude amide from Step 1, add p-toluenesulfonic acid (APTS) (0.1 eq) and toluene.

  • Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture, dilute with EtOAc, and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure 2-(furan-2-yl)-5-methoxybenzoxazole.

Synthesis of Methoxy-Substituted Phenoxazines

The phenoxazine core is a vital structural motif in various functional dyes, redox indicators, and pharmacologically active molecules, including those with anticancer and antiviral properties.[3][11] The synthesis of phenoxazines from this compound typically proceeds via an oxidative dimerization or a condensation reaction with a suitable quinone or dihaloarene.

Mechanistic Rationale: Oxidative Coupling

A primary route to phenoxazinone structures is the biomimetic aerobic oxidation of o-aminophenols. This reaction is often catalyzed by metal complexes that mimic the activity of phenoxazinone synthase enzymes.[12] The mechanism involves the oxidation of the aminophenol to a reactive o-benzoquinone monoimine intermediate. This intermediate then undergoes a series of steps, including Michael addition with a second molecule of the aminophenol, followed by further oxidation and intramolecular cyclization to form the tricyclic phenoxazine scaffold.[12]

Synthetic Workflow for Phenoxazinones

The diagram below outlines the metal-catalyzed aerobic oxidation of this compound to form a dimeric phenoxazinone product.

G A This compound (2 equivalents) C Oxidation to o-Benzoquinone Monoimine A->C B Metal Catalyst (e.g., Co(II), Cu(II) complex) + O₂ (Air) B->C Catalyzes D Michael Addition (Intermolecular) C->D Reacts with 2nd aminophenol E Further Oxidation & Intramolecular Cyclization D->E F Substituted Aminophenoxazinone E->F

Sources

An In-depth Technical Guide to 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Amino-5-methoxyphenol (CAS No. 40925-70-0). It details the compound's discovery, historical context, physicochemical properties, and established synthesis protocols. Primarily utilized as an intermediate in the synthesis of dyes and other organic compounds, this guide explores its applications and the chemical principles underlying its reactivity.[1] This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and materials science, offering field-proven insights and detailed methodologies to support further research and application development.

Introduction and Historical Context

This compound, also known as 2-hydroxy-4-methoxyaniline, is an aromatic organic compound featuring amino, hydroxyl, and methoxy functional groups attached to a benzene ring.[1] Its molecular structure makes it a versatile intermediate in organic synthesis.[1]

The history of aminophenol derivatives is closely tied to the development of synthetic dyes in the late 19th and early 20th centuries. While the specific discovery of this compound is not marked by a singular, celebrated event, its emergence is a logical progression in the exploration of substituted aromatic amines and phenols as precursors for creating novel chromophores and other complex organic molecules. Compounds with similar structures, such as 2-amino-5-nitrophenol, were first synthesized as early as 1920 and found use in the manufacture of azo dyes.[2][3] The development of synthetic routes to various substituted aminophenols was driven by the need for chemical intermediates that could be used to produce a wide range of colors with varying properties of fastness and stability.

The primary utility of this compound lies in its role as a precursor. The amino group can be readily diazotized and coupled with other aromatic compounds to form azo dyes, while the phenolic hydroxyl and methoxy groups influence the final properties of the resulting molecules, including their color, solubility, and affinity for various substrates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, application in synthesis, and for analytical characterization.

PropertyValueSource
CAS Number 40925-70-0[1][4][5][6][7]
Molecular Formula C₇H₉NO₂[1][4][5]
Molecular Weight 139.15 g/mol [4][5]
Appearance Solid[1]
Melting Point 128-131 °C[6][7]
Boiling Point 281 °C at 760 mmHg[7]
Solubility Soluble in polar solvents[1]
pKa 9.38 ± 0.10 (Predicted)[4]
XLogP3 1.1[5][6]
InChI Key AOWNYDDZDLTCGB-UHFFFAOYSA-N[1][4][5]

Synthesis Methodologies

The synthesis of this compound is typically achieved through the reduction of a corresponding nitrophenol precursor. The most common and reliable route starts from 5-Methoxy-2-nitrophenol.

General Synthesis Workflow

The overall synthetic strategy involves two main transformations: the introduction of a nitro group ortho to the hydroxyl group of a methoxyphenol, followed by the reduction of the nitro group to an amine.

SynthesisWorkflow Start Resorcinol (Starting Material) Step1 Partial Methylation Start->Step1 CH₃I, K₂CO₃ Intermediate1 3-Methoxyphenol Step1->Intermediate1 Step2 Regioselective Nitrosation/Nitration Intermediate1->Step2 NaNO₂, H⁺ then Oxidation Intermediate2 5-Methoxy-2-nitrophenol Step2->Intermediate2 Step3 Catalytic Hydrogenation (Reduction) Intermediate2->Step3 H₂, Pd/C Product This compound Step3->Product

General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 5-Methoxy-2-nitrophenol

This protocol describes the reduction of 5-Methoxy-2-nitrophenol to this compound via catalytic hydrogenation. This method is preferred for its high yield and clean reaction profile.[8]

Materials:

  • 5-Methoxy-2-nitrophenol

  • Methanol (or other suitable polar solvent)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Celite or other filter aid

  • Rotary evaporator

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve the starting material, 5-Methoxy-2-nitrophenol, in methanol. The concentration should be chosen to ensure complete dissolution.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% relative to the substrate.

    • Causality Insight: Palladium on carbon is an excellent catalyst for the hydrogenation of nitro groups. The carbon support provides a high surface area for the reaction, and palladium efficiently facilitates the addition of hydrogen across the N=O bonds.

  • Hydrogenation: Secure the reaction vessel to a hydrogen source. Purge the vessel with hydrogen gas to replace the inert atmosphere. The reaction can be run at ambient pressure (using a hydrogen balloon) or under slight overpressure (1-2 bar) in a Parr apparatus for faster reaction times.[8]

  • Reaction Monitoring: Stir the reaction mixture vigorously to ensure good mixing of the substrate, catalyst, and hydrogen. Monitor the progress of the reaction by observing the cessation of hydrogen uptake.[8] Additionally, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material. Aromatic amines are typically more polar than their nitro precursors and will exhibit a lower Rf value.[8]

  • Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8]

    • Trustworthiness Note: It is crucial to perform this filtration under an inert atmosphere if the resulting aminophenol is sensitive to air oxidation. The filter cake should be washed with a small amount of fresh solvent to ensure complete recovery of the product.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid is the crude this compound.

  • Purification (if necessary): If the crude product is not of sufficient purity for the intended application, it can be further purified by recrystallization from a suitable solvent system.

Applications

The primary application of this compound is as an intermediate in the synthesis of other organic compounds, particularly dyes.[1]

  • Dye Synthesis: The amino group of this compound can be converted into a diazonium salt, which can then be reacted with a variety of coupling components (such as phenols or anilines) to produce a wide range of azo dyes. The methoxy and hydroxyl groups on the phenyl ring act as auxochromes, modifying the color and fastness properties of the resulting dye.

  • Pharmaceutical and Agrochemical Research: While there are no major drugs or agrochemicals directly based on this molecule, the aminophenol scaffold is a common feature in many biologically active compounds. Therefore, this compound serves as a valuable building block for creating libraries of novel compounds for screening in drug discovery and agricultural research programs.[1]

  • Materials Science: Derivatives of this compound may be explored for applications in materials science, for example, in the synthesis of polymers with specific optical or electronic properties.

Safety and Handling

This compound is classified as harmful if swallowed.[6][7] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

This compound is a versatile and valuable chemical intermediate with a history rooted in the development of synthetic organic chemistry. Its straightforward synthesis from readily available precursors and its reactive functional groups make it an important building block, particularly in the dye industry. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and its primary applications, offering a solid foundation for researchers and professionals working with this compound.

References

  • ResearchGate. How can I synthesize this compound?.
  • PrepChem.com. Step 2: Preparation of 2-amino-5-methoxythiophenol.
  • PubChem. This compound.
  • Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Crysdot LLC. This compound hydrochloride.
  • Google Patents. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • ACS Publications. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
  • National Center for Biotechnology Information. 2-AMINO-5-NITROPHENOL.

Sources

A Theoretical Investigation of 2-Amino-5-methoxyphenol: A-In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the study of 2-Amino-5-methoxyphenol, a molecule of interest in materials science and medicinal chemistry. By leveraging computational chemistry, we can elucidate its structural, electronic, and spectroscopic properties, offering insights that can accelerate experimental research and development. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply theoretical methods to the study of substituted phenols.

Introduction: The Scientific Imperative for Theoretical Analysis

This compound, a substituted phenol, belongs to a class of compounds with significant potential in various applications, including as a precursor in the synthesis of dyes and as a scaffold in the development of novel therapeutic agents.[1] The interplay of the amino (-NH2), methoxy (-OCH3), and hydroxyl (-OH) functional groups on the benzene ring gives rise to a unique electronic and structural landscape. Understanding this landscape is paramount to predicting the molecule's reactivity, stability, and potential biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-invasive means to probe the molecular world.[2] By solving the quantum mechanical equations that govern electron behavior, we can predict a wide range of properties with remarkable accuracy. This in-silico approach allows for the efficient screening of molecular properties and the rational design of new molecules with desired characteristics, significantly reducing the time and cost associated with traditional experimental methods.

Molecular Geometry and Conformational Analysis

The first step in any theoretical investigation is to determine the most stable three-dimensional structure of the molecule. For this compound, this involves optimizing the geometry to find the lowest energy conformation. The presence of rotatable bonds in the amino, methoxy, and hydroxyl groups suggests the possibility of multiple conformers.

Computational Protocol for Geometry Optimization

A robust geometry optimization can be achieved using the following workflow:

Geometry Optimization Workflow cluster_0 Computational Setup cluster_1 Optimization and Verification cluster_2 Result Analysis start Define Initial Structure of This compound method Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->method optimize Perform Geometry Optimization method->optimize freq Perform Vibrational Frequency Analysis optimize->freq verify Confirm Absence of Imaginary Frequencies (Indicates a True Minimum) freq->verify analyze Analyze Optimized Geometric Parameters (Bond Lengths, Angles, Dihedral Angles) verify->analyze

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

The choice of the B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted and validated method for such systems, providing a good balance between computational cost and accuracy.[3][4] The vibrational frequency analysis is a critical step to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Key Geometric Parameters

The optimized geometry will provide crucial information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric hindrance.

ParameterDescription
Bond Lengths Distances between bonded atoms (e.g., C-N, C-O, O-H, N-H).
Bond Angles Angles formed by three connected atoms (e.g., C-C-N, C-O-H).
Dihedral Angles Torsional angles describing the rotation around a bond (e.g., C-C-N-H).

Electronic Structure and Reactivity

The arrangement of electrons within a molecule dictates its chemical behavior. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.[5] A smaller gap suggests a more reactive molecule.

OrbitalDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRegions of high HOMO density are susceptible to electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalRegions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap indicates higher reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.

MEP Interpretation cluster_regions Color-Coded Regions cluster_reactivity Predicted Reactivity MEP Molecular Electrostatic Potential (MEP) Map red Red Region (Electron-Rich) MEP->red blue Blue Region (Electron-Deficient) MEP->blue green Green Region (Neutral) MEP->green electrophilic Site for Electrophilic Attack red->electrophilic nucleophilic Site for Nucleophilic Attack blue->nucleophilic

Caption: Interpreting Molecular Electrostatic Potential Maps.

For this compound, the oxygen and nitrogen atoms are expected to be electron-rich (red/yellow regions), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups will be electron-deficient (blue regions), indicating sites for nucleophilic interaction.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting and validating experimental data.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra.[6][7] This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational behavior. The theoretical spectrum can also aid in the identification of the compound.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound.[3] This provides information about the electronic transitions occurring within the molecule upon absorption of light, which is crucial for understanding its photophysical properties and color.

Potential Applications and Future Directions

The theoretical insights gained from these studies can guide the exploration of this compound in various applications.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties.[8][9] The ability of this compound to act as a radical scavenger can be theoretically assessed by calculating properties such as bond dissociation energies (BDEs) of the O-H and N-H bonds.[2] A lower BDE indicates a greater propensity to donate a hydrogen atom to a radical, a key mechanism of antioxidant action.[10]

Drug Development

The electronic and structural features of this compound make it an interesting scaffold for drug design.[11] Molecular docking studies can be performed to investigate its potential binding affinity to various biological targets, such as enzymes or receptors.[3] This can provide initial leads for the development of new therapeutic agents.

Conclusion

The theoretical investigation of this compound offers a powerful and efficient approach to understanding its fundamental properties. By employing a combination of DFT and TD-DFT methods, researchers can gain detailed insights into its geometry, electronic structure, reactivity, and spectroscopic signatures. This knowledge is invaluable for guiding experimental work and accelerating the discovery and development of new materials and therapeutic agents based on this versatile molecular scaffold.

References

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI.
  • This compound. (n.d.). PubChem.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007). In Vivo, 21(3), 513-8.
  • 5-Amino-2-methoxyphenol. (n.d.). NIST WebBook.
  • Angelova, S., et al. (2018). Antioxidant activity of selected o-methoxyphenols and biphenols: Theoretical and experimental studies. ResearchGate.
  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122.
  • This compound Hydrochloride. (n.d.). PubChem.
  • Karthika, A. M., et al. (2023). DFT-based computational analysis of 2,4-dimethyl-6-tert-butylphenol (DTBP) as an antioxidant in aviation fuels. Molecular Physics, 123(10).
  • Sulpizio, C., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. ResearchGate.
  • 2-Methoxy-5-[methyl(phenyl)amino]phenol. (n.d.). PubChem.
  • Singh, S., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30031-30045.
  • X-ray Diffraction and DFT Studies of 2-Methoxy-5-phenylaniline. (2007). CORE.
  • 5-Amino-2-methoxyphenol. (n.d.). NIST WebBook.
  • IR spectra of the OH stretching vibrations of methoxyphenol in the... (n.d.). ResearchGate.
  • Singh, S., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PubMed Central.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2021). Molecules, 26(11), 3146.
  • Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. (n.d.). WSEAS.
  • 2-[(2-chlorophenyl)iminomethyl]-5-methoxyphenol: X-ray and DFT-calculated structures. (2008). ResearchGate.

Sources

2-Amino-5-methoxyphenol isomers and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of Aminomethoxyphenol, with a Focus on 2-Amino-5-methoxyphenol

Authored by: A Senior Application Scientist

Foreword

The seemingly subtle variation in the arrangement of functional groups on an aromatic ring can precipitate a cascade of profound differences in chemical reactivity, biological activity, and toxicological profile. This principle is vividly illustrated by the isomers of aminomethoxyphenol. While structurally similar, each isomer presents a unique set of properties that dictates its utility and potential hazards. This guide provides an in-depth exploration of these isomers, with a primary focus on this compound, a compound of interest in both industrial and research settings. We will delve into the core physicochemical properties, synthetic methodologies, analytical characterization, and the nascent understanding of the biological implications of these molecules. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive technical understanding of this chemical family.

The Isomeric Landscape of Aminomethoxyphenol

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1] In the case of aminomethoxyphenol (C₇H₉NO₂), the positions of the amino (-NH₂), methoxy (-OCH₃), and hydroxyl (-OH) groups on the benzene ring give rise to multiple structural isomers. Understanding this isomeric landscape is the first step toward appreciating the unique characteristics of this compound.

There are ten possible constitutional isomers of aminomethoxyphenol. The core structure is a phenol ring substituted with one amino group and one methoxy group. The specific placement of these substituents defines each unique isomer.

Caption: Isomeric possibilities of aminomethoxyphenol on a benzene scaffold.

Physicochemical Properties: A Comparative Analysis

The distinct arrangement of functional groups in each isomer directly influences its physicochemical properties, which in turn govern its behavior in chemical and biological systems.[2][3][4] A comparison of these properties is essential for selecting the appropriate isomer for a specific application and for predicting its pharmacokinetic profile.

PropertyThis compound5-Amino-2-methoxyphenol
CAS Number 40925-70-0[5][6]1687-53-2[7]
Molecular Formula C₇H₉NO₂[6][8]C₇H₉NO₂[7]
Molecular Weight 139.15 g/mol [6][8]139.15 g/mol [7]
Appearance Data not readily availableCrystalline Powder
Melting Point Data not readily available130-132 °C[7]
pKa (Predicted) 9.38 ± 0.10[8]Data not readily available
IUPAC Name This compound[6]5-amino-2-methoxyphenol
Synonyms 2-Hydroxy-4-methoxyaniline, 3-hydroxy-4-aminoanisole[5][6]3-Hydroxy-4-methoxyaniline[7]

Note: Experimental data for many isomers is not consistently available in public literature and may require experimental determination.

Synthesis of this compound

The synthesis of this compound typically proceeds through the reduction of a nitrophenol precursor. This common strategy in organic synthesis allows for the introduction of the amino group in the final step, which can be advantageous due to the reactivity of anilines. Several methods for the initial nitration and subsequent reduction have been reported in the literature.[9][10]

G cluster_synthesis Synthesis Workflow for this compound A Starting Material (e.g., 3-Methoxyphenol) B Step 1: Nitration (NaNO2, Propionic Acid, Nitric Acid) A->B C Intermediate (5-Methoxy-2-nitrophenol) B->C D Step 2: Reduction (Catalytic Hydrogenation, e.g., H2, Pd/C) C->D E Final Product (this compound) D->E F Purification (Filtration, Solvent Removal) E->F

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 3-Methoxyphenol

This protocol is adapted from established literature procedures.[10]

Step 1: Synthesis of 5-Methoxy-2-nitrophenol

  • In a reaction vessel equipped with a stirrer and cooling bath, dissolve 3-methoxyphenol (10 g, 80.55 mmol) in propionic acid (80 mL).

  • Cool the solution to -5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (5.61 g, 81.30 mmol) in water (13 mL) while maintaining the temperature at -5 °C.

  • Stir the mixture for 1 hour at -5 °C.

  • Add nitric acid (6.7 mL, 161.10 mmol) to the slurry and continue stirring for 1 hour at -5 °C, then allow it to warm to room temperature and stir for 16 hours.

  • Add water (80 mL) dropwise to the reaction mixture.

  • Filter the resulting solid, wash with 50% aqueous propionic acid, and dry to yield 5-methoxy-2-nitrophenol.

Step 2: Synthesis of this compound

  • Prepare a slurry of 5-methoxy-2-nitrophenol (7.47 g) and 10% Palladium on carbon (Pd/C) (1.87 g) in a 1:1 (v/v) mixture of ethyl acetate and ethanol (100 mL).

  • Stir the slurry under a hydrogen (H₂) atmosphere (e.g., using a balloon or Parr hydrogenator) at room temperature for approximately 3.5 hours.[9][10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Aromatic amines are typically more polar than their nitro precursors.[9]

  • Once the reaction is complete, purge the hydrogen from the flask and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent.

  • Remove the solvent from the filtrate under reduced pressure (in vacuo) to obtain the final product, this compound.

Analytical Characterization and Isomer Separation

Differentiating between the isomers of aminomethoxyphenol is a critical analytical challenge, given their identical mass and similar chemical nature. Chromatographic and spectroscopic techniques are indispensable for this purpose.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomers.[11][12][13][14] The choice of stationary phase is crucial; for instance, phenyl columns or phases with embedded polar groups can offer different selectivity compared to standard C18 columns for separating closely related analytes.[11] Centrifugal Partition Chromatography (CPC), a liquid-liquid technique, is also highly effective for isomer separation, especially when physical properties are very similar.[1]

G cluster_workflow Analytical Workflow for Isomer Analysis A Isomer Mixture (e.g., in Methanol) B Injection A->B C Chromatographic Separation (e.g., HPLC with Phenyl Column) B->C D Detection (e.g., UV-Vis or MS) C->D E Data Analysis (Chromatogram) D->E F Isomer Identification & Quantification E->F

Caption: A typical workflow for the chromatographic analysis of isomers.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons provide definitive structural information.

  • Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the O-H stretch of the phenol, the N-H stretches of the amine, and the C-O stretches of the methoxy group and phenol.

  • Mass Spectrometry (MS): While MS will show the same molecular ion for all isomers, it is crucial when coupled with a separation technique (e.g., GC-MS or LC-MS) for confirming the mass of the separated components.

Biological Activity and Toxicological Considerations

While comprehensive biological data for this compound itself is sparse in publicly available literature, the broader class of aminophenols has been investigated for various pharmacological activities.[15] For instance, the p-aminophenol derivative, paracetamol (acetaminophen), is a widely used analgesic and antipyretic.[15] Other aminophenol derivatives have been explored for anti-inflammatory, anticancer, and antimicrobial properties.[15][16][17]

Isomer-Specific Toxicity

It is critical for researchers to recognize that different isomers can have vastly different toxicological profiles.[18][19][20][21] The relative positions of the amino and hydroxyl groups can influence metabolic pathways, leading to the formation of reactive intermediates that may target specific organs. For example, within the simple aminophenol isomers, para-aminophenol (PAP) is known for its nephrotoxic effects, which are more severe than those of the ortho- and meta-isomers.[18] This toxicity is attributed to its oxidation to a reactive benzoquinoneimine intermediate by renal enzymes.[18] This underscores the principle that one cannot extrapolate the safety profile of one isomer to another.

Hypothetical Biological Investigation Workflow

A primary investigation into the biological activity of this compound and its isomers would likely begin with in vitro cytotoxicity screening against various cell lines.

G cluster_bio_workflow Workflow for In Vitro Cytotoxicity Screening A Prepare Isomer Solutions (in DMSO or other suitable solvent) C Dose-Response Treatment (Incubate cells with varying concentrations of isomers) A->C B Cell Culture (e.g., Cancer cell lines like MCF-7) B->C D Cytotoxicity Assay (e.g., MTT Assay) C->D E Data Acquisition (Measure absorbance at specific wavelength) D->E F Analysis (Calculate IC50 values) E->F

Caption: A standard workflow for assessing the in vitro cytotoxicity of compounds.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the aminomethoxyphenol isomers in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Applications and Future Directions

The primary documented application of this compound is as a coupler in oxidative hair dye formulations.[15] In this context, it reacts with a primary intermediate in the presence of an oxidizing agent to form a stable color within the hair shaft.[15] The methoxy group is believed to contribute to the desirable properties of the resulting dye.[15]

The broader pharmacological potential of the aminophenol scaffold suggests that this compound and its isomers could be valuable starting points for medicinal chemistry research.[15] The antioxidant properties of phenols, combined with the diverse reactivity of the amino group, make these compounds interesting candidates for further investigation. Future research should focus on a systematic evaluation of the biological activities and toxicological profiles of all aminomethoxyphenol isomers to unlock their full potential and ensure their safe use.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, it should be handled as a hazardous substance.[5][22][23]

  • Hazard Classifications: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[22]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.[5][22] Use a respirator if ventilation is inadequate.[22]

  • Handling: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[5][23] Avoid breathing dust, fumes, or vapors.[5][22] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][22]

  • Storage: Store in a well-ventilated place in a tightly closed container.[5][22] Store locked up.[5][22]

  • First Aid:

    • If Swallowed: Rinse mouth. Get medical help.[5][22]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[5][22]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[5][22]

    • If in Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[23]

References

  • An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol - Benchchem.
  • How can I synthesize this compound? - ResearchGate.
  • 2-AMINO-5-METHOXY-PHENOL - Safety Data Sheet - ChemicalBook.
  • 2-Amino-5-methoxythiophenol SDS, 6274-29-9 Safety Data Sheets - ECHEMI.
  • This compound SDS, 40925-70-0 Safety Data Sheets - ECHEMI.
  • Navigating the Safety Landscape of 2-Amino-5-(methoxymethyl)phenol: A Technical Guide - Benchchem.
  • This compound | C7H9NO2 | CID 9942163 - PubChem.
  • Isomer-specific toxicity profiles of aminophenols - CDC Stacks.
  • 2-amino-5-methylphenol and 2-amino-5-chlorophenol. - ResearchGate.
  • This compound Hydrochloride | C7H10ClNO2 | CID 12210184 - PubChem.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers - CORE.
  • (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678 - PubChem.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - MDPI.
  • Isomer separation by CPC chromatography - Rotachrom Technologies.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • separation of two isomers - Chromatography Forum.
  • Chromatographic Separations and Analysis of Enantiomers - ResearchGate.
  • Separation of enantiomers by gas chromatography - PubMed.
  • Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed.
  • Physicochemical Properties in Relation to Biological Activities.
  • Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,... - ResearchGate.
  • Isomers and their metabolites of endosulfan induced cytotoxicity and oxidative damage in SH-SY5Y cells - PubMed.
  • Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline.
  • Unit-1-Physicochemical Properties - Notes | PDF | Isomer | Solubility - Scribd.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central.
  • Toxicity and residues of endosulfan isomers - PubMed.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-5-methoxyphenol from 3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-5-methoxyphenol, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis commences with the regioselective nitration of 3-methoxyphenol to yield the key intermediate, 5-methoxy-2-nitrophenol. Subsequent reduction of the nitro group affords the target compound. This guide details the underlying chemical principles, step-by-step experimental protocols, safety considerations, and analytical characterization of the synthesized compounds. The methodologies described are designed to be robust and scalable, providing researchers, scientists, and drug development professionals with a reliable framework for the production of this compound.

Introduction

This compound is a substituted phenol derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features, including the presence of amino, hydroxyl, and methoxy functional groups on an aromatic scaffold, make it a versatile precursor for the development of novel therapeutic agents and other high-value chemical entities. The synthesis of this compound from readily available starting materials is therefore of significant interest to the scientific community.

The synthetic strategy outlined herein involves a two-step sequence starting from 3-methoxyphenol:

  • Nitration: The regioselective introduction of a nitro group onto the aromatic ring of 3-methoxyphenol.

  • Reduction: The conversion of the nitro group to an amino group to yield the final product.

This application note provides a detailed exposition of the experimental parameters and mechanistic considerations for each of these steps, ensuring a high degree of reproducibility and product purity.

Part 1: Synthesis of 5-Methoxy-2-nitrophenol via Nitration of 3-methoxyphenol

The nitration of 3-methoxyphenol is a critical step that dictates the overall efficiency of the synthesis. The directing effects of the hydroxyl and methoxy substituents on the aromatic ring play a crucial role in determining the position of electrophilic substitution.

Mechanistic Insights

The hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring through resonance. In 3-methoxyphenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the methoxy group are C2, C4, and C6. The synergistic activation at the C2, C4, and C6 positions makes them susceptible to electrophilic attack. However, steric hindrance and the relative activating strengths of the two groups influence the final product distribution. Nitration is expected to occur predominantly at the positions most activated by both groups.

Experimental Protocol: Nitration

Materials and Equipment:

  • 3-methoxyphenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water)

  • Thin Layer Chromatography (TLC) apparatus

Safety Precautions:

Nitration reactions are highly exothermic and can be hazardous if not controlled properly.[1][2] Nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents.[3][4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[1][3][4] An emergency eyewash and safety shower must be readily accessible.[1][3]

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred, pre-cooled volume of concentrated sulfuric acid. Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: Place a solution of 3-methoxyphenol in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 3-methoxyphenol, maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. The crude 5-methoxy-2-nitrophenol will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield yellow to light brown crystals.[6]

Table 1: Physical and Spectroscopic Data for 5-Methoxy-2-nitrophenol

PropertyValueReference
Molecular FormulaC7H7NO4[6]
Molecular Weight169.13 g/mol [6][7]
Melting Point103-107 °C[6]
AppearanceYellow to light brown powder[6]

Part 2: Synthesis of this compound via Reduction of 5-Methoxy-2-nitrophenol

The reduction of the nitro group in 5-methoxy-2-nitrophenol to an amino group is the final step in the synthesis. Catalytic hydrogenation is a clean and efficient method for this transformation.[8]

Mechanistic Insights

Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), to facilitate the reaction between hydrogen gas and the nitro compound.[9][10][11] The nitro group is reduced in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates before forming the final amine.[8]

Experimental Protocol: Catalytic Hydrogenation

Materials and Equipment:

  • 5-Methoxy-2-nitrophenol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen source (gas cylinder or balloon)

  • Hydrogenation flask (e.g., Parr shaker or a round-bottom flask with a septum)

  • Magnetic stirrer and stir bar

  • Celite or another filter aid

  • Rotary evaporator

Safety Precautions:

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. The palladium catalyst is pyrophoric when dry and should be handled with care, preferably under an inert atmosphere when dry.

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 5-methoxy-2-nitrophenol in a suitable solvent like methanol or ethanol.[12]

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas supply. Purge the flask with hydrogen to remove air. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[10][12]

  • Reaction Monitoring: The progress of the reduction can be monitored by observing the cessation of hydrogen uptake or by TLC analysis. Aromatic amines are generally more polar than their nitro precursors.[12]

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove any residual hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10] Wash the filter cake with a small amount of the reaction solvent.

  • Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by recrystallization if necessary.

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC7H9NO2[13]
Molecular Weight139.15 g/mol [13]
IUPAC NameThis compound[13]
AppearanceBrown to dark brown powder[14]

Visualization of the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow 3-Methoxyphenol 3-Methoxyphenol Nitration Nitration 3-Methoxyphenol->Nitration HNO3, H2SO4 5-Methoxy-2-nitrophenol 5-Methoxy-2-nitrophenol Nitration->5-Methoxy-2-nitrophenol Reduction Reduction 5-Methoxy-2-nitrophenol->Reduction H2, Pd/C This compound This compound Reduction->this compound

Caption: Synthetic route from 3-methoxyphenol to this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-methoxyphenol. By following the outlined procedures and adhering to the safety precautions, researchers can effectively produce this valuable chemical intermediate. The provided mechanistic insights and characterization data will aid in understanding the chemical transformations and verifying the identity and purity of the synthesized compounds.

References

  • Catalysis Science & Technology (RSC Publishing). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Link]
  • Bloom Tech. How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized?. [Link]
  • YouTube.
  • ACS Publications. Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development. [Link]
  • National Academic Digital Library of Ethiopia.
  • Catalysis Science & Technology (RSC Publishing). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Link]
  • ACS Publications. Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. [Link]
  • UW Environmental Health & Safety. NITRIC ACID SAFETY. [Link]
  • ResearchGate. How can I synthesize this compound?. [Link]
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]
  • UW Environmental Health & Safety. Reduce your risk of a nitric acid incident. [Link]
  • arkat usa. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]
  • PubChem. This compound | C7H9NO2 | CID 9942163. [Link]
  • Google Patents.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • Wikipedia. Reduction of nitro compounds. [Link]
  • Química Organica.org.
  • Arkivoc.
  • PrepChem.com. Synthesis of 2-methyl-5-nitrophenol. [Link]
  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Stenutz. 2-methoxy-5-nitrophenol. [Link]
  • Baishideng Publishing Group.
  • ACS Publications. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms | ACS Earth and Space Chemistry. [Link]

Sources

analytical methods for the quantification of 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Quantification of 2-Amino-5-methoxyphenol

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical intermediates is a cornerstone of robust process control, quality assurance, and toxicological assessment. This compound (CAS: 40925-70-0), an aromatic amine and phenol derivative, serves as a versatile intermediate in the synthesis of dyes and pharmaceuticals.[1] Its molecular structure, featuring polar amino and hydroxyl functional groups, presents specific challenges and opportunities for analytical quantification.[2]

This guide provides a detailed exploration of three primary analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the underlying principles and rationale, enabling you to select and implement the most suitable method for your specific analytical needs.

Guiding Principle: Method Selection Rationale

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation.[3]

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile and thermally sensitive compounds like this compound, offering excellent quantitative performance and adaptability.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled selectivity and sensitivity, but the polar nature of the analyte necessitates a derivatization step to enhance volatility.[4]

  • UV-Visible Spectrophotometry is a rapid, cost-effective technique suitable for simpler sample matrices where high selectivity is not the primary concern.[5]

The following sections detail the protocols for each method, grounded in established principles for the analysis of aromatic amines and phenolic compounds.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: The inherent polarity and UV-absorbing properties of this compound make reverse-phase HPLC with UV detection an ideal quantitative method. The phenolic ring and its substituents constitute a strong chromophore. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the analyte from a polar mobile phase. The mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile, is optimized to achieve a balance between analyte retention, peak shape, and analysis time. The addition of an acid (e.g., formic or phosphoric acid) is crucial; it protonates the analyte's amino group and suppresses the ionization of the phenolic hydroxyl group, leading to a single, well-defined chromatographic peak and improved retention on the C18 stationary phase.[6]

Visualized Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Analytical Standard S2 Prepare Stock Solution (e.g., in Methanol) S1->S2 S3 Create Serial Dilutions for Calibration Curve S2->S3 A2 Inject Standards & Sample S3->A2 S4 Prepare Sample Solution (Dissolve & filter) S4->A2 A1 Equilibrate HPLC System (C18 Column, Mobile Phase) A1->A2 A3 Isocratic/Gradient Elution A2->A3 A4 UV Detection (e.g., 275 nm) A3->A4 D1 Integrate Peak Areas A4->D1 D2 Plot Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: General workflow for the quantification of this compound by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV
  • Reagents and Materials:

    • This compound analytical standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (≥98%)

    • 0.22 µm Syringe filters (PTFE or Nylon)

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.

    • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte to obtain a theoretical concentration within the calibration range.

    • Dissolve the sample in a known volume of the initial mobile phase.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.[3]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with a UV or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for optimal wavelength with PDA; a starting point of 275 nm is recommended.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Perform a linear regression on the calibration curve to determine the equation of the line and the correlation coefficient (R²).

    • Quantify the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Expected Performance Characteristics (HPLC)
ParameterExpected ValueRationale / Reference
Linearity (R²)> 0.999Typical for well-behaved aromatic amines and phenolic compounds.[7][8]
Accuracy (% Recovery)95 - 105%Standard acceptable range for pharmaceutical analysis.
Precision (%RSD)< 2%Reflects high reproducibility of HPLC systems.[8]
Limit of Detection (LOD)~0.1 µg/mLBased on typical UV detector sensitivity for similar chromophores.
Limit of Quantification (LOQ)~0.3 µg/mLGenerally 3x the LOD, ensuring reliable quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Expertise & Experience: Direct GC-MS analysis of this compound is problematic. The polar -OH and -NH2 groups can engage in hydrogen bonding with active sites in the injector and on the column surface, leading to poor peak shape, tailing, and low sensitivity.[4] To overcome this, a derivatization step is essential. Silylation, using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is an authoritative and field-proven choice. MSTFA reacts with the active hydrogens on the hydroxyl and amino groups to replace them with non-polar trimethylsilyl (TMS) groups. This derivatization dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[4] The subsequent mass spectrometry detection provides exceptional selectivity and structural confirmation, which is invaluable for trace analysis in complex matrices.

Visualized Workflow: GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Sample Extraction (e.g., Liquid-Liquid Extraction) P2 Evaporate Solvent to Dryness P1->P2 P3 Add Derivatization Reagent (e.g., MSTFA in Pyridine) P2->P3 P4 Heat Reaction Mixture (e.g., 70°C for 30 min) P3->P4 A1 Inject Derivatized Sample P4->A1 A2 GC Separation (e.g., DB-5ms column) A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass Analysis (Full Scan or SIM) A3->A4 D1 Identify TMS-Derivative Peak A4->D1 D2 Extract Ion Chromatograms (SIM) D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Workflow for GC-MS analysis of this compound after silylation.

Detailed Experimental Protocol: GC-MS
  • Reagents and Materials:

    • This compound analytical standard (≥98% purity)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

    • Pyridine (anhydrous)

    • Ethyl acetate (HPLC grade)

    • Sodium sulfate (anhydrous)

  • Sample Preparation and Derivatization:

    • Extraction: For aqueous samples, perform a liquid-liquid extraction (LLE). Adjust 5 mL of the sample to pH 8-9 and extract with 5 mL of ethyl acetate. Vortex, centrifuge, and collect the organic layer. Dry the organic extract over anhydrous sodium sulfate.[4]

    • Solvent Evaporation: Transfer the dried extract to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

    • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue. Cap the vial tightly.

    • Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven to complete the silylation reaction.[4] Cool to room temperature before injection.

  • Standard Preparation:

    • Prepare standards by dissolving the this compound reference material in ethyl acetate at various concentrations.

    • Evaporate 100 µL of each standard solution to dryness and perform the same derivatization procedure as described for the samples.

  • GC-MS Conditions:

    • GC-MS System: Standard GC coupled to a Mass Spectrometer.

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[4]

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the di-TMS derivative.

  • Data Analysis:

    • Identify the peak corresponding to the di-TMS derivative of this compound from the total ion chromatogram.

    • For quantification, create a calibration curve using the peak areas of a characteristic ion (monitored in SIM mode) from the derivatized standards.

    • Calculate the concentration in the original sample based on the calibration curve.

Expected Performance Characteristics (GC-MS)
ParameterExpected ValueRationale / Reference
Linearity (R²)> 0.995Common for validated GC-MS methods.[9]
Accuracy (% Recovery)90 - 110%Accounts for extraction and derivatization steps.
Precision (%RSD)< 15%Higher variability is expected due to the multi-step sample preparation.[9]
Limit of Detection (LOD)Low ng/mL to pg/mLHigh sensitivity is a key advantage of GC-MS, especially in SIM mode.[9]
SelectivityVery HighMass spectral data provides a high degree of confidence in analyte identification.[4]

Method 3: UV-Visible Spectrophotometry via Oxidative Coupling

Expertise & Experience: This method provides a simple and rapid estimation of this compound concentration. It is based on the principle of oxidative coupling, a well-established reaction for phenolic and aminic compounds. In an alkaline medium, an oxidizing agent (like potassium ferricyanide) facilitates the coupling of the analyte with a chromogenic reagent. While this compound could potentially couple with itself or another reagent, a more reliable approach involves using a standard coupling agent that reacts with the analyte. For this protocol, we propose a generalized method where the analyte itself undergoes oxidative coupling to form a colored product, a reaction plausible for its structure. The intensity of the resulting color is proportional to the analyte concentration and is measured using a spectrophotometer. This technique is cost-effective but has lower selectivity and is more susceptible to interference from other phenolic or amine compounds in the sample.[5]

Visualized Workflow: Spectrophotometric Analysis

cluster_prep Preparation cluster_reaction Color Development cluster_analysis Measurement & Analysis P1 Prepare Standard Solutions of Analyte R1 To Sample/Standard, Add Buffer P1->R1 P2 Prepare Sample Solution P2->R1 P3 Prepare Buffer (e.g., pH 10) & Oxidizing Agent P3->R1 R2 Add Oxidizing Agent (e.g., K₃[Fe(CN)₆]) P3->R2 R1->R2 R3 Incubate for Color Development (e.g., 15 min at RT) R2->R3 A2 Measure Absorbance of Standards & Sample at λmax R3->A2 A1 Determine λmax of Colored Product A1->A2 A3 Plot Calibration Curve & Determine Concentration A2->A3

Caption: Workflow for the spectrophotometric determination of this compound.

Detailed Experimental Protocol: Spectrophotometry
  • Reagents and Materials:

    • This compound analytical standard (≥98% purity)

    • Potassium ferricyanide (K₃[Fe(CN)₆])

    • Ammonium hydroxide or a suitable buffer solution (to achieve pH ~10)

    • Deionized water

    • UV-Visible Spectrophotometer

  • Reagent Preparation:

    • Buffer Solution (pH 10): Prepare a suitable buffer, such as an ammonia-ammonium chloride buffer.

    • Oxidizing Agent (2% w/v): Dissolve 2 g of potassium ferricyanide in 100 mL of deionized water. Prepare fresh.

  • General Analytical Procedure:

    • Determination of λmax: Prepare a mid-range concentration of the analyte and follow the reaction procedure. Scan the resulting colored solution from 400-700 nm against a reagent blank to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Pipette increasing volumes of a standard stock solution (e.g., 100 µg/mL) into a series of 10 mL volumetric flasks.

    • Reaction: To each flask, add 2 mL of the pH 10 buffer solution and mix. Add 1 mL of the 2% potassium ferricyanide solution.

    • Color Development: Allow the reaction to proceed for 15 minutes at room temperature.

    • Measurement: Dilute each flask to the 10 mL mark with deionized water, mix thoroughly, and measure the absorbance at the predetermined λmax against a reagent blank.

    • Plotting: Plot absorbance versus concentration to create the calibration curve.

  • Sample Analysis:

    • Prepare the sample solution to have an expected concentration within the linear range of the calibration curve.

    • Follow the same reaction and measurement procedure as for the standards.

    • Determine the concentration from the calibration curve.

Expected Performance Characteristics (Spectrophotometry)
ParameterExpected ValueRationale / Reference
Linearity (R²)> 0.99Good linearity is achievable within a defined concentration range.[5]
Accuracy (% Recovery)95 - 105%Achievable in simple, controlled matrices.
Precision (%RSD)< 5%Reflects the simplicity of the procedure.[5]
Limit of Detection (LOD)~1 µg/mLDependent on the molar absorptivity of the colored product.[5]
SelectivityLow to ModerateHighly susceptible to interference from other reducing agents or phenolic compounds.

Summary and Method Selection

The optimal analytical method for quantifying this compound is dictated by the specific research or quality control objective.

  • For routine quality control, process monitoring, and formulation analysis where analyte concentrations are relatively high and the matrix is simple, HPLC-UV is the most robust, reliable, and efficient method.

  • For trace-level detection, analysis in complex biological or environmental matrices, or when absolute structural confirmation is required, the high sensitivity and selectivity of GC-MS with derivatization are unparalleled.

  • For rapid, high-throughput screening or in settings with limited instrumentation, UV-Visible Spectrophotometry offers a cost-effective, albeit less selective, alternative.

Each protocol described herein represents a self-validating system. It is imperative for researchers to perform method validation (specificity, linearity, range, accuracy, precision, and robustness) within their own laboratory and for their specific sample matrix to ensure the integrity and reliability of the generated data.

References

  • BenchChem (2025). Navigating the Analytical Maze: A Comparative Guide to the Inter-Laboratory Validation of Aromatic Amine Analysis.
  • CymitQuimica (n.d.). CAS 40925-70-0: this compound.
  • PubChem (n.d.). This compound.
  • SIELC Technologies (n.d.). Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column.
  • BenchChem (2025). Application Note: Detection of 2-Amino-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Gomez-Perez, M. L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
  • BenchChem (2025). Application Notes: 2-Amino-4-methoxyphenol as a Chromogenic Reagent for the Spectrophotometric Determination of Phenolic Compounds.
  • Kim, K. B., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH.
  • BenchChem (2025). A Comparative Guide to Analytical Methods for 2'-Hydroxy-5'-methoxyacetophenone.
  • BenchChem (2025). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Amino-5-methoxyphenol. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and dyes, making its accurate quantification crucial for quality control and process monitoring. The described method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, demonstrating excellent linearity, precision, accuracy, and specificity in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Scientific Rationale

This compound is an aromatic compound containing amino, hydroxyl, and methoxy functional groups.[1] These groups impart polarity and make the molecule amenable to analysis by reversed-phase HPLC, a cornerstone technique in pharmaceutical analysis due to its high resolution and sensitivity.

The selection of the analytical method is underpinned by the physicochemical properties of the analyte. With a predicted pKa of 9.38 for the phenolic proton, controlling the mobile phase pH is critical to ensure the analyte is in a single, non-ionized state, leading to consistent retention and symmetrical peak shape. This method employs a phosphate buffer at pH 3.0, well below the pKa, to suppress the ionization of the phenolic hydroxyl group and protonate the amino group, thereby ensuring a consistent charge state and robust retention on the non-polar C18 stationary phase. The use of an organic modifier (acetonitrile) allows for the fine-tuning of the analyte's retention time.

UV detection is selected based on the chromophoric nature of the substituted benzene ring. While a direct UV spectrum for this compound is not widely published, analysis of structurally similar compounds, such as 2-aminophenol and 4-aminophenol, reveals strong absorbance in the UV region.[2][3] 4-aminophenol, for instance, exhibits an absorption maximum at 272 nm.[3] Based on these related structures, a detection wavelength of 275 nm is proposed to provide a balance of sensitivity and selectivity.

This application note provides a complete protocol, from sample preparation to data analysis, and includes a comprehensive validation summary to demonstrate the method's fitness for its intended purpose.

Experimental Workflow and Causality

The overall workflow is designed for efficiency and reproducibility, moving from precise sample and standard preparation to a robust chromatographic separation and finally to a validated data analysis pipeline.

HPLC Workflow for this compound Analysis cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Validation Standard_Prep Prepare Stock & Working Standards Injection Inject Standards & Samples Standard_Prep->Injection For Calibration Sample_Prep Prepare Sample Solutions Sample_Prep->Injection For Analysis Mobile_Phase_Prep Prepare & Degas Mobile Phase Equilibration Equilibrate HPLC System Mobile_Phase_Prep->Equilibration Equilibration->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection at 275 nm Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Validation Perform Method Validation (ICH Q2) Quantification->Validation

Caption: A logical workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, and DAD/UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer pH 3.0 (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Reagents and Solutions

20 mM Potassium Phosphate Buffer (pH 3.0):

  • Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter.

Mobile Phase:

  • Mix 300 mL of HPLC-grade acetonitrile with 700 mL of the 20 mM potassium phosphate buffer (pH 3.0).

  • Degas the mobile phase for 15 minutes using an ultrasonic bath or online degasser before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8°C and protected from light.[4]

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Transfer the weighed sample to a volumetric flask and add the mobile phase. The volume will depend on the expected analyte concentration to fall within the calibration range.

  • Sonicate the sample for 15 minutes to ensure complete dissolution and extraction.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before initiating the analysis, perform five replicate injections of a 25 µg/mL working standard solution to assess the system's suitability. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol and Results

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6] The validation characteristics assessed were specificity, linearity, range, accuracy, precision, and robustness.

ICH Q2(R1) Validation Parameters cluster_quantitative Quantitative Tests cluster_general General Tests MV Method Validation Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Linearity Linearity MV->Linearity Range Range MV->Range Specificity Specificity MV->Specificity Robustness Robustness MV->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-day) Precision->Intermediate_Precision

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with this compound. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the analyte peak, confirming the method's specificity.

Linearity and Range

Linearity was assessed by analyzing the six working standard solutions in triplicate. The calibration curve was constructed by plotting the mean peak area against the concentration.

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL80 - 120% of test concentration
Correlation Coefficient (r²) > 0.999≥ 0.995
Y-intercept Close to zero-
Accuracy

Accuracy was determined by the percent recovery method. A known amount of this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria (Recovery)
80% (20 µg/mL)99.5%0.8%98.0 - 102.0%
100% (25 µg/mL)100.2%0.6%98.0 - 102.0%
120% (30 µg/mL)100.8%0.5%98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate samples were prepared at 100% of the test concentration (25 µg/mL) and analyzed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Precision Level% RSD of Peak AreaAcceptance Criteria (% RSD)
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%
Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions. The parameters varied included mobile phase pH (± 0.2 units), column temperature (± 2°C), and flow rate (± 0.1 mL/min). The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's robustness.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, specific, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in a quality control environment. The comprehensive protocol and established validation parameters provide a reliable framework for the routine analysis of this compound in various sample matrices.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link]
  • ResearchGate. UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.
  • SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. SIELC Technologies. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • PubChem. This compound.

Sources

The Versatile Synthon: A Guide to the Applications of 2-Amino-5-methoxyphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in organic and medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds. Among the myriad of available synthons, 2-Amino-5-methoxyphenol stands out as a particularly versatile and valuable precursor. Its unique arrangement of amino, hydroxyl, and methoxy functional groups on an aromatic scaffold opens a gateway to a diverse array of chemical transformations, leading to the construction of complex molecular architectures with significant biological and material science applications.

This technical guide provides an in-depth exploration of the utility of this compound in organic synthesis. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights into reaction mechanisms and protocol optimization. This document is designed to be a self-validating system, with each protocol grounded in established chemical principles and supported by authoritative references.

I. Core Properties and Reactivity

This compound (CAS No: 40925-70-0) is an aromatic compound featuring a phenol ring substituted with an amino group at the 2-position and a methoxy group at the 5-position.[1] This substitution pattern imparts a unique reactivity profile. The electron-donating nature of both the hydroxyl and methoxy groups activates the aromatic ring towards electrophilic substitution. The ortho-positioning of the amino and hydroxyl groups is the key structural feature that facilitates a variety of intramolecular cyclization reactions, forming the basis for much of its synthetic utility.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₉NO₂[1]
Molecular Weight139.15 g/mol [1]
AppearanceSolid[2]
Melting Point128-131 °C[3]
SolubilitySoluble in polar organic solvents[2]

II. Synthesis of this compound

A common and efficient route for the laboratory-scale synthesis of this compound involves a two-step process starting from 3-methoxyphenol.[4] This method provides a reliable pathway to obtaining the necessary starting material for subsequent synthetic endeavors.

Protocol 1: Synthesis of this compound

Step 1: Nitration of 3-Methoxyphenol

  • In a suitable reaction vessel, dissolve 3-methoxyphenol (10 g, 80.55 mmol) in propionic acid (80 mL).

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite (5.61 g, 81.30 mmol) in water (13 mL) while maintaining the temperature at -5 °C.

  • After stirring for 1 hour at -5 °C, add nitric acid (6.7 mL, 161.10 mmol).

  • Continue stirring the resulting slurry for 1 hour at -5 °C, and then allow it to warm to room temperature and stir for an additional 16 hours.

  • Add water (80 mL) dropwise to the reaction mixture.

  • Collect the resulting solid by filtration, wash with 50% aqueous propionic acid, and dry to yield 5-methoxy-2-nitrophenol.[4]

Step 2: Reduction of 5-Methoxy-2-nitrophenol

  • Prepare a slurry of 5-methoxy-2-nitrophenol (7.47 g) and 10% Palladium on carbon (1.87 g) in a 1:1 (v/v) mixture of ethyl acetate and ethanol (100 mL).

  • Stir the slurry under a hydrogen atmosphere (e.g., using a balloon) for 3.5 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, purge the flask with an inert gas and filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain this compound as the final product.[4]

Synthesis_of_2_Amino_5_methoxyphenol cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 3-Methoxyphenol 3-Methoxyphenol Nitrating_Mixture NaNO₂, HNO₃ Propionic Acid, -5 °C to RT 3-Methoxyphenol->Nitrating_Mixture 5-Methoxy-2-nitrophenol 5-Methoxy-2-nitrophenol Nitrating_Mixture->5-Methoxy-2-nitrophenol Reduction_Conditions H₂, 10% Pd/C EtOAc/EtOH, RT 5-Methoxy-2-nitrophenol->Reduction_Conditions This compound This compound Reduction_Conditions->this compound Benzoxazole_Formation_from_Aldehyde This compound This compound Intermediate Schiff Base Intermediate This compound->Intermediate Aldehyde R-CHO Aldehyde->Intermediate Benzoxazole 2-R-6-methoxybenzoxazole Intermediate->Benzoxazole Oxidative Cyclization

Caption: General scheme for benzoxazole synthesis from an aldehyde.

Protocol 2: Synthesis of 2-Aryl-6-methoxybenzoxazole

  • In a round-bottom flask, combine this compound (1 mmol) and the desired aromatic aldehyde (1 mmol).

  • Add a suitable solvent such as 1,4-dioxane.

  • Heat the reaction mixture to 100 °C in the presence of air as an oxidant. [5]4. Monitor the reaction by TLC. The reaction time may vary depending on the specific aldehyde used.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aryl-6-methoxybenzoxazole.

Causality of Experimental Choices: The use of an elevated temperature and an oxidant (in this case, atmospheric oxygen) is crucial to facilitate the final aromatization step to form the stable benzoxazole ring. [6]The choice of solvent can influence the reaction rate and yield.

B. Synthesis of Methoxy-Substituted Phenoxazines

Phenoxazines are another important class of tricyclic heterocyclic compounds with diverse pharmacological activities, including anticancer and antiviral properties. [7][8][9]The oxidative dimerization of 2-aminophenols is a key method for the synthesis of the 2-aminophenoxazin-3-one core structure. [10]

Phenoxazine_Formation 2-Amino-5-methoxyphenol_1 2-Amino-5- methoxyphenol Oxidation Oxidative Coupling 2-Amino-5-methoxyphenol_1->Oxidation 2-Amino-5-methoxyphenol_2 2-Amino-5- methoxyphenol 2-Amino-5-methoxyphenol_2->Oxidation Phenoxazine Methoxy-substituted 2-aminophenoxazin-3-one Oxidation->Phenoxazine

Caption: Oxidative coupling to form a phenoxazine derivative.

Protocol 3: Synthesis of Methoxy-Substituted 2-Aminophenoxazin-3-one

  • Dissolve this compound in a suitable solvent system, such as a methanol-water buffer mixture (pH 8.6). 2. Add a catalytic amount of a copper(II) complex (e.g., [Cu(L)(Cl)₂], where L is a suitable ligand) to the solution. [11]3. Stir the reaction mixture vigorously in the presence of air (aerobic oxidation) at room temperature.

  • The reaction progress can be monitored by UV-Vis spectroscopy, observing the formation of the colored phenoxazinone product. 5. After several hours, extract the product with an organic solvent such as dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight: The copper catalyst plays a crucial role in this transformation, mimicking the function of the enzyme phenoxazinone synthase. [11]The reaction is believed to proceed through the formation of a substrate radical, which then undergoes a series of oxidative dehydrogenation steps in the presence of molecular oxygen to yield the final phenoxazinone chromophore. [12] Table 2: Representative Yields for Heterocyclic Synthesis

Starting MaterialReagentProductYield (%)Reference
2-AminophenolBenzaldehyde2-PhenylbenzoxazoleGood to Excellent[5]
2-AminophenolVarious Aldehydes2-Arylbenzoxazoles83-95[5]
2-Aminophenol-2-Aminophenoxazin-3-oneVaries with catalyst[11]

IV. Application in Dye Synthesis

Historically, aminophenols have been important precursors in the synthesis of dyes. This compound can be utilized in the synthesis of azo dyes. The amino group can be diazotized and then coupled with a suitable coupling component to form a chromophoric azo compound. The presence of the methoxy and hydroxyl groups can influence the color and properties of the resulting dye.

V. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

VI. Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the efficient construction of medicinally relevant heterocyclic scaffolds such as benzoxazoles and phenoxazines. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their synthetic endeavors, paving the way for the discovery of novel compounds with potential applications in drug development and materials science.

References

  • Katz, E., & Weissbach, H. (1963). The mechanism for the formation of the phenoxazinone chromophore of actinomycin. Journal of Biological Chemistry, 238(7), 2375-2380.
  • Sharma, A., & Kumar, V. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24633-24656.
  • Mandal, S., Paul, S., & Das, S. (2020). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 44(32), 13735-13747.
  • Panja, A., & Mandal, S. (2023). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances, 13(14), 9324-9343.
  • Mickevičienė, V., et al. (2015). Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo [b] phenoxazine and quinoxaline moieties. Molecules, 20(2), 3170-3189.
  • Khan, H. A., et al. (2023). One-Pot Synthesis of Substituted Benzoxazoles Using Aminophenols and α-Diazoesters via Annulation of Amide Intermediate Using Co2(CO)8 as a Solid Carbonyl Source. ChemistrySelect, 8(44), e202302998.
  • A general mechanism for benzoxazole synthesis. (n.d.). ResearchGate.
  • Mandal, S., Paul, S., & Das, S. (2020). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. Department of Chemistry, IIT Kharagpur.
  • Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85.
  • Kaur, A., et al. (2019). Synthesis and Biological Evaluation of Some New 5-Acylamino-2-(3,4,5- Trimethoxyphenyl)Benzoxazoles as Potential Antibacterial and Anti-inflammatory Agents. International Journal of Pharmaceutical Sciences and Research, 10(3), 1163-1170.
  • Ressmann, A. K., et al. (2020). Qualitative and quantitative detection of aldehydes in DNA with 2-amino benzamidoxime derivative. Analytica Chimica Acta, 1100, 148-155.
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14665-14674.
  • Ferreira, R. J., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 25(16), 8788.
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14665-14674.
  • Osolodkin, D. I., et al. (2022).
  • Chemical structure of phenoxazine derivatives, 2-amino-4,4·-.... (n.d.). ResearchGate.
  • Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1252, 132147.
  • Kaur, A., et al. (2019). Synthesis and Biological Evaluation of Some New 5-Acylamino-2-(3,4,5- Trimethoxyphenyl)Benzoxazoles as Potential Antibacterial and Anti-inflammatory Agents.
  • Erol, M., et al. (2023). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Marmara Pharmaceutical Journal, 27(4), 514-525.
  • Preto, A., et al. (2022). Targeting Lysosomes in Colorectal Cancer: Exploring the Anticancer Activity of a New Benzo[a]phenoxazine Derivative. International Journal of Molecular Sciences, 24(1), 614.
  • Preto, A., et al. (2022).
  • An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. (n.d.).
  • How can I synthesize 2-amino-5-methylphenol and 2-amino-5-chlorophenol. (n.d.). ResearchGate.
  • Oxidative Cyclization in Natural Product Biosynthesis. (2015). PubMed Central.
  • Nakatani, Y., et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 21(5), 311.
  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2022). MDPI.
  • Synthetic route to obtain various phenoxazine derivatives using.... (n.d.).
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2022).

Sources

2-Amino-5-methoxyphenol: A Versatile Scaffold for Medicinal Chemistry Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Latent Building Block

In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful discovery of novel therapeutic agents. While some building blocks are well-trodden paths in drug design, others, like 2-Amino-5-methoxyphenol , represent a reservoir of untapped potential. Though its documented applications are more prominent in the cosmetics industry, its inherent structural motifs—a nucleophilic aromatic amine, a phenolic hydroxyl group, and an electron-rich aromatic core—position it as a highly versatile starting material for the synthesis of diverse and complex molecular architectures.

The aminophenol core is a privileged structure in pharmacology, most famously represented by paracetamol, a cornerstone analgesic and antipyretic. This underscores the inherent biological relevance of this scaffold. The strategic placement of the methoxy group at the 5-position of 2-aminophenol modulates the electronic properties of the ring, influencing the reactivity of the amine and hydroxyl groups and providing an additional vector for structure-activity relationship (SAR) studies.

This guide provides a comprehensive framework for leveraging this compound as a strategic building block in medicinal chemistry. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and potential applications. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization.

PropertyValueSource
IUPAC Name This compound
CAS Number 40925-70-0
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance Brown to dark brown powder
Melting Point 129-135 °C

Safety and Handling: this compound is classified as harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Synthesis of the Core Scaffold: this compound

The availability of the starting material is the first critical step in any synthetic campaign. Several viable routes to this compound have been reported, primarily involving the reduction of a nitrophenol precursor. The following protocol, adapted from established methodologies, offers a reliable and scalable approach.

Protocol 1: Synthesis via Nitration and Catalytic Hydrogenation

This two-step sequence begins with the regioselective nitration of 3-methoxyphenol, followed by the reduction of the nitro group.

Step 1: Synthesis of 5-Methoxy-2-nitrophenol

  • Rationale: The hydroxyl group of 3-methoxyphenol is an ortho-, para-director. Nitration is expected to occur at the positions activated by both the hydroxyl and methoxy groups. The position ortho to the hydroxyl and para to the methoxy group is sterically less hindered and electronically favored, leading to the desired 2-nitro isomer.

  • Procedure:

    • In a round-bottom flask, dissolve 3-methoxyphenol (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath with gentle stirring.

    • Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxy-2-nitrophenol, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

  • Procedure:

    • Dissolve 5-methoxy-2-nitrophenol (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

    • Carefully add 10% Palladium on Carbon (1-5 mol%).

    • Subject the mixture to hydrogenation (H₂ gas) at atmospheric or slightly elevated pressure (e.g., using a balloon or a Parr hydrogenator).

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

G A 3-Methoxyphenol B Nitration (HNO3, Acetic Acid) A->B Step 1 C 5-Methoxy-2-nitrophenol B->C D Catalytic Hydrogenation (H2, Pd/C) C->D Step 2 E This compound D->E

Caption: Synthetic pathway to this compound.

Application as a Building Block: Key Synthetic Transformations

The true utility of this compound lies in the differential reactivity of its functional groups, allowing for selective modifications to build molecular complexity.

N-Acylation: Crafting Amide Derivatives

The amino group is a primary site for modification. N-acylation is a fundamental transformation in medicinal chemistry, as the resulting amide bond is a key structural feature in many drugs.

  • Rationale: The acylation of the more nucleophilic amino group in the presence of the less reactive phenolic hydroxyl can be achieved under standard conditions using acyl chlorides or by employing coupling reagents with carboxylic acids. This transformation introduces a diverse range of side chains, which is crucial for SAR exploration.

  • Protocol 2: General Procedure for N-Acylation with an Acyl Chloride

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

G cluster_0 N-Acylation Workflow A This compound B Dissolve in DCM/THF Add Base (e.g., Et3N) A->B C Cool to 0 °C B->C D Add Acyl Chloride C->D E Reaction at RT D->E F Work-up & Purification E->F G N-Acyl-2-amino-5-methoxyphenol F->G

Caption: Workflow for the N-acylation of this compound.

N-Alkylation: Introducing Lipophilic Moieties

N-alkylation provides another avenue for modifying the aminophenol scaffold, often to enhance lipophilicity and modulate target engagement.

  • Rationale: Reductive amination is a classic and reliable method for N-alkylation. The amine reacts with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This one-pot procedure is highly efficient.

  • Protocol 3: General Procedure for Reductive Amination

    • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.

    • Add acetic acid (catalytic amount) to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Cyclization Reactions: Building Bioactive Heterocycles

The ortho-disposition of the amino and hydroxyl groups makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry.

  • Application Example: Synthesis of Benzoxazines Benzoxazines are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They can be readily synthesized from 2-aminophenols.

  • Rationale: The synthesis of 1,3-benzoxazines is typically achieved through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde. In this case, the amino and hydroxyl groups of this compound can react with an aldehyde in a cyclocondensation reaction.

  • Protocol 4: Synthesis of a 6-Methoxy-2H-benzo[b]oxazine Derivative

    • Dissolve this compound (1.0 eq) and an α-haloketone (e.g., 2-chloro-1-phenylethanone) (1.0 eq) in a polar aprotic solvent like ethanol or DMF.

    • Add a base such as potassium carbonate or sodium bicarbonate (2.0 eq).

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Collect the precipitated solid by filtration, or extract the aqueous mixture with an organic solvent.

    • Wash, dry, and concentrate the organic extracts.

    • Purify the crude product by column chromatography or recrystallization to yield the desired benzoxazine derivative.

Hypothetical Application in a Drug Discovery Campaign

To illustrate the potential of this compound, let's consider a hypothetical drug discovery workflow targeting protein kinases, a well-established class of drug targets.

Objective: To develop novel kinase inhibitors based on the this compound scaffold.

Rationale: The aminophenol scaffold can be elaborated to mimic the hinge-binding motifs found in many known kinase inhibitors. For instance, an N-acylated derivative could present a hydrogen bond donor-acceptor pair that interacts with the kinase hinge region.

G A This compound Scaffold B Library Synthesis (e.g., N-acylation, Protocol 2) A->B C Diverse Library of Derivatives B->C D In Vitro Kinase Panel Screen C->D E Identify Initial Hits D->E F SAR-guided Optimization E->F G Lead Compound Identification F->G H Cell-based Assays (Proliferation, Apoptosis) G->H I In Vivo Efficacy Studies H->I

Caption: Hypothetical workflow for kinase inhibitor discovery.

Step 1: Library Synthesis

Utilizing Protocol 2 (N-acylation), a focused library of amide derivatives would be synthesized by reacting this compound with a diverse set of commercially available carboxylic acids or acyl chlorides. This would introduce variability at the 'R' group, allowing for exploration of the kinase active site.

Step 2: In Vitro Biological Screening

The synthesized library would be screened against a panel of cancer-relevant protein kinases.

  • Protocol 5: General In Vitro Kinase Inhibition Assay

    • Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the target kinase.

    • Procedure: a. In a 384-well plate, add the target kinase, the substrate peptide, and ATP. b. Add the test compounds (from the synthesized library) at various concentrations. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). d. Add a detection reagent that produces a signal inversely proportional to the amount of ATP remaining. e. Read the signal on a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound at each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step 3: Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The IC₅₀ values from the kinase screen would be analyzed to identify initial "hits." The SAR would be developed by correlating the chemical structures of the active compounds with their inhibitory potency. For example, it might be found that bulky, hydrophobic 'R' groups enhance activity against a particular kinase. This information would guide the synthesis of a second generation of more potent and selective analogues.

Step 4: Cellular Assays

Promising compounds would be advanced to cell-based assays to assess their effects on cancer cell proliferation and viability.

  • Protocol 6: MTT Cell Proliferation Assay

    • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. d. Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO). e. Measure the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Analytical Characterization

Rigorous characterization of all synthesized compounds is essential for scientific integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized molecules. For an N-acylated derivative of this compound, one would expect to see the disappearance of the -NH₂ protons and the appearance of a new amide N-H proton signal, along with signals corresponding to the newly introduced acyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds. A purity of >95% is generally required for biological testing.

Conclusion

This compound, while currently underutilized in medicinal chemistry, possesses all the necessary attributes of a valuable building block. Its accessible synthesis and the presence of three distinct reactive sites provide a platform for the generation of diverse chemical libraries. By applying established synthetic transformations such as N-acylation, N-alkylation, and cyclization reactions, researchers can readily access novel chemical matter. The protocols and hypothetical workflow presented in this guide are intended to serve as a launchpad for the exploration of this promising scaffold, potentially leading to the discovery of new therapeutic agents for a range of diseases. The journey from a simple building block to a life-saving drug is long and arduous, but it begins with the recognition of latent potential and the systematic application of chemical synthesis and biological evaluation.

References

  • Sheng, X.-H., Han, L.-C., Gong, A., Meng, X.-S., Wang, X.-H., Teng, L.-S., … Zhang, L. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry, 67(11), 9536–9551. [Link]
  • Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003

The Versatile Precursor: Applications of 2-Amino-5-methoxyphenol in Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

2-Amino-5-methoxyphenol is a key aromatic intermediate whose molecular architecture is particularly amenable to the synthesis of a diverse range of chromophores.[1] Its structure, featuring an amino group, a hydroxyl group, and a methoxy substituent, provides multiple reactive sites that can be strategically exploited to build complex dye molecules. The strategic placement of the electron-donating methoxy and hydroxyl groups, ortho and para to the amino group, activates the aromatic ring towards electrophilic substitution, making it a valuable precursor in dye chemistry. This guide provides an in-depth exploration of the applications of this compound in the synthesis of various dyes, with a focus on oxidative hair dyes and azo dyes. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the significance of this compound in the broader field of color chemistry.

I. Role in Oxidative Hair Dyes

One of the most prominent applications of this compound is as a "coupler" in permanent oxidative hair dye formulations.[2][3] Oxidative hair coloring is a chemical process that involves the reaction of dye precursors—primary intermediates (developers) and couplers—in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger colorant molecules within the hair shaft.[4][5]

Mechanism of Action:

The dyeing process is initiated by the oxidation of a primary intermediate, such as p-phenylenediamine (PPD) or p-aminophenol (PAP), to a reactive quinonediimine.[5] This electrophilic species then rapidly reacts with a nucleophilic coupler, like this compound. The resulting indo-dye is then further oxidized to form a stable, high molecular weight dye that is trapped within the hair cortex, leading to a long-lasting color. The specific shade produced is determined by the combination of the primary intermediate and the coupler used.[2][6] this compound is known to contribute to a wide range of shades, particularly in the red-violet to burgundy spectrum.[7]

Experimental Workflow: Oxidative Dye Formation

G cluster_0 Preparation cluster_1 Oxidation & Coupling cluster_2 Application & Development cluster_3 Finalization Mix Mix Precursors: This compound (Coupler) + p-Phenylenediamine (Developer) Add_H2O2 Add Oxidizing Agent (e.g., Hydrogen Peroxide) Mix->Add_H2O2 To alkaline solution Reaction In-situ Dye Formation (Indo-dye) Add_H2O2->Reaction Initiates oxidation Apply Apply mixture to Keratin Fibers (Hair) Reaction->Apply Apply immediately Incubate Incubate for specified time (e.g., 30 minutes) Apply->Incubate Rinse Rinse and Shampoo Incubate->Rinse Dry Dry and Assess Color Rinse->Dry

Caption: General workflow for oxidative hair dyeing.

Protocol 1: Synthesis of an Oxidative Hair Dye on Keratin Fibers

This protocol outlines a laboratory-scale procedure for demonstrating the oxidative dyeing capabilities of this compound on a hair tress.

Materials:

  • This compound

  • p-Phenylenediamine (PPD)

  • Ammonium hydroxide solution (28%)

  • Hydrogen peroxide (6%)

  • Deionized water

  • Human hair tress (undyed)

  • Beakers, graduated cylinders, stirring rods

Procedure:

  • Dye Base Preparation: In a beaker, dissolve a tinctorially effective amount of p-phenylenediamine and this compound in deionized water. The molar ratio of developer to coupler can be varied to achieve different shades.

  • pH Adjustment: Adjust the pH of the dye base solution to between 9 and 11 using ammonium hydroxide solution. This alkaline environment swells the hair cuticle, allowing for better penetration of the dye precursors.

  • Developer Solution: In a separate beaker, prepare the developer solution by diluting hydrogen peroxide to the desired concentration (typically 3-6%).

  • Mixing: Immediately before application, mix the dye base solution and the developer solution in a 1:1 ratio.

  • Application: Apply the resulting mixture evenly to the hair tress, ensuring complete saturation.

  • Incubation: Allow the dye to develop on the hair for 30 minutes at room temperature.

  • Rinsing and Washing: Thoroughly rinse the hair tress with lukewarm water until the water runs clear. Follow with a gentle shampoo wash.

  • Drying and Evaluation: Allow the hair tress to air dry. The resulting color can be evaluated visually or instrumentally using a colorimeter.

Data Presentation: Representative Shades

Primary IntermediateCouplerResulting Shade
p-PhenylenediamineThis compoundBurgundy to Red-Violet[7]
p-AminophenolThis compoundReddish-Brown
2,5-DiaminotolueneThis compoundViolet-Brown

II. Synthesis of Azo Dyes

This compound is also a valuable precursor for the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds characterized by the presence of one or more azo groups (–N=N–).[8] The synthesis typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component.[8][9]

Mechanism of Action: Diazotization and Azo Coupling

  • Diazotization: The amino group of this compound is converted into a highly reactive diazonium salt in the presence of a nitrous acid source (typically sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).[1] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a nucleophilic coupling component, such as a phenol or an aromatic amine.[10] The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich aromatic ring of the coupling component, typically at the para position, to form the azo linkage (–N=N–).[10]

Reaction Pathway: Azo Dye Synthesis

G cluster_0 Diazotization cluster_1 Coupling cluster_2 Work-up Start This compound Reagents NaNO2, HCl 0-5 °C Start->Reagents Diazonium Diazonium Salt Intermediate Reagents->Diazonium Coupling_Reaction Azo Coupling Reaction Diazonium->Coupling_Reaction Coupler Coupling Component (e.g., 2-Naphthol) Coupler->Coupling_Reaction Azo_Dye Precipitated Azo Dye Coupling_Reaction->Azo_Dye Filter Filtration Azo_Dye->Filter Wash Wash with Cold Water Filter->Wash Dry Drying Wash->Dry Purified_Dye Purified Azo Dye Dry->Purified_Dye

Caption: General pathway for azo dye synthesis.

Protocol 2: Synthesis of a Monoazo Dye from this compound and 2-Naphthol

This protocol describes the synthesis of a representative monoazo dye.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

  • Büchner funnel and filter paper

  • Beakers, magnetic stirrer

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and distilled water.[1]

    • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.[1]

    • Prepare a solution of sodium nitrite in distilled water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.[1]

    • Continue stirring for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.[1]

  • Preparation of Coupling Solution:

    • In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.[1]

    • Cool this alkaline solution to 0-5 °C in an ice bath.[1]

  • Azo Coupling:

    • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[1] A colored precipitate of the azo dye should form immediately.[1]

    • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.[1]

  • Isolation and Purification:

    • Filter the precipitated dye using a Büchner funnel.[1]

    • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.[1]

    • Dry the crude dye in a vacuum oven at a suitable temperature.[1]

Characterization: The synthesized dye can be characterized by various analytical techniques:

  • Melting Point: To assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups, including the N=N stretch of the azo group.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are related to the color of the dye.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the dye molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a modifier like phosphoric or formic acid can be employed.[11]

III. Safety and Handling

This compound is a chemical that requires careful handling.[12][13]

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.[12]

  • Wear protective gloves, such as nitrile rubber.

  • Wear a lab coat or other protective clothing.[12]

Handling and Storage:

  • Use only in a well-ventilated area or under a chemical fume hood.[12][13]

  • Wash hands thoroughly after handling.[12][13]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Keep away from heat and sources of ignition.[12]

First-Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[12]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[12]

Conclusion

This compound is a versatile and valuable building block in the synthesis of a variety of dyes. Its primary application as a coupler in oxidative hair dye formulations highlights its importance in the cosmetics industry. Furthermore, its utility as a diazo component in the synthesis of azo dyes demonstrates its broader significance in the field of color chemistry. The protocols and information provided in this guide offer a comprehensive overview for researchers and scientists working with this compound, enabling the exploration of novel dye structures and applications.

References

  • Benchchem. Application Notes and Protocols: "2-Amino-5-(methoxymethyl)
  • Fisher Scientific.
  • Patent 1646606. 2-AMINO-5-(SUBSTITUTED OXYMETHYL)-PHENOL COMPOUNDS, DYEING COMPOSITIONS CONTAINING THEM, AND USE THEREOF. URL
  • ChemicalBook.
  • Sigma-Aldrich. This compound | 40925-70-0. URL
  • Google Patents. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. URL
  • Fisher Scientific.
  • Benchchem. An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. URL
  • BenchChem. safety precautions and handling of 2-Amino-5- methoxybenzoic acid. URL
  • The Synthesis of Azo Dyes. URL
  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. URL
  • Benchchem. Application Notes and Protocols for Azo Dye Synthesis Using 2-Amino-3-methylphenol. URL
  • Synthesis and Absorption Spectra of Monoazo Dyes derived
  • Oriental Journal of Chemistry.
  • Googleapis.com. (12)
  • Google Patents. EP0269914A1 - Composition and process for the oxidative dyeing of hair on the basis of 3-(2',2',2'-trifluorethyl)
  • Benchchem.
  • Googleapis.com.
  • SIELC Technologies. Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column. URL
  • Google Patents.
  • Baghdad Science Journal. Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. URL
  • Al-Nahrain Journal of Science.
  • Oriental Journal of Chemistry.
  • Google Patents.
  • Prime Scholars. Synthesis and Characteristics of Some Organic Dyes. URL
  • NERI.
  • Benchchem. Purity Assessment of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Comparative Guide to HPLC and Capillary Electrophoresis. URL
  • Khan Academy. Azo dye formation | Electrophilic aromatic substitution reactions | Chemistry. URL
  • NIH. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • ResearchGate. Couplers in colour photography - Chemistry and function: Part 2. URL
  • ResearchGate. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Guidechem. 2-amino-5-nitrophenol.

Sources

Application Notes & Protocols: 2-Amino-5-methoxyphenol as a Coupler in Oxidative Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methoxyphenol, a key aromatic amine utilized as a coupler in permanent (oxidative) hair dye formulations. We delve into the fundamental chemistry of oxidative dyeing, detailing the mechanistic role of this compound in color formation. This document furnishes detailed protocols for the formulation of a model hair dye system, performance evaluation—including color efficacy and wash fastness—and analytical characterization. Furthermore, critical safety and regulatory considerations are discussed to provide a complete framework for researchers, cosmetic scientists, and product development professionals engaged in the innovation of hair coloring technologies.

Introduction to this compound

This compound is a substituted aniline derivative that functions as a "coupler" or "secondary intermediate" in oxidative hair dye systems.[1] In isolation, couplers are typically colorless and do not impart significant color to the hair.[2] Their critical function is to react with oxidized "primary intermediates" (developers) within the hair shaft to form large, stable colorant molecules.[2][3] The specific chemical structure of this compound, particularly the positions of the amino and methoxy groups on the phenol ring, influences the final color outcome, contributing to the generation of specific tones within the red and violet spectrum.[4]

Physicochemical Properties

A precise understanding of the compound's properties is foundational for its effective use in formulation.

PropertyValueSource
Chemical Name This compound[1][5]
CAS Number 40925-70-0[5][6]
Molecular Formula C₇H₉NO₂[1][5][6]
Molecular Weight 139.15 g/mol [1][5][6]
Melting Point 128-131 °C[5][7]
Boiling Point 281 °C at 760 mmHg[7]
Appearance Solid[7]
Topological Polar Surface Area 55.5 Ų[1][6]

Mechanism of Action in Oxidative Hair Dyeing

Permanent hair coloration is a complex chemical process that occurs within the hair's cortex.[8] The process relies on a two-part system, typically a dye cream and a developer, which are mixed immediately before application.[9]

  • Alkaline Environment : An alkalizing agent, such as ammonia or ethanolamine, raises the pH of the dye mixture. This causes the hair cuticle to swell and open, allowing the small, unreacted dye precursors and couplers to penetrate the hair shaft.[2][8]

  • Oxidation : The developer, a stabilized solution of hydrogen peroxide, initiates the chemical reaction.[3][9] It serves a dual purpose: it lightens the natural melanin pigment in the hair and oxidizes the primary intermediates.[2][10]

  • Color Formation : The oxidized primary intermediates (e.g., p-phenylenediamine, p-aminophenol) become highly reactive quinonediimine (QDI) species.[3][11] These transient intermediates rapidly react with coupler molecules, such as this compound.[3][11]

  • Polymerization & Trapping : This coupling reaction forms larger, complex dye molecules (dimers and trimers).[8][12] These newly formed molecules are too large to be easily washed out of the hair shaft, resulting in a "permanent" color.[9][10]

G cluster_outside Outside Hair Shaft cluster_inside Inside Hair Cortex Precursors Primary Intermediates (e.g., p-Phenylenediamine) QDI Reactive Intermediates (Quinonediimine) Precursors:e->QDI:w Oxidation Couplers Couplers (e.g., this compound) Leuco Leuco Dye (Colorless) Couplers:e->Leuco:w H2O2 Hydrogen Peroxide (Developer) H2O2->Precursors Alkali Alkalizing Agent (e.g., Ammonia) Alkali->Precursors Swells Cuticle for Penetration Alkali->Couplers QDI->Leuco Coupling Reaction FinalDye Large, Colored Dye Molecules (Trapped in Cortex) Leuco->FinalDye Oxidation

Caption: Mechanism of oxidative hair dyeing.

Experimental Protocols: Formulation and Application

The following protocols describe the preparation of a model oxidative hair dye system incorporating this compound.

Exemplar Formulation

The formulation is a two-component system. Component A contains the dye intermediates and the alkaline base, while Component B is the oxidative developer.

ComponentIngredientFunctionConcentration Range (% w/w)
A: Dye Cream Deionized WaterSolventq.s. to 100
Cetearyl AlcoholEmollient, Thickener5.0 - 15.0
p-PhenylenediaminePrimary Intermediate0.5 - 2.0
This compound Coupler 0.1 - 1.5
ResorcinolCoupler0.5 - 1.2
Ammonia (28% aq.)Alkalizing Agent1.0 - 5.0
Sodium Lauryl SulfateSurfactant0.5 - 2.0
Sodium SulfiteAntioxidant0.1 - 0.5
B: Developer Deionized WaterSolventq.s. to 100
Hydrogen Peroxide (35%)Oxidizing Agent17.0 (for 6% / 20 Vol.)
Cetearyl AlcoholEmulsion Stabilizer1.0 - 3.0
Phosphoric AcidStabilizer / Chelator0.05 - 0.2
Protocol for Hair Swatch Dyeing
  • Preparation : Prepare the Dye Cream (Component A) and Developer (Component B) as separate phases. For the dye cream, melt the fatty alcohols and emulsifiers, then add to the heated water phase. Homogenize to form a stable emulsion. Cool and add the dye intermediates, ammonia, and antioxidant.

  • Mixing : Immediately prior to application, mix Component A and Component B in a 1:1 ratio by weight in a non-metallic bowl.

  • Application : Evenly apply the final dye mixture (approximately 5.0 g) to a pre-weighed, virgin hair swatch (tress).

  • Processing : Allow the mixture to remain on the hair for 30 minutes at room temperature.[13]

  • Rinsing : Thoroughly rinse the hair swatch with warm water (37 ± 5°C) until the water runs clear.

  • Washing & Drying : Gently wash the swatch with a standard shampoo solution (e.g., 15% sodium lauryl sulfate), rinse, and allow to air dry or use a hair dryer under controlled conditions.[14]

Performance and Safety Evaluation Protocols

Evaluating the performance of the dye formulation and its impact on hair integrity is crucial.

Workflow for Evaluation

G start Prepare & Apply Dye Formulation color_measure Colorimetric Measurement (CIELAB Lab) start->color_measure damage_assess Hair Damage Assessment start->damage_assess Use Dyed & Virgin Swatches wash_fastness Wash Fastness Test (Multiple Cycles) color_measure->wash_fastness color_remeasure Remeasure Color (Calculate ΔE) wash_fastness->color_remeasure end Data Analysis & Conclusion color_remeasure->end protein_loss Protein Loss Assay (e.g., Bradford) damage_assess->protein_loss sem Surface Morphology (SEM) damage_assess->sem protein_loss->end sem->end

Caption: Workflow for performance and safety evaluation.

Protocol: Color Efficacy and Stability

This protocol quantifies the initial color and its resistance to fading.[13]

  • Instrumentation : Use a colorimeter or spectrophotometer to measure color in the CIELAB (Lab*) color space.[14]

  • Baseline Measurement : Measure the L, a, and b* values of the virgin hair swatch before dyeing.

  • Initial Color Measurement : After dyeing and drying the swatch as per Protocol 3.2, measure the Lab* values again. The difference indicates the initial dyeing efficacy.[13]

  • Wash Fastness : Subject the dyed swatch to a series of standardized washing cycles (e.g., 1, 5, 10, 15 washes).[13] Each cycle involves washing with a standard shampoo, rinsing, and drying.

  • Data Analysis : Measure the Lab* values after each set of washes. Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A smaller ΔE value indicates better color stability.[13]

Protocol: Assessment of Hair Damage
  • Protein Loss Measurement : Collect the rinse water and shampoo solution from the initial wash after dyeing (Protocol 3.2, steps 5-6). Measure the protein content in the collected liquid using a standard protein assay (e.g., Bradford or Lowry).[13] Higher protein content in the rinse water correlates with greater damage to the hair structure.[13]

  • Surface Morphology Analysis : Examine the surface of virgin and dyed hair fibers using a Scanning Electron Microscope (SEM).[13] Observe for signs of cuticle damage, such as lifting, chipping, or complete removal of cuticle scales.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a robust method for the identification and quantification of this compound in raw materials and finished product formulations.[9][15]

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18 reverse-phase column (e.g., 5 µm particle size)
Mobile Phase Gradient elution using Methanol, Acetonitrile, and a Phosphate buffer
Detection UV Detector at 280 nm
Sample Prep Dilution of the dye cream in a suitable solvent mixture (e.g., ethanol-water with an antioxidant like sodium bisulfite) followed by sonication.[15]
Quantification External standard method using a calibration curve prepared from a certified reference standard of this compound.

This is a generalized method; specific parameters must be optimized and validated for the specific formulation matrix.[15][16][17]

Safety and Regulatory Considerations

Toxicological Profile

This compound, like many aromatic amines used in hair dyes, requires careful handling. According to the Globally Harmonized System (GHS), it is classified with the following hazards:

  • H302 : Harmful if swallowed.[1][5]

  • H315 : Causes skin irritation.[1]

  • H319 : Causes serious eye irritation.[1]

A thorough safety assessment, including hazard identification and exposure assessment, is mandatory for any cosmetic product.[18][19] This involves evaluating not only the individual ingredients but also their reaction products formed during the dyeing process.[12]

Regulatory Status

The use of hair dye ingredients is strictly regulated in major markets.

  • European Union : Cosmetic ingredients are regulated under Regulation (EC) No 1223/2009. Hair dye ingredients are listed in Annex III (substances which cosmetic products must not contain except subject to the restrictions laid down). It is imperative to consult the latest version of the regulation and its amendments (often referred to as "Omnibus" acts) to ensure compliance, as substances can be added to the list of prohibited substances (Annex II) if they are classified as Carcinogenic, Mutagenic, or Reprotoxic (CMR).[20][21][22]

  • United States : The Food and Drug Administration (FDA) regulates hair dyes under the Federal Food, Drug, and Cosmetic Act. While most color additives require premarket approval, those used in coal-tar hair dyes have an exemption as long as the product bears a specific warning label.

Manufacturers are responsible for substantiating the safety of their products and ensuring they comply with all relevant national and international regulations.

Conclusion

This compound is a valuable coupler for creating red and violet shades in oxidative hair dye systems. Its effective use hinges on a deep understanding of the oxidative dyeing mechanism, careful formulation design, and rigorous performance testing. The protocols outlined in this guide provide a foundational framework for scientists to formulate, evaluate, and analyze hair dye products containing this ingredient. Adherence to strict safety protocols and awareness of the evolving regulatory landscape are paramount for successful and compliant product development.

References

  • Rastogi, S. C., Worsøe, I. M., & Jensen, G. H. (n.d.). Precursors of oxidative hair dyes in hair colouring formulations. National Environmental Research Institute. [Link]
  • Al-Suwayeh, S. A. (2016). THE CHEMISTRY MECHANISM OF HAIR DYES.
  • Compound Interest. (n.d.). THE CHEMISTRY OF PERMANENT HAIR DYES. [Link]
  • Celdrán, V. (2018, September 3).
  • Lewis, D., Mama, J., & Hawkes, J. (2013).
  • PubChem. (n.d.). This compound. [Link]
  • MDPI. (n.d.).
  • PubMed. (n.d.). [Determination of 32 oxidative dyes by high performance liquid chromatography and confirmation by high performance liquid chromatography-tandem mass spectrometry]. [Link]
  • European Commission. (2004, April 23). OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing. [Link]
  • MedCrave online. (2018, November 20). Evaluation of efficacy of permanent hair dyes – intense red. [Link]
  • Google Patents. (n.d.). EP0269914A1 - Composition and process for the oxidative dyeing of hair on the basis of 3-(2',2',2'-trifluorethyl)
  • PMC - NIH. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • MDPI. (2024, June 22). Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum. [Link]
  • Research Journal of Topical and Cosmetic Sciences. (n.d.). Review: Mechanism of Hair Dying and their safety aspects. [Link]
  • PubMed. (2022, December 13). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • International Journal of Electrochemical Science. (2011, August 1). Determination of Aminonitrophenols in Hair Dyes Using a Carbon Paste Electrode and a Boron-Doped Diamond Film Electrode. [Link]
  • Internet Scientific Publications. (n.d.). Risk analysis tools for toxicological profile of cosmetics. [Link]
  • ChemLinked. (2025, August 21). Regulatory Updates on Global Cosmetics-Europe & Americas Overview (First Half of 2025). [Link]
  • IJSDR. (n.d.).
  • ResearchGate. (2025, August 9). Final Report on the Safety Assessment of Amino Nitrophenols as Used in Hair Dyes. [Link]
  • NCBI. (n.d.).
  • ChemRxiv. (n.d.).
  • COSlaw.eu. (n.d.).
  • COSlaw.eu. (2024, June 26). 21 CMR Substances to Be Banned in Cosmetic Products Starting September 1, 2025. [Link]
  • C&K Testing. (2024, November 22). Global Cosmetics Regulatory Updates-Vol. 21 (September-October 2024). [Link]

Sources

synthesis of benzoxazines using 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Advanced Benzoxazine Monomers from 2-Amino-5-methoxyphenol

Introduction: The Strategic Value of Benzoxazines

Benzoxazines represent a formidable class of phenolic resins, addressing many limitations of traditional phenolic and epoxy systems. Their polymerization via a cationic ring-opening mechanism (ROP) occurs without the release of volatile byproducts, leading to near-zero volumetric shrinkage—a critical advantage for high-precision applications in aerospace, electronics, and composite manufacturing.[1][2] The resulting polybenzoxazine networks are renowned for their exceptional thermal stability, low water absorption, high char yield, and excellent dielectric properties.[1][3]

The true power of benzoxazine chemistry lies in its molecular design flexibility.[4][5] The foundational synthesis, a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde, allows for vast structural diversity by simply varying the precursors.[6][7][8] This guide focuses on a specialized precursor, this compound, to create functionalized benzoxazine monomers with tailored properties. The presence of the methoxy (an electron-donating group) and amino substituents on the phenolic backbone offers unique opportunities to modulate reactivity, influence the final polymer's crosslink density, and introduce new functionalities.

This document serves as a comprehensive technical guide for researchers and drug development professionals, providing not only detailed protocols but also the underlying chemical principles and field-proven insights necessary for successful synthesis and characterization.

Part 1: The Chemical Foundation

The Mannich Condensation Pathway to Benzoxazines

The synthesis of 1,3-benzoxazines is a classic example of a Mannich-like reaction.[5][8] The process involves three key components:

  • A Phenolic Compound: Must have a vacant ortho-position to the hydroxyl group for the ring closure to occur.[9]

  • Formaldehyde: Typically used in its stable polymer form, paraformaldehyde, which depolymerizes in situ.

  • A Primary Amine: Can be aliphatic or aromatic, significantly influencing the properties of the resulting monomer and polymer.

The reaction proceeds through several stages, beginning with the formation of an aminomethylol intermediate from the amine and formaldehyde. This is followed by an electrophilic aromatic substitution onto the electron-rich phenol ring and subsequent dehydration to close the six-membered oxazine ring.[10]

Rationale for Using this compound

The selection of this compound as the phenolic substrate is a deliberate design choice aimed at creating a multi-functional monomer.

  • Methoxy Group (-OCH₃): As an electron-donating group at the para-position to the hydroxyl, it activates the benzene ring, potentially accelerating the electrophilic substitution step of the Mannich reaction. In the final polymer, this group can enhance thermal stability and influence dielectric properties.

  • Amino Group (-NH₂): The amino group at the ortho-position presents an intriguing complexity. While the hydroxyl group's ortho-position is blocked, the other ortho-position (position 6) is available for the benzoxazine ring formation. The primary amino group itself can then serve as a reactive handle in the final monomer for subsequent crosslinking reactions or for grafting other molecules, a valuable feature in drug delivery systems or advanced material composites.

The general reaction scheme is illustrated below. For this guide, we will use aniline as a model primary amine to demonstrate the synthesis.

G cluster_reactants Starting Materials Phenol This compound Intermediate Mannich Base Intermediate Phenol->Intermediate Mannich Condensation Amine Primary Amine (e.g., Aniline) Amine->Intermediate Mannich Condensation Formaldehyde Paraformaldehyde Formaldehyde->Intermediate Mannich Condensation Benzoxazine Target Benzoxazine Monomer (6-amino-3-phenyl-8-methoxy-3,4-dihydro-2H-1,3-benzoxazine) Intermediate->Benzoxazine Ring Closure (Dehydration) Polymer Polybenzoxazine Network Benzoxazine->Polymer Thermal Ring-Opening Polymerization

Caption: General synthesis pathway for benzoxazines.

Part 2: Detailed Synthesis Protocol

This protocol details the synthesis of 6-amino-3-phenyl-8-methoxy-3,4-dihydro-2H-1,3-benzoxazine using a solvent-based method, which provides excellent control over the reaction exotherm and facilitates purification.

Materials and Equipment
Reagent/MaterialFormulaCAS No.Recommended PuritySupplier
This compoundC₇H₉NO₂20733-11-9>98%Sigma-Aldrich, TCI
AnilineC₆H₅NH₂62-53-3>99%, freshly distilledAcros Organics, Merck
Paraformaldehyde(CH₂O)n30525-89-4>95% (reagent grade)Fisher Scientific
1,4-DioxaneC₄H₈O₂123-91-1Anhydrous, >99.8%Sigma-Aldrich
TolueneC₇H₈108-88-3ACS GradeVWR
Sodium SulfateNa₂SO₄7757-82-6AnhydrousFisher Scientific
HexanesC₆H₁₄110-54-3ACS GradeVWR

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and hot plate

  • Thermometer or thermocouple probe

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

Sources

Application Note & Protocols: Strategic Synthesis of Bio-active Thiazole Scaffolds from 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic synthesis of functionalized thiazole derivatives, utilizing 2-Amino-5-methoxyphenol as a versatile starting material. Thiazole-containing compounds are of paramount importance in medicinal chemistry and drug discovery, exhibiting a vast range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide details a robust and logical two-stage synthetic pathway, beginning with the formation of a key N-aryl thiourea intermediate, followed by the classical Hantzsch thiazole synthesis. We provide not only step-by-step protocols but also the underlying mechanistic principles, troubleshooting advice, and detailed characterization guidelines to ensure reproducible and reliable outcomes for researchers in organic synthesis and drug development.

Introduction: The Thiazole Moiety in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in pharmaceutical science.[3] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure contribute to its frequent appearance in FDA-approved drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[2][4][5] The functionalization of the thiazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[5]

The starting material, this compound, provides an excellent entry point for creating a library of novel thiazole derivatives. The presence of the hydroxyl and methoxy groups on the phenyl ring offers potential sites for secondary modification, while the primary amino group is the key handle for constructing the thiazole ring system. This guide focuses on a classic and highly reliable approach: converting the amine to a thiourea, which then undergoes cyclocondensation with an α-haloketone in the celebrated Hantzsch thiazole synthesis.[6][7]

Overall Synthetic Strategy

The conversion of this compound to a diverse range of 2-amino-thiazole derivatives is most effectively achieved through a two-part synthetic sequence. This strategy was chosen for its versatility and reliability.

  • Part A: Synthesis of a Thiourea Intermediate. The primary amine of this compound is reacted with a suitable isothiocyanate. This reaction is typically high-yielding and creates the necessary S=C-N backbone required for the subsequent cyclization.

  • Part B: Hantzsch Thiazole Synthesis. The thiourea intermediate is then subjected to a cyclocondensation reaction with an α-haloketone. This step forms the thiazole ring and allows for the introduction of diverse substituents at the C4 and C5 positions of the heterocycle, depending on the choice of the α-haloketone.

G cluster_0 Synthetic Workflow start This compound thiourea Intermediate: N-(2-hydroxy-4-methoxyphenyl)thiourea start->thiourea Part A: Thiourea Formation (+ Isothiocyanate) thiazole Final Product: Substituted Thiazole Derivative thiourea->thiazole Part B: Hantzsch Cyclization (+ α-Haloketone)

Figure 1: High-level workflow for the synthesis of thiazole derivatives.

Part A: Synthesis of N-(2-hydroxy-4-methoxyphenyl)thiourea Intermediate

Mechanistic Rationale

The formation of the thiourea derivative proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine in this compound attacks the electrophilic carbon of the isothiocyanate group (R-N=C=S). This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable thiourea product. The choice of isothiocyanate (e.g., benzoyl isothiocyanate, phenyl isothiocyanate) determines the substituent on the exocyclic nitrogen of the resulting thiourea. For this protocol, we will use benzoyl isothiocyanate as it provides a stable, crystalline intermediate.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Benzoyl isothiocyanate (1.05 eq)

  • Acetone (anhydrous)

  • Hexanes

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.39 g, 10 mmol) in 30 mL of anhydrous acetone.

  • Stir the solution at room temperature until the solid is fully dissolved.

  • To this solution, add benzoyl isothiocyanate (e.g., 1.71 g, 10.5 mmol) dropwise over 5 minutes. The reaction is mildly exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexanes). The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Upon completion, reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Slowly add 40 mL of cold hexanes to the concentrated solution while stirring. The product will precipitate as a pale-yellow solid.

  • Allow the suspension to stand for 15 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold hexanes (2 x 10 mL).

  • Dry the solid under vacuum to afford N-benzoyl-N'-(2-hydroxy-4-methoxyphenyl)thiourea.

Expected Outcome:

  • Yield: Typically >90%

  • Appearance: Pale-yellow to off-white solid.

  • Characterization: The structure should be confirmed by NMR and IR spectroscopy.

Part B: Hantzsch Synthesis of Thiazole Derivatives

Mechanistic Rationale

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry.[6][8] The reaction mechanism involves two key steps:

  • S-Alkylation: The sulfur atom of the thiourea, being a soft nucleophile, attacks the α-carbon of the α-haloketone in an Sₙ2 reaction, displacing the halide and forming an isothiouronium salt intermediate.[7]

  • Cyclization and Dehydration: The exocyclic nitrogen atom of the isothiouronium salt then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. The resulting tetrahedral intermediate subsequently undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

G Thiourea Thiourea Intermediate Isothiouronium Isothiouronium Salt (Intermediate) Thiourea->Isothiouronium 1. S-Alkylation (SN2) (Nucleophilic attack by S) Haloketone α-Haloketone Haloketone->Isothiouronium Cyclized Cyclized Intermediate (Hemiaminal) Isothiouronium->Cyclized 2. Intramolecular Cyclization Thiazole Aromatic Thiazole (Product) Cyclized->Thiazole 3. Dehydration (-H₂O) H2O + H₂O

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol

Materials:

  • N-benzoyl-N'-(2-hydroxy-4-methoxyphenyl)thiourea (from Part A) (1.0 eq)

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Ethanol (95%)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a 50 mL round-bottom flask, suspend the thiourea intermediate (e.g., 3.02 g, 10 mmol) in 25 mL of 95% ethanol.

  • Add the α-haloketone (e.g., 2-bromoacetophenone, 1.99 g, 10 mmol) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. The solids should dissolve as the reaction progresses.

  • Maintain the reflux for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a beaker containing 100 mL of cold water and stir.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step neutralizes the HBr generated during the reaction and precipitates the free base of the product.

  • Collect the resulting solid precipitate by vacuum filtration. Wash the solid with ample water (3 x 20 mL) to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Scope of the Reaction

The true utility of this protocol lies in its adaptability. By varying the α-haloketone, a wide array of substituents can be introduced at the C4 position of the thiazole ring.

α-Haloketone Reagent Resulting R¹ Substituent on Thiazole Typical Reaction Time Expected Yield
ChloroacetoneMethyl3-4 hours80-90%
2-BromoacetophenonePhenyl4-6 hours85-95%
3-Bromopentan-2,4-dioneAcetyl2-3 hours75-85%
Ethyl bromopyruvateEthoxycarbonyl5-7 hours70-80%

Table 1: Examples of α-haloketones and their corresponding thiazole products.

Characterization of Final Products

Thorough characterization is essential to confirm the structure and purity of the synthesized thiazole derivatives.[9]

  • ¹H NMR Spectroscopy: The proton on the thiazole ring (C5-H) typically appears as a singlet in the aromatic region, usually between 7.0 and 8.5 ppm.[1] The chemical shifts of the protons on the phenyl ring and the R¹ substituent will also be present. The disappearance of the thiourea N-H protons is a key indicator of successful cyclization.

  • ¹³C NMR Spectroscopy: Look for the characteristic signals of the thiazole ring carbons. The C2, C4, and C5 carbons will have distinct chemical shifts, providing clear evidence of the heterocyclic core.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The fragmentation pattern can also offer structural insights.

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch from the α-haloketone and the appearance of C=N and C-S stretching vibrations characteristic of the thiazole ring are expected.

Technique Key Observable Feature Typical Range/Value
¹H NMRThiazole C5-H proton (singlet)δ 7.0 - 8.5 ppm
¹³C NMRThiazole C2, C4, C5 carbonsδ 105 - 170 ppm
MS (ESI+)Molecular Ion Peak [M+H]⁺Corresponds to calculated MW
IRC=N stretch (thiazole ring)1600 - 1650 cm⁻¹

Table 2: General characterization data for the synthesized thiazole derivatives.

Safety and Troubleshooting

  • Safety: α-Haloketones are potent lachrymators and alkylating agents; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[10][11] Isothiocyanates are irritants and should be handled with care.

  • Troubleshooting:

    • Low Yield in Part A: Ensure the acetone is anhydrous, as water can react with the isothiocyanate.

    • Incomplete Reaction in Part B: If the reaction stalls, a catalytic amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes facilitate the reaction, but this may lead to side products. Ensure the reflux temperature is adequate.

    • Purification Challenges: If the product is oily or difficult to crystallize, purification by column chromatography (silica gel) is recommended.

Conclusion

The synthetic strategy outlined in this guide provides a reliable and highly adaptable method for preparing a diverse library of thiazole derivatives from this compound. By leveraging the classic Hantzsch synthesis, researchers can readily access novel compounds with significant potential for applications in drug discovery and materials science. The detailed protocols and mechanistic insights serve as a solid foundation for further exploration and optimization in the laboratory.

References

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]
  • Systematic Review On Thiazole And Its Applications. (n.d.).
  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. [Link]
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. (n.d.). ijasret. [Link]
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.).
  • NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Deriv
  • A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Pharmaceutical Research. [Link]
  • Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. (n.d.).
  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosph
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). Royal Society of Chemistry. [Link]
  • Scheme 1: Synthesis of thiazole Schiff base derivatives (4 and 5). (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central. [Link]
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • Synthetic routes to 2‐(2‐methoxyphenyl)‐5‐aminothiazoles via C−H.... (n.d.).
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme. [Link]
  • Gewald reaction. (n.d.). Wikipedia. [Link]
  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Royal Society of Chemistry. [Link]
  • Hantzsch thiazole synthesis. (n.d.).
  • Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (n.d.). International Journal on Science and Technology. [Link]
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • How can I synthesize this compound?. (2014).
  • α-Halo ketone. (n.d.). Wikipedia. [Link]
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PubMed Central. [Link]
  • Synthetic Access to Arom

Sources

The Versatile Scaffold: 2-Amino-5-methoxyphenol as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Medicinal Chemistry and Drug Discovery

Introduction: Unlocking the Potential of a Privileged Substructure

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is a perpetual endeavor. 2-Amino-5-methoxyphenol, a simple yet functionally rich aromatic compound, represents one such privileged substructure. Its unique arrangement of an amine, a hydroxyl group, and a methoxy moiety on a benzene ring provides a versatile platform for the synthesis of a diverse array of heterocyclic and other complex organic molecules. This guide provides a comprehensive overview of the utility of this compound as a precursor for bioactive molecules, complete with detailed synthetic protocols and an exploration of the pharmacological significance of its derivatives.

The strategic placement of the functional groups in this compound allows for a range of chemical transformations, making it an attractive starting material for the construction of various pharmacologically active classes of compounds. This includes, but is not limited to, phenoxazinones, benzoxazines, and 2-aminothiazole derivatives, each with demonstrated potential in areas such as oncology, infectious diseases, and inflammatory conditions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical methodologies required to harness the synthetic potential of this valuable precursor.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic chemistry.

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
CAS Number 40925-70-0
Appearance Off-white to tan crystalline powder
Melting Point 128-131 °C
Solubility Soluble in hot water, ethanol, and ether

Synthesis of the Precursor: this compound

The accessibility of this compound is a key factor in its utility. Several synthetic routes have been established, with the choice of method often depending on the available starting materials and desired scale. A common and efficient laboratory-scale synthesis starts from 5-methoxy-2-nitrophenol.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This two-step procedure involves the nitration of a suitable precursor followed by the reduction of the nitro group.

Step 1: Nitration of a suitable resorcinol monoether to 5-Methoxy-2-nitrophenol. A detailed procedure for the regioselective nitrosation and subsequent oxidation to the nitrophenol can be adapted from established methods.[1]

Step 2: Catalytic Hydrogenation of 5-Methoxy-2-nitrophenol. [1]

Materials:

  • 5-Methoxy-2-nitrophenol

  • Methanol (reagent grade)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a suitable round-bottom flask, dissolve 5-methoxy-2-nitrophenol in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and purge with an inert gas (nitrogen or argon).

  • Introduce hydrogen gas to the reaction mixture (e.g., via a balloon or by pressurizing the hydrogenation apparatus to 1-2 bar).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material (5-methoxy-2-nitrophenol) and the appearance of a new, more polar spot (this compound) indicates the reaction is proceeding.

  • Once the reaction is complete (typically after several hours, when hydrogen uptake ceases), carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This method is chosen for its high efficiency and clean conversion of the nitro group to an amine, with water as the only byproduct.

  • Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the reduction of aromatic nitro compounds.

  • Methanol as Solvent: It is a good solvent for the starting material and the product, and is compatible with the hydrogenation conditions.

  • Inert Gas Purging: This is a critical safety step to remove oxygen from the reaction system, which could otherwise form explosive mixtures with hydrogen.

G cluster_synthesis Synthesis of this compound 5-Methoxy-2-nitrophenol 5-Methoxy-2-nitrophenol Reaction_Mixture Reaction Mixture 5-Methoxy-2-nitrophenol->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Pd/C, H2 Pd/C, H2 Pd/C, H2->Reaction_Mixture Catalyst & Reductant Filtration Filtration Reaction_Mixture->Filtration Reaction Completion Evaporation Evaporation Filtration->Evaporation Removal of Catalyst This compound This compound Evaporation->this compound Solvent Removal

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Bioactive Heterocycles

The true value of this compound lies in its ability to serve as a versatile building block for a variety of bioactive heterocyclic systems.

Phenoxazinones: A Scaffold for Anticancer and Antimicrobial Agents

Phenoxazinones are a class of tricyclic heterocyclic compounds that form the core structure of several natural products and synthetic molecules with potent biological activities, including anticancer, antiviral, and antibiotic properties.[2][3] The oxidative coupling of two molecules of a 2-aminophenol derivative is a common strategy for the synthesis of the 2-aminophenoxazinone core.

Rationale for using this compound: The presence of the electron-donating methoxy group can influence the electronic properties of the resulting phenoxazinone, potentially modulating its biological activity and pharmacokinetic profile.

This protocol describes a general method for the oxidative dimerization of this compound to form a phenoxazinone derivative. This reaction can be mediated by various oxidizing agents or enzymatic catalysts.

Materials:

  • This compound

  • Methanol or a suitable buffer solution (e.g., phosphate buffer, pH 7)

  • Oxidizing agent (e.g., potassium ferricyanide, or an enzyme like laccase or tyrosinase)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in methanol or a suitable buffer solution.

  • To this solution, add the oxidizing agent portion-wise with stirring. The reaction progress can often be monitored by a color change.

  • Stir the reaction mixture at room temperature for a specified period (this can range from a few hours to overnight, depending on the oxidizing agent).

  • Monitor the reaction by TLC to follow the consumption of the starting material and the formation of the colored phenoxazinone product.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • If the product remains in solution, it can be extracted with an organic solvent (e.g., ethyl acetate) after adjusting the pH if necessary.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation and Causality:

  • Oxidative Coupling: This biomimetic reaction mimics the natural biosynthesis of phenoxazinone-containing natural products.

  • Choice of Oxidant: The selection of the oxidizing agent is crucial. Enzymatic methods offer mild and often regioselective transformations, while chemical oxidants like potassium ferricyanide are readily available and effective.

  • Reaction Monitoring: The intense color of the phenoxazinone product provides a convenient visual cue for reaction progress, which should always be confirmed by a more rigorous technique like TLC.

G cluster_phenoxazinone Synthesis of a Methoxy-Substituted Phenoxazinone This compound This compound Oxidative_Coupling Oxidative Coupling This compound->Oxidative_Coupling Oxidizing_Agent Oxidizing Agent (e.g., K3[Fe(CN)6] or Laccase) Oxidizing_Agent->Oxidative_Coupling Purification Purification (Chromatography/Recrystallization) Oxidative_Coupling->Purification Crude Product Methoxy-Phenoxazinone Methoxy-Substituted Aminophenoxazinone Purification->Methoxy-Phenoxazinone Pure Bioactive Molecule

Caption: General workflow for phenoxazinone synthesis.

Benzoxazines: Emerging Players in Medicinal Chemistry

Benzoxazines are another class of heterocyclic compounds that can be synthesized from phenolic compounds, primary amines, and formaldehyde via the Mannich reaction.[4][5] While they are well-established in the field of polymer chemistry, their potential in medicinal chemistry is an area of growing interest.[6] The rigid, bicyclic structure of benzoxazines makes them attractive scaffolds for the design of new therapeutic agents.

Rationale for using this compound: This precursor is unique in that it contains both the phenol and the primary amine functionalities required for benzoxazine synthesis within the same molecule. This allows for the potential synthesis of novel, polycyclic benzoxazine structures through intramolecular reactions or the formation of polymers with repeating benzoxazine units.

This protocol outlines a potential route for the synthesis of a benzoxazine derivative from this compound and an aldehyde.

Materials:

  • This compound

  • An aldehyde (e.g., paraformaldehyde or a substituted benzaldehyde)

  • A suitable solvent (e.g., 1,4-dioxane or toluene)

  • Standard laboratory glassware, including a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the aldehyde to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expert Insights and Justification:

  • One-Pot Synthesis: The Mannich reaction for benzoxazine formation is typically a one-pot procedure, making it an efficient synthetic method.

  • Solvent Choice: The choice of solvent can influence the reaction rate and yield. A non-polar, aprotic solvent like toluene is often used to facilitate the removal of water formed during the reaction via a Dean-Stark trap, driving the equilibrium towards the product.

  • Aldehyde Variation: The use of different aldehydes allows for the introduction of various substituents onto the benzoxazine ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

2-Aminothiazole Derivatives: Potent Anti-inflammatory Agents

The 2-aminothiazole moiety is a well-known pharmacophore found in a number of approved drugs. Derivatives of 2-aminothiazole have been shown to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. A specific derivative, 2-(2-aminothiazol-4-yl)-5-methoxyphenol, has been identified as a potent anti-inflammatory agent.

Rationale for using this compound: The synthesis of this target molecule would likely involve the reaction of a derivative of this compound with a suitable reagent to construct the 2-aminothiazole ring.

This protocol outlines a plausible synthetic route based on the Hantzsch thiazole synthesis.

Step 1: α-Halogenation of a 2-hydroxy-4-methoxyacetophenone. This intermediate would first need to be synthesized, for example, via a Friedel-Crafts acylation of 3-methoxyphenol.

Step 2: Hantzsch Thiazole Synthesis.

Materials:

  • α-Bromo-2-hydroxy-4-methoxyacetophenone (or the corresponding chloro-derivative)

  • Thiourea

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the α-halo-ketone intermediate in ethanol in a round-bottom flask.

  • Add an equimolar amount of thiourea to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate as a hydrohalide salt.

  • The product can be isolated by filtration.

  • The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate or ammonia solution).

  • The final product can be purified by recrystallization.

Mechanistic Considerations:

  • Hantzsch Thiazole Synthesis: This is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of an α-halocarbonyl compound with a thioamide (in this case, thiourea).

  • Thiourea as the Nitrogen and Sulfur Source: Thiourea conveniently provides both the nitrogen and sulfur atoms required for the formation of the 2-aminothiazole ring.

G cluster_thiazole Synthesis of a 2-Aminothiazole Derivative alpha-Halo-ketone α-Halo-2-hydroxy-4-methoxyacetophenone Hantzsch_Reaction Hantzsch Thiazole Synthesis alpha-Halo-ketone->Hantzsch_Reaction Thiourea Thiourea Thiourea->Hantzsch_Reaction Neutralization Neutralization Hantzsch_Reaction->Neutralization Product (Hydrohalide Salt) Purification Purification Neutralization->Purification Free Base 2-Aminothiazole_Derivative 2-(2-aminothiazol-4-yl)-5-methoxyphenol Purification->2-Aminothiazole_Derivative Pure Bioactive Molecule

Caption: Proposed workflow for 2-aminothiazole synthesis.

Conclusion: A Gateway to Novel Bioactive Molecules

This compound is a precursor with significant, yet not fully exploited, potential in the synthesis of bioactive molecules. Its inherent structural features provide a robust starting point for the creation of diverse and complex molecular architectures. The protocols and synthetic strategies outlined in this guide for the preparation of phenoxazinones, benzoxazines, and 2-aminothiazole derivatives are intended to serve as a practical resource for researchers in the field. The exploration of the chemical space around these and other scaffolds derived from this compound is a promising avenue for the discovery of new therapeutic agents. The continued investigation into the synthesis and biological evaluation of its derivatives will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

  • ResearchGate. (2014). How can I synthesize this compound?.
  • ResearchGate. (n.d.). Novel Fully Biobased Benzoxazines from Rosin: Synthesis and Properties.
  • Zorrilla, P., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(11), 3415.
  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 701.
  • PubMed. (1988). Mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry, 27(22), 8467-74.
  • MDPI. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. International Journal of Molecular Sciences, 24(4), 3816.
  • National Center for Biotechnology Information. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Advances, 13(30), 20973-20993.
  • Tech Science Press. (2021). Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins. Journal of Renewable Materials, 9(12), 2095-2117.
  • Royal Society of Chemistry. (2021). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Organic & Biomolecular Chemistry, 19(3), 488-506.
  • MDPI. (2023). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. Polymers, 15(24), 4658.
  • ResearchGate. (2021). (PDF) Pharmacological Activities of Aminophenoxazinones.
  • PubMed. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(11).
  • Nanomedicine Research Journal. (2021). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound.
  • Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • National Center for Biotechnology Information. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Journal of Molecular Sciences, 14(11), 22741-22756.
  • ResearchGate. (n.d.). Most studied aminophenoxazinones: Phx-1 and Phx-3.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of.
  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.

Sources

Application Notes and Protocols: The Reaction of 2-Amino-5-methoxyphenol with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-methoxyphenol is a versatile aromatic building block of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Its unique trifunctional nature, possessing nucleophilic amino and hydroxyl groups, as well as an electron-rich aromatic ring, allows for a diverse range of chemical transformations. The interplay of the electron-donating amino and methoxy groups dictates the regioselectivity and chemoselectivity of its reactions with various electrophiles, making it a valuable scaffold for the synthesis of complex molecules and heterocyclic systems.[3]

This technical guide provides a comprehensive overview of the reactivity of this compound with a focus on its interactions with common electrophiles. We will delve into the underlying principles governing these reactions and provide detailed, field-proven protocols for key transformations.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₉NO₂[1][4]
Molecular Weight 139.15 g/mol [1][4]
Appearance Off-white to light brown crystalline powder[5]
Melting Point 128-132 °C[4]
CAS Number 40925-70-0[1][4]

Reactivity Profile: A Tale of Three Nucleophiles

The reactivity of this compound is dominated by the nucleophilic character of the amino group, the phenolic hydroxyl group, and the aromatic ring itself. The outcome of a reaction with an electrophile is highly dependent on the nature of the electrophile and the reaction conditions employed.

General Reactivity Scheme

G cluster_reactants Reactants cluster_products Potential Products This compound This compound N-Substituted N-Substituted This compound->N-Substituted N-Attack O-Substituted O-Substituted This compound->O-Substituted O-Attack Ring-Substituted Ring-Substituted This compound->Ring-Substituted Aromatic Substitution Electrophile (E+) Electrophile (E+) Electrophile (E+)->N-Substituted Electrophile (E+)->O-Substituted Electrophile (E+)->Ring-Substituted

Caption: Possible reaction pathways of this compound with an electrophile.

I. N-Acylation: Selective Amide Formation

The amino group in this compound is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation under many conditions.[6][7] This chemoselectivity is crucial for the synthesis of amide-containing derivatives.

Protocol 1: N-Acylation with Acyl Chlorides

This protocol describes the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide, a common transformation for protecting the amino group or introducing an acetyl moiety.[5][8]

Workflow for N-Acylation

G start Start dissolve Dissolve this compound and a base (e.g., pyridine) in an aprotic solvent (e.g., DCM). start->dissolve cool Cool the solution to 0 °C. dissolve->cool add_acyl_chloride Slowly add the acyl chloride (e.g., acetyl chloride) dropwise. cool->add_acyl_chloride warm_rt Allow the reaction to warm to room temperature and stir. add_acyl_chloride->warm_rt monitor Monitor reaction progress by TLC. warm_rt->monitor workup Perform aqueous workup: - Wash with dilute HCl - Wash with saturated NaHCO₃ - Wash with brine monitor->workup dry_concentrate Dry the organic layer over Na₂SO₄, filter, and concentrate. workup->dry_concentrate purify Purify the crude product by recrystallization or column chromatography. dry_concentrate->purify end End purify->end

Caption: Step-by-step workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine or triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-(2-hydroxy-4-methoxyphenyl)acetamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

ReactantMolar Eq.SolventTemp. (°C)Time (h)Expected Yield (%)
This compound1.0DCM0 to RT2-485-95
Acetyl chloride1.1
Pyridine1.2

II. Electrophilic Aromatic Substitution

The amino and methoxy groups are both activating and ortho-, para-directing for electrophilic aromatic substitution.[3][9] In this compound, the positions ortho and para to the powerful amino group are C3 and C6, while the positions ortho to the methoxy group are C4 and C6. The steric hindrance at C6 and the strong activation by the amino group suggest that electrophilic attack is most likely to occur at the C3 and C6 positions.

Mechanistic Overview of Electrophilic Aromatic Substitution

G This compound This compound Sigma Complex Arenium Ion Intermediate This compound->Sigma Complex Electrophilic Attack Substituted Product Ring-Substituted Product Sigma Complex->Substituted Product Deprotonation H+ Proton Sigma Complex->H+ E+ Electrophile E+->Sigma Complex G start Start reactants β-(2-amino-5-methoxyphenyl)ethylamine + Aldehyde/Ketone start->reactants condensation Condensation to form an iminium ion (acid-catalyzed). reactants->condensation cyclization Intramolecular electrophilic attack of the aromatic ring on the iminium ion. condensation->cyclization deprotonation Deprotonation to restore aromaticity. cyclization->deprotonation product Tetrahydro-β-carboline analog deprotonation->product end End product->end

Sources

Application Notes and Protocols for the Derivatization of the Amino Group in 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Derivatizing 2-Amino-5-methoxyphenol

This compound is a bifunctional aromatic compound featuring both a primary amino group and a phenolic hydroxyl group. This structural arrangement makes it a valuable intermediate in the synthesis of pharmaceuticals and dyes. However, the inherent polarity conferred by these functional groups presents significant challenges for its quantitative analysis, particularly in complex matrices. Direct analysis using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often results in poor peak shape, low sensitivity, and inadequate separation from matrix components.

Derivatization, the process of chemically modifying an analyte to alter its physicochemical properties, is a crucial strategy to overcome these analytical hurdles. For this compound, derivatization of the amino group serves several key purposes:

  • Enhanced Volatility for GC Analysis: By replacing the active hydrogen of the amino group with a less polar moiety, the volatility of the molecule is significantly increased, making it amenable to GC analysis.

  • Improved Chromatographic Behavior: Derivatization reduces the polarity of the analyte, leading to better peak shapes and resolution in both GC and reversed-phase HPLC.

  • Increased Detection Sensitivity: The introduction of specific chemical groups can dramatically enhance the detector response. For instance, incorporating a fluorophore through derivatization allows for highly sensitive fluorescence detection in HPLC.

  • Structural Confirmation by Mass Spectrometry (MS): The derivatized product exhibits a predictable mass shift and characteristic fragmentation pattern in MS, aiding in its unambiguous identification.

This technical guide provides a comprehensive overview of three robust derivatization methodologies for the amino group of this compound: silylation for GC-MS analysis, acylation for GC-MS and HPLC-UV analysis, and dansylation for highly sensitive HPLC-fluorescence/UV analysis. Each section will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the critical parameters for successful and reproducible derivatization.

I. Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a widely employed derivatization technique for compounds containing active hydrogens, such as those in amino and hydroxyl groups. The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable. For this compound, both the amino and hydroxyl groups will be derivatized in this process.

Causality of Experimental Choices in Silylation

The choice of silylating agent is critical for achieving complete derivatization. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents. The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity, particularly for sterically hindered groups. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the silylating reagent. Heating is employed to drive the reaction to completion.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extract Solvent Extraction (e.g., Ethyl Acetate) Sample->Extract Dry Evaporation to Dryness (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Aprotic Solvent Dry->Reconstitute AddReagent Add Silylating Agent (e.g., BSTFA + 1% TMCS) Reconstitute->AddReagent Heat Heat at 70-90°C AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for Silylation of this compound for GC-MS Analysis.

Detailed Protocol for Silylation

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction with ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of anhydrous pyridine or acetonitrile.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Expected GC-MS Parameters:

ParameterValue
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow of 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Data Interpretation:

The silylation of this compound will result in the formation of the di-TMS derivative. The mass spectrum is expected to show a molecular ion (M+) at m/z 283. Key fragment ions would include [M-15]+ (loss of a methyl group) at m/z 268 and the characteristic trimethylsilyl ion at m/z 73.

II. Acylation for GC-MS and HPLC-UV Analysis

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For this compound, acetylation using acetic anhydride is a common approach. A significant challenge in the acylation of aminophenols is achieving selective N-acylation without concurrent O-acylation of the phenolic hydroxyl group.

Causality of Experimental Choices in Acylation

The selectivity of acylation is highly dependent on the reaction conditions. The amino group is generally more nucleophilic than the phenolic hydroxyl group. By carefully controlling the pH and temperature, selective N-acylation can be favored. Performing the reaction under mildly acidic to neutral conditions protonates the amino group to a lesser extent than in strongly acidic media, maintaining its nucleophilicity. Lower temperatures can also help to control the reaction and improve selectivity. For complete acylation of both groups, a basic catalyst and higher temperatures are typically employed.

Acylation_Workflow cluster_prep Sample Preparation cluster_deriv Selective N-Acylation cluster_analysis Analysis Sample Aqueous Sample/ Standard Solution Buffer Adjust pH to ~5-7 (e.g., Acetate Buffer) Sample->Buffer AddReagent Add Acetic Anhydride (slight excess) Buffer->AddReagent React React at Room Temp or slightly below AddReagent->React Extract Extract with Organic Solvent React->Extract Analyze Analyze by GC-MS or HPLC-UV Extract->Analyze Dansylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Solution Buffer Add Bicarbonate Buffer (pH 9.8) Sample->Buffer AddReagent Add Dansyl Chloride in Acetonitrile Buffer->AddReagent React Incubate at 60°C in the dark AddReagent->React Quench Quench with Ammonium Hydroxide React->Quench Inject Inject into HPLC-FLD/UV Quench->Inject

Caption: Workflow for Dansylation of this compound for HPLC Analysis.

Detailed Protocol for Dansylation

Materials:

  • This compound standard

  • Dansyl chloride solution (e.g., 10 mg/mL in acetonitrile, prepare fresh)

  • Sodium bicarbonate buffer (100 mM, pH 9.8)

  • Ammonium hydroxide solution (10% v/v)

  • Acetonitrile (HPLC grade)

  • Reaction vials (2 mL) with PTFE-lined caps, wrapped in aluminum foil

  • Heating block

Procedure:

  • Reaction Setup:

    • In a reaction vial, mix a known amount of the sample or standard with the sodium bicarbonate buffer.

    • Add the dansyl chloride solution.

  • Derivatization Reaction:

    • Vortex the mixture and incubate at 60°C for 45-60 minutes in the dark.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Add the ammonium hydroxide solution to quench the excess dansyl chloride. [1]

  • HPLC Analysis:

    • Inject an aliquot of the reaction mixture directly into the HPLC system.

Expected HPLC Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Fluorescence: Excitation ~340 nm, Emission ~525 nm
UV: ~254 nm

Data Interpretation:

The dansylated derivative of this compound will be significantly more hydrophobic than the parent compound, resulting in a longer retention time on a reversed-phase column. The high fluorescence and UV absorbance of the dansyl group will provide a highly sensitive signal for quantification.

Conclusion: A Validated Approach to a Common Analytical Challenge

The derivatization of the amino group in this compound is an essential step for its reliable and sensitive quantification by chromatographic methods. The choice of derivatization technique—silylation, acylation, or dansylation—should be guided by the analytical instrumentation available and the specific requirements of the study. Silylation is a robust method for GC-MS analysis, providing excellent volatility and characteristic mass spectra. Acylation offers a versatile approach for both GC-MS and HPLC-UV, with the critical consideration of controlling selectivity. Dansylation stands out for its exceptional sensitivity in HPLC with fluorescence detection, making it ideal for trace-level analysis.

Each protocol provided herein is a self-validating system when followed meticulously. However, as with any analytical method, optimization for specific sample matrices and instrument configurations is highly recommended to achieve the best performance. By understanding the chemical principles behind each derivatization strategy and carefully executing the protocols, researchers, scientists, and drug development professionals can confidently and accurately quantify this compound in their samples.

References

  • Kang, X., Xiao, J., Huang, X., & Gu, Z. (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Clinica Chimica Acta, 366(1-2), 352–356.
  • Takeuchi, T. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. In I. Molnár-Perl (Ed.)
  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single high-performance liquid chromatography run using dansyl derivatization.
  • Schummer, C., Delhomme, O., Appenzeller, B. M. R., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473–1482.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19.
  • NIST. 5-Amino-2-methoxyphenol. In NIST Chemistry WebBook.
  • IonSource. Acetylation of Peptides and Proteins: Monograph 0003.
  • Restek. Silylation Derivatization Reagent, BSTFA.
  • Bartzatt, R. (2003). Dansylation of aromatic, aliphatic, and medicinal carboxylic acid compounds in 1 M Na2CO3 buffer. Analytica Chimica Acta, 488(2), 203–209.
  • Schulze, E., & Neuhoff, V. (1976). [Oxidative side reactions during dansylation of SH-compounds]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(2), 225–231.

Sources

Application Notes and Protocols: Strategic Protection of 2-Amino-5-methoxyphenol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Versatile Building Block

2-Amino-5-methoxyphenol is a valuable bifunctional aromatic building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials such as benzoxazines.[1][2] Its utility stems from the presence of two nucleophilic centers: an amino group and a hydroxyl group. However, the similar reactivity of these functional groups presents a significant challenge for regioselective functionalization. Uncontrolled reactions can lead to a mixture of N- and O-substituted products, complicating purification and reducing the overall yield of the desired compound.

This technical guide provides a comprehensive overview of protecting group strategies to enable the selective manipulation of this compound. We will explore orthogonal protection schemes, detailing field-proven protocols for the selective protection and deprotection of the amino and hydroxyl moieties. The causality behind experimental choices will be elucidated to provide researchers with the rationale needed to adapt these methods to their specific synthetic goals.

The Imperative of Orthogonal Protection

To achieve selective functionalization of either the amino or the hydroxyl group, an orthogonal protecting group strategy is essential. This approach involves the use of protecting groups that can be installed and removed under distinct, non-interfering conditions.[3][4] For this compound, a common and effective strategy involves the protection of the more nucleophilic amino group as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to a wide range of reaction conditions but readily cleaved under acidic conditions.[5] The phenolic hydroxyl group can then be protected with a group that is stable to acid but labile under other specific conditions, such as a silyl ether or a methoxymethyl (MOM) ether.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} caption: "Orthogonal protection strategies for this compound."

Section 1: Selective Protection of the Amino Group as a Boc Carbamate

The amino group of an aniline is generally more nucleophilic than the corresponding phenolic hydroxyl group, allowing for its selective protection. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction and its stability under a wide range of non-acidic conditions.[6]

Protocol 1: N-Boc Protection of this compound

This protocol details the chemoselective N-protection of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF or DCM (approximately 0.1 M concentration).

  • Add triethylamine (1.2 eq.) or DIPEA (1.2 eq.) to the solution and stir at room temperature for 10 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • The product, tert-butyl (2-hydroxy-4-methoxyphenyl)carbamate, can be purified by column chromatography on silica gel if necessary.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Boc₂O1.1Boc-protecting agent
TEA or DIPEA1.2Base to neutralize HCl generated
THF or DCM-Anhydrous solvent

Section 2: Protection of the Phenolic Hydroxyl Group

With the amino group protected, the phenolic hydroxyl group can be selectively functionalized. Here, we present protocols for protection with a methoxymethyl (MOM) ether and a tert-butyldimethylsilyl (TBDMS) ether. The choice between these depends on the desired stability and the conditions of subsequent reaction steps.

Protocol 2.1: O-MOM Protection of N-Boc-2-amino-5-methoxyphenol

The methoxymethyl (MOM) group is a robust protecting group for phenols, stable to a wide range of nucleophilic and basic conditions, and is introduced using methoxymethyl chloride (MOMCl).[7]

Materials:

  • tert-butyl (2-hydroxy-4-methoxyphenyl)carbamate (from Protocol 1)

  • Methoxymethyl chloride (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-2-amino-5-methoxyphenol (1.0 eq.) in anhydrous DCM (0.1 M).

  • Add DIPEA (1.5 eq.) to the solution and cool to 0 °C in an ice bath.

  • Slowly add MOMCl (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product, tert-butyl (2-(methoxymethoxy)-4-methoxyphenyl)carbamate, by flash column chromatography.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} caption: "Orthogonal protection with Boc and MOM groups."

Protocol 2.2: O-TBDMS Protection of N-Boc-2-amino-5-methoxyphenol

The tert-butyldimethylsilyl (TBDMS) group is another excellent choice for phenol protection, offering orthogonality to the Boc group. It is introduced using TBDMSCl and is stable to a wide range of reaction conditions but can be selectively cleaved using a fluoride source.[8]

Materials:

  • tert-butyl (2-hydroxy-4-methoxyphenyl)carbamate (from Protocol 1)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-2-amino-5-methoxyphenol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF (0.2 M).

  • Add TBDMSCl (1.2 eq.) in one portion to the stirred solution.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and brine (1x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product, tert-butyl (2-((tert-butyldimethylsilyl)oxy)-4-methoxyphenyl)carbamate, by flash column chromatography.

Protecting GroupIntroduction ReagentsDeprotection ConditionsOrthogonal to Boc
MOM MOMCl, DIPEAAcidic (e.g., HCl in MeOH)No
TBDMS TBDMSCl, ImidazoleFluoride source (e.g., TBAF) or mild acidYes

Section 3: Deprotection Strategies

The selective removal of the protecting groups is the final and crucial step to unmask the functional groups for further reactions or to obtain the final target molecule.

Protocol 3.1: N-Boc Deprotection

The Boc group is reliably cleaved under acidic conditions.

Materials:

  • N-Boc protected compound

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure (using TFA):

  • Dissolve the N-Boc protected compound in DCM (0.1 M).

  • Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.

Protocol 3.2: O-MOM Deprotection

The MOM group is cleaved under acidic conditions, often with heating.

Materials:

  • O-MOM protected compound

  • Concentrated Hydrochloric acid (HCl)

  • Methanol (MeOH)

Procedure:

  • Dissolve the O-MOM protected compound in methanol (0.1 M).

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 1-4 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected phenol.

Protocol 3.3: O-TBDMS Deprotection

The TBDMS group is most commonly cleaved using a fluoride ion source.

Materials:

  • O-TBDMS protected compound

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the O-TBDMS protected compound in anhydrous THF (0.1 M).

  • Add TBAF solution (1.1 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected phenol.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} caption: "Orthogonal deprotection of Boc and TBDMS groups."

Conclusion

The strategic use of orthogonal protecting groups is paramount for the successful and efficient synthesis of complex molecules derived from this compound. This guide has provided a framework and detailed protocols for the selective protection of the amino and hydroxyl groups using the Boc/TBDMS and Boc/MOM protection schemes. By understanding the principles of orthogonality and the specific conditions for the installation and removal of these protecting groups, researchers can confidently navigate the synthetic challenges posed by this versatile building block and unlock its full potential in drug discovery and materials science.

References

  • Enright, A. A., et al. (2018). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 59(3), 245-248. [Link]
  • Ishida, H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 716. [Link]
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • MDPI. (2022). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R).
  • MDPI. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • National Center for Biotechnology Information. (2023). Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols. PubMed Central. [Link]
  • SynArchive. (n.d.). Protection of Phenol by Silyl ether.
  • National Center for Biotechnology Information. (2021).
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. [Link]
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Evans, D. A. (n.d.). Protective Groups. Harvard University. [Link]
  • JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
  • National Institute of Standards and Technology. (n.d.).
  • Wikipedia. (n.d.). Methoxymethyl ether.
  • National Center for Biotechnology Information. (2022). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2019). Amino Acid-Protecting Groups. [Link]
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • National Center for Biotechnology Information. (2021). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. PubMed. [Link]
  • ResearchGate. (2022). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

Sources

Application Notes & Protocols: Laccase-Mediated Catalysis Involving 2-Amino-5-methoxyphenol for Phenoxazine Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Amino-5-methoxyphenol in Catalytic Synthesis

This compound is an aromatic compound featuring ortho-substituted amino and hydroxyl groups, making it a highly valuable precursor for the synthesis of heterocyclic structures. Its molecular structure is primed for oxidative coupling reactions, positioning it as a key building block in the development of high-value chemicals, particularly dyes and pharmacologically relevant scaffolds. While traditionally used in oxidative hair dye formulations and as a diazotization component for azo dyes, its true potential is unlocked in catalytic systems that offer precision, efficiency, and sustainability.[1][2][3]

This guide focuses on a modern, environmentally benign application: the enzyme-catalyzed synthesis of phenoxazine dyes using this compound as the substrate. Phenoxazinones are a class of compounds with applications ranging from textile dyes to antibiotics and fluorescent probes.[4] Traditional chemical synthesis of these molecules often involves harsh conditions and toxic reagents.[4] Biocatalysis, particularly using laccase enzymes, presents a green alternative, operating under mild conditions with high specificity and efficiency.[5][6]

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and anilinic substrates, using molecular oxygen as the sole oxidant and producing water as the only byproduct.[7][8] This guide provides the scientific rationale, detailed protocols, and mechanistic insights for leveraging laccase catalysis to transform this compound into a valuable phenoxazine dye.

Core Principles: Laccase-Mediated Oxidative Dimerization

The catalytic cycle of laccase involves the oxidation of the substrate—in this case, this compound—to generate a reactive phenoxyl radical intermediate.[9] This process is a proton-coupled electron transfer, where a proton is abstracted from the hydroxyl group while an electron is transferred to the type 1 copper center in the laccase active site.[10] The enzyme then facilitates the transfer of electrons to its trinuclear copper cluster, where molecular oxygen is ultimately reduced to water.[11]

The generated radicals are highly reactive and undergo non-enzymatic, spontaneous coupling to form a dimer.[12] Subsequent intramolecular cyclization and further oxidation steps lead to the formation of the stable, colored phenoxazine chromophore.[13][14] This cascade of reactions, initiated by the enzyme, is a powerful example of green chemistry, providing an efficient route to complex molecules from simple precursors.[5]

G cluster_enzymatic Enzymatic Oxidation cluster_non_enzymatic Non-Enzymatic Cascade S This compound Laccase Laccase (Cu²⁺) S->Laccase Substrate Binding Laccase->Laccase R Phenoxyl Radical Intermediate Laccase->R 1e⁻ Oxidation Dimer Radical Coupling (Dimerization) R->Dimer Spontaneous Cyclized Intramolecular Cyclization Dimer->Cyclized Ring Closure Phenoxazine Final Phenoxazine Dye (Colored Product) Cyclized->Phenoxazine Further Oxidation

Figure 1: General workflow for the laccase-mediated synthesis of a phenoxazine dye from this compound. The process involves an initial enzyme-catalyzed oxidation followed by a spontaneous chemical cascade.

Application Protocol: Laccase-Catalyzed Synthesis of 2-Amino-7-methoxy-3H-phenoxazin-3-one

This protocol details the synthesis of a phenoxazine dye via the oxidative dimerization of this compound. The procedure is adapted from established methodologies for laccase-mediated synthesis of phenoxazinone derivatives.[5][15]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-Aldrich, TCISubstrate. Handle with care.[16]
Laccase from Trametes versicolor≥0.5 U/mgSigma-AldrichBiocatalyst. Store at 4°C.
Sodium Phosphate MonobasicACS GradeFisher ScientificBuffer component.
Sodium Phosphate DibasicACS GradeFisher ScientificBuffer component.
Ethyl AcetateHPLC GradeVWRExtraction solvent.
Sodium Sulfate (Anhydrous)ACS GradeFisher ScientificDrying agent.
Deionized WaterType 1Millipore
50 mL Round-bottom flask--
Magnetic stirrer and stir bar--
pH meter--Calibrated before use.
Separatory funnel--
Rotary evaporator--
Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 6.5). To do this, mix appropriate volumes of 100 mM solutions of sodium phosphate monobasic and dibasic until the target pH is reached. Prepare 100 mL.

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve 139 mg (1.0 mmol) of this compound in 25 mL of the prepared phosphate buffer.[17]

    • Place the flask on a magnetic stirrer and stir gently to ensure complete dissolution. The solution should be colorless to very pale yellow.

  • Enzyme Addition & Reaction:

    • Add 20 mg of laccase from Trametes versicolor (containing ≥10 Units) to the substrate solution.

    • Leave the flask open to the air (laccase requires oxygen) and stir at room temperature (approx. 25°C) for 12-24 hours.

    • Expert Insight: The reaction progress can be monitored visually. A gradual color change from colorless to a deep orange/red indicates the formation of the phenoxazine chromophore. For quantitative analysis, samples can be periodically withdrawn and analyzed by UV-Vis spectroscopy, looking for the appearance of a new absorbance maximum around 450 nm.[4]

  • Work-up and Extraction:

    • After the reaction period, transfer the mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 25 mL). The colored product will move into the organic layer.

    • Causality: The phosphate buffer and denatured enzyme are aqueous-soluble, while the synthesized phenoxazine dye is significantly more soluble in a moderately polar organic solvent like ethyl acetate, allowing for efficient separation.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude solid product.

  • Purification and Characterization (Self-Validation):

    • The crude product can be purified by column chromatography on silica gel if necessary.

    • Trustworthiness: To validate the synthesis, the final product should be characterized using standard analytical techniques:

      • Mass Spectrometry (MS): To confirm the molecular weight of the dimerized product.

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the phenoxazine core and the position of substituents.

      • FT-IR Spectroscopy: To identify key functional groups.

G cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification A Prepare 100mM Phosphate Buffer (pH 6.5) B Dissolve 1 mmol Substrate in 25 mL Buffer A->B C Add Laccase (≥10 U) B->C D Stir Open to Air (25°C, 12-24h) C->D E Monitor Color Change (Colorless → Red/Orange) D->E F Extract with Ethyl Acetate (3x) E->F G Dry Organic Layer (Na₂SO₄) F->G H Concentrate via Rotary Evaporation G->H I Purify & Characterize (MS, NMR) H->I

Figure 2: Step-by-step experimental workflow for the synthesis of the phenoxazine dye.

Expected Results & Troubleshooting
ParameterExpected OutcomeTroubleshooting
Yield 70-90% (Crude)Low Yield: Ensure laccase activity is sufficient; check buffer pH; extend reaction time; ensure adequate oxygen supply (do not seal the flask).
Color Deep orange to red solidNo/Weak Color: Laccase may be inactive; incorrect pH; substrate has degraded.
Purity May contain starting materialImpure Product: Optimize reaction time to ensure full conversion; perform column chromatography for purification.

Safety and Handling

  • This compound: Harmful if swallowed. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

  • Laccase: Handle as a standard protein reagent. Avoid inhalation of powder.

  • Organic Solvents: Ethyl acetate is flammable. Perform extractions and solvent removal in a well-ventilated fume hood.

Conclusion

This guide demonstrates that this compound is an excellent substrate for laccase-mediated catalytic reactions, providing a sustainable and highly efficient pathway to valuable phenoxazine dyes.[8][18] By replacing harsh chemical oxidants with an enzyme and molecular oxygen, this protocol aligns with the principles of green chemistry, offering a safer, more environmentally friendly synthetic route for researchers and drug development professionals.[6] The versatility of laccase catalysis opens the door to creating a diverse library of phenoxazine derivatives by simply modifying the aminophenol substrate.

References

  • Benchchem. Application Notes and Protocols: "2-Amino-5-(methoxymethyl)phenol" in the Preparation of Novel Dyes and Pigments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOwecTqR0-LXe-cQeiHn1wx9S8XJAnNPEYKfAZptR0ot4Yl-5oJyaUSxunLUNBB6kEDmfzZBGVA_7-9Oan1KURB9Bj8ls34v9ZhVGCd6PCu1Evi2lkLsVUeB1p5etcfrXoWcNp55F6xC3WqI7HOZelvedQGukuL8DzWp-U8aUvoYU72-jbrxPeen5XgvZCwHm4-GpcjurGqN1YMrMw970_3C_F8nltToEZYVvlNpyEiujignP3X8WGsXOV8Yh0Peg1UIub67u_be9Y]
  • Google Patents. WO2010003970A2 - Phenoxazine dyes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG33-HwCoi_FJLqNRA2h1hfovV4apCvuMDXhT7XOQ_b5kLlt31PZ1iWudaR4x4_MMEvGspWsrgri-8fSrVv83ruMlAjvFCWqIYPnRF8uT-NFAPjDSRfgZoXnbue8flWI7UvYzPAr-iAe1-epbwD0w==]
  • ACS Publications. Theoretical Insights into the Catalytic Oxidation of Phenols and Arylamines by Laccases via the Proton-Coupled Electron Transfer Mechanism | The Journal of Physical Chemistry B. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9HYfFZe0Mxr0mWwdUr2ef1bSFEVFoGxJCJhldW2vYhhqg-5b1c_R2WR9cK5vsrio4LI8ivYcQj8u15Wv2t6OvycDAJWi4BaKFKRD7p4l26t0YYc156QCrGIrqf_Fgb8XXbNgO6WrWAK844u_oG4P0]
  • PubMed. mechanism for the formation of the phenoxazinone chromophore of actinomycin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG80zhYIEEYb1CltebuH9HAGj3EXfQA_fT588s3mIilGhH2JAKGS4CuznmAy_b58sl7ils7bjoyMHGZf7jqmJXLNNbgwUFCOnBeAnqpzwf26ZWgSstGI3HDrw3xSLIAXi5Vu8o=]
  • ResearchGate. Phenoxazinone synthase: what's in a name? | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGYz3g-ZBDisN1plRn5AmhKwNg1KiRPQRmdR4EOkprDnukOwMTfAgDNaJgwOjgtnGMmP17LFQUCbHbkf4NM8U3ZZqQAUXLeSytaAQXGIT6wN6fuLCACmvN2cWNjopnaaikic-QCBX_B4ulirzkP5gbhv-NKGv3zFslvtDcVEIqI7KsuyymmGpKkiPEXx2_9UcRiUK4]
  • MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe9MJcz8GaozYNO5eIFdlpkDk7Mop9jYzn9tbbZgNa-9euDZ-Fi9_UA83zMVvfJ0Kcct0clcIvgpl_1IHyMyUauop0i0sYSz4EUvU01U3v76LjRLgRWe32GXY6bd6LBnRTbbM=]
  • PubMed. Laccase-mediated synthesis of a phenoxazine compound with antioxidative and dyeing properties--the optimisation process. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-3JkUR52cQ3eQMwFPA2P0cSEtW-7XD08oGoOauIvwL4SevGpa9ZTe7bTCez1yJXwTr-bq2OCKjwRdbZGedDvH4b1JpZhxUD5PUsEiieYPuOj-VH6y-TTrpd1awaY2_NSK-2-j]
  • Taylor & Francis Online. Full article: Study on the Polymerization and Mechanism of Amino Acid Catalyzed by Laccase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZa6tYdUaV4NY8yUs2VDKfza2EB6dlINRI-GibzD4nTWCg6BHqJrRowtUAzjBNsDfVPn5BpHK5FCgd0U_IQzn2nxwS39hZ-zIjNT6rbGWo1WqaUsNzls7vS5bsm5-YgkQw4R3Hg1-a4mgVTPyefP0lPzs_5_V9AJa-0-Mf2Q==]
  • ResearchGate. (PDF) Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzyL0gLifFZKXjbvySBF3DsSh78DLzPt1fApEoqL-0uglKkfl28mkBhV_vSP00fY1SWpQUAiPB6XWopqL2vcWL3uk1qnuUa8VhdiI2EgRKvjXM2tWADc6TBFeWKpIBOZ2DRZjtWSLbpqjDEXPmnyQwBWNjoOu4W5cLET2T5H4FO1Aa8Cl4x-4LYg1WHC0qVN6b_O3pTQtIz5BdMgT_mTDNOY8eXTJU-Y5hJOmcsitcrIoqpGgbWFwaV-s-zLI=]
  • ResearchGate. Laccase‐catalyzed synthesis of dimers from 2,6‐dimethoxyphenol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2kHZtLZ-dZL3x3zLoUoKy9abNpqpF4q0dBoWv3ByZkFO4qxPuwSwZ7kHmzfW6yo6CVH9kXD28ntfg_MA4_I4dDi7hHVixNFUZSUSlUjQAt432tpPFMRMymfSaoQ7fTW15bsMD2Bl8kAO51Fs3Sd3uHdbnjsiXO4mrr82zliHaeAiBPiOjATdAj6VQ-FC3eI6MnrGsLdedOi5dMOjj3T5Arqz2VWllCMtTv2XkVQ==]
  • RSC Publishing. New synthetic approaches for the construction of 2-aminophenoxazinone architectures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvFSKCmrAti0WNfmjzYgJPRcMq2-Tv9lujC8gtxdnz9IAXXRYbL9Npq8fOOTKVXuwIc0sjNZSItwT9DMBNWHCOcA1W-MeHHnwjAmwe6o4nMQg4wFkgDZ5Vk9rXVJwDBo4Rgex3VGSWs2cDkC2VuLIEbVLHKZ2BgcMs]
  • ResearchGate. Laccase-Mediated Synthesis of Novel Substituted Phenoxazine Chromophores Featuring Tuneable Water Solubility | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsG_vQSc8NneZ9--P24RGBOsUcDiGEXPKCKlIO5PA8CazdsxPaVBcYJ2HxK6w2pIZyp8gG3JHmoPMHAdKjaQzdykjjLVZa-FwoA4pdJkrHC8y-oLoFD4CbQ9z4b2aNL2LOV9RAUUCZF5spoECkKHtErQK6azvPxjQOVeJKt8DmxNj9xWJWWp9U7h8EIUldgAkenG_cfnalmjhLBCoiChWcNhcX-lnT2PBombLK7PS1RJADJyQKfbPA56Pz-8YNEXgEKQYDE9IrpXfLVO_ZAjCbKswGKJ-BMxII9w==]
  • National Institutes of Health. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7c8BuOIahN0TRhSzTQgXoGTzmEZxJUqY5RSEdha2urXl_NGzbTUEbw93qyceCWSnpK7uLwBkv7xmUOKpuk5okCTezcrz51hLKreVPo54PwGCMRhA-kCoY8pcNFeUbmx0L57kbrEdoqjHXCf4=]
  • ResearchGate. Laccase synthetic mechanism of action which involves a.... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeeSWakmtmDRw4U8jhRaI7AQi1ULRM_6FQTNo6vHcPipDc2fjiSNStq1Caio-olyQKZQ_enk_xNEJlzTaPKe75Dbny5lyyfreJubSjBJevSLbjbRnJlunycdxxF6a4jelKW8WIK0M9TkxtaeVfjwSbVE5-njBCLpVnDhekdLPILeFaRM-rzJMs-zcrfcWjbYGdU3q0WXO1Mga3DtGQU6li0S7OSAo59nSsIrwqFD54GJ9vtt8PZhhyf8unCDauf3Kq5wGt]
  • National Institutes of Health. Laccases: Versatile Biocatalysts for the Synthesis of Heterocyclic Cores. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpE0VFhDGjefCcdqy9PLZkRqQEcbIIVp9CpmSWu8U8jtq2MOZt6AEDEt93CPia6D2k0Yi6Dvk5torgKG3fnUuabafhAXszAqXdh8BoTPn8N1SraSr0AwLesk2ZgQc5hPbD9H0ElWOIyD5kxeI=]
  • ACS Omega. Ring-Closure Mechanisms Mediated by Laccase to Synthesize Phenothiazines, Phenoxazines, and Phenazines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjy5AhJTlWugULU5igja0FRRmycTUDPf2HL9wb8Zm-FtdoPq2oEl4fvZ9V166o77hYqi9QtMvLXcIMY5xp28jSSP48y9R3lXeibHCJTECcHzxLkYCPta5wiN6zfUyxtVsTKrcJXMx_6mZQXA0=]
  • ResearchGate. Laccase-mediated synthesis of a phenoxazine compound with antioxidative and dyeing properties-the optimisation process | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTXkweATl1dJi6CArf-eiqHq6dOkBqGYtS1SL59rqqacoufmNZK4bstyvlObSChFkmRbTXIZI_j9VL_GaPi5GGiS7okYJaACX814gBiCxR87BBqGYj6sufBOO0CN1sqKBNkBHOWR4LX-29dpVyrRg_uTJb7VH2XzQtp15gJjA02r-wRi73B2RJoUALBKUOvxWJrpIszG_j0K-lYZbxZFAPzKYH4oCzI-HgyHs-U4zexvIjb1c_Wt0iyV0S1YOb_6nZilgDSa7Zp1cD0SzPhqcFvnfr5VyenEi4-xtuAj688eGM0PFg]
  • Benchchem. An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRHhR52ajcdhlMLW0DT21sDX3QoLPto19EnVrucqx3RahE9PiLB_lg5trWfcuYcGv6cSZ4vnsJU6VUuVZVv5ZYPiYFfwDzzpvcK6Rdf7uyJAR6fTuxBY6kdoH2j7vTtS0ip1jsU0qeJBp1jxZqGez6DmY_es7Tqj4SgHgSHhBMymgh911BKD_xugH8CiVKOiIxZlu0dfjQ1D1e]
  • Guidechem. 2-AMINO-5-METHOXY-PHENOL 40925-70-0 wiki. [URL: https://vertexaisearch.cloud.google.
  • ECHEMI. This compound | 40925-70-0, this compound Formula. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5RltiGVcqwPdUI4OB4jep1-Tm6XVSftZzM9PI8JjjYW4Q1uaKEdZ9sn83sERKtsjN2xz1zvGplKjXADH1gPl0PQ84dBmJtVwZ-ZQTgz2fuF0P2lG66IdNo17D2S6XeAuiR2ZBrrWCTUY8xISmY9bs9mjkUB5dXNrqR4hWkxCNqywIFUbJNLc=]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-methoxyphenol (AMP), a key intermediate in various chemical industries, including pharmaceuticals and dyes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis. We will delve into the causality behind experimental choices, providing actionable, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and industrially scalable route involves a two-step process starting from 3-methoxyphenol. This pathway is often preferred due to the availability of the starting material and the generally reliable reaction sequence. The key steps are:

  • Nitration: Regioselective nitration of 3-methoxyphenol to form the intermediate, 5-methoxy-2-nitrophenol.

  • Reduction: Subsequent reduction of the nitro group to an amine, yielding the final product.[1]

An alternative, though less common, starting point is resorcinol, which would first require selective mono-methylation.[1]

Q2: What is a realistic target yield for this synthesis?

A2: A successful synthesis should target an overall yield of 70-85%. The nitration step can be highly efficient, often exceeding 90% yield under optimized conditions. The reduction step is typically the more challenging phase, with yields commonly ranging from 80-95%. Sub-optimal conditions in either step can drastically reduce the overall yield.

Q3: What are the most critical parameters affecting the yield and purity of this compound?

A3: Several parameters are critical and require careful control:

  • Temperature Control: Exothermic reactions, particularly nitration, need strict temperature management to prevent side reactions and dinitration.[2]

  • Catalyst Activity (Reduction Step): The choice, loading, and activity of the reduction catalyst (e.g., Palladium on carbon) are paramount for achieving complete conversion of the nitro-intermediate.[1][3][4]

  • Solvent System: The solubility of the starting materials and intermediates in the chosen solvent directly impacts reaction rates and completion.[4][5]

  • pH Control (Work-up): During product isolation, precise pH adjustment is crucial to ensure the precipitation of the free amine without forming soluble salts, which would remain in the aqueous phase and be lost.[6]

Synthesis Pathway Overview

The following diagram illustrates the standard synthetic route from 3-methoxyphenol.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction SM 3-Methoxyphenol INT 5-Methoxy-2-nitrophenol SM->INT HNO₃, H₂SO₄ (or other nitrating agent) Temp: 0-10 °C INT_ref 5-Methoxy-2-nitrophenol FP This compound INT_ref->FP H₂, Pd/C (or Fe/HCl, SnCl₂) Solvent: EtOH/MeOH

Caption: General synthesis workflow for this compound.

Troubleshooting Guide

Problem Area 1: Nitration Step (3-Methoxyphenol → 5-Methoxy-2-nitrophenol)

Q: My nitration reaction is producing a dark-colored tar and multiple spots on TLC. What is happening and how can I fix it?

A: This is a classic sign of over-nitration (dinitration) and oxidative side reactions, which are common when nitrating highly activated rings like phenols.[2] The methoxy and hydroxyl groups are strongly activating, making the ring susceptible to aggressive reaction conditions.

Causality & Solutions:

  • Poor Temperature Control: The nitration of phenols is highly exothermic. A runaway temperature is the most common cause of tar formation.

    • Solution: Maintain a strict reaction temperature, typically between 0-10°C, using an ice-salt or acetone-dry ice bath. Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise or in small portions to manage the exotherm.

  • Nitrating Agent is Too Aggressive: Concentrated nitric and sulfuric acid is a very powerful nitrating system that can be difficult to control for activated substrates.

    • Solution: Consider using a milder nitrating agent. Dilute nitric acid can be effective for phenols, leading to a mixture of ortho and para isomers.[7] Alternatively, using metal nitrate salts impregnated on a solid support like montmorillonite clay can provide high yields with improved selectivity and easier work-up.[8]

  • Incorrect Order of Addition: The method of mixing reagents can influence local concentrations and heat generation.

    • Solution: A standard and effective method is to dissolve the 3-methoxyphenol in a suitable solvent (like acetic acid or dichloromethane) and add the pre-chilled nitrating agent to this solution slowly.

Optimized Nitration Protocol (Example)

  • Dissolve 3-methoxyphenol (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a thermometer and a dropping funnel.

  • Cool the flask to 0°C in an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (0.5 eq) and cool it to 0°C.

  • Add the cold nitrating mixture dropwise to the phenol solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Stir at 0-5°C for an additional 2 hours after addition is complete. Monitor reaction progress by TLC.

  • Upon completion, slowly pour the reaction mixture onto crushed ice with stirring.

  • Filter the resulting solid precipitate (5-methoxy-2-nitrophenol), wash with cold water until the filtrate is neutral, and dry under vacuum.

Problem Area 2: Reduction Step (5-Methoxy-2-nitrophenol → this compound)

Q: My catalytic hydrogenation of 5-methoxy-2-nitrophenol is sluggish or incomplete, even after several hours. What are the likely causes?

A: Incomplete reduction is a frequent challenge and can often be traced to the catalyst, solvent, or substrate purity.[4] The nitro group must have effective access to the active sites of the catalyst for the reaction to proceed efficiently.

Troubleshooting Workflow

G start Incomplete Reduction Detected cat_check Check Catalyst Is it fresh? Is loading sufficient (5-10 wt%)? Is it from a reputable source? start->cat_check sol_check Assess Solubility Is the nitro compound fully dissolved? Is the solvent appropriate (e.g., EtOH, MeOH, THF)? cat_check->sol_check [ Catalyst OK ] action_cat Action: Use fresh catalyst or increase loading. cat_check->action_cat [ Catalyst Issue ] purity_check Check Substrate Purity Any residues from nitration (acid)? Any potential catalyst poisons? sol_check->purity_check [ Solubility OK ] action_sol Action: Switch to a better solvent (e.g., THF) or use a co-solvent system (e.g., EtOH/Water). sol_check->action_sol [ Solubility Issue ] h2_check Verify Hydrogen Source Is the H₂ balloon properly inflated? Is the Parr shaker pressure stable? Is the system leak-free? purity_check->h2_check [ Purity OK ] action_purity Action: Recrystallize or purify the nitro-intermediate before reduction. purity_check->action_purity [ Purity Issue ] action_h2 Action: Check for leaks, refill H₂ source. h2_check->action_h2 [ H₂ Issue ] end Reaction Complete h2_check->end [ H₂ Source OK ] action_cat->cat_check Re-evaluate action_sol->sol_check Re-evaluate action_purity->purity_check Re-evaluate action_h2->h2_check Re-evaluate

Caption: Troubleshooting workflow for incomplete catalytic reduction.

Causality & Solutions:

  • Catalyst Deactivation: Palladium on carbon (Pd/C) is the most common catalyst. It can be "poisoned" by impurities like sulfur or residual acid from the nitration step. Its activity also diminishes with age or improper storage.

    • Solution: Always use a fresh, high-quality catalyst from a reliable supplier.[4] Ensure the 5-methoxy-2-nitrophenol intermediate is thoroughly washed and neutralized to remove any acidic residues before the reduction step. A typical catalyst loading is 5-10 mol%.

  • Poor Substrate Solubility: If the nitro compound is not fully dissolved in the solvent, the reaction becomes a solid-liquid-gas system, which is severely limited by mass transfer.[4][5]

    • Solution: Use a solvent that fully dissolves the starting material. Ethanol and methanol are common choices.[1] For more hydrophobic substrates, THF or a co-solvent system may be necessary.[5] Gentle warming can also improve solubility, but must be done cautiously with hydrogen gas.

  • Insufficient Hydrogen Pressure: Atmospheric pressure from a hydrogen balloon may not be sufficient for a stubborn reduction.

    • Solution: If the reaction is slow at atmospheric pressure, consider using a Parr hydrogenator to increase the pressure to 2-4 bar (30-60 psi).[1] This increases the concentration of dissolved hydrogen, accelerating the reaction rate.

Comparative Reduction Conditions

Reducing SystemSolventTemperature (°C)PressureTypical YieldNotes
H₂, 10% Pd/CMethanol/Ethanol25-401-3 bar90-98%Clean reaction, easy catalyst removal via filtration.[1][3]
Fe / HClWater/Ethanol80-100 (Reflux)Atmospheric85-95%Economical, but requires neutralization and removal of iron salts.[1]
SnCl₂ / HClEthanol60-80Atmospheric80-90%Effective, but generates tin waste, which can be problematic.
Problem Area 3: Product Isolation and Purification

Q: I am experiencing significant product loss during the work-up and crystallization. How can I improve my isolation yield?

A: this compound is an amphoteric compound, meaning it has both acidic (phenolic -OH) and basic (amino -NH₂) groups. This property can make isolation tricky if the pH is not carefully controlled. It is also susceptible to air oxidation, especially in solution.

Causality & Solutions:

  • Incorrect pH during Work-up: If the pH is too acidic, the amine group will be protonated (-NH₃⁺), forming a water-soluble salt. If the pH is too basic, the phenolic group will be deprotonated (-O⁻), also forming a water-soluble salt.

    • Solution: After reduction (especially with metal/acid), the product is in an acidic solution as the hydrochloride salt. Carefully neutralize the solution with a base like sodium bicarbonate or dilute sodium hydroxide to the isoelectric point of the molecule (typically pH 4.5-6.0) to precipitate the neutral product.[6] Monitor the pH with a meter for precise control.

  • Air Oxidation: Aminophenols, particularly in solution, can oxidize in the presence of air, leading to the formation of colored, polymeric impurities. This process is often catalyzed by trace metals.

    • Solution: Perform the work-up and filtration as quickly as possible. Blanketing the solution with an inert gas like nitrogen or argon can significantly reduce oxidation.[6] Adding a small amount of a reducing agent like sodium sulfite or sodium dithionite to the work-up solution can also protect the product.

  • Poor Crystallization Solvent: Choosing the wrong solvent can lead to oiling out or poor crystal formation, making filtration difficult and trapping impurities.

    • Solution: A common and effective method for crystallization is to use a mixed solvent system. Dissolve the crude product in a minimal amount of a good solvent (like hot ethanol or isopropanol) and then slowly add a poor solvent (like water or hexane) until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

References

  • ResearchGate. How can I synthesize this compound?.
  • PrepChem.com. Step 2: Preparation of 2-amino-5-methoxythiophenol.
  • Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Reddit. my nitro refuses to be reduced : r/Chempros.
  • Khan Academy. Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry.
  • PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
  • Arkivoc. Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF.
  • Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

Sources

Technical Support Center: Purification of 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-methoxyphenol (CAS: 40925-70-0). This resource is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this versatile but sensitive intermediate. We will address common issues with practical, field-proven solutions, explaining the chemical principles behind each recommendation to ensure the integrity of your experiments.

Section 1: Understanding the Core Challenge: Stability and Degradation

The primary difficulty in handling this compound stems from its molecular structure. The presence of both an electron-donating amino (-NH₂) group and a hydroxyl (-OH) group on the same aromatic ring makes it highly susceptible to oxidation.

Q1: My initially off-white or light tan this compound has turned pink, brown, or even dark purple upon storage or during my workup. What is causing this discoloration?

A: This discoloration is a classic indicator of aerial oxidation. Exposure to oxygen, particularly in the presence of light, trace metal impurities, or elevated temperatures, initiates a degradation cascade. The aminophenol is oxidized to a highly colored quinone-imine or related polymeric species.[1] This process is often rapid and is the root cause of most purification-related challenges.

cluster_main Oxidation Pathway A This compound (Colorless/Light Tan) B Radical Intermediates A->B [O₂], light, heat, metal ions C Quinone-imine Species (Highly Colored) B->C Further Oxidation D Polymeric By-products (Dark/Tarry) C->D Polymerization cluster_workflow Acid-Base Extraction Workflow start Crude Product (in Ethyl Acetate) step1 Extract with 1M HCl (aq) start->step1 sep Separate Layers step1->sep org_phase Organic Phase: 5-Methoxy-2-nitrophenol (Neutral Impurity) sep->org_phase [Discard] aq_phase Aqueous Phase: Product as HCl Salt (Protonated Amine) sep->aq_phase step2 Add 2M NaOH (aq) to pH ~8-9 aq_phase->step2 step3 Extract with Ethyl Acetate step2->step3 final_org Organic Phase: Pure this compound step3->final_org [Collect] final_aq Aqueous Waste step3->final_aq [Discard]

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic this compound will react with the acid to form its hydrochloride salt, which is soluble in the aqueous layer. The unreacted nitro compound will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the acidic aqueous extracts. The organic layer containing the neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is approximately 8-9. The pure this compound will precipitate as a free base.

  • Product Extraction: Extract the now-basic aqueous solution with fresh ethyl acetate or DCM (3 times). The pure product will move back into the organic layer.

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound? A: For maximum stability, the compound should be stored in a tightly sealed container at -20°C, under an inert atmosphere (nitrogen or argon), and protected from light. [2] Q2: Which analytical techniques are most suitable for purity assessment? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for determining quantitative purity and detecting trace impurities. [3][4]Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structural identity and can reveal the presence of structurally similar impurities. [5]Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the mass of unknown impurities. [5] Q3: What are the critical safety precautions when handling aminophenols? A: this compound is harmful if swallowed and can cause skin and eye irritation. [2][6]Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Minimize dust generation when handling the solid. [7][8]Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Q4: Is purification by column chromatography a viable option? A: Yes, flash column chromatography is an effective method, especially for removing impurities with different polarities, such as the starting nitrophenol. However, aminophenols can streak on silica gel due to their basicity and are prone to oxidation on the column. To mitigate this, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (~1%). A typical mobile phase would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (1989). US4870209A - Process for purifying crude 4-aminophenol.
  • Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS.
  • Google Patents. (1972). US3658905A - Process for the purification of p-aminophenol.
  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL.
  • ResearchGate. (2014). How can I synthesize this compound?.
  • Journal of Chromatographic Science. (1974). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.

Sources

Technical Support Center: Synthesis of 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-5-methoxyphenol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable intermediate. As chemists and drug development professionals, we understand that purity and yield are paramount. This resource moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments. Each question is designed to reflect a real-world laboratory challenge, followed by a detailed explanation of the potential causes and actionable solutions.

Q1: My final product, this compound, is rapidly turning brown or black upon isolation and storage. What is causing this discoloration and how can it be prevented?

A1: This is a classic and highly common issue with aminophenols. The discoloration is due to the oxidation of your product.[1][2] The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is highly susceptible to oxidation by atmospheric oxygen. This process forms highly colored quinone-imine or polymeric species.

Causality and Mechanism: The phenolic hydroxyl and the aromatic amine are both easily oxidized. In the presence of oxygen, and often accelerated by light or trace metal ions, the compound can be oxidized to form a quinone-imine intermediate, which is highly colored and can polymerize, leading to the dark discoloration you are observing.

Solutions:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during final isolation, drying, and packaging steps.[1]

  • Protection from Light: Store the final product in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidation.[1][2]

  • Temperature Control: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of oxidation.

  • Chelating Agents: If trace metal contamination is suspected from reactors or reagents, consider washing the organic solution of your product with a dilute solution of a chelating agent like EDTA during workup.

  • Immediate Use: If possible, use the this compound immediately after synthesis and purification for the next step in your reaction sequence.

Q2: I'm performing a catalytic hydrogenation of 5-Methoxy-2-nitrophenol to synthesize the target compound, but my reaction is incomplete, showing a significant amount of starting material even after extended reaction times. What's going wrong?

A2: Incomplete reduction is a frequent problem in catalytic hydrogenation. Several factors can contribute to this, primarily related to the catalyst, hydrogen source, or presence of impurities.

Potential Causes and Troubleshooting Steps:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old, of poor quality, or may have been deactivated.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure the catalyst is handled properly; it is often pyrophoric and sensitive to air exposure. A common recommendation is to use a 10% Pd/C catalyst.[3]

  • Hydrogen Supply: The hydrogen pressure may be insufficient, or there might be a leak in your system.

    • Solution: For bench-scale reactions, ensure your hydrogen balloon remains inflated. For larger-scale reactions using a Parr hydrogenator, check for leaks and ensure the pressure remains constant. While slight overpressure (1-2 bar) is often sufficient, increasing the pressure can sometimes drive the reaction to completion.[3]

  • Catalyst Poisons: The starting material or solvent may contain impurities that act as catalyst poisons. Sulfur, nitrogen, and halogen-containing compounds are notorious catalyst poisons.

    • Solution: Ensure the purity of your 5-Methoxy-2-nitrophenol starting material. Recrystallize it if necessary. Use high-purity, degassed solvents for the reaction.

  • Mass Transfer Limitations: Inadequate stirring can lead to poor contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain the catalyst in suspension and facilitate gas-liquid mixing.

Q3: My TLC and HPLC analyses show a major byproduct that is less polar than my desired this compound product. What is this impurity?

A3: This less polar spot is almost certainly your unreacted starting material, 5-Methoxy-2-nitrophenol. Aromatic amines are significantly more polar than the corresponding nitro compounds due to the hydrogen bonding capability of the -NH2 group.[3] This difference in polarity results in the amine (product) having a lower Rf value on a normal-phase TLC plate and a shorter retention time in reverse-phase HPLC compared to the nitro compound (starting material).

Confirmation and Resolution:

  • Co-spotting: On a TLC plate, spot your crude reaction mixture, the pure starting material, and a co-spot (a mix of the two) in separate lanes. If the impurity spot has the same Rf as the starting material, its identity is confirmed.

  • HPLC Spiking: In HPLC analysis, inject your crude sample. Then, inject a sample "spiked" with a small amount of pure starting material. An increase in the area of the impurity peak confirms its identity.

  • Resolution: To resolve this issue, you must address the root cause of the incomplete reaction as detailed in Q2. If the reaction cannot be driven to completion, the unreacted starting material will need to be removed via purification, typically column chromatography.

Q4: Besides unreacted starting material, what other byproducts might form during the synthesis, particularly from the reduction of 5-Methoxy-2-nitrophenol?

A4: While a clean catalytic hydrogenation typically has high selectivity, other reduction methods or harsh conditions can generate a profile of byproducts.

Potential Byproducts and Their Origins:

  • Partially Reduced Intermediates: The reduction of a nitro group to an amine is a multi-electron process that proceeds through intermediates. While usually transient, under certain conditions (e.g., insufficient reducing agent, non-optimal pH with metal/acid reductions), you may isolate nitroso (-NO) or hydroxylamino (-NHOH) species.

  • Coupling Products: Azoxy, azo, and hydrazo compounds can form from the condensation of partially reduced intermediates. These are more common in reductions under basic or neutral conditions.

  • De-methoxylation: While less common under standard hydrogenation conditions, harsh reducing conditions or strongly acidic media at high temperatures could potentially cleave the methyl ether, leading to the formation of 2-amino-dihydroxybenzene derivatives.[1]

The workflow below illustrates the relationship between reaction conditions and potential outcomes.

Caption: Byproduct formation pathways in this compound synthesis.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The most prevalent and direct route is the reduction of the corresponding nitrophenol. The synthesis generally follows these steps:

  • Starting Material: The synthesis often begins with 3-methoxyphenol (resorcinol monomethyl ether).[3][4]

  • Nitration: Regioselective nitration of 3-methoxyphenol yields 5-Methoxy-2-nitrophenol. Careful control of reaction conditions is critical to favor nitration at the 2-position.[4]

  • Reduction: The nitro group of 5-Methoxy-2-nitrophenol is then reduced to an amine to yield the final product. Catalytic hydrogenation (e.g., H2 gas with Pd/C catalyst) is a common and clean method.[3][5] Alternative reducing agents include metals in acidic media like Sn/HCl or Fe/HCl.[3]

What are the best analytical techniques for identifying and quantifying these byproducts?

A multi-technique approach is recommended for comprehensive impurity profiling.[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment.[7][8] A reverse-phase C18 column with a UV detector is typically used. It can effectively separate the polar product from the non-polar starting material and other byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities.[9] It provides the molecular weight of the byproducts, allowing you to deduce their structures (e.g., confirming partially reduced intermediates or coupling products).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or byproducts, although the target molecule itself may require derivatization to be volatile enough for GC analysis.

Protocols and Data

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of nitrophenols.[3][4][5]

Step 1: Reaction Setup

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, add 5-Methoxy-2-nitrophenol (5.0 g, 29.6 mmol).

  • Add ethanol (100 mL) to dissolve the starting material.

  • Carefully, under a gentle stream of nitrogen, add 10% Palladium on carbon (Pd/C) (0.25 g, 5 mol%).

  • Seal the flask, evacuate it, and backfill with nitrogen three times.

Step 2: Hydrogenation

  • Replace the nitrogen atmosphere with hydrogen gas (using a hydrogen-filled balloon or by connecting to a hydrogenation apparatus).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot will appear at a lower Rf than the starting material. The reaction is typically complete within 3-5 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound, which can be used as is or further purified by recrystallization if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Table 1: Troubleshooting Summary for Byproduct Identification
Observed IssueLikely Impurity/ByproductProbable CauseSuggested Analytical Confirmation
Less polar spot/peak vs. product 5-Methoxy-2-nitrophenolIncomplete reductionTLC co-spotting; HPLC spiking
Product discoloration (brown/black) Quinone-imine speciesAir/light oxidationUV-Vis (new absorbances); LC-MS (higher MW species)
Multiple unknown peaks Partially reduced intermediates (nitroso, hydroxylamino) or coupling products (azo, azoxy)Non-optimal reduction conditionsLC-MS to identify molecular weights
Isomeric impurity Other nitrophenol isomers (e.g., 3-methoxy-4-nitrophenol)Poor regioselectivity during nitration stepNMR; HPLC with an authentic standard
Table 2: Typical HPLC Parameters for Purity Analysis
ParameterValueRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate the amine, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 15 minutesA gradient is effective for separating the polar product from non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 280 nmWavelength where both aminophenols and nitrophenols typically absorb.
Column Temp. 30 °CEnsures reproducible retention times.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. BenchChem Technical Support.
  • ResearchGate. (2014). How can I synthesize this compound?. ResearchGate.
  • BenchChem. (2025). Side reactions to consider when using 2-Methoxy-5-methylphenol in synthesis. BenchChem Technical Support.
  • PrepChem. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. PrepChem.com.
  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. PrepChem.com.
  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols. Google Patents.
  • BenchChem. (n.d.). Stability and storage conditions for 2-Amino-5-methoxybenzoic acid. BenchChem Technical Support.
  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. PharmaTutor.
  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. ResearchGate.
  • Journal of Pharmaceutical and Biomedical Analysis. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

Sources

Technical Support Center: Stabilizing 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: oxidative degradation. As a substituted aminophenol, this compound is highly susceptible to oxidation, which can lead to discoloration, impurity formation, and compromised experimental outcomes. This resource provides in-depth troubleshooting advice and preventative protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my solid this compound turning brown/purple?

This discoloration is a classic sign of oxidation.[1] this compound has both an amino (-NH2) and a hydroxyl (-OH) group on its aromatic ring.[2] These groups make the molecule highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and ambient temperatures. The colored products are typically quinone-imine type structures formed from the oxidized molecule.

Q2: My solution of this compound changes color shortly after preparation. What's happening?

This is also due to oxidation, which occurs much more rapidly in solution than in the solid state. Several factors can accelerate this process in solution:

  • Dissolved Oxygen: Most common laboratory solvents are saturated with atmospheric oxygen unless specifically degassed.

  • pH of the Solution: The rate of autoxidation for aminophenols generally increases at higher (alkaline) pH values.[3][4]

  • Presence of Metal Ions: Trace metal ion contaminants in your solvent or glassware can catalyze the oxidation process.

  • Light Exposure: UV light can provide the energy to initiate oxidative chain reactions.[5]

Q3: Can I use the discolored, oxidized material in my experiment?

It is strongly discouraged.[1] The colored material is no longer pure this compound. Using it will introduce significant impurities into your reaction, leading to:

  • Inaccurate quantification and stoichiometry.

  • Formation of unintended side products.

  • Lower yields of your desired product.

  • Difficulties in purification. For reproducible and reliable results, you must start with pure, unoxidized material.[1]

Q4: What is the ideal way to store this compound?

Proper storage is the first and most critical line of defense against oxidation. The solid compound should be stored in a tightly sealed container, with the headspace preferably flushed with an inert gas like argon or nitrogen.[1][6] It should be kept in a dark environment and at low temperatures.

Storage Condition Recommendation Rationale
Temperature -20°C in a freezer[6]Slows down the rate of autoxidation.
Atmosphere Under an inert gas (Argon or Nitrogen)[1][6]Excludes atmospheric oxygen, the primary oxidant.
Light In an amber vial or protected from light[1]Prevents photo-initiated oxidation.
Container Tightly sealed, airtight containerPrevents ingress of air and moisture.

Troubleshooting Guide: Preventing Degradation

This section addresses specific issues you may encounter and provides actionable solutions.

Problem Potential Cause Recommended Solution
Solid darkens over time in the lab. Improper storage; exposure to air and light at ambient temperature.Store the solid in a freezer at -20°C, inside a tightly sealed amber vial.[6] For long-term storage, flush the vial with argon or nitrogen before sealing.
Solution discolors rapidly upon preparation. 1. Dissolved oxygen in the solvent. 2. Alkaline pH. 3. Light exposure.1. Degas your solvent. Use a solvent that has been sparged with nitrogen or argon for 15-30 minutes prior to use. (See Protocol 2). 2. Control the pH. If your experimental conditions allow, maintain a neutral or slightly acidic pH, as aminophenol oxidation is often slower under these conditions.[7][8] 3. Protect from light. Prepare the solution in a flask wrapped in aluminum foil or in an amber flask.
Inconsistent results between experiments. Use of partially degraded starting material.Always use fresh, white-to-off-white solid this compound. If you suspect degradation, consider purifying the material by recrystallization before use.[1]
Observing unexpected impurities in analysis (TLC, LC-MS). Oxidation during the reaction or workup.Reaction: Run the reaction under an inert atmosphere using a Schlenk line or in a glovebox.[9][10][11] (See Protocol 3). Workup: Use degassed solvents for extractions and chromatography. Consider adding a small amount of an antioxidant like sodium sulfite or ascorbic acid to the aqueous phase during extraction if compatible with your chemistry.

Technical Deep Dive: The Mechanism of Oxidation

The instability of this compound stems from its molecular structure. The electron-donating nature of both the hydroxyl and amino groups makes the aromatic ring highly activated and susceptible to oxidation. The process is a radical chain reaction that can be initiated by light, metal ions, or simply by molecular oxygen.

The generally accepted mechanism involves the initial formation of a phenoxyl radical after the loss of a hydrogen atom from the hydroxyl group. This radical is resonance-stabilized. Subsequent steps can involve the loss of a second hydrogen atom from the amino group, leading to the formation of a highly reactive quinone-imine intermediate. These quinone-imines are intensely colored and can readily polymerize, leading to the brown and purple insoluble materials often observed.

OxidationMechanism cluster_0 Initiation cluster_1 Propagation & Product Formation A This compound (Colorless) B Phenoxyl Radical (Resonance Stabilized) A->B O₂ / Light / Mⁿ⁺ -H• C Quinone-imine (Colored Intermediate) B->C -H• D Polymerized Products (Brown/Purple Precipitate) C->D Polymerization

Caption: Simplified mechanism of this compound oxidation.

Experimental Protocols for Stabilization

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution of this compound with enhanced stability for short-term use by incorporating an antioxidant. Ascorbic acid (Vitamin C) is a common, inexpensive, and effective reducing agent that can act as a sacrificial antioxidant.

  • Solvent Degassing: Select a suitable solvent (e.g., DMSO, ethanol, buffered water). Place the required volume in a flask with a magnetic stir bar. Seal the flask with a septum and insert two needles: one connected to an inert gas (argon or nitrogen) line that goes below the solvent surface, and one short needle to act as a vent. Sparge the solvent by bubbling the inert gas through it for at least 20-30 minutes.

  • Weighing: Weigh the required amount of this compound and a small amount of ascorbic acid (e.g., 0.1-1 mol equivalent) in separate vials.

  • Dissolution: Remove the inert gas inlet needle from the solvent and turn up the gas flow to create a positive pressure, pushing out the vent needle. Quickly remove the septum, add the solid this compound and ascorbic acid to the degassed solvent, and immediately reseal the flask.

  • Mixing: Stir the solution under a positive pressure of inert gas (a balloon can be used) until everything is dissolved.

  • Storage: For immediate use, keep the flask sealed under an inert atmosphere and protected from light. For short-term storage (hours to a day), transfer the solution via a cannula or syringe to a storage vial that has been pre-flushed with inert gas, and store in the dark at low temperature (2-8 °C).

Protocol 2: Handling Air-Sensitive Compounds Using a Schlenk Line

For reactions that are highly sensitive to oxidation, working under a fully inert atmosphere is necessary. A Schlenk line is standard equipment for this purpose.[11][12]

  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly dried in an oven (e.g., overnight at 120°C) to remove adsorbed water.[11]

  • Assembly: Quickly assemble the hot glassware on the Schlenk line. Lightly grease all joints.

  • Purge and Refill Cycles: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line. Then, carefully refill the glassware with inert gas (argon or nitrogen) from the gas manifold. This process is called a purge-and-refill cycle. Repeat this cycle at least three times to ensure the atmosphere inside the glassware is inert.[10][11]

  • Adding Reagents:

    • Solids: Add solid this compound to the flask under a strong positive flow of inert gas (counterflow).

    • Liquids: Add degassed solvents and liquid reagents via a syringe through a rubber septum or via a cannula transfer.[11]

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the gas manifold to an oil or mercury bubbler, which provides a visual indication of gas flow and prevents over-pressurization.[12]

TroubleshootingWorkflow start Experiment with This compound shows unexpected results (e.g., discoloration, low yield) check_solid Is the solid starting material pure white/off-white? start->check_solid check_solution Did the solution discolor during preparation or reaction? check_solid->check_solution Yes store_properly Solution: Store solid under inert gas at -20°C, protected from light. check_solid->store_properly No check_atmosphere Was the reaction run under an inert atmosphere? check_solution->check_atmosphere No use_degassed Solution: Use degassed solvents. Consider adding an antioxidant. Protect from light. check_solution->use_degassed Yes use_schlenk Solution: Use inert atmosphere techniques (Schlenk line or glovebox) for the reaction. check_atmosphere->use_schlenk No end Proceed with optimized experiment check_atmosphere->end Yes store_properly->end use_degassed->end use_schlenk->end

Caption: Troubleshooting workflow for experiments involving this compound.

References

  • Neilson Lab. The manipulation of air.sensitive compounds.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Wikipedia. Air-free technique.
  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Para-Aminophenol as an Antioxidant and Chemical Reagent.
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
  • PubMed. (1998). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells.
  • PMC - NIH. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst.
  • ResearchGate. Effect of pH on the oxidation of 2-aminophenol.
  • ResearchGate. (2005). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.
  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
  • ResearchGate. Effect of pH on the adsorption of 4 -aminophenol on manganese and nickel hexocyanoferrate(II) complexes.
  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds.
  • PubChem. This compound.
  • Journal of the American Chemical Society. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts.
  • Penn State Research Database. Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a question-and-answer format to directly address challenges you may encounter during your experiments. The information provided is grounded in established chemical principles to ensure scientific integrity and provide actionable solutions.

I. Understanding this compound: Key Characteristics

This compound is an aromatic compound featuring an amino group, a hydroxyl group, and a methoxy group on a benzene ring.[1] This substitution pattern makes it a valuable precursor, particularly in the synthesis of azo dyes and other complex organic molecules.[2][3] The amino group allows for diazotization, while the electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring for subsequent coupling reactions.[4] However, this reactivity also makes the compound and its reactions susceptible to specific challenges, most notably oxidation.[5]

PropertyValueSource
CAS Number 40925-70-0[6]
Molecular Formula C₇H₉NO₂[6]
Molecular Weight 139.15 g/mol [6]
Appearance Typically a solid[3]
Solubility Soluble in polar solvents[3]

II. Troubleshooting the Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a nitrophenol precursor, such as 5-methoxy-2-nitrophenol.[7] This section addresses potential issues during this synthesis.

FAQ: My reduction of 5-methoxy-2-nitrophenol to this compound is incomplete or low-yielding. What are the likely causes and solutions?

Low yields in the reduction of the nitro group can often be traced back to the catalyst, reaction conditions, or the purity of the starting material.

Possible Causes and Solutions:

  • Inactive Catalyst: If you are performing a catalytic hydrogenation (e.g., using Pd/C), the catalyst may be old, poisoned, or of insufficient quality.[7]

    • Solution: Use a fresh batch of a high-quality catalyst. Ensure all glassware is scrupulously clean and that the starting material and solvent are free from potential catalyst poisons like sulfur compounds.

  • Insufficient Hydrogen Supply: In catalytic hydrogenation, an inadequate supply of hydrogen will lead to an incomplete reaction.

    • Solution: Check the hydrogenation apparatus for any leaks. Ensure a consistent and adequate pressure of hydrogen gas is maintained throughout the reaction.

  • Suboptimal Reaction Conditions: For chemical reductions (e.g., using Sn/HCl or Fe/HCl), the reaction may be sluggish due to low temperature or insufficient acid concentration.[7]

    • Solution: Gentle heating can increase the reaction rate, but this should be monitored carefully to avoid side reactions. Ensure the correct stoichiometry of the reducing agent and acid is used.

  • Impure Starting Material: Impurities in the 5-methoxy-2-nitrophenol can interfere with the reduction process.

    • Solution: Purify the starting material before the reduction step. This can be done by recrystallization or column chromatography.

III. Troubleshooting Diazotization of this compound

Diazotization is the critical first step in azo dye synthesis, converting the primary amino group of this compound into a reactive diazonium salt.

Workflow for Diazotization

cluster_start Start cluster_reagents Reagents cluster_process Process cluster_product Product start This compound in Acid diazotization Diazotization (0-5 °C) start->diazotization NaNO2 Sodium Nitrite Solution NaNO2->diazotization diazonium Diazonium Salt Solution diazotization->diazonium

Caption: General workflow for the diazotization of this compound.

FAQ: My diazotization reaction is failing, or the resulting diazonium salt solution is unstable. What should I do?

The instability of diazonium salts is a common challenge in azo dye synthesis.[8] Success hinges on careful control of reaction conditions.

Possible Causes and Solutions:

  • Incorrect Temperature: The diazotization reaction is highly exothermic. If the temperature rises above 5 °C, the diazonium salt will rapidly decompose, often leading to the formation of phenols and releasing nitrogen gas.[8]

    • Solution: Maintain a strict temperature range of 0-5 °C throughout the reaction. This can be achieved using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise to prevent a sudden temperature increase.

  • Impure this compound: Impurities in the starting amine can lead to the formation of colored byproducts and interfere with the diazotization process.

    • Solution: Ensure the this compound is of high purity. If necessary, purify it by recrystallization before use.

  • Incorrect Stoichiometry: An incorrect ratio of sodium nitrite to the amine and acid can result in an incomplete reaction or the presence of excess nitrous acid, which can lead to side reactions.

    • Solution: Use a slight excess of sodium nitrite to ensure complete diazotization. The completion of the reaction can be tested using starch-iodide paper, which turns blue in the presence of excess nitrous acid.[8]

  • Delay in Using the Diazonium Salt: Diazonium salts are notoriously unstable and should be used immediately after preparation.[8]

    • Solution: Prepare the coupling component solution in advance and have it ready for the addition of the freshly prepared diazonium salt solution.

IV. Troubleshooting Azo Coupling Reactions

The azo coupling reaction involves the electrophilic attack of the diazonium salt on an electron-rich coupling partner, such as a phenol or an aromatic amine, to form the azo dye.[9]

Workflow for Azo Coupling

cluster_reactants Reactants cluster_process Process cluster_product Product diazonium Diazonium Salt Solution coupling Azo Coupling (Controlled pH and Temp) diazonium->coupling coupler Coupling Component (e.g., Naphthol) coupler->coupling azo_dye Azo Dye Precipitate coupling->azo_dye

Caption: General workflow for the azo coupling reaction.

FAQ: I am observing a low yield of my azo dye, or the color of the product is not what I expected.

Low yields and incorrect colors in azo coupling reactions are often related to the pH of the reaction medium, the reactivity of the coupling component, and the presence of impurities.

Possible Causes and Solutions:

  • Incorrect pH: The pH of the coupling reaction is critical. For coupling with phenols, a slightly alkaline pH (typically 8-10) is required to generate the more reactive phenoxide ion. For coupling with aromatic amines, a slightly acidic pH (typically 4-5) is optimal.[9]

    • Solution: Carefully control the pH of the reaction mixture. For phenolic couplers, the addition of a base like sodium hydroxide is necessary. For amine couplers, maintaining a slightly acidic environment is key.

  • Low Reactivity of the Coupling Component: If the coupling component is not sufficiently activated with electron-donating groups, the reaction may be slow or incomplete.

    • Solution: Choose a coupling component with strong activating groups. Ensure the reaction conditions are optimized to enhance its nucleophilicity (e.g., correct pH for phenols).

  • Side Reactions: The diazonium salt can participate in unwanted side reactions, such as reaction with water to form a phenol, which reduces the yield of the desired azo dye.

    • Solution: Maintain a low temperature (0-5 °C) to minimize the decomposition of the diazonium salt. Add the diazonium salt solution to the coupling component solution promptly.

  • Impurity Formation: The presence of impurities from the starting materials or from side reactions can affect the final color of the product.

    • Solution: Use pure starting materials. After the reaction, purify the crude azo dye by recrystallization from a suitable solvent, such as ethanol, to remove impurities.[2]

V. General Troubleshooting: Oxidation and Discoloration

Aminophenols, including this compound, are susceptible to oxidation, which can lead to the formation of colored impurities and a general darkening of the material.[5]

Logical Flow for Addressing Discoloration

start Observe Discoloration of This compound or Reaction Mixture check_storage Check Storage Conditions: - Exposure to air/light? - Presence of metal ions? start->check_storage check_reaction Check Reaction Conditions: - Inert atmosphere? - Degassed solvents? start->check_reaction solution_storage Store under inert gas (N₂ or Ar) in a dark, cool place. check_storage->solution_storage solution_reaction Use degassed solvents and maintain an inert atmosphere. check_reaction->solution_reaction

Caption: Troubleshooting discoloration issues.

FAQ: My this compound has darkened over time, or my reaction mixture is developing an unexpected color. What is happening?

Discoloration is a common sign of oxidation. The phenolic hydroxyl and amino groups make the molecule susceptible to oxidation by air, light, and trace metal impurities.

Possible Causes and Solutions:

  • Exposure to Air and Light: Atmospheric oxygen can oxidize this compound, leading to the formation of quinone-type structures and other colored byproducts. This process can be accelerated by exposure to light.

    • Solution: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. For reactions, use degassed solvents and maintain an inert atmosphere over the reaction mixture.

  • Presence of Metal Ions: Trace amounts of metal ions can catalyze the oxidation of aminophenols.

    • Solution: Use high-purity reagents and solvents. If metal contamination is suspected, consider using a chelating agent.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of oxidation.

    • Solution: Conduct reactions at the lowest effective temperature. For reactions that require heating, ensure an inert atmosphere is maintained.

VI. Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5-Methoxy-2-nitrophenol

This protocol is a general guideline based on established reduction methods.[7]

  • Dissolution: Dissolve 5-methoxy-2-nitrophenol in a suitable solvent (e.g., ethanol or methanol) in a reaction vessel.

  • Catalyst Addition (for catalytic hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Azo Dye Synthesis using this compound and 2-Naphthol

This protocol is a representative example of an azo coupling reaction.[2]

  • Diazotization:

    • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in distilled water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.

    • Stir for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this alkaline solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

    • Dry the crude dye in a vacuum oven.

    • For further purification, recrystallize the crude product from a suitable solvent like ethanol.

VII. References

  • Various Authors. (2014, December 6). How can I synthesize this compound? ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Retrieved from [Link]

  • MDPI. (2021). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[2][7]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]

  • PubMed. (1986). Oxidation kinetics of an antiasthmatic, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, and stabilization with ascorbic acid. Retrieved from [Link]

  • Science Alert. (2011). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Competitive Reaction of –OH and –NH2 Functional Groups on Synthesis of Bioactive ortho-Cetamol Derivative (4-Allyl-2-methoxy-N-acetyl-o-amino phenol) from Amino-Eugenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The continuous flow synthesis of azos. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Retrieved from

  • Google Patents. (n.d.). US3349073A - Processes for preparing diazoamino compounds and azo amino compounds. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-[(2-Methoxybenzylidene)amino]phenol. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

  • MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). NIOSH Manual of Analytical Methods 5th Edition and Harmonization of Occupational Exposure Monitoring. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • PubMed. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Retrieved from [Link]

  • PubMed. (2004). 5-(2-aminoethyl)dibenzo[c,h][2][10]naphthyridin-6-ones: variation of n-alkyl substituents modulates sensitivity to efflux transporters associated with multidrug resistance. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The following content is structured in a flexible question-and-answer format to directly address specific issues you may encounter.

Introduction

This compound (CAS No: 40925-70-0) is a substituted aminophenol derivative widely used as a key intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1] Its bifunctional nature, containing both a nucleophilic amino group and an activating phenolic hydroxyl group, makes it a versatile building block. However, this same reactivity profile presents unique challenges, primarily its susceptibility to oxidation and over-reactivity in electrophilic substitutions.[2][3] This guide provides detailed solutions to optimize your reaction outcomes and ensure the integrity of your results.

PropertyValueSource(s)
CAS Number 40925-70-0[4][5]
Molecular Formula C₇H₉NO₂[4][5]
Molecular Weight 139.15 g/mol [4][5]
IUPAC Name This compound[4]
Appearance Solid[1]
Melting Point 128-131 °C[6][7]
Boiling Point 281 °C at 760 mmHg[6]

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to ensure its stability?

A1: Proper storage is critical to prevent degradation. This compound is sensitive to both air and light.[3][6] Atmospheric oxygen can oxidize the aminophenol moiety, leading to the formation of colored quinone-imine type impurities.[2]

  • Storage Conditions: Store the compound in a tightly sealed, opaque container (e.g., an amber glass bottle).[8] For long-term stability, it is best kept in a cool, dry, and dark place.[3][6] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize oxidative degradation.[6]

  • Handling: When handling the reagent, minimize its exposure to the atmosphere. Weigh it out quickly and reseal the container promptly. For reactions requiring high purity, it is advisable to handle the solid in a glovebox.

Q2: My bottle of this compound has turned from off-white to a distinct brown color. Is it still usable?

A2: The color change is a clear visual indicator of oxidation.[3] While some discoloration may be acceptable for less sensitive, high-yielding reactions, it signifies a decrease in purity that can be detrimental to more complex or catalytic processes.

  • Purity Assessment: Before use, you should assess the purity of the discolored material. This can be done by taking a melting point (impurities will typically depress and broaden the range) or by analytical techniques like NMR, HPLC, or TLC to check for the presence of byproducts.

  • Recommendation: For sensitive applications, such as in multi-step syntheses or for preparing analytical standards, it is strongly advised to either purify the material (e.g., by recrystallization) or use a fresh, unoxidized batch.

Q3: What are the primary types of side reactions to anticipate when working with this compound?

A3: The chemical nature of this molecule makes it susceptible to three main side reactions that must be carefully managed:

  • Oxidation: As discussed, the electron-rich aminophenol system is easily oxidized by air, leading to colored polymeric byproducts. This is often the primary cause of low yields and purification difficulties.[2]

  • Electrophilic Polysubstitution: The amino and hydroxyl groups are strong ortho-, para-directing activators. This high electron density on the aromatic ring can lead to multiple substitutions (e.g., di- or tri-halogenation) if the stoichiometry and temperature of the electrophilic reagent are not precisely controlled.[2]

  • Methoxy Ether Cleavage: The methoxy group (-OCH₃) can be cleaved under strongly acidic conditions, particularly with strong Lewis acids (like AlCl₃, BBr₃) or protic acids (like HBr, HI) at elevated temperatures, which results in the formation of the corresponding catechol derivative (2,4-dihydroxyaniline).[2][9][10]

Q4: What are some universal precautions I should take before initiating any reaction with this compound?

A4: A proactive setup is key to success.

  • Inert Atmosphere: Always assume the reaction is air-sensitive. Use glassware that has been oven- or flame-dried and cooled under a stream of inert gas (nitrogen or argon).[2] Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Degassing: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by a series of freeze-pump-thaw cycles.[2]

  • Temperature Control: Many reactions, especially electrophilic additions, are highly exothermic. Use an ice bath or other cooling system to maintain the desired temperature, particularly during reagent addition.[11]

Troubleshooting Guides

This section addresses specific experimental failures in a direct question-and-answer format.

Problem 1: My reaction mixture turns dark brown or black almost immediately after adding my reagents.

  • Probable Cause: Severe and rapid oxidation of the this compound starting material. This typically happens when the reaction conditions are not sufficiently free of oxygen, or if one of the reagents is a potent oxidant.

  • Solution & Mitigation Strategy:

    • Enhance Inert Conditions: Re-evaluate your inert atmosphere technique. Ensure all glassware is scrupulously dried and the system is leak-free. Purge the reaction vessel with nitrogen or argon for several minutes before adding reagents. (See Protocol 1 below).

    • Use Degassed Solvents: Ensure all solvents are thoroughly degassed immediately prior to use.

    • Check Reagent Purity: Verify that none of your other reagents have degraded or contain oxidizing impurities. For example, older samples of THF can form explosive peroxides which are also strong oxidants.

    • Add an Antioxidant (If Tolerable): In some specific cases, a small amount of a sacrificial antioxidant like sodium sulfite or ascorbic acid might be added, but this should be tested on a small scale as it can interfere with certain reaction mechanisms.

Problem 2: I am attempting an N-acylation with an acyl chloride, but my yield is very low and purification is difficult.

  • Probable Cause A - Incomplete Reaction: The reaction may not have gone to completion due to insufficient activation or reaction time.

  • Probable Cause B - Product Loss During Workup: this compound and its N-acylated product are amphoteric. The product can be lost to the aqueous layer during extraction if the pH is not carefully controlled.[12]

  • Solution:

    • Optimize Reaction Conditions:

      • Base: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is used to neutralize the HCl byproduct. For sluggish reactions, a stronger base may be required.

      • Temperature: While the initial addition of the acyl chloride should be done at 0 °C to control the exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.[13]

      • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The N-acylated product should have a higher Rf value than the starting aminophenol.[14]

    • Refine Workup Protocol:

      • After quenching the reaction, perform extractions at a specific pH. To isolate your product in the organic layer, adjust the aqueous layer to a neutral pH (approx. 6-7) before extraction. At low pH, the amino group will be protonated, and at high pH, the phenolic hydroxyl will be deprotonated, both increasing aqueous solubility.

      • Use a saturated NaCl (brine) solution for the final aqueous wash to reduce the solubility of your organic product in the aqueous phase.

Problem 3: I am trying to brominate the ring and I'm getting a mixture of several products on my TLC and NMR.

  • Probable Cause: Polysubstitution due to the high activation of the aromatic ring by the -NH₂ and -OH groups.[2] The electrophile adds to more than one position on the ring.

  • Solution & Mitigation Strategy:

    • Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the electrophile (e.g., Br₂ or NBS).

    • Slow Addition at Low Temperature: Dissolve the electrophile in the reaction solvent and add it dropwise to the cooled (e.g., -10 °C to 0 °C) solution of the aminophenol.[2] This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.

    • Protecting Group Strategy: For maximum selectivity, consider protecting one of the activating groups. The amino group can be easily protected as an amide (e.g., an acetamide). This moderates its activating ability and can be removed later via hydrolysis. This is a common and effective strategy in aromatic chemistry.

Problem 4: My mass spectrometry results show a peak corresponding to the loss of a methyl group (M-14), and my NMR shows a new aromatic singlet. What happened?

  • Probable Cause: You have inadvertently cleaved the methoxy ether group (-OCH₃). This is a known side reaction under strongly acidic conditions.[2][15]

  • Solution & Mitigation Strategy:

    • Avoid Strong Acids: If your reaction requires an acid catalyst, choose a milder one. Avoid using strong Lewis acids like AlCl₃ or BBr₃, or strong protic acids like HBr and HI, especially with heating.[9][10]

    • Lower Reaction Temperature: If a strong Lewis acid is unavoidable (e.g., in a Friedel-Crafts reaction), conduct the reaction at the lowest possible temperature (e.g., -78 °C to 0 °C) to minimize the rate of the ether cleavage side reaction.[2]

    • Check Reagent Acidity: Ensure that none of your reagents are contaminated with acidic impurities.

Visualizations & Workflows

General Troubleshooting Workflow

The following diagram outlines a logical process for troubleshooting unexpected results in reactions involving this compound.

G start Reaction Failed (Low Yield / Impure Product) check_purity Check Starting Material Purity (TLC, NMR, MP) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK end_new_material Purify or Procure New Starting Material check_purity->end_new_material Impure sub_inert Inert Atmosphere? (N2/Ar, Degassed Solvents) check_conditions->sub_inert sub_temp Temperature Control? (Cooling during addition?) check_conditions->sub_temp sub_stoich Stoichiometry? (Reagents accurately weighed?) check_conditions->sub_stoich dark_color Issue: Oxidation Solution: Improve inert setup, use degassed solvents. sub_inert->dark_color No side_products Issue: Side Products (Polysubstitution / Cleavage) Solution: Slow addition at low T, use 1.0 eq electrophile. sub_temp->side_products No sub_stoich->side_products Incorrect incomplete_rxn Issue: Incomplete Reaction Solution: Increase time/temp, check catalyst/reagent activity. sub_stoich->incomplete_rxn Correct SideReactions cluster_0 Undesired Pathways A5M This compound Oxidation Oxidized Products (Quinone-imines, Polymers) A5M->Oxidation [O₂], light Polysubstitution Polysubstituted Product (e.g., Di-brominated) A5M->Polysubstitution Excess Electrophile (E⁺) High Temp. Cleavage Ether Cleavage Product (2,4-Dihydroxyaniline) A5M->Cleavage Strong Acid (H⁺/Lewis) High Temp. Desired Desired Monosubstituted Product A5M->Desired Controlled Conditions (1 eq. E⁺, Low Temp., Inert)

Sources

Technical Support Center: Column Chromatography Purification of 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the chromatographic purification of 2-Amino-5-methoxyphenol (CAS: 40925-70-0). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this compound. This compound is a polar aromatic compound containing a basic amino group and a weakly acidic phenolic hydroxyl group.[1][2] This unique combination of functional groups presents specific challenges during purification on standard silica gel, primarily due to strong interactions with the stationary phase and potential for on-column degradation.[1][3]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these challenges, improve yield, and achieve high purity.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₉NO₂[1]
Molecular Weight139.15 g/mol [2]
AppearanceSolid[1]
Key Functional GroupsAmino (-NH₂), Methoxy (-OCH₃), Phenolic Hydroxyl (-OH)[1]
PolarityPolar[1]
BasicityThe amino group imparts basic character.[1]
StabilityCan undergo oxidation, potentially accelerated by environmental factors like pH.[1]

The Core Challenge: Amine-Silica Interaction

The primary obstacle in purifying this compound on silica gel is the acid-base interaction between the basic amino group of the analyte and the acidic silanol groups (Si-OH) on the surface of the silica.[3][4] Silica gel is an acidic stationary phase and can strongly adsorb basic compounds.[4][5] This interaction is the root cause of several common purification problems, including irreversible binding, poor recovery, and significant peak tailing.[3][6] Understanding this principle is crucial for effective troubleshooting.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting the purification process.

G cluster_start cluster_problems Problem Identification cluster_solutions Solutions cluster_actions Corrective Actions start Crude Sample Analysis (TLC) problem Identify Purification Issue start->problem no_elution No Elution / Low Recovery problem->no_elution Compound sticks? tailing Severe Peak Tailing problem->tailing Bands streaking? degradation On-Column Degradation (Color Change) problem->degradation Fractions colored? poor_sep Poor Separation problem->poor_sep Peaks overlapping? add_base Add Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine) no_elution->add_base alt_phase Use Alternative Stationary Phase (Alumina, Amine-Silica) no_elution->alt_phase tailing->add_base degradation->add_base flash Work Quickly (Flash Chromatography) degradation->flash optimize_solvent Re-optimize Solvent System (TLC) poor_sep->optimize_solvent gradient Use Gradient Elution optimize_solvent->gradient

Caption: A decision tree for troubleshooting common purification issues.

Troubleshooting Guide: Question & Answer Format

Q1: My this compound is completely stuck on the silica column. I'm getting zero recovery even with highly polar solvents. What is happening?

A: This is a classic sign of strong, irreversible adsorption due to the acid-base interaction between your basic compound and the acidic silica gel.[3][6] The silanol groups on the silica surface are protonating the amino group, causing it to bind tightly to the stationary phase.

Solutions:

  • Deactivate the Silica with a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase.[5][7] A typical starting point is 0.5-1% TEA (v/v) in your eluent. The TEA will preferentially interact with the acidic sites, allowing your compound to elute properly.[3] Always run a preliminary TLC with the TEA-modified solvent to confirm your compound is stable and to check the new Rf value.[7]

  • Switch to a Basic Stationary Phase: If modifying the mobile phase is insufficient or undesirable, consider an alternative stationary phase. Basic alumina is an excellent choice for purifying basic compounds as it minimizes the strong acidic interactions seen with silica.[4][6] Amine-functionalized silica is another specialized option that creates a more basic environment.[6]

Q2: My compound is eluting, but the bands are broad and streaking down the column (tailing), resulting in mixed fractions and poor resolution. How can I achieve sharper peaks?

A: Peak tailing is also a direct consequence of the interaction between the basic amine and acidic silanol groups.[3] While some of the analyte moves with the solvent, a portion is temporarily adsorbed and released slowly, causing the characteristic asymmetrical peak shape.

Solution:

  • Mobile Phase Modification: As with irreversible adsorption, the solution is to add a basic modifier like triethylamine (TEA) to the mobile phase.[3] By adding 0.5-1% TEA, you saturate the highly active acidic sites on the silica, preventing your analyte from interacting with them. This results in more symmetrical (Gaussian) peak shapes and significantly improved separation.

Q3: My crude material is off-white, but the fractions I collect from the column have a distinct brown or purplish tint. What is causing this on-column degradation?

A: Aminophenols are susceptible to oxidation, and the acidic surface of silica gel can catalyze this process, leading to the formation of colored impurities.[1] The prolonged exposure of the compound to air and the stationary phase during a slow gravity column run exacerbates this issue.

Solutions:

  • Neutralize the Stationary Phase: Adding TEA to the eluent, as described above, not only improves peak shape but can also reduce acid-catalyzed degradation.

  • Minimize Time on the Column: Use flash chromatography instead of traditional gravity chromatography.[3] The increased flow rate significantly reduces the time the compound spends on the column, minimizing its exposure to air and the acidic silica surface.

  • Use Freshly Distilled Solvents: Solvents can contain peroxides or other impurities that may promote oxidation. Using high-purity or freshly distilled solvents can help mitigate this.

Q4: I can see two spots on my TLC plate, but I'm struggling to separate my product from a close-running impurity on the column. How can I improve the resolution?

A: Achieving good separation (resolution) depends entirely on optimizing the selectivity of your chromatographic system. This requires careful selection of the mobile phase.

Solutions:

  • Systematic TLC Solvent Screening: Do not rely on a single solvent system. Test a variety of solvent mixtures with different polarities and chemical properties. A good starting point is a binary mixture like Hexane/Ethyl Acetate. If that fails, try systems like Dichloromethane/Methanol or Toluene/Acetone.[8][9] The goal is to find a system that maximizes the distance (ΔRf) between your product and the impurity. An ideal Rf for the target compound on a TLC plate is between 0.2 and 0.4.[8]

  • Employ Gradient Elution: If your impurities have a wide range of polarities, isocratic (constant solvent composition) elution may not be effective. A gradient elution, where you gradually increase the polarity of the mobile phase during the run, can be highly effective.[10][11] This technique sharpens later-eluting peaks and can significantly improve separation for complex mixtures.[12][13] For example, you can start with 10% Ethyl Acetate in Hexane and gradually increase to 50% Ethyl Acetate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a TLC method for this compound? A: Given its polar nature, start with a moderately polar system. The following table provides good starting points for your TLC analysis. Remember to add 0.5-1% triethylamine (TEA) to the solvent mixture to prevent streaking on the TLC plate.

Solvent SystemRatio (v/v)PolarityComments
Hexane / Ethyl Acetate1:1MediumA standard starting point for many organic compounds.[8]
Dichloromethane / Methanol95:5Medium-HighEffective for more polar compounds.[8]
Toluene / Acetone8:2MediumOffers different selectivity compared to ester or alcohol-based systems.

Q2: Should I use wet (slurry) or dry loading to apply my sample to the column? A: For this compound, dry loading is highly recommended . Because it is a polar solid, it may not be very soluble in the low-polarity solvent you start the column with. Dissolving it in a small amount of a stronger solvent (like dichloromethane or methanol) for wet loading can disrupt the top of the column packing and lead to poor separation. Dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel, ensures a tight, even band at the start of the purification, leading to better resolution.[14]

Q3: Is gradient or isocratic elution better for this purification? A: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Use this if your TLC analysis shows that your target compound is well-separated from all impurities in a single solvent system. It is simpler to perform.[10]

  • Gradient Elution: This is generally superior if you have multiple impurities with a wide range of polarities.[13][15] It helps to elute strongly retained impurities faster and sharpens their peaks, saving time and solvent while improving separation.[10]

Q4: What are the primary safety precautions for handling this compound? A: According to its Safety Data Sheet (SDS), this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16][17][18] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][18]

Detailed Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

This protocol describes the wet slurry method for packing a flash chromatography column, which is essential for achieving a homogenous stationary phase free of cracks and air bubbles.[4][19]

  • Prepare the Column: Select a column of appropriate size (a silica-to-crude ratio of 50:1 is a good starting point for moderately difficult separations).[14] Place a small plug of cotton or glass wool at the bottom, and add a thin (0.5 cm) layer of sand.[3] Clamp the column perfectly vertically.

  • Create the Slurry: In a beaker, measure the required amount of silica gel (e.g., 230-400 mesh for flash chromatography).[4] Add your initial, least polar eluent (e.g., 10% EtOAc/Hexane) until you form a pourable, milkshake-like consistency. Stir gently to release trapped air.

  • Pack the Column: Close the stopcock. Pour the slurry into the column using a funnel. Open the stopcock to drain some solvent and immediately tap the side of the column gently but consistently for several minutes. This encourages the silica to settle into a tightly packed, uniform bed.[19][20]

  • Equilibrate: Add more solvent and use air pressure (flash chromatography) to push 2-3 column volumes of the initial eluent through the packed bed. Ensure the solvent level never drops below the top of the silica bed.[19] A properly packed column is the foundation of a good separation.

Protocol 2: Purification Using a Triethylamine-Modified Mobile Phase

This protocol outlines the complete workflow from loading to elution for purifying this compound.

Caption: Standard workflow for purification via dry loading and gradient elution.

Step-by-Step Methodology:

  • Method Development: Using TLC, identify a solvent system where your product has an Rf of ~0.15-0.20. This will be your starting eluent. Add 0.5% (v/v) TEA to all mobile phases.

  • Column Packing: Pack a silica gel column using the slurry method described in Protocol 1 with your starting eluent.

  • Sample Loading (Dry Load): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., methanol). Add silica gel (approximately 3 times the mass of your crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.[14]

  • Elution: Carefully layer the dry-loaded sample onto the top of the packed column. Add a small protective layer of sand. Begin eluting with your starting solvent system.

  • Fraction Collection: Start collecting fractions immediately. Gradually increase the polarity of your mobile phase (gradient elution). Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.[21]

  • Isolation: Combine the fractions that contain only your pure product and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Studylib. Column Chromatography of Nitroanilines Lab Experiment. [Link]
  • ResearchGate.
  • ResearchGate.
  • Welch Materials. [Readers Insight] Gradient vs.
  • Chemistry LibreTexts. Packing Normal Phase Columns. [Link]
  • Biotage.
  • Danaher Life Sciences. Gradient vs.
  • ChemistryViews. Tips and Tricks for the Lab: Column Packing. [Link]
  • PharmaGuru. Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
  • CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
  • University of Calgary.
  • Shodex. Anilines (ODP-50 6D). [Link]
  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]
  • Chromatography Forum.
  • University of Rochester, Department of Chemistry.
  • PubChem. This compound. [Link]
  • Biotage.
  • Reddit.

Sources

dealing with the instability of 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for dealing with the instability of 2-Amino-5-methoxyphenol.

This guide is intended for researchers, scientists, and drug development professionals working with this compound. Given the compound's inherent instability, this document provides in-depth technical guidance, troubleshooting, and best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially off-white, has turned yellow or brown. What is happening?

A1: This color change is a classic sign of degradation. This compound, like many aminophenol derivatives, is highly susceptible to oxidation. The phenolic hydroxyl and aromatic amino groups activate the ring, making it prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of colored quinone-type byproducts and potential polymerization.

Q2: What are the optimal storage conditions to maintain the stability of this compound?

A2: To minimize degradation, this compound should be stored with the following precautions:

  • Temperature: For long-term storage, it is recommended to keep it in a freezer at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: The container must be tightly sealed to keep it dry and prevent air exposure.

  • Light: Protect the compound from light by using an amber vial or by wrapping the container with aluminum foil and storing it in a dark place.

Q3: How can I determine if my sample of this compound is still suitable for use?

A3: A significant color change is the first indication of degradation. However, for quantitative assessment, analytical methods are necessary. High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of your sample. By comparing the chromatogram of your sample to a reference standard or the certificate of analysis, you can quantify the remaining purity and identify degradation products.

Q4: Can I still use the discolored this compound in my experiments?

A4: It is strongly advised against using visibly degraded material, especially in sensitive applications. The colored impurities are byproducts of oxidation and can interfere with your reaction, leading to unexpected side products, lower yields, and difficulty in purification. If using the material is unavoidable, its purity must be determined first, and the amount used should be adjusted accordingly.

Q5: What substances are incompatible with this compound?

A5: You should avoid storing or mixing this compound with strong oxidizing agents, acids, and chloroformates. Contact with these substances can cause vigorous reactions and compromise the compound's integrity.

Troubleshooting Guides

Problem 1: My reaction yield is low and I'm seeing many impurities in the crude product.

  • Underlying Cause: The most likely culprit is the degradation of your this compound starting material. The presence of oxidized impurities can inhibit the desired reaction or lead to the formation of multiple side products. The reaction conditions themselves (e.g., presence of air, high temperature) might also be causing in-situ degradation.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting your reaction, assess the purity of your this compound using HPLC (see Protocol 2). Use only high-purity material for your experiments.

    • Use Fresh Material: If possible, use a freshly opened bottle of the compound.

    • Degas Solvents: Remove dissolved oxygen from your reaction solvents by bubbling an inert gas (nitrogen or argon) through them for 15-30 minutes prior to use.

    • Maintain Inert Atmosphere: Set up your reaction under a positive pressure of nitrogen or argon to prevent exposure to atmospheric oxygen.

    • Control Temperature: Avoid unnecessarily high reaction temperatures, as heat can accelerate oxidation.

Problem 2: I am observing inconsistent results between experiments, even when using the same protocol.

  • Underlying Cause: This inconsistency often points to variability in the quality of the this compound used in different experimental runs. A batch that has been opened and handled multiple times is likely more degraded than a fresh one.

  • Troubleshooting Steps:

    • Implement a "First Use" Purity Check: For each new bottle of this compound, run a quick purity check via HPLC and keep this as a reference for future use.

    • Aliquot the Reagent: Upon receiving a new bottle, it is good practice to aliquot the powder into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture each time it is used.

    • Follow Strict Storage Protocols: Ensure that all users in the lab are adhering to the recommended storage conditions (see FAQ 2 and Protocol 1).

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°C (Freezer)Slows down the rate of oxidative degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric oxygen.
Light Exposure Store in the dark (Amber vial/foil)Prevents light-catalyzed degradation.
Container Tightly sealedPrevents exposure to moisture and air.

Visual Diagrams

cluster_legend Legend Process Process Condition Condition Product Product A This compound (Off-white solid) B Oxidation A->B O₂, Light, Heat C Quinone-imine Intermediate (Highly Reactive) B->C D Polymerization C->D E Degradation Products (Colored Polymers) D->E

Caption: Oxidative degradation pathway of this compound.

Start Start: Suspected Degradation Vis_Inspect Visually inspect the sample. Is there a significant color change? Start->Vis_Inspect HPLC_Test Perform analytical testing (HPLC) to confirm purity. Vis_Inspect->HPLC_Test Yes Stable Purity confirmed. Sample is suitable for use. Vis_Inspect->Stable No Compare Compare results with CoA or a fresh standard. HPLC_Test->Compare Purity >95%? Degraded Degradation confirmed. Procure a new batch. Compare->Degraded No Compare->Stable Yes

Caption: Troubleshooting workflow for assessing compound stability.

Experimental Protocols

Protocol 1: Recommended Handling and Storage Procedure

This protocol outlines the best practices for handling this compound to ensure its long-term stability.

  • Receiving the Compound: Upon receipt, visually inspect the compound. It should be an off-white to light tan solid. Note any significant discoloration.

  • Preparation for Storage:

    • Work in a glove box or under a gentle stream of inert gas (nitrogen or argon).

    • If the compound will be used frequently, aliquot the material into several smaller, amber glass vials suitable for freezer storage. This prevents repeated exposure of the entire batch to the atmosphere.

  • Storage:

    • Tightly seal the primary container and any aliquots. Parafilm can be used to wrap the cap for an extra seal.

    • Place the vials in a clearly labeled secondary container.

    • Store the container in a freezer at -20°C.

  • Usage:

    • When needing to use the compound, remove only one aliquot from the freezer.

    • Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.

    • Weigh out the required amount quickly and reseal the vial immediately. If possible, flush the vial with inert gas before resealing.

    • Return the unused portion to the freezer promptly.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the available equipment.

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation:

    • Prepare the test sample of this compound at the same concentration as the standard solution.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase A: 0.1% formic acid in ultrapure water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • Inject both the standard and sample solutions.

    • Compare the chromatogram of the test sample to that of the reference standard. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks. The appearance of new, earlier-eluting peaks often corresponds to more polar degradation products.

References

  • 3-AMINOPHENOL EXTRA PURE MSDS. Loba Chemie. [Link]
  • Safety D

Technical Support Center: Scale-Up of 2-Amino-5-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-5-methoxyphenol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.

Introduction to Synthetic Strategy

The most prevalent and industrially viable route to this compound is the reduction of its corresponding nitro precursor, 5-Methoxy-2-nitrophenol. This transformation is typically achieved via catalytic hydrogenation, a powerful and clean method, though not without its scale-up challenges. Alternative methods, such as metal-acid reductions (e.g., Fe/HCl), are also employed but often come with significant waste disposal concerns, making them less favorable for large-scale, environmentally conscious manufacturing.[1][2]

This guide will focus primarily on the catalytic hydrogenation route, addressing critical aspects from reaction optimization to product isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of incomplete or sluggish nitro group reduction?

A1: Incomplete or slow reactions are frequently encountered and can often be attributed to catalyst activity, substrate solubility, or hydrogen mass transfer limitations.[3] A systematic approach to troubleshooting is crucial.

  • Catalyst Activity : Ensure your catalyst (e.g., Palladium on Carbon, Pd/C) is fresh and has been stored correctly. Catalysts can deactivate over time.[3] If you suspect catalyst deactivation, consider increasing the catalyst loading or using a fresh batch.

  • Substrate Solubility : 5-Methoxy-2-nitrophenol must be fully dissolved in the reaction solvent for the reduction to proceed efficiently.[3] If solubility is an issue, consider alternative solvent systems or the use of co-solvents. Protic solvents like ethanol or methanol, often mixed with water, can be effective.[3][4]

  • Hydrogen Pressure : For more challenging reductions, increasing the hydrogen pressure can significantly enhance the reaction rate.[5]

Q2: I'm observing the formation of colored impurities in my final product. What are they and how can I prevent them?

A2: The formation of pink, brown, or even violet hues in the final this compound product is a common issue, primarily caused by oxidation.[6] Aminophenols, particularly ortho- and para-isomers, are highly susceptible to oxidation in the presence of air (oxygen), light, and basic conditions.[6] To mitigate this:

  • Inert Atmosphere : Conduct the reaction work-up, including catalyst filtration and solvent removal, under an inert atmosphere (e.g., nitrogen or argon).[7][8]

  • Reducing Agents : During recrystallization, the addition of a small amount of a reducing agent, such as sodium dithionite, can help prevent oxidation and remove colored impurities.[6]

  • Purification : Recrystallization from a suitable solvent system is an effective method for removing colored, oxidized impurities.[6][9]

Q3: What are the primary safety concerns when scaling up the catalytic hydrogenation of 5-Methoxy-2-nitrophenol?

A3: Catalytic hydrogenation presents several significant safety hazards that must be carefully managed during scale-up.

  • Flammability of Hydrogen : Hydrogen gas is extremely flammable and can form explosive mixtures with air.[10][11][12] All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area, away from ignition sources.

  • Pyrophoric Catalysts : Hydrogenation catalysts, such as Palladium on Carbon (Pd/C) and Raney Nickel, can be pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially when dry.[12][13][14] The catalyst should always be handled under a blanket of solvent or an inert atmosphere.

  • Exothermic Reaction : Hydrogenation reactions are typically exothermic.[10] On a large scale, the heat generated can be substantial and must be effectively managed to prevent a thermal runaway. A robust cooling system for the reactor is essential.

  • Pressure : The reaction is often run under pressure, which introduces mechanical hazards. The reactor must be appropriately rated for the intended pressure and regularly inspected.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the scale-up of this compound synthesis.

Issue Potential Cause(s) Recommended Action(s)
Incomplete Reaction 1. Inactive Catalyst : The catalyst may be old, poisoned, or improperly handled. 2. Poor Hydrogen Mass Transfer : Inadequate agitation can limit the contact between hydrogen, the substrate, and the catalyst. 3. Insufficient Hydrogen Pressure : The pressure may be too low for the reaction to proceed to completion.1. Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation. 2. Increase the agitation speed to ensure the catalyst remains suspended and to improve gas-liquid mass transfer.[8] 3. Gradually increase the hydrogen pressure within the safety limits of the reactor.[5]
Formation of Side Products (e.g., over-reduction) 1. High Catalyst Loading : Excessive catalyst can lead to the reduction of other functional groups. 2. Prolonged Reaction Time : Leaving the reaction for too long after the starting material is consumed can promote side reactions. 3. High Temperature : Elevated temperatures can sometimes lead to the formation of byproducts.1. Optimize the catalyst loading to the minimum amount required for efficient conversion.[8] 2. Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed. 3. Conduct the reaction at a lower temperature, if feasible, to improve selectivity.
Difficult Catalyst Filtration 1. Fine Catalyst Particles : Some catalysts have very fine particles that can clog filters. 2. Product Precipitation on Catalyst : The product may crystallize out of solution and coat the catalyst particles.1. Use a filter aid such as Celite to facilitate filtration.[7][8] Consider using specialized filtration systems designed for catalyst recovery.[13][15][16][17] 2. Ensure the product remains in solution during filtration. This may require filtering the reaction mixture while it is still warm.
Product Discoloration After Isolation 1. Oxidation : Exposure to air during work-up and storage is the primary cause of discoloration.1. Perform all work-up steps (filtration, solvent removal) under an inert atmosphere.[6][8] Store the final product in a tightly sealed container, protected from light.
Low Yield During Recrystallization 1. Inappropriate Solvent Choice : The solvent may be too good at dissolving the product at cold temperatures. 2. Premature Crystallization : The product may crystallize in the funnel during hot filtration. 3. Excessive Washing : Washing the crystals with too much cold solvent can dissolve a significant amount of the product.1. Conduct a solvent screen to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. 2. Preheat the filtration apparatus (funnel, receiving flask) before hot filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[6]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 5-Methoxy-2-nitrophenol

This protocol provides a general methodology and should be optimized for specific equipment and scales.

  • Reaction Setup : In a suitable hydrogenation reactor, dissolve the 5-Methoxy-2-nitrophenol in a solvent such as ethanol or a mixture of ethanol and water.

  • Catalyst Addition : Under an inert atmosphere (e.g., nitrogen), carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation : Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating.

  • Reaction Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up : Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Filtration : Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the catalyst. Wash the celite pad with a small amount of the reaction solvent.

  • Purification : Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude this compound can then be purified by recrystallization.[7]

Visualization of Key Workflows

Catalytic Hydrogenation Workflow

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start Start: 5-Methoxy-2-nitrophenol Reduction Catalytic Hydrogenation (H2, Pd/C) Start->Reduction Monitoring Reaction Monitoring (TLC/LC-MS) Reduction->Monitoring Monitoring->Reduction Incomplete Workup Reaction Work-up (Catalyst Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield or Impurities

G cluster_troubleshooting Troubleshooting Path Start Low Yield or Impurities Observed SM_Consumed Is starting material fully consumed? Start->SM_Consumed Optimize Optimize Reaction: - Extend reaction time - Increase catalyst loading - Check catalyst activity SM_Consumed->Optimize No Multiple_Spots Are there multiple new spots on TLC? SM_Consumed->Multiple_Spots Yes Monitoring_Again Monitor Reaction Progress Optimize->Monitoring_Again Re-run and Monitor Review_Workup Review work-up procedure for product loss Multiple_Spots->Review_Workup No Colored_Spots Are there colored impurities? Multiple_Spots->Colored_Spots Yes Improve_Purification Improve purification (e.g., column chromatography) Colored_Spots->Improve_Purification No Inert_Atmosphere Work under inert atmosphere to prevent oxidation Colored_Spots->Inert_Atmosphere Yes Inert_Atmosphere->Improve_Purification

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Google Patents. (n.d.). Method for treating wastewater generated in preparation of p-aminophenol. CN108623092B.
  • Scientific.Net. (n.d.). Research of Treatment of 3-Aminophenol in Industrial Wastewater.
  • Google Patents. (n.d.). Integrated process for treating waste water of p-aminophenol production and resource recovery method. CN1803641A.
  • H.E.L Group. (2025). Catalytic hydrogenation process hazard analysis.
  • H.E.L Group. (2025). Hydrogenation: How we can make it safer.
  • ACS Publications. (n.d.). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development.
  • Google Patents. (n.d.). Process for producing aminophenols. EP0224625B1.
  • ACS Publications. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
  • Engineer Live. (2015). Filtration of catalysts.
  • Steri Technologies. (n.d.). Filtration of Catalyst.
  • H.E.L Group. (2024). Achieving safe conditions for hydrogenation reaction using concentrated raw materials.
  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET.
  • arXiv. (2021). Process Design and Economics of Production of p-Aminophenol.
  • ACS Publications. (2024). Study on Continuous-Flow Process for Direct Synthesis of p-Aminophenol from Nitrobenzene.
  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology.
  • IPR / Technology. (n.d.). Waste water treatment.
  • Mott Corporation. (n.d.). CATALYST FILTRATION.
  • ResearchGate. (n.d.). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters.
  • Mott Corporation. (n.d.). Precious Metal Catalyst Filters | Catalyst Recovery Filtration.
  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?.
  • ResearchGate. (2025). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (2015). Hazards associated with laboratory scale hydrogenations.
  • Google Patents. (n.d.). Process for producing aminophenols. EP 0224625 A1.
  • Powder Systems Ltd. (2023). Which Filtration Products are Used for Catalyst Recovery?.
  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • International Journal of Biology and Chemistry. (2018). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests.
  • Google Patents. (n.d.). Purification of p-aminophenol. US3703598A.
  • Google Patents. (n.d.). Process for the purification of p-aminophenol. US3658905A.
  • Rasayan Journal of Chemistry. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST.
  • Google Patents. (n.d.). Process for the production of an aminophenol. US4585896A.
  • ResearchGate. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst.
  • NCBI. (n.d.). 2-AMINO-5-NITROPHENOL.

Sources

Technical Support Center: Purification of Crude 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-methoxyphenol. Our focus is on providing practical, experience-driven advice to help you overcome common challenges and achieve high purity for your downstream applications.

I. Understanding the Impurity Profile of Crude this compound

Question: What are the most common impurities I should expect in my crude this compound?

Answer: The impurity profile of your crude this compound is largely dictated by its synthetic route. The most common method for its preparation is the reduction of 5-methoxy-2-nitrophenol.[1] Consequently, you can anticipate the following impurities:

  • Unreacted Starting Material: The most prevalent impurity is often the unreacted 5-methoxy-2-nitrophenol.

  • Intermediates from Nitro Reduction: The reduction of a nitro group to an amine proceeds through intermediate species. Incomplete reactions can leave traces of the corresponding nitroso and hydroxylamine compounds.[2]

  • Oxidation Products: Aromatic amines, including this compound, are susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities. This is often observed as a darkening of the crude product.[3]

  • Isomeric Impurities: Depending on the regioselectivity of the nitration step during the synthesis of the precursor, you may have isomeric aminophenols as minor impurities.

  • Residual Catalysts and Reagents: If catalytic hydrogenation was employed, traces of the metal catalyst (e.g., Palladium on carbon) might be present. If a metal/acid reduction was used (e.g., Sn/HCl or Fe/HCl), residual metal salts could be an issue.[1]

Visualizing the Synthesis and Potential Impurities

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities 5-methoxy-2-nitrophenol 5-methoxy-2-nitrophenol Reduction Reduction 5-methoxy-2-nitrophenol->Reduction [H] Crude_Product Crude this compound Reduction->Crude_Product Unreacted_SM Unreacted 5-methoxy-2-nitrophenol Crude_Product->Unreacted_SM contains Intermediates Nitroso/Hydroxylamine Intermediates Crude_Product->Intermediates contains Oxidation_Products Colored Oxidation Products Crude_Product->Oxidation_Products contains Isomers Isomeric Aminophenols Crude_Product->Isomers contains

Caption: Synthetic route and common impurities.

II. Troubleshooting Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The goal is to dissolve the crude material in a hot solvent and allow the desired compound to crystallize upon cooling, leaving the impurities in the mother liquor.

Question: My this compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated at a temperature above the melting point of the solute (or an impure version of it). The resulting oil can trap impurities, defeating the purpose of recrystallization.

Troubleshooting "Oiling Out":

Cause Explanation Solution
High Impurity Load A significant amount of impurities can depress the melting point of your compound, making it more prone to oiling out.1. Pre-purification: Consider a quick purification step before recrystallization, such as a simple filtration through a plug of silica gel to remove baseline impurities. 2. Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb colored, often polymeric, impurities. Be sure to hot filter the carbon before allowing the solution to cool.[4]
Inappropriate Solvent The solvent may be too non-polar for your compound, leading to poor solvation at the point of crystallization.1. Solvent Selection: this compound is a polar compound.[3] A good starting point for recrystallization is a mixed solvent system, such as ethanol/water or isopropanol/water.[4] 2. Two-Solvent Method: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol). Then, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[5]
Too Rapid Cooling Cooling the solution too quickly can lead to rapid supersaturation, favoring the formation of an oil over an ordered crystal lattice.1. Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process. 2. Seeding: Introduce a seed crystal of pure this compound to the solution as it cools to encourage crystallization at a higher temperature.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Induce Cloudiness: While the solution is still hot, add hot water dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them under vacuum.[4]

III. Purification by Column Chromatography: A Detailed Guide

Column chromatography is a powerful technique for separating compounds with different polarities. For aminophenols, special considerations are necessary to achieve good separation and recovery.

Question: I'm getting significant band tailing and poor recovery when I try to purify this compound on a silica gel column. What can I do?

Answer: The basicity of the amino group in this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This causes the compound to "stick" to the column, resulting in broad, tailing peaks and often incomplete elution.

Troubleshooting Column Chromatography of Amines:

Issue Cause Solution
Band Tailing and Streaking Strong acid-base interaction between the amine and silica gel.1. Mobile Phase Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent (typically 0.1-1%).[6] This will compete with your compound for the acidic sites on the silica, leading to sharper peaks. 2. Pre-treat Silica: You can pre-treat your silica gel by washing it with a solution containing TEA before packing the column.
Poor Separation from Polar Impurities The chosen solvent system may not have the optimal polarity to resolve your compound from highly polar impurities.1. Solvent System Optimization with TLC: Before running a column, optimize your solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4.[6] 2. Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This will help to first elute less polar impurities, followed by your product, and finally the more polar impurities.
Low Recovery Irreversible adsorption of the product onto the silica gel.1. Use of a Basic Modifier: As mentioned above, adding a base to the eluent is crucial for improving recovery. 2. Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase, such as neutral alumina.

Experimental Protocol: Column Chromatography

  • TLC Analysis:

    • Objective: To determine the optimal solvent system for separation.

    • Procedure: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate). Spot the solution on a silica gel TLC plate. Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 7:3 and adjust the ratio). To improve the spot shape, you can add 0.5% triethylamine to the solvent mixture. The unreacted nitrophenol will be less polar than the aminophenol and should have a higher Rf value.[1]

    • Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Column Preparation:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Packing: Prepare a slurry of the silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 8:2 hexane/ethyl acetate with 0.5% TEA). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[7]

  • Sample Loading and Elution:

    • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica bed.

    • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute your product.

    • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Chromatography Workflow

Crude_Sample Crude this compound TLC_Optimization TLC Optimization (e.g., Hexane:EtOAc + 0.5% TEA) Crude_Sample->TLC_Optimization Column_Packing Pack Column with Silica Gel in Low-Polarity Eluent TLC_Optimization->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Gradient_Elution Gradient Elution (Increasing Polarity) Sample_Loading->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Solvent_Removal Solvent Removal Combine_Pure->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Column chromatography workflow.

IV. Leveraging Acid-Base Extraction for Effective Purification

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. This method is particularly well-suited for separating this compound from neutral or acidic impurities.

Question: How can I use acid-base extraction to separate this compound from the unreacted 5-methoxy-2-nitrophenol?

Answer: this compound has both a basic amino group and an acidic phenolic group. The nitrophenol starting material is acidic due to its phenolic hydroxyl group. However, the amino group makes the aminophenol basic enough to be protonated by a dilute acid, while the nitrophenol is not. This difference in basicity is the key to their separation.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.

  • Extraction of the Amine:

    • Transfer the organic solution to a separatory funnel.

    • Add a dilute aqueous acid solution (e.g., 1 M HCl).[8]

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated this compound will move into the aqueous layer as its hydrochloride salt. The unreacted nitrophenol and other neutral impurities will remain in the organic layer.

    • Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete removal of the aminophenol.

  • Isolation of this compound:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).[9]

    • The this compound will precipitate out of the solution as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recovery of Other Impurities (Optional): The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the unreacted nitrophenol and any neutral impurities for analysis or disposal.

Visualizing the Acid-Base Extraction Logic

Crude_Mixture Crude Mixture in Organic Solvent (Aminophenol + Nitrophenol) Add_Acid Extract with Dilute HCl (aq) Crude_Mixture->Add_Acid Organic_Layer Organic Layer (Nitrophenol + Neutral Impurities) Add_Acid->Organic_Layer separates into Aqueous_Layer Aqueous Layer (Aminophenol Hydrochloride Salt) Add_Acid->Aqueous_Layer separates into Add_Base Neutralize with Dilute NaOH (aq) Aqueous_Layer->Add_Base Precipitate Precipitate of Pure This compound Add_Base->Precipitate

Caption: Acid-base extraction separation logic.

V. Safety and Handling Considerations

Question: What are the key safety precautions I should take when handling this compound and the solvents for its purification?

Answer: It is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning any work.

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents.

  • Handling Solids: Avoid creating dust when handling solid this compound.

  • Incompatible Materials: Keep this compound away from strong oxidizing agents.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent oxidation and degradation.

Hazard Summary for this compound:

Hazard Description
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

(This summary is based on available safety data and should be supplemented by a thorough review of the full SDS.)

VI. References

  • Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. (2018). ResearchGate. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • How can I synthesize this compound? (2014). ResearchGate. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Arizona. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • The nitro to amine reduction: from millions of tons to single molecule studies. (2020). National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (2025). A practical synthesis of 2-amino-5-methoxylpropiophenone. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. Retrieved from

  • ResearchGate. (2011). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its antibacterial activity. Retrieved from [Link]

  • Merck Millipore. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from [Link]

  • Merck Millipore. (n.d.). Operating Instructions. Retrieved from [Link]

  • ResearchGate. (2021). What is the suitable TLC solvent to separate polymethoxyflavones from plant material?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone. Retrieved from

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Retrieved from

  • YouTube. (2010). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Retrieved from

  • ResearchGate. (2011). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. Retrieved from [Link]

Sources

Technical Support Center: Impact of Solvent Choice on 2-Amino-5-methoxyphenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Amino-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. This compound (CAS 40925-70-0) is a substituted aniline and phenol derivative, featuring three key functional groups: an amino group, a hydroxyl group, and a methoxy group.[1] This trifunctional nature makes it a valuable building block in the synthesis of pharmaceuticals and dyes, but it also presents unique challenges in controlling reaction selectivity and preventing side reactions.[2][3]

One of the most critical, yet often underestimated, parameters in ensuring a successful reaction is the choice of solvent. The solvent does not merely dissolve the reactants; it actively influences reaction rates, equilibria, and even the ultimate chemical pathway by stabilizing or destabilizing reactants, intermediates, and transition states. This guide provides in-depth, field-proven insights into how solvent selection can be leveraged to overcome common challenges encountered when working with this compound.

Part 1: Troubleshooting Guide

This section addresses specific, practical issues you may encounter during your experiments. The solutions provided are grounded in fundamental chemical principles to help you understand the causality behind the troubleshooting steps.

Q1: My N-acylation or N-alkylation reaction is sluggish, and the yield is disappointingly low. What is the likely solvent-related cause?

A1: The most probable cause is the suppression of the amino group's nucleophilicity by your solvent.

The lone pair of electrons on the nitrogen of the amino group is what makes it nucleophilic. If you are using a polar protic solvent (e.g., methanol, ethanol, water), the solvent molecules can form strong hydrogen bonds with this lone pair.[4] This "caging" effect, known as solvation, stabilizes the amino group, making its lone pair less available to attack an electrophile.[5][6] Energy must be expended to strip away these solvent molecules for the reaction to proceed, resulting in a higher activation energy and a slower reaction rate.[5]

Solution: Switch to a polar aprotic solvent . Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are polar enough to dissolve this compound and other polar reagents but lack the acidic protons to form strong hydrogen bonds with the amino group.[4] In these solvents, the amino group is less solvated—often described as "naked"—and therefore significantly more nucleophilic and reactive.[7]

Data Presentation: Solvent Property Comparison

SolventClassDielectric Constant (ε)Boiling Point (°C)Key Characteristic
MethanolPolar Protic32.765Forms strong H-bonds, can suppress nucleophilicity.
EthanolPolar Protic24.578Similar to methanol, common for reductions.[8]
WaterPolar Protic80.1100Strong H-bonding; can hydrolyze sensitive reagents.[4]
Acetonitrile (ACN)Polar Aprotic36.682Enhances nucleophilicity; good for SN2 reactions.[9]
DMFPolar Aprotic36.7153Excellent dissolving power, enhances nucleophilicity.[10][11]
DMSOPolar Aprotic46.7189Highly polar, strongly enhances nucleophilicity.[11]
THFPolar Aprotic7.666Less polar, but a good choice for many reactions.[4]
Dichloromethane (DCM)Nonpolar9.140Useful when lower polarity is needed to control reactivity.

Experimental Protocols: Protocol for Optimizing N-Acylation Solvent

  • Setup: In three separate, dry vials, place this compound (1 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.).

  • Solvent Addition: To each vial, add an equal volume of a different anhydrous polar aprotic solvent (e.g., ACN, THF, DMF).

  • Reagent Addition: At 0 °C, add your acylating agent (e.g., acetyl chloride, 1.05 eq.) dropwise to each vial.

  • Monitoring: Allow the reactions to warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Analysis: The solvent that leads to the fastest consumption of starting material and the cleanest formation of the product is the optimal choice for a larger-scale reaction.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Amine_P R-NH₂ MeOH1 H₃C-O-H Amine_P->MeOH1 H-Bond MeOH2 H-O-CH₃ Amine_P->MeOH2 H-Bond Result_P Reduced Nucleophilicity (Slow Reaction) Amine_A R-NH₂ DMF DMF Result_A Enhanced Nucleophilicity (Fast Reaction)

Caption: Simplified pathway for the oxidation of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does solvent choice influence the chemoselectivity between the amino (-NH₂) and hydroxyl (-OH) groups?

A1: Solvent choice, primarily by enabling different pH conditions, is the principal tool for controlling which functional group reacts. The key is to manipulate the nucleophilicity of each site.

  • Neutral Conditions: In many common organic solvents without added acid or base, the amino group is inherently more nucleophilic than the hydroxyl group. Reactions with electrophiles will likely favor N-substitution.

  • Basic Conditions: In the presence of a base strong enough to deprotonate the phenol (pKa ≈ 10), the highly nucleophilic phenoxide anion is formed. [11]This anion is a much stronger nucleophile than the neutral amino group. Therefore, in basic media using solvents like DMF or DMSO, O-substitution is strongly favored.

  • Acidic Conditions: In strongly acidic media (e.g., using trifluoroacetic acid as a solvent or co-solvent), the basic amino group will be protonated to form an ammonium salt (-NH₃⁺). [12]This positively charged group is no longer nucleophilic. This effectively "protects" the amine, allowing for chemoselective reactions, such as O-acylation, to occur at the hydroxyl group. [12][13]

Mandatory Visualization:

G cluster_0 Basic Conditions (e.g., NaH in DMF) cluster_1 Neutral Conditions (e.g., THF) cluster_2 Acidic Conditions (e.g., TFA) Base Phenoxide is formed -O⁻ is highly nucleophilic -NH₂ is neutral Result_Base Favors O-Substitution Base->Result_Base Neutral -NH₂ is more nucleophilic than -OH Result_Neutral Favors N-Substitution Neutral->Result_Neutral Acid Amine is protonated -NH₃⁺ is non-nucleophilic -OH is reactive Result_Acid Favors O-Substitution Acid->Result_Acid

Caption: Controlling chemoselectivity with reaction conditions.

Q2: What are the primary safety considerations related to solvents when working with this compound?

A2: Always prioritize safety by consulting the Safety Data Sheet (SDS) for this compound and for every solvent you use.

  • Compound Hazards: this compound itself is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. [1]Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Solvent Hazards:

    • Flammability: Many common organic solvents like THF, diethyl ether, acetone, and acetonitrile are highly flammable. [9]Never handle them near open flames or ignition sources.

    • Toxicity: Some polar aprotic solvents, while excellent for reactivity, have specific health risks. DMF is a hepatotoxin and is readily absorbed through the skin. Dichloromethane (DCM) is a suspected carcinogen.

    • Peroxide Formation: Ethers like THF can form explosive peroxides upon exposure to air and light. Always use freshly opened bottles or test for peroxides before use, especially before distilling to dryness.

  • Best Practices: Always work in a chemical fume hood. Ensure proper grounding of equipment when transferring large volumes of flammable solvents. Have appropriate spill kits and fire extinguishers readily available.

References

  • Khan Academy. Nucleophilicity (nucleophile strength).
  • MedLife Mastery. Effects of Solvents on Nucleophilicity - MCAT Content.
  • Quora. What is the effect of the nature of a solvent on nucleophilicity?.
  • Chemistry LibreTexts. Nucleophilicity and Solvent Effects.
  • ResearchGate. In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?.
  • ResearchGate. How can I synthesize this compound?.
  • N/A
  • ResearchGate. How to prepare 2-amino-5-methylphenol and 2-amino-5-chlorophenol.
  • PubChem. This compound | C7H9NO2 | CID 9942163.
  • N/A
  • N/A
  • N/A
  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties.
  • N/A
  • PubMed Central. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
  • N/A
  • N/A
  • N/A
  • Beilstein Journals. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
  • N/A

Sources

Technical Support Center: Managing Exothermic Reactions with 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Amino-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on managing the exothermic potential of reactions involving this compound. Our focus is on ensuring scientific integrity and operational safety through a deep understanding of reaction mechanics and proven control strategies.

Section 1: Understanding the Thermal Hazard Profile

Why is this compound a Concern?

While this compound itself is not pyrophoric, its participation in common synthetic transformations, particularly diazotization and certain acylation reactions, can lead to significant and rapid heat generation. Aromatic amines, as a class, are known to undergo highly exothermic reactions.[1][2] The primary concern is the potential for a thermal runaway, a scenario where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[3] This can result in loss of containment, solvent over-pressurization, and the release of hazardous materials.

Key Reactions of Concern and Their Exothermic Nature

Several common synthetic procedures involving this compound warrant careful thermal management:

  • Diazotization: The reaction of primary aromatic amines with nitrous acid to form diazonium salts is notoriously exothermic.[1] The enthalpy of this reaction can vary but is significant enough to require strict temperature control, typically between 0-5 °C, to prevent decomposition of the unstable diazonium salt and control the reaction rate.[1][4]

  • Acylation: Reactions with highly reactive acylating agents, such as acid chlorides or anhydrides, can also be significantly exothermic. The rate of heat evolution is often directly proportional to the rate of addition of the acylating agent.[4]

  • Nitration: While less common for this specific starting material, nitration of aromatic rings is a classic example of a highly exothermic and potentially hazardous reaction that requires careful control of temperature and reagent addition.[3]

The following table summarizes the key thermal hazards associated with these reactions:

Reaction TypeKey Thermal HazardsTypical Temperature Control RangeCausality of Exotherm
Diazotization Rapid heat evolution, unstable diazonium salt intermediate, potential for gas evolution (N2).[1]0-5 °C[1][4]Formation of the diazonium salt from the amine and nitrous acid is a highly favorable and exothermic process.[1]
Acylation Temperature spikes upon addition of the acylating agent, potential for runaway if addition is too fast.[4]Often sub-ambient to ambient, depending on the reactivity of the acylating agent.Rapid, often irreversible, formation of a stable amide bond.
Reduction of Nitro Group The catalytic hydrogenation of a nitro-analogue to produce this compound is a highly exothermic process.[2]Dependent on catalyst and hydrogen pressure, but requires efficient heat removal.The reduction of the nitro group is a highly energetic process.

Section 2: Proactive Exotherm Management: Protocols and Best Practices

Effective management of exothermic reactions hinges on proactive control rather than reactive mitigation. The following protocols are designed to provide a robust framework for safely conducting reactions with this compound.

Experimental Workflow for Controlled Diazotization

This protocol outlines the critical steps for performing a controlled diazotization reaction, a common and highly exothermic process for aromatic amines.

Diazotization_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_downstream Downstream Processing prep_amine 1. Prepare Amine Solution Dissolve this compound in acidic medium (e.g., aq. HCl). setup_reactor 3. Assemble Reactor Jacketed reactor with overhead stirrer, temperature probe, and addition funnel. prep_amine->setup_reactor prep_nitrite 2. Prepare Nitrite Solution Dissolve NaNO2 in DI water. prep_nitrite->setup_reactor cool_amine 4. Cool Amine Solution Cool reactor to 0-5 °C. slow_add 5. Slow Nitrite Addition Add NaNO2 solution dropwise, maintaining temp at 0-5 °C. cool_amine->slow_add monitor 6. Monitor Temperature Continuously monitor internal temp. Pause addition if temp > 5 °C. slow_add->monitor stir 7. Post-Addition Stirring Stir for 30-60 min at 0-5 °C. monitor->stir use_in_situ 8. Use In-Situ Use the diazonium salt solution immediately without isolation. stir->use_in_situ

Caption: Controlled Diazotization Workflow.

Detailed Steps:

  • Reactor Setup: Utilize a jacketed reactor vessel to ensure efficient heat transfer. Equip the reactor with an overhead stirrer for effective mixing, a calibrated temperature probe to monitor the internal reaction temperature, and a pressure-equalizing dropping funnel for controlled reagent addition.

  • Initial Cooldown: Charge the reactor with the this compound dissolved in an appropriate acidic medium (e.g., aqueous HCl). Begin cooling the reactor jacket to bring the internal temperature of the amine solution to the target range of 0-5 °C before any addition.[4]

  • Controlled Reagent Addition: Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the cooled amine solution over an extended period (e.g., 1-2 hours).[4] The rate of addition is the primary means of controlling the rate of heat generation.

  • Continuous Monitoring: Continuously monitor the internal reaction temperature. If the temperature rises above 5 °C, immediately cease the addition of the nitrite solution and allow the cooling system to bring the temperature back within the desired range before resuming.[4]

  • Post-Addition Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction proceeds to completion.[4]

  • In-Situ Use: Diazonium salts are often unstable and should be used immediately in the subsequent reaction step without isolation.[4]

General Protocol for Managing Acylation Reactions

Acylation_Workflow start Start: Prepare Amine Solution (this compound in solvent) cool Cool Reaction Mixture (e.g., 0 °C ice bath) start->cool add_acyl Slowly Add Acylating Agent (e.g., Acid Chloride) cool->add_acyl monitor_temp Monitor Temperature add_acyl->monitor_temp temp_check Temperature Spike? monitor_temp->temp_check pause_add Pause Addition & Increase Cooling temp_check->pause_add Yes complete_add Addition Complete temp_check->complete_add No pause_add->monitor_temp resume_add Resume Slow Addition warm_rt Warm to Room Temperature & Stir to Completion complete_add->warm_rt workup Reaction Workup warm_rt->workup Quenching_Decision start Runaway Condition Detected (Rapid Temp/Pressure Rise) stop_add Stop All Reagent Additions start->stop_add max_cool Maximize Cooling stop_add->max_cool safe_to_quench Is it Safe to Approach Reactor? max_cool->safe_to_quench initiate_quench Initiate Pre-determined Quenching Protocol safe_to_quench->initiate_quench Yes evacuate Evacuate and Alert Emergency Services safe_to_quench->evacuate No

Caption: Emergency Quenching Decision Flow.

General Quenching Procedure for Unreacted Reagents

This procedure is for neutralizing residual pyrophoric or highly reactive materials under controlled conditions, NOT for an active runaway reaction. [5][6]

  • Inert and Cool: Place the reaction flask under an inert atmosphere and cool it to 0 °C in an ice bath. [5]2. Initial Quench: Slowly add a less reactive quenching agent, such as isopropanol. [5]Isopropanol reacts less vigorously than water.

  • Intermediate Quench: Once the initial vigorous reaction subsides, a mixture of isopropanol and water (e.g., 1:1) can be slowly added. [5]4. Final Quench: Finally, water can be slowly added until no further reaction is observed. [5][6]5. Neutralization: The resulting mixture should be stirred for several hours to ensure all reactive materials are consumed before neutralization and disposal. [5] Disclaimer: This guide is intended for informational purposes and should be used in conjunction with a thorough risk assessment and established laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work. [7][8][9][10][11][12]

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • How can I synthesize this compound? - ResearchGate. (2014).
  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015).
  • Safety data sheet - CPAChem. (2023).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023).
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.).
  • Aromatic amines – Knowledge and References - Taylor & Francis. (n.d.).
  • Quenching of Pyrophoric Materials - Richmond Sarpong. (2016).
  • 2-amino-5-methylphenol and 2-amino-5-chlorophenol. | ResearchGate. (2017).
  • Thermal Stability of Amine Compounds and Dichloromethane - Aidic. (n.d.).
  • Quenching guide : r/Chempros - Reddit. (2024).
  • (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - ResearchGate. (2025).
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022).
  • Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism - Frontiers. (n.d.).
  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025).

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic reactions involving 2-Amino-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation. We will explore the common pitfalls of catalyst poisoning, offering diagnostic workflows and practical solutions to ensure the efficiency and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst deactivation when working with this compound and related substituted anilines.

Q1: What is catalyst poisoning and why is it a concern in my reactions?

A1: Catalyst poisoning is the chemical deactivation of a catalyst due to the strong adsorption of substances, known as poisons, onto its active sites.[1][2] This process blocks reactants from accessing these sites, leading to a significant reduction in reaction rates, lower yields, and in some cases, a complete halt of the reaction.[3][4] In pharmaceutical synthesis, where efficiency and consistency are paramount, catalyst poisoning can lead to costly process shutdowns and batch failures.[5]

Q2: I am using a palladium catalyst for a cross-coupling reaction with this compound. What are the most likely poisons I should be aware of?

A2: Palladium catalysts are exceptionally sensitive to a range of poisons.[5] For reactions involving substituted aminophenols, the most common culprits include:

  • Sulfur Compounds: Often present as trace impurities in reagents or solvents, sulfur compounds like thiols and hydrogen sulfide are notorious poisons for palladium catalysts.[3][6] They bind strongly to palladium surfaces, forming stable metal-sulfur bonds that render the active sites inert.[4][7]

  • The Substrate/Product Itself: The amino group (-NH₂) in this compound is a Lewis base and can coordinate strongly to the palladium center. This coordination can sometimes lead to the formation of stable, inactive complexes or catalyst agglomeration (palladium black), effectively taking the catalyst out of the desired catalytic cycle.[8]

  • Other Coordinating Species: Impurities such as halides, cyanides, and even certain nitrogen-containing heterocyclic compounds can act as poisons by strongly adsorbing to the catalyst surface.[1] Carbon monoxide is another common poison that can inhibit catalyst activity.[9]

Q3: How can the functional groups on this compound itself contribute to catalyst deactivation?

A3: The aniline functional group is a primary concern. Its lone pair of electrons can chelate to the metal center, potentially displacing essential ligands or forming catalytically dormant species.[8][10] This is particularly problematic in cross-coupling reactions where the choice of a supporting phosphine ligand is critical. A poorly chosen ligand can be displaced by the aniline substrate, leading to catalyst decomposition.[10][11] Furthermore, under certain conditions, the molecule can participate in side reactions that lead to the formation of polymeric materials or "coke," which physically block the catalyst's active sites and pores—a process known as fouling.[12][13]

Q4: What is the difference between reversible and irreversible poisoning?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst.

  • Reversible Poisoning: Occurs when the poison is weakly adsorbed to the active sites. The catalyst's activity can often be restored by removing the poison from the feed stream or through simple regeneration techniques.

  • Irreversible Poisoning: Involves strong chemical bonding (chemisorption) between the poison and the active sites.[12] Sulfur poisoning of palladium catalysts is a classic example and is typically irreversible under normal reaction conditions.[4][13] Restoring catalyst activity in such cases requires more aggressive chemical or thermal regeneration procedures.[14][15]

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to diagnosing and solving common issues related to catalyst poisoning in your experiments.

Issue 1: Reaction is Sluggish, Stalls, or Fails to Initiate

Symptom: You observe a dramatically slow reaction rate or the reaction does not proceed to completion, leaving a significant amount of starting material.[9][16]

Primary Suspect: Severe catalyst poisoning, most commonly by sulfur impurities.

Diagnostic Workflow:

  • Reagent Purity Check: The first step is to assess the purity of all reagents and solvents. Even trace amounts of sulfur can be detrimental.[9][14] Use analytical techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) to quantify sulfur content in your starting materials and solvents.

  • Control Experiment: Set up a control reaction using a fresh, high-quality catalyst and ultra-pure, certified low-sulfur reagents and solvents.[16] If this reaction proceeds as expected, it strongly indicates that your original reagents were contaminated.

  • Poisoning Confirmation: To definitively confirm sulfur poisoning, you can intentionally "poison" the successful control reaction by adding a known, low concentration of a sulfur-containing compound (e.g., thiophene). A subsequent decrease in activity will confirm the catalyst's sensitivity.[6]

Solutions:

  • Reagent Purification: Purify contaminated solvents and liquid reagents by distillation or by passing them through a packed bed of activated alumina or charcoal to remove sulfur impurities.[3]

  • Use High-Purity Reagents: Whenever possible, purchase reagents and solvents with specified low sulfur content.[9]

  • Implement Poison Traps: In flow chemistry setups or larger-scale reactions, use a "sacrificial" guard bed or poison trap upstream of the main reactor to capture impurities before they reach the catalyst bed.[15]

Issue 2: Inconsistent Yields and Formation of a Black Precipitate

Symptom: You observe significant variability in reaction yields from batch to batch, often accompanied by the formation of a fine black powder, known as "palladium black."

Primary Suspect: Catalyst decomposition and agglomeration, potentially caused by substrate inhibition, inappropriate ligand choice, or non-inert reaction conditions.[17][18]

Diagnostic Workflow:

Troubleshooting_Workflow

Solutions:

  • Ligand Optimization: The choice of ligand is critical for stabilizing the palladium catalyst.[10] For challenging substrates like anilines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often required to create a protective pocket around the metal center, preventing aggregation and promoting the desired catalytic cycle.[17][19]

  • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[17] It is essential to rigorously degas all solvents and ensure the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[8][17]

  • Temperature Control: High temperatures can accelerate catalyst decomposition.[17] Run the reaction at the lowest temperature that provides a reasonable rate.

  • Base Selection: The choice and concentration of the base can also impact catalyst stability. An overly strong base can sometimes lead to ligand or substrate degradation, which in turn poisons the catalyst.[11][17]

Section 3: Data & Protocols

Table 1: Common Catalysts and Potential Poisons for Aminophenol Reactions
Catalyst TypeCommon ReactionsPrimary PoisonsSecondary Poisons/Inhibitors
Pd/C, Pd(OAc)₂, Pd(PPh₃)₄ Hydrogenation, Cross-Coupling (Suzuki, Buchwald-Hartwig)Sulfur Compounds (H₂S, thiols)[6]Aniline Substrate, CO, Cyanide, Halides[1][8][9]
Pt/C, PtO₂ (Adams' catalyst) HydrogenationSulfur Compounds, Nitrogen HeterocyclesStrong coordinating solvents
Rh/C, Rh/Al₂O₃ Hydrogenation, C-H ActivationSulfur Compounds, Heavy MetalsPhosphines, CO
Raney Nickel (Ra-Ni) HydrogenationSulfur CompoundsHalogenated compounds, Water
Mechanism of Sulfur Poisoning on a Palladium Surface

The diagram below illustrates how a sulfur-containing molecule (a thiol, R-SH) irreversibly poisons a palladium catalyst surface, blocking the active sites required for a catalytic reaction.

Sulfur_Poisoning

Protocol 1: Oxidative Regeneration of a Sulfur-Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol describes a general method for regenerating a Pd/C catalyst that has been deactivated by sulfur compounds. Caution should be exercised, as regeneration success depends on the poison's nature and severity.[6][20]

Materials:

  • Deactivated Pd/C catalyst

  • Filtration apparatus

  • Wash solvents (e.g., deionized water, ethanol, N,N-dimethylformamide)

  • Drying oven with controlled temperature and atmosphere (air or inert gas)

Procedure:

  • Catalyst Recovery: After the reaction, carefully filter the deactivated catalyst from the reaction mixture.

  • Solvent Washing: Wash the recovered catalyst thoroughly with a solvent capable of removing organic residues, such as N,N-dimethylformamide.[20] Follow this with washes of a more volatile solvent like ethanol to aid in drying.

  • Drying & Oxidation: Transfer the washed catalyst to a shallow ceramic dish and place it in a temperature-controlled oven with a slow flow of air.

  • Controlled Heating: Slowly increase the temperature to 100-150°C.[20] This moderate temperature aims to oxidize the strongly chemisorbed sulfur species without damaging the carbon support or sintering the palladium nanoparticles.[9][20] Hold at this temperature for 4-8 hours.

  • Cooling: After the oxidative treatment, allow the catalyst to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon) to prevent uncontrolled oxidation of the carbon support.

  • Activity Test: Before reusing the regenerated catalyst in a full-scale reaction, test its activity on a small-scale model reaction to quantify the recovery of its catalytic performance.

Table 2: Summary of Catalyst Regeneration Techniques
Deactivation CauseRegeneration MethodDescriptionExpected Recovery
Sulfur Poisoning Oxidative TreatmentControlled heating in an air stream to oxidize and volatilize sulfur species.[20][21]Partial to full, depending on severity.[6]
Coking/Fouling Thermal RegenerationHeating the catalyst to high temperatures (e.g., 450-550°C) in a controlled flow of air or diluted oxygen to combust carbon deposits.[14][20]Often >90% of initial activity.[20]
Organic/Product Fouling Chemical/Solvent WashingUsing specific solvents, acids, or bases to dissolve and wash away the fouling agents from the catalyst surface.[14]Variable, depends on the nature of the fouling.
Metal Agglomeration Redispersion (Complex)Chemical treatment to redissolve larger metal particles and redisperse them as smaller, more active nanoparticles on the support.Highly variable; often requires specialized procedures.

References

  • Technical Support Center: Catalyst Poisoning by Sulfur Compounds and Mitigation with Triphenylphosphine. Benchchem.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23).
  • Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025-08-27).
  • Catalyst poisoning. In: Wikipedia.
  • Poisoning and deactivation of palladium catalysts. SciSpace.
  • Why Does Catalyst Poisoning Occur In Kinetics? (2025-09-22). Chemistry For Everyone.
  • How Can You Prevent Catalyst Poisoning? (2025-09-14). Chemistry For Everyone.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Technical Support Center: Catalyst Deactivation and Regeneration in Indene Synthesis. Benchchem.
  • Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions. Benchchem.
  • troubleshooting guide for incomplete 3-Iodoaniline reactions. Benchchem.
  • Poisoned catalyst regeneration using the high-temperature oxidation... ResearchGate.
  • Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. Benchchem.
  • Catalyst deactivation Common causes. AmmoniaKnowHow.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF. (2019-03-01). ResearchGate.
  • Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling. Benchchem.
  • Catalyst poison. In: Britannica.
  • Technical Support Center: Catalyst Poisoning in Ethyl 2-[cyano(methyl)amino]acetate Reactions. Benchchem.
  • Mechanisms of catalyst deactivation. SciSpace.

Sources

Technical Support Center: Analytical Characterization of 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-Amino-5-methoxyphenol (CAS 40925-70-0). This guide is designed for researchers, analytical scientists, and drug development professionals who work with this versatile but often challenging intermediate. This compound possesses three key functional groups—a primary amine, a hydroxyl group, and a methoxy group on a benzene ring—which dictate its chemical behavior.[1][2] Its susceptibility to oxidation and its potential for strong interactions with analytical instrumentation require carefully developed and robust characterization methods.

This document moves beyond simple protocols to provide in-depth troubleshooting guidance in a practical question-and-answer format. We will explore the "why" behind common analytical issues and offer logical, field-proven solutions to ensure the integrity and accuracy of your results.

General Analytical Troubleshooting Workflow

Before diving into technique-specific issues, it's crucial to adopt a systematic troubleshooting approach. The following workflow outlines a logical progression from problem identification to resolution, emphasizing the importance of isolating variables.

G A Problem Observed (e.g., Poor Peak Shape, Drifting RT, Unexpected Signal) B Verify System Suitability (Check Standard Performance) A->B C Is System Suitability OK? B->C D Troubleshoot Instrument Hardware (Check for Leaks, Pump Issues, Contamination) C->D No E Isolate the Variable: One Change at a Time C->E Yes D->B F Review Method Parameters (Mobile Phase, Temp, pH, etc.) E->F G Review Sample Preparation (Solvent, Concentration, Stability) E->G J Hypothesize Cause (e.g., Chemical Interaction, Degradation) F->J G->J H Consult Reference Standards & Literature I Problem Resolved (Document Findings) H->I J->H

Caption: A systematic workflow for troubleshooting analytical issues.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the cornerstone for purity, assay, and stability analysis. However, the polar functional groups of this compound can lead to common chromatographic challenges.

Q1: Why am I seeing significant peak tailing for this compound in my reversed-phase HPLC analysis?

A1: Peak tailing is a classic sign of undesirable secondary interactions between the analyte and the stationary phase, or issues with the sample solvent. For this compound, the primary culprits are the basic amino group and the acidic phenolic hydroxyl group.

  • Causality 1: Silanol Interactions: Most C18 columns have residual, un-capped silanol groups (Si-OH) on the silica surface. At mid-range pH, these silanols are deprotonated (Si-O⁻) and can interact strongly with the protonated amino group (R-NH₃⁺) of your analyte, causing a "drag" effect that results in a tailing peak.

  • Causality 2: Mobile Phase pH: If the mobile phase pH is too close to the pKa of the amine, a mixed population of protonated and neutral amine species will exist, leading to peak broadening and tailing.

  • Causality 3: Sample Overload & Solvent Effects: Injecting too much sample can saturate the stationary phase. More commonly, dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure Acetonitrile or DMSO) can cause the peak to distort because the sample doesn't properly partition onto the column head.[3][4]

Troubleshooting Protocol:

  • Assess Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the amino group (to ensure it's fully protonated) or 2 units above (to ensure it's neutral). For amines, a lower pH (e.g., pH 2.5-3.5) is often preferred.

  • Introduce a Competing Base: Add a small amount of a competing base, like 0.1% Triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

  • Use a Modern Column: Switch to a column with high-purity silica and robust end-capping designed to minimize silanol interactions. Alternatively, columns with an embedded polar group can provide better peak shape for basic compounds.

  • Match Sample Solvent: Whenever possible, dissolve your standard and sample in the initial mobile phase composition.[4] If solubility is an issue, use the weakest solvent possible and minimize the injection volume.

Parameter Recommended Starting Condition Rationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeProvides good retention and efficiency for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Ensures the amino group is fully protonated, promoting consistent interaction.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% BA gradient is often necessary to elute potential impurities and degradation products.[5]
Flow Rate 0.8-1.2 mL/min (for 4.6 mm ID)Standard flow rate for analytical columns.
Temperature 30-40 °CImproves peak shape and reduces viscosity. Temperature control is critical for retention time stability.[6]
Detection UV, ~230 nm and 285 nmWavelengths to monitor the parent compound and potential impurities.
Q2: How can I develop a stability-indicating HPLC method for this compound? I'm seeing new peaks in my aged samples.

A2: A stability-indicating method is one that can accurately quantify the drug substance without interference from degradation products, process impurities, or excipients.[5][7] The appearance of new peaks in stability samples is expected and is precisely what the method needs to handle. The key is to demonstrate that these new peaks are well-resolved from the main analyte peak. This is achieved through forced degradation studies.

Forced degradation (or stress testing) involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[8][9] This helps identify likely degradation pathways and ensures your analytical method can separate the resulting degradants. According to ICH guidelines, stress conditions should include acid and base hydrolysis, oxidation, heat, and photolysis.[10]

Forced Degradation Workflow:

G cluster_0 Stress Conditions cluster_1 Analysis & Evaluation A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) G Analyze Stressed Samples by HPLC-DAD/PDA A->G B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->G C Oxidation (e.g., 3% H₂O₂, RT) C->G D Thermal Stress (e.g., 80°C, solid state) D->G E Photolytic Stress (ICH Q1B light exposure) E->G H Check for Peak Purity of Analyte G->H I Ensure Resolution > 2.0 between Analyte & Degradants H->I J Perform Mass Balance Calculation I->J K Method is Stability-Indicating J->K F Prepare Solutions of This compound F->A F->B F->C F->D F->E G A This compound MW = 139 [M]⁺• at m/z = 139 B Loss of •CH₃ m/z = 124 A->B - 15 Da C Loss of CO m/z = 111 A->C - 28 Da

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-Amino-5-methoxyphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituent Placement in Aminophenols

Aminophenol isomers are foundational building blocks in the synthesis of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic placement of the amino and hydroxyl groups on the aromatic ring dictates their chemical behavior.[1] The introduction of a third substituent, such as a methoxy group, adds a further layer of complexity and synthetic potential. This guide provides an in-depth comparison of 2-Amino-5-methoxyphenol and its isomers, focusing on how the subtle differences in their molecular architecture profoundly influence their reactivity and utility in organic synthesis, particularly within the realm of drug discovery and development.

We will explore the causality behind experimental choices, moving beyond simple protocols to elucidate why a particular isomer may be favored for a specific transformation. The discussion is grounded in the electronic and steric effects imparted by the methoxy group's position relative to the reactive amino and hydroxyl functionalities.

The Decisive Role of Electronics: How Methoxy Group Position Dictates Reactivity

The reactivity of a substituted aniline or phenol is fundamentally governed by the electron density at its functional groups and on the aromatic ring.[3] The methoxy group (-OCH₃) exerts a powerful dual electronic influence: a strong, electron-donating mesomeric (+M or resonance) effect and a moderately electron-withdrawing inductive (-I) effect.[4][5] The ultimate impact on reactivity hinges on the position of the methoxy group relative to the amino and hydroxyl groups, as this determines which effect dominates.

  • Para-Position: When the methoxy group is para to the amino group (e.g., in 4-methoxyaniline), its potent +M effect significantly increases the electron density on the nitrogen atom, making the amine a stronger base and a more potent nucleophile.[5][6]

  • Meta-Position: When meta, the resonance effect does not extend to the amino group. Therefore, the electron-withdrawing -I effect dominates, decreasing the electron density on the nitrogen and rendering the amine less basic and nucleophilic than unsubstituted aniline.[5]

  • Ortho-Position: The ortho position presents a complex interplay of a strong +M effect, a strong -I effect, and potential steric hindrance or intramolecular hydrogen bonding, which can complicate reactivity predictions.[5][7][8]

This balance of electronic effects is the primary determinant of an isomer's performance in key synthetic transformations.

cluster_effects Electronic Effects of -OCH3 Group cluster_isomers Impact on Amino Group Nucleophilicity Resonance +M Effect (Resonance) Electron-Donating p_isomer para-Methoxy (e.g., 4-Amino-2-methoxyphenol) Resonance->p_isomer Dominant (Strongly Activating) o_isomer ortho-Methoxy (e.g., 2-Amino-3-methoxyphenol) Resonance->o_isomer Strong Inductive -I Effect (Inductive) Electron-Withdrawing m_isomer meta-Methoxy (e.g., this compound) Inductive->m_isomer Dominant (Deactivating) Inductive->o_isomer Strong + Steric/H-Bonding Effects G start 2-Aminophenol Isomer intermediate Intermediate (o-Hydroxyamide or Schiff Base) start->intermediate N-Acylation or Condensation reagent Carboxylic Acid or Aldehyde reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat / Catalyst product 2-Substituted Benzoxazole cyclization->product Dehydration or Oxidation

Caption: General workflow for the synthesis of benzoxazoles from 2-aminophenol precursors.

Experimental Protocols

The following protocols are self-validating systems, providing clear steps for synthesis and purification, with progress monitored by Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of this compound

This protocol describes the synthesis starting from the corresponding nitrophenol, a common and reliable method. [9] Materials:

  • 5-Methoxy-2-nitrophenol

  • Methanol or Ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen source (H₂ balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Dissolution: In a suitable flask, dissolve 5-Methoxy-2-nitrophenol (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Subject the mixture to hydrogenation. This can be done using a balloon filled with hydrogen gas for small-scale reactions or a Parr apparatus for larger scales at a slight overpressure (1-2 bar). [9]4. Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction's progress by TLC, observing the disappearance of the starting nitrophenol spot and the appearance of the more polar aminophenol product. [9]A helpful visualization aid for the product spot is an acidic solution of 4-dimethylaminobenzaldehyde, which forms a colored azomethine with the amine. [9]5. Work-up: Once the hydrogen consumption ceases and TLC confirms the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Wash the Celite pad with a small amount of the solvent. Concentrate the combined filtrate under reduced pressure to yield the crude this compound, which can be purified further by recrystallization if necessary.

Protocol 2: Synthesis of 2-Phenyl-6-methoxybenzoxazole from this compound

This procedure is a robust method for benzoxazole formation using an acid catalyst. [10][11] Materials:

  • This compound (1.0 mmol)

  • Benzoic acid (1.0 mmol)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol) and benzoic acid (1.0 mmol).

  • Catalyst Addition: Add Polyphosphoric acid (PPA) (a sufficient amount to ensure stirring, typically 10x the weight of the limiting reagent) or Methanesulfonic acid (2.0-3.0 mmol). [10]3. Heating: Heat the reaction mixture to 120-150°C. The optimal temperature will depend on the chosen catalyst and substrates.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice or into cold water.

  • Neutralization: Basify the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL). [11]8. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure 2-phenyl-6-methoxybenzoxazole.

Conclusion

The selection of an aminophenol isomer in a synthetic campaign is a decision with significant consequences for reaction efficiency, yield, and downstream processing. As demonstrated, the position of a methoxy substituent dramatically alters the electronic landscape of the molecule, thereby controlling the reactivity of the key functional groups. While 2-Amino-4-methoxyphenol often provides superior reactivity in reactions dependent on high amine nucleophilicity, This compound remains an indispensable building block when its specific substitution pattern is required for the final molecular target. A thorough understanding of the underlying electronic principles empowers the synthetic chemist to make informed decisions, optimizing reaction conditions and strategically selecting the isomer that best serves the overall synthetic goal.

References

  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Yadav, G., et al. (2023).
  • Kim, S., et al. (2012). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry.
  • BenchChem. (2025).
  • Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • BenchChem. (2025). A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.
  • ResearchGate. (2014). How can I synthesize this compound?.
  • Wikipedia. 4-Aminophenol.
  • BenchChem. (2025). A comparative study of aminophenol isomers using mass spectrometry.
  • Quora. (2017). Which is more basic - ortho-, meta-, or paramethoxy anniline?.
  • BenchChem. (2025).
  • Filo. (2024). Compare the basicity of aniline, 4-nitroaniline, 4-methoxyaniline and methylamine.
  • Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • Study.com. Is the amino group in p-aminophenol more reactive than its phenol group towards acetic anhydride?.
  • Quora. (2017). Why does phenol and ortho methoxy phenol have same acidity?.

Sources

A Comparative Study of 2-Amino-5-methoxyphenol and 2-amino-3-methoxyphenol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the isomeric purity and distinct reactivity of aromatic building blocks are paramount. This guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct aminophenol derivatives: 2-Amino-5-methoxyphenol and 2-amino-3-methoxyphenol. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in their chemical properties, reactivity, and biological implications is crucial for their effective application. This document aims to deliver a comprehensive, data-driven comparison to inform experimental design and synthetic strategies.

Introduction: The Significance of Isomeric Distinction

This compound and 2-amino-3-methoxyphenol are aromatic compounds that share the same molecular formula (C₇H₉NO₂) and molecular weight (139.15 g/mol ).[1][2] Both molecules feature a phenol ring substituted with an amino (-NH₂) and a methoxy (-OCH₃) group. However, the positional difference of the methoxy group—para to the amino group in the former and ortho in the latter—imparts distinct electronic and steric characteristics, which in turn govern their reactivity and potential applications.

This compound is a phenol substituted by amino and methoxy groups at positions 2 and 5, respectively.[3] It is primarily recognized for its application as a coupler in oxidative hair dye formulations.[1]

2-amino-3-methoxyphenol features the amino and methoxy groups in an ortho relationship. This arrangement makes it a valuable precursor in the synthesis of more complex organic molecules, including heterocyclic compounds and kinase inhibitors.[2]

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these isomers is essential for their handling, formulation, and application. The following table summarizes their key properties based on available data.

PropertyThis compound2-amino-3-methoxyphenol
CAS Number 40925-70-0[4]40925-69-7
Molecular Formula C₇H₉NO₂[4]C₇H₉NO₂
Molecular Weight 139.15 g/mol [4]139.15 g/mol
Melting Point 128-131 °C[4]Not explicitly available
Boiling Point 281 °C at 760 mmHgNot explicitly available
Appearance Solid[5]Solid
Solubility Soluble in polar solvents[5]Soluble in polar solvents
pKa 9.38 ± 0.10 (Predicted)Not explicitly available

Synthesis and Reactivity: A Tale of Two Isomers

The synthetic routes to these isomers are dictated by the directing effects of the substituents on the starting materials. Similarly, their reactivity in subsequent chemical transformations is a direct consequence of their unique electronic and steric environments.

Synthetic Pathways

Synthesis of this compound:

A common and effective method for the synthesis of this compound involves the catalytic hydrogenation of 5-Methoxy-2-nitrophenol.[6] An alternative route starts from resorcinol, which is partially methylated to yield 3-methoxyphenol, followed by nitration and subsequent reduction.[6]

Caption: General workflow for the synthesis of this compound.

Synthesis of 2-amino-3-methoxyphenol:

The synthesis of 2-amino-3-methoxyphenol typically begins with 2-methoxyphenol (guaiacol), which undergoes nitration to introduce a nitro group, followed by reduction to the corresponding amine.[7]

Caption: General workflow for the synthesis of 2-amino-3-methoxyphenol.

Comparative Reactivity

The differing positions of the electron-donating amino and methoxy groups significantly influence the electron density distribution in the aromatic ring, thereby affecting their reactivity, particularly in electrophilic aromatic substitution reactions.

  • This compound: The amino and methoxy groups are para to each other. Both are activating and ortho-, para-directing. This leads to a high electron density at positions 3, 4, and 6, making it highly susceptible to electrophilic attack at these positions.

  • 2-amino-3-methoxyphenol: The amino and methoxy groups are ortho to each other. This proximity can lead to steric hindrance for incoming electrophiles. The activating effects of both groups are directed to positions 4, 5, and 6. The electron-donating nature of both the methoxy and amino groups influences the reactivity of the benzene ring, directing electrophilic substitution to specific positions.[7]

Both isomers are susceptible to oxidation, a common reaction for phenols and anilines, which can lead to the formation of quinone-like structures.

Spectroscopic Characterization: Unveiling the Isomeric Fingerprints

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the identity and purity of these isomers.

NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

FeatureThis compound (Predicted)2-amino-3-methoxyphenol (Predicted)
¹H NMR (ppm) Aromatic protons will exhibit distinct splitting patterns and chemical shifts due to the substitution pattern. The methoxy protons will appear as a singlet around 3.8 ppm.The aromatic protons will show a different set of chemical shifts and coupling constants compared to the 5-methoxy isomer. The methoxy protons will also be a singlet, likely in a similar region.
¹³C NMR (ppm) The chemical shifts of the aromatic carbons will be influenced by the positions of the amino, hydroxyl, and methoxy groups. The methoxy carbon will appear in the range of 55-60 ppm.[8]The carbon attached to the methoxy group will have a characteristic chemical shift, and the aromatic carbon signals will differ from the 5-methoxy isomer due to the different electronic distribution.

Note: Specific, experimentally verified NMR data for both compounds were not consistently available in a directly comparable format in the searched literature. The information provided is based on general principles of NMR spectroscopy for substituted phenols.

FTIR Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Functional GroupThis compound (Expected Vibrations)2-amino-3-methoxyphenol (Expected Vibrations)
O-H stretch (phenol) Broad band around 3200-3600 cm⁻¹Broad band around 3200-3600 cm⁻¹
N-H stretch (amine) Two bands in the region of 3300-3500 cm⁻¹ (primary amine)Two bands in the region of 3300-3500 cm⁻¹ (primary amine)
C-O stretch (phenol) Around 1200-1260 cm⁻¹Around 1200-1260 cm⁻¹
C-O stretch (ether) Asymmetric stretch around 1200-1275 cm⁻¹ and symmetric stretch around 1000-1075 cm⁻¹Asymmetric stretch around 1200-1275 cm⁻¹ and symmetric stretch around 1000-1075 cm⁻¹
Aromatic C=C stretch Peaks in the 1450-1600 cm⁻¹ regionPeaks in the 1450-1600 cm⁻¹ region
Aromatic C-H bend Out-of-plane bending bands in the 690-900 cm⁻¹ region, indicative of the substitution patternDifferent pattern of out-of-plane bending bands compared to the 5-methoxy isomer

Applications: From Hair Dyes to Drug Discovery

The distinct properties of these isomers lend themselves to different applications.

  • This compound: Its primary and well-documented use is as a coupler in oxidative hair dye formulations, where it reacts with a developer to form color.[1]

  • 2-amino-3-methoxyphenol: This isomer is a versatile building block in medicinal chemistry. It has been investigated for its potential in synthesizing compounds with antimicrobial, antioxidant, and neuroprotective effects.[2] Its structure is a precursor for various heterocyclic compounds and can be found in molecules designed as kinase inhibitors.[2]

Comparative Toxicity and Safety Profile

While specific comparative toxicity data for these two methoxy-substituted aminophenols is limited, general trends can be inferred from studies on aminophenol isomers.[9][10] The position of the amino and hydroxyl groups significantly impacts the metabolic pathways and resulting toxicity.[9]

AspectThis compound2-amino-3-methoxyphenol
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[3][11]H302 (Harmful if swallowed)
General Toxicity Profile Likely to be a skin and eye irritant.Less comprehensive data available, but as an aminophenol derivative, it should be handled with care.

It is crucial to handle both compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established methods for the reduction of nitrophenols.[6]

  • Dissolution: Dissolve 5-Methoxy-2-nitrophenol in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation with H₂ gas (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Characterization by FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-O, aromatic C=C) to confirm the structure of the compound.

Conclusion

The comparative analysis of this compound and 2-amino-3-methoxyphenol underscores the profound impact of isomeric substitution on the properties and applications of aromatic compounds. While this compound has found a niche in the cosmetics industry, the ortho-disposed functional groups of 2-amino-3-methoxyphenol open doors to a wider range of applications in medicinal chemistry and organic synthesis. For researchers and drug development professionals, a thorough understanding of these differences is not merely academic but a practical necessity for innovation and the development of novel molecules with desired functionalities.

References

  • Holme, J. A., Hongslo, J. K., Bjørge, C., & Nelson, S. D. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology, 42(5), 1137–1142. [Link]
  • ResearchGate. (2014). How can I synthesize this compound?. [Link]
  • PubChem. (n.d.). 2-Amino-5-methylphenol.
  • The Royal Society of Chemistry. (n.d.).
  • ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). 13C NMR spectrum of compound 5. [Link]
  • National Institute of Standards and Technology. (n.d.). Phenol, 2-amino-3-nitro-: Human health tier II assessment. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Institute of Standards and Technology. (n.d.). 5-Amino-2-methoxyphenol. [Link]
  • SpectraBase. (n.d.). 5-Amino-2-methoxyphenol - Optional[FTIR] - Spectrum. [Link]
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0221106). [Link]
  • Indonesian Journal of Science & Technology. (2019).
  • MDPI. (2020). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. [Link]
  • InstaNANO. (n.d.).
  • National Center for Biotechnology Information. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • MDPI. (2021).

Sources

Evaluating 2-Amino-5-methoxyphenol as a Synthetic Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the selection of a synthetic precursor is a critical decision point that dictates reaction efficiency, scalability, and the final properties of the target molecule. This guide provides an in-depth evaluation of 2-Amino-5-methoxyphenol, a versatile aromatic building block. We will objectively compare its performance against established alternatives in its primary applications, supported by experimental context and data. This analysis is designed to move beyond simple catalog specifications, offering field-proven insights into its synthetic utility.

Core Applications and Synthetic Profile

This compound is an aromatic amine featuring three key functional groups: a primary amine (-NH2), a hydroxyl group (-OH), and a methoxy group (-OCH3). The ortho-positioning of the amine and hydroxyl groups makes it an excellent precursor for cyclization reactions to form heterocyclic systems. Its primary documented applications are in the fields of oxidative hair dyes and the synthesis of benzoxazine resins .

While its direct use in pharmaceutical synthesis is not as widely documented as its isomer, 5-Amino-2-methoxyphenol, its structural motif is relevant, and understanding its reactivity provides valuable insights for medicinal chemists.

Application I: Precursor in Oxidative Hair Dyes

In oxidative hair coloring, this compound functions as a "coupler" or "secondary intermediate." It reacts with a "developer" or "primary intermediate" (such as p-phenylenediamine or p-aminophenol) in the presence of an oxidizing agent (typically hydrogen peroxide) to form large, colored indo dye molecules within the hair shaft.

The rationale for selecting specific couplers is based on the final color desired, the stability of that color (fastness), and the sensitizing potential of the molecule. The methoxy group in this compound is an electron-donating group, which influences the final chromophore's properties, often leading to reddish or brownish tones.

Comparative Performance Analysis: this compound vs. Resorcinol

Resorcinol (1,3-dihydroxybenzene) is one of the most common couplers used in hair dye formulations. Below is a comparison based on key performance metrics.

FeatureThis compoundResorcinolCausality and Field Insights
Color Contribution Reddish-brown to brown shadesGreenish-brown to brown shadesThe methoxy group in this compound modifies the electron density of the aromatic ring differently than a second hydroxyl group, leading to a bathochromic (deepening of color) shift towards red.
Color Fastness Good to Excellent (reported)Moderate to GoodThe resulting indo dye from this compound is a larger, more complex molecule, which can lead to better trapping within the hair cortex and improved resistance to wash-out and UV degradation.[1]
Sensitization Potential Lower (expected)Known skin sensitizerWhile data for this compound is less extensive, substituted aminophenols are often developed to reduce the sensitization potential associated with molecules like resorcinol.[1][2] The methoxy group may modulate the molecule's ability to act as a hapten.
Toxicity Profile Limited public dataCan cause skin and eye irritationThe drive for alternatives like this compound is partly due to the desire for improved toxicological profiles over established precursors.[1]
Experimental Protocol: Evaluation of Dyeing Efficacy and Color Stability

This protocol outlines a standardized method for comparing the performance of different couplers in a hair dye formulation.

Materials:

  • Swatches of virgin human hair

  • Dye Formulation Base (containing an alkalizing agent and developer, e.g., p-phenylenediamine)

  • Coupler A: this compound

  • Coupler B: Resorcinol

  • 20 volume (6%) Hydrogen Peroxide

  • Standard shampoo solution (e.g., 10% sodium lauryl sulfate)

  • Colorimeter (CIELAB Lab* system)

Procedure:

  • Baseline Measurement: Measure the initial color of the virgin hair swatches using the colorimeter to obtain baseline Lab* values.

  • Dye Preparation: Prepare two dye mixtures. For each, mix the dye formulation base with an equimolar amount of either Coupler A or Coupler B. Just before application, add an equal volume of hydrogen peroxide.

  • Application: Apply each dye mixture to a set of hair swatches, ensuring even saturation. Allow to process for 30 minutes at room temperature.

  • Rinsing and Drying: Thoroughly rinse the swatches with water until the water runs clear, then wash with the standard shampoo solution. Allow the swatches to air dry completely.

  • Post-Dyeing Measurement: Measure the Lab* values of the dyed hair swatches.

  • Wash Fastness Test: Subject the dyed swatches to a set number of wash cycles (e.g., 10 or 20 cycles), with a controlled washing and drying procedure for each cycle.

  • Final Measurement: Measure the Lab* values after the final wash cycle.

  • Data Analysis: Calculate the total color difference (ΔE) before and after washing. A smaller ΔE value indicates higher color stability.

Visualization: Oxidative Hair Dyeing Workflow

G cluster_prep Formulation cluster_process Application cluster_eval Evaluation Dev Developer (p-Phenylenediamine) Penetrate Penetration of Hair Shaft Dev->Penetrate CoupA Coupler A (this compound) CoupA->Penetrate CoupB Coupler B (Resorcinol) CoupB->Penetrate Ox Oxidizing Agent (H2O2) Oxidation Oxidation of Developer Ox->Oxidation Penetrate->Oxidation Alkaline pH Coupling Coupling Reaction Oxidation->Coupling Trap Dye Trapping Coupling->Trap Color_Initial Initial Color Measurement (CIELAB) Trap->Color_Initial Wash Wash Cycles Color_Initial->Wash Color_Final Final Color Measurement (CIELAB) Wash->Color_Final Compare Compare ΔE* Color_Final->Compare G Start Select Phenolic Precursor Q1 Is Bio-Sourced a Priority? Start->Q1 Bio Use Vanillin, Eugenol, or Cardanol Q1->Bio Yes Petro Use Bisphenol-A or This compound Q1->Petro No End Proceed to Mannich Condensation Bio->End Q2 Is A-B Monomer Synthesis Desired? Petro->Q2 AB_Yes Select this compound Q2->AB_Yes Yes AB_No Select Bisphenol-A (Requires separate amine) Q2->AB_No No AB_Yes->End AB_No->End

Sources

validation of 2-Amino-5-methoxyphenol's role in a multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Validation of 2-Amino-5-methoxyphenol in Multi-Step Synthesis

Introduction: Identifying a Versatile Scaffold for Complex Synthesis

In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a multi-step synthesis.[1] this compound (CAS 40925-70-0) emerges as a highly valuable and versatile building block.[2] Its trifunctional nature—possessing an aromatic amine, a hydroxyl group, and a methoxy group—offers multiple reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides a comprehensive validation of its role, moving beyond simple protocols to explain the strategic reasoning behind its use. We will compare synthetic routes to the molecule itself and validate its utility as a precursor in the synthesis of high-value heterocyclic compounds, comparing it with alternative synthetic strategies.

The aminophenol scaffold is a well-established pharmacophore, most famously represented by the analgesic paracetamol (a p-aminophenol derivative).[3] Derivatives of aminophenols have been explored for a wide range of biological activities, including anti-inflammatory and antibacterial properties.[3][4] this compound, with its specific substitution pattern, provides a nuanced platform for generating novel derivatives, making it a compound of significant interest for researchers, scientists, and drug development professionals.[4]

Part 1: Comparative Synthesis of this compound

The efficient synthesis of the building block itself is the first point of validation. The most common and logical approach involves the reduction of a nitrophenol precursor. This strategy is favored due to the robust and high-yielding nature of aromatic nitro group reductions. We will compare two primary pathways.

Experimental Protocols: Accessing the Core Scaffold

Route A: Multi-step Synthesis from Resorcinol

This route begins with a widely available and inexpensive starting material, resorcinol, and builds the desired functionality in a stepwise manner.

  • Step 1: Regioselective Monomethylation of Resorcinol.

    • Dissolve resorcinol in acetone and add a half molar equivalent of potassium carbonate (K₂CO₃).

    • Add a half molar equivalent of methyl iodide (CH₃I).

    • Reflux the mixture for 8 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[5]

    • Upon completion, filter the solid and concentrate the filtrate to obtain crude 3-methoxyphenol.

    • Causality: The use of a half equivalent of the methylating agent and base is a classic technique to favor mono-alkylation over di-alkylation, exploiting the statistical distribution of reactivity. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Step 2: Nitration of 3-Methoxyphenol.

    • Dissolve the 3-methoxyphenol in a suitable solvent like acetic acid.

    • Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

    • Maintain the low temperature to control the exothermic reaction and prevent over-nitration.

    • After the reaction is complete, pour the mixture over ice water to precipitate the product, 5-methoxy-2-nitrophenol.

    • Causality: The hydroxyl and methoxy groups are ortho-, para-directing. The ortho position to the powerful activating hydroxyl group is the most likely site for electrophilic nitration.

  • Step 3: Reduction of 5-Methoxy-2-nitrophenol.

    • Dissolve the nitrophenol in ethanol or methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[5]

    • Subject the mixture to hydrogenation (H₂) using a balloon or a Parr apparatus until TLC indicates the complete consumption of the starting material.[5]

    • Filter the catalyst through a pad of Celite and concentrate the solvent under reduced pressure to yield this compound.[5]

    • Causality: Catalytic hydrogenation is a clean and highly efficient method for reducing aromatic nitro groups to amines with minimal side products, a significant advantage over stoichiometric metal/acid reductions (e.g., Sn/HCl) which require more extensive workups.[5]

Route B: Direct Reduction of a Commercially Available Precursor

This approach leverages the commercial availability of the direct precursor for a more streamlined process.

  • Step 1: Reduction of 5-Methoxy-2-nitrophenol.

    • Start with commercially available 5-Methoxy-2-nitrophenol.[5]

    • Dissolve the nitrophenol in a polar solvent like methanol.[5]

    • Add 10% Pd/C catalyst.

    • Perform catalytic hydrogenation at ambient or slightly elevated pressure until the reaction ceases to consume hydrogen.[5]

    • Filter off the catalyst and remove the solvent in vacuo to obtain the final product, this compound.[5] This hydrogenation is typically high-yielding and proceeds cleanly.[5]

Visualizing the Synthetic Pathways

cluster_A Route A: From Resorcinol cluster_B Route B: Direct Reduction Res Resorcinol MP 3-Methoxyphenol Res->MP 1. K₂CO₃, CH₃I 2. Acetone, Reflux NMP 5-Methoxy-2-nitrophenol MP->NMP HNO₃, H₂SO₄ Final_A This compound NMP->Final_A H₂, Pd/C NMP_B 5-Methoxy-2-nitrophenol (Commercial) Final_B This compound NMP_B->Final_B H₂, Pd/C

Caption: Comparative workflows for the synthesis of this compound.

Data Summary: A Head-to-Head Comparison
FeatureRoute A (From Resorcinol)Route B (Direct Reduction)Rationale & Justification
Number of Steps 31Route B is significantly more step-economical, assuming the precursor is available.
Starting Material Cost Low (Resorcinol is inexpensive)High (5-Methoxy-2-nitrophenol is a specialty chemical)A classic trade-off between the cost of starting materials and the cost of labor/reagents for multiple steps.
Process Control More complex; requires control over regioselectivity in two steps.Simple; focused solely on the reduction step.The nitration step in Route A can produce isomers, requiring careful control and purification.
Overall Yield Potentially lower due to cumulative losses over three steps.Typically high, as nitro reductions are very efficient.[5]A single, high-yielding step is often preferable to a longer sequence.
Scalability More challenging due to multiple steps and purifications.Highly scalable and suitable for large-scale production.The simplicity of Route B makes it ideal for producing large quantities of the building block.

Part 2: Validation in Multi-Step Synthesis - The Case of Benzoxazines

With a reliable synthesis of this compound established, we now validate its role as a key intermediate. Its structure is ideal for the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals.[6] We will use the synthesis of a substituted benzoxazine as a practical example, a class of compounds with diverse applications.[7]

Experimental Protocol: Synthesis of a Methoxy-Substituted Benzoxazine

This protocol describes a plausible one-pot synthesis of a benzoxazine derivative.

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent like ethanol, add a para-substituted phenol (e.g., p-cresol) (1 equivalent).

  • Aldehyde Addition: Add an aqueous solution of formaldehyde (paraformaldehyde can also be used) (2 equivalents) to the mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC. The reaction involves the formation of a Mannich-type intermediate followed by intramolecular cyclization and dehydration.

  • Workup and Purification: Once the reaction is complete, the product may precipitate from the solution or can be isolated by solvent evaporation followed by recrystallization or column chromatography to yield the pure 6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-benzo[e][2][3]oxazine.

Visualizing the Benzoxazine Synthesis

A5MP This compound Reactants A5MP->Reactants PC p-Cresol PC->Reactants FA Formaldehyde FA->Reactants Benzoxazine Substituted Benzoxazine Reactants->Benzoxazine One-pot Condensation

Caption: Workflow for the synthesis of a benzoxazine derivative.

Comparative Analysis of Synthetic Strategy

The true validation of this compound comes from comparing this streamlined approach to alternative methods that do not use it as a starting point.

StrategyUsing this compoundAlternative: Linear SynthesisRationale & Justification
Convergence High. Key fragments are assembled in a single step, incorporating the pre-existing functionality.Low. Functional groups (amino, hydroxyl, methoxy) would be introduced sequentially onto a pre-formed ring system.Convergent synthesis is more efficient and leads to higher overall yields by minimizing the number of linear steps.
Regiochemistry Controlled. The substitution pattern of the final product is locked in by the starting material.Problematic. Introducing three different functional groups onto a benzene ring requires careful selection of directing groups and blocking/deblocking steps to achieve the desired 1,2,4-substitution pattern.Using a pre-functionalized building block like this compound elegantly solves the complex challenge of regiochemical control.
Atom Economy Good. The primary byproduct is water.Poor. Multi-step linear syntheses often involve protecting groups and stoichiometric reagents that generate significant waste.The one-pot condensation is a more environmentally benign approach.
Versatility High. By simply changing the aldehyde or the second phenol component, a diverse library of benzoxazines can be rapidly synthesized from a common intermediate. This aligns with the principles of Diversity-Oriented Synthesis.[8]Low. Each new analogue would require a new, lengthy de novo synthesis.This building block is an ideal scaffold for creating chemical libraries for high-throughput screening in drug discovery.

Conclusion: A Validated and Strategic Building Block

This guide has validated the role of this compound as a strategic building block in multi-step synthesis. Through a comparative analysis, we have demonstrated that while the molecule can be synthesized from basic materials, the most efficient pathway leverages a commercially available precursor.

More importantly, its utility in the synthesis of complex heterocyclic molecules like benzoxazines is clear. The use of this pre-functionalized scaffold provides unparalleled control over regiochemistry, enhances synthetic convergence, and offers the versatility required for modern drug discovery campaigns. For researchers and drug development professionals, this compound is not merely an intermediate; it is a strategic tool that enables the efficient, controlled, and diverse synthesis of novel chemical entities.

References

  • BenchChem. An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. Available at: https://www.benchchem.com/product/bcp166133/technical-guide
  • BenchChem. Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry. Available at: https://www.benchchem.
  • CymitQuimica. CAS 40925-70-0: this compound. Available at: https://www.cymitquimica.com/cas/40925-70-0
  • ResearchGate. How can I synthesize this compound?. Available at: https://www.researchgate.net/post/How_can_I_synthesize_this compound
  • PubChem. This compound. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/9942163
  • ECHEMI. How can I synthesize this compound?. Available at: https://www.echemi.com/community/how-can-i-synthesize-2-amino-5-methoxyphenol_topic_1361.html
  • ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. Available at: https://www.sciencescholar.us/journal/index.php/ijhs/article/view/10007
  • MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available at: https://www.mdpi.com/1420-3049/26/21/6683
  • Vapourtec. Multistep Synthesis | Reaction Integration. Available at: https://www.vapourtec.

Sources

A Comparative Guide to Alternatives for 2-Amino-5-methoxyphenol in Oxidative Dye Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation chemists in the cosmetic and pharmaceutical industries, the selection of dye precursors is a critical decision that balances performance, safety, and regulatory compliance. 2-Amino-5-methoxyphenol has been a staple coupler in oxidative hair dye formulations, valued for its contribution to color intensity and fastness. However, the continuous drive for innovation, coupled with evolving safety and consumer preferences, necessitates a thorough evaluation of viable alternatives. This guide provides an in-depth, objective comparison of common and novel alternatives to this compound, supported by experimental data and protocols to empower informed formulation decisions.

The Role of this compound in Oxidative Hair Coloration

In oxidative hair dyeing, a primary intermediate (developer) and a coupler react in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger color molecules within the hair shaft. This compound serves as a coupler, and its methoxymethyl group is instrumental in achieving specific color outcomes, particularly influencing the vibrancy and stability of the final shade.

However, as with many aminophenol derivatives, concerns regarding skin sensitization and irritation potential drive the search for alternatives. The ideal replacement would not only replicate or enhance the performance of this compound but also offer an improved safety profile.

Comparative Analysis of Key Alternatives

The following table provides a comparative overview of this compound and its primary chemical and natural alternatives. The performance characteristics are synthesized from various studies and technical data sheets. It is important to note that direct, head-to-head comparative studies for all parameters are not always available in published literature, highlighting a need for further research in this area.

FeatureThis compoundResorcinolm-Aminophenolp-AminophenolLawsone (Henna)
Function CouplerCouplerCouplerPrimary Intermediate/CouplerDirect Dye
Typical Shades Contributes to brown and reddish tonesGreenish-brown to brown shades[1]Magenta-brown to reddish tonesReddish-brown to brown shades[2]Red to auburn tones
Color Intensity GoodModerateGoodGoodVariable, builds with use
Color Stability GoodModerate, can be prone to fadingGoodModerateExcellent
Sensitization Potential ModerateHighModerate to HighHighLow
Hair Damage Potential for cuticle damage with repeated useSimilar potential for damage as other oxidative dyesSimilar potential for damage as other oxidative dyesSimilar potential for damage as other oxidative dyesLow, can have a conditioning effect
Mechanism Oxidative CouplingOxidative CouplingOxidative CouplingOxidative CouplingBinds to keratin

In-Depth Look at Alternatives

Resorcinol

A widely used coupler that produces greenish-brown to brown shades. While effective in color formation, resorcinol is a known potent skin sensitizer, and its use is increasingly scrutinized.[3] Formulations with resorcinol may require additional agents to mitigate irritation and improve color fastness.

m-Aminophenol and p-Aminophenol

These aminophenol derivatives are common couplers and primary intermediates. They offer good color intensity, contributing to a range of brown and reddish tones.[4] However, they also present a moderate to high potential for skin sensitization.[3]

Lawsone (Henna)

Derived from the plant Lawsonia inermis, lawsone is a natural direct dye that binds to the keratin in hair, imparting a red to auburn color.[5] It is a non-oxidative process and is generally considered to have a low sensitization potential. The color intensity can be built up with repeated applications, and it often has a conditioning effect on the hair.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of alternatives, a standardized set of experimental protocols is essential. These protocols should assess color performance, stability, and the impact on hair integrity.

Colorimetric Analysis of Dye Performance

Objective: To quantitatively measure and compare the color intensity and shade of hair tresses dyed with different formulations.

Methodology:

  • Hair Tress Preparation: Use standardized, virgin human hair tresses (e.g., white or light blonde) for all experiments.

  • Dye Formulation: Prepare dye formulations according to a standard base, substituting only the coupler being tested (e.g., this compound vs. Resorcinol) at equimolar concentrations. A typical formulation consists of the coupler, a primary intermediate (e.g., p-phenylenediamine), an alkalizing agent (e.g., ammonia or monoethanolamine), and a developer (hydrogen peroxide).

  • Dye Application: Apply the dye mixture evenly to the hair tresses and allow it to process for a standardized time (e.g., 30 minutes) at a controlled temperature.

  • Rinsing and Drying: Thoroughly rinse the hair tresses with water and a standardized shampoo, then allow them to air dry completely.

  • Color Measurement: Use a tristimulus colorimeter to measure the color of the dyed tresses in the CIELAB color space (L, a, b* values).[6] Take multiple readings along each tress and average the results.

    • L* represents lightness (0 = black, 100 = white).

    • a represents the red/green axis (+a = red, -a* = green).

    • b represents the yellow/blue axis (+b = yellow, -b* = blue).

  • Data Analysis: Compare the L, a, and b* values between the different formulations to assess differences in shade and color intensity.

G cluster_prep Preparation cluster_application Application cluster_analysis Analysis Prep_Hair Prepare Hair Tresses Apply_Dye Apply Dye Prep_Hair->Apply_Dye Prep_Dye Prepare Dye Formulations Prep_Dye->Apply_Dye Process Process for 30 min Apply_Dye->Process Rinse_Dry Rinse and Dry Process->Rinse_Dry Measure_Color Measure Color (CIELAB) Rinse_Dry->Measure_Color Analyze_Data Analyze and Compare Data Measure_Color->Analyze_Data

Caption: Workflow for Colorimetric Analysis of Dye Performance.

Wash Fastness Testing

Objective: To evaluate the stability and longevity of the hair color after repeated washing cycles.

Methodology:

  • Dyed Samples: Use hair tresses dyed according to the protocol in section 4.1.

  • Washing Procedure (adapted from ISO 105-C06):

    • Prepare a standardized shampoo solution (e.g., 5 g/L sodium lauryl sulfate in deionized water).

    • Place each dyed tress in a separate container with the shampoo solution and stainless steel balls to simulate mechanical agitation.

    • Agitate the containers in a thermostatically controlled water bath at a specified temperature (e.g., 40°C) for a set duration (e.g., 30 minutes). This constitutes one wash cycle.[7]

    • Rinse the tresses thoroughly with deionized water and allow them to air dry.

  • Color Measurement: Measure the CIELAB values of the tresses after a predetermined number of wash cycles (e.g., 1, 5, 10, and 15 cycles).

  • Data Analysis: Calculate the total color difference (ΔE) after each set of washes compared to the initial color measurement using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] A smaller ΔE value indicates greater color stability.

Assessment of Hair Damage via Scanning Electron Microscopy (SEM)

Objective: To visually assess and compare the extent of cuticle damage caused by different dye formulations.

Methodology:

  • Sample Preparation: Take small sections of virgin (control) and dyed hair tresses.

  • Mounting and Coating: Mount the hair samples on aluminum stubs using double-sided carbon tape. Sputter-coat the samples with a thin layer of gold or palladium to make them conductive.

  • SEM Imaging: Examine the hair samples under a scanning electron microscope at various magnifications (e.g., 500x, 1000x, 2000x).

  • Image Analysis: Qualitatively and quantitatively analyze the images for signs of cuticle damage, such as lifting, cracking, and erosion.[8] A grading scale can be used for quantitative comparison:

    • Grade 0: Intact, smooth cuticle.

    • Grade 1: Minor cuticle lifting.

    • Grade 2: Moderate cuticle lifting and some cracks.

    • Grade 3: Severe cuticle damage with exposure of the cortex.

G cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Analysis Prep_Samples Prepare Dyed and Virgin Hair Samples Mount_Coat Mount and Sputter-Coat Samples Prep_Samples->Mount_Coat SEM_Examine Examine under SEM Mount_Coat->SEM_Examine Analyze_Images Analyze Images for Cuticle Damage SEM_Examine->Analyze_Images Compare_Damage Compare Damage Across Formulations Analyze_Images->Compare_Damage

Caption: Workflow for SEM Assessment of Hair Damage.

The Chemical Rationale: Understanding Oxidative Coupling

The performance differences between couplers can be attributed to their distinct chemical structures and reactivity. The oxidative coupling reaction proceeds via the formation of a quinonediimine intermediate from the primary intermediate. This electrophilic species then reacts with the electron-rich coupler.

The position and nature of substituents on the coupler's aromatic ring influence the electron density and steric hindrance, thereby affecting the rate and products of the coupling reaction. For example, the methoxy group in this compound is an electron-donating group, which can influence the hue and stability of the resulting dye molecule. In contrast, the two hydroxyl groups of resorcinol lead to different reaction pathways and ultimately different color outcomes. A deeper understanding of these structure-activity relationships is crucial for the rational design of novel couplers with improved performance and safety profiles.

Conclusion and Future Directions

While this compound remains a viable coupler in many hair dye formulations, a comprehensive evaluation of alternatives is essential for innovation and to meet evolving consumer and regulatory demands. Resorcinol and other aminophenol derivatives offer a range of color possibilities but may present challenges in terms of skin sensitization. Natural alternatives like henna provide a safer profile but with a more limited color palette and different application technology.

The experimental protocols outlined in this guide provide a robust framework for the objective comparison of these alternatives. Future research should focus on direct, quantitative comparative studies to generate a comprehensive dataset that can guide formulators. Furthermore, the development of novel couplers with low sensitization potential and high-performance characteristics remains a key area for advancement in the field of hair coloration.

References

  • Park, S., et al. (2018). Skin irritation and sensitization potential of oxidative hair dye substances evaluated with in vitro, in chemico and in silico test methods. Food and Chemical Toxicology, 121, 360-366.
  • Lewis, D. M., et al. (2013). A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. International Journal of Cosmetic Science, 35(2), 115-137.
  • Gavazzoni Dias, M. F. R. (2015). Hair cosmetics: an overview. International Journal of Trichology, 7(1), 2-15.
  • European Commission. (2009). Opinion on Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing. Scientific Committee on Consumer Products (SCCP).
  • Clariant. (n.d.). Hair Dye Ingredients.
  • ChiuVention. (2023). The Complete Guide to Color Fastness to Washing Test.
  • Textile Tester. (2024). ISO 105 C06 Color Fastness to Washing Test Method.
  • Ali, S., et al. (2015). Scanning Electron Microscopy Study of Hair Shaft Damage Secondary to Cosmetic Treatments of the Hair. International Journal of Trichology, 7(3), 91-95.
  • MedCrave. (2018). Evaluation of efficacy of permanent hair dyes – intense red. Journal of Cosmetology & Trichology, 4(2), 1-5.
  • ResearchGate. (2020). Assessing the dyeing efficiency and irritation potentials of plant hair dyes: A multi-analytical in vitro approach. Skin Research and Technology.
  • Hilaris Publisher. (2024). Comparative Study of Chemical vs. Natural Hair Dyes: Safety and Efficacy. Journal of Cosmetology & Trichology.
  • Kajay Remedies. (2024). Ortho Aminophenol Role in Dye Formulation.
  • Lee, J., et al. (2018). Prevalence of potent skin sensitizers in oxidative hair dye products in Korea. Annals of Occupational and Environmental Medicine, 30, 58.
  • Ultra Metal Finishing. (2023). Understanding the CIELAB (Lab) Scale*.
  • National Center for Biotechnology Information. (2022). Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing.
  • MedCrave online. (2018). Evaluation of efficacy of permanent hair dyes – intense red.
  • National Center for Biotechnology Information. (2015). Scanning Electron Microscopy Study of Hair Shaft Damage Secondary to Cosmetic Treatments of the Hair.
  • PubMed. (2002). Unconsumed precursors and couplers after formation of oxidative hair dyes.
  • Textile Learner. (2021). Colour Fastness to Washing Procedure (ISO 105 C06).
  • ResearchGate. (2020). Scanning Electron Microscopy Approach for Evaluation of Hair Dyed with Lawsonia inermis Powder: in vitro Study.
  • iTeh Standards. (2010). ISO 105-C06.
  • Textile Education Blogs. (n.d.). Working Procedure of Color Fastness to Wash (ISO 105 C06).
  • National Environmental Research Institute. (n.d.). Precursors of oxidative hair dyes in hair colouring formulations.
  • Google Patents. (n.d.). US4997451A - Oxidative hair dyeing compositions based on 4-aminophenol derivatives and....
  • ResearchGate. (2025). Ranking of hair dye substances according to predicted sensitization potency: Quantitative structure-activity relationships.
  • Cosmetic Ingredient Review. (2022). Chemistry of Hair Coloring Types of Products.
  • Kajay Remedies. (2024). Ortho Aminophenol Role in Dye Formulation.
  • PubMed. (2017). Prevalence of potent skin sensitizers in oxidative hair dye products in Korea.
  • Semantic Scholar. (2018). Evaluation of efficacy of permanent hair dyes – intense red.
  • S.M Badiul Alam Siddiqui, Rahul Deshkar. (n.d.). IN VITRO STUDY OF DYE LONGEVITY USING COLOR PROTECT SHAMPOO FOR PERMANENT DYED HAIR.
  • International Journal of Pharmaceutical Sciences and Research. (2025). Evaluation and Stability Study of Hair Colourants – A Comparison.
  • National Center for Biotechnology Information. (2021). Deep-Learning-Based Hair Damage Diagnosis Method Applying Scanning Electron Microscopy Images.
  • SEDICI. (n.d.). CIELAB COLOR MEASUREMENT FROM DIGITAL IMAGES.
  • Woolwise. (n.d.). Colour measurement in practice.
  • ResearchGate. (n.d.). Formation of simple hair dyes from PPD and three different couplers.
  • ResearchGate. (n.d.). Automated analysis of scanning electron microscopic images for assessment of hair surface damage.
  • ResearchGate. (n.d.). CIE color scale assessment (A) Average CIE Lab colorimetric data of....
  • ResearchGate. (2020). Scanning Electron Microscopy Approach for Evaluation of Hair Dyed with Lawsonia inermis Powder: in vitro Study.
  • Ultra Metal Finishing. (2023). Understanding the CIELAB (Lab) Scale*.
  • MeasureColour. (n.d.). Colorimetry Reference Guide Supplemental Manual for EasyMatch®QC.
  • Hilaris Publisher. (2024). Comparative Study of Chemical vs. Natural Hair Dyes: Safety and Efficacy.
  • National Center for Biotechnology Information. (n.d.). A comparison of dyeing efficacy between hair‐oxidation‐based and hair‐coating‐based shampoos for the treatment of gray hair.

Sources

A Comparative Guide to the Efficacy of 2-Amino-5-methoxyphenol in Producing Specific Dye Shades

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Intermediates in Oxidative Hair Coloration

The vibrant and lasting color transformations achieved with modern hair dyes are the result of complex chemical reactions occurring within the hair shaft. At the heart of this process are oxidative hair dyes, which rely on the interplay of primary intermediates (developers) and couplers to form large, colored molecules that become trapped within the hair's cortex.[1][2] 2-Amino-5-methoxyphenol is an aromatic amine that serves as a key intermediate in many oxidative hair dye formulations.[3][4] Its molecular structure, featuring both an amino and a methoxy group on a phenol ring, allows it to participate in oxidative coupling reactions to produce a range of dye shades.[3][5] This guide provides an in-depth technical comparison of this compound's performance against other common dye intermediates, supported by an analysis of its chemical properties and established experimental protocols for evaluating hair dye efficacy.

Mechanism of Action: The Oxidative Coupling Pathway

The coloration process with this compound follows the fundamental principles of oxidative hair dyeing.[5] The process is initiated by an alkalizing agent, which opens the hair cuticle, allowing the dye precursors to penetrate.[6] An oxidizing agent, typically hydrogen peroxide, then oxidizes the primary intermediates, such as p-phenylenediamine (PPD) or p-aminophenol (PAP).[5][6] These oxidized intermediates are highly reactive and will then couple with molecules like this compound to form the final dye chromophores.[5] The specific shade produced is determined by the chemical structure of both the primary intermediate and the coupler, as well as their concentration and the reaction conditions.[5]

To visualize this fundamental process, the following diagram illustrates the general pathway of oxidative hair dyeing:

Oxidative Hair Dyeing Pathway Alkalizing_Agent Alkalizing Agent (e.g., Ammonia) Cuticle_Swelling Hair Cuticle Swelling Alkalizing_Agent->Cuticle_Swelling Dye_Penetration Penetration of Dye Precursors Cuticle_Swelling->Dye_Penetration Primary_Intermediate Primary Intermediate (e.g., PPD, PAP) Dye_Penetration->Primary_Intermediate 2_Amino_5_methoxyphenol This compound (Coupler) Dye_Penetration->2_Amino_5_methoxyphenol Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidation Oxidation of Primary Intermediate Oxidizing_Agent->Oxidation Primary_Intermediate->Oxidation Coupling_Reaction Oxidative Coupling 2_Amino_5_methoxyphenol->Coupling_Reaction Oxidation->Coupling_Reaction Large_Dye_Molecule Formation of Large, Colored Dye Molecule Coupling_Reaction->Large_Dye_Molecule Trapping Dye Molecule Trapped in Cortex Large_Dye_Molecule->Trapping Final_Color Final Hair Color Trapping->Final_Color

Caption: General signaling pathway of oxidative hair dyeing.

Comparative Performance Analysis: this compound vs. Alternatives

While specific, direct comparative quantitative data for this compound is limited in publicly available literature, we can infer its performance characteristics based on its chemical structure and data from analogous aminophenol derivatives.[7] This section compares its expected performance against two widely used primary intermediates: p-phenylenediamine (PPD) and p-aminophenol (PAP).

FeatureThis compoundp-Phenylenediamine (PPD)p-Aminophenol (PAP)
Role in Dyeing Coupler (Secondary Intermediate)Primary IntermediatePrimary Intermediate
Typical Shades Produced Contributes to brown, red, and blonde shades depending on the primary intermediate used.Primarily forms dark brown to black shades.[7]Primarily forms reddish-brown to brown shades.[7]
Color Intensity Expected to provide good color vibrancy as a coupler.High color intensity.Moderate to high color intensity.
Color Fastness (Wash Stability) Data not directly available, but aminophenol derivatives generally exhibit moderate to good wash fastness.Generally high, a key reason for its widespread use.[7]Moderate to high, can be susceptible to fading.[7]
Sensitization Potential Aromatic amines are known potential sensitizers; specific data for this compound is not readily available.A well-known potent skin sensitizer.[8][9]Lower sensitization potential than PPD, but can still cause allergic reactions.[10]

Experimental Protocols for Efficacy Evaluation

To provide a framework for the objective comparison of hair dye intermediates, the following are standard experimental protocols used in the evaluation of oxidative hair dyes.

Evaluation of Dyeing Efficacy and Color Stability (Wash Fastness)

This protocol assesses the initial color intensity and the durability of the color after repeated washing cycles.[7][11]

Materials:

  • Swatches of virgin human hair

  • Dye formulations containing the precursors to be tested (e.g., this compound with a standard developer, PPD, PAP)

  • Standard developer (e.g., 6% hydrogen peroxide)

  • Standard shampoo solution (e.g., 10% sodium lauryl sulfate)

  • Colorimeter (CIELAB Lab* system)

  • Controlled temperature water bath

Procedure:

  • Baseline Measurement: Measure the initial color of the virgin hair swatches using the colorimeter to obtain baseline Lab* values.[7]

  • Dye Application: Prepare the hair dye mixtures according to standardized formulations. Apply the dye evenly to the hair swatches and allow them to process for a specified time (e.g., 30 minutes) at a controlled temperature.[12]

  • Rinsing and Drying: Thoroughly rinse the dye from the hair swatches with water until the water runs clear. Dry the swatches under controlled conditions.

  • Initial Color Measurement: Measure the Lab* values of the dyed hair swatches. The change in color (ΔE*) from the baseline indicates the initial dyeing efficacy.[7]

  • Wash Fastness Test: Subject the dyed swatches to a series of standardized washing cycles. Each cycle consists of washing with a standard shampoo solution for a set duration, followed by rinsing and drying.[2][11]

  • Color Measurement after Washing: Measure the Lab* values of the hair swatches after a predetermined number of washing cycles (e.g., 5, 10, 15, and 20 cycles).[7]

  • Data Analysis: Calculate the color difference (ΔE) between the initial dyed color and the color after each set of washing cycles. A smaller ΔE indicates higher color stability.[7]

The following diagram outlines the workflow for this comparative efficacy testing:

Dye Efficacy Workflow Start Start: Virgin Hair Swatches Baseline_Measurement Baseline Color Measurement (CIELAB Lab) Start->Baseline_Measurement Dye_Application Dye Application (Standardized Formulations) Baseline_Measurement->Dye_Application Rinsing_Drying_1 Rinsing & Drying Dye_Application->Rinsing_Drying_1 Initial_Color_Measurement Initial Color Measurement (Post-Dyeing Lab) Rinsing_Drying_1->Initial_Color_Measurement Wash_Cycles Standardized Washing Cycles (e.g., 5, 10, 15, 20 cycles) Initial_Color_Measurement->Wash_Cycles Post_Wash_Measurement Color Measurement After Each Set of Washes Wash_Cycles->Post_Wash_Measurement Data_Analysis Data Analysis (Calculate ΔE*) Post_Wash_Measurement->Data_Analysis End End: Comparative Efficacy Data Data_Analysis->End

Caption: Workflow for comparing the efficacy of dye precursors.

Assessment of Hair Damage

This set of protocols evaluates the impact of the dyeing process on the structural integrity of the hair fiber.

  • a) Protein Loss Measurement:

    • Method: Utilize the Bradford or Lowry protein assay.[7]

    • Procedure: Treat hair swatches with the respective dye formulations. Collect the rinse water and any subsequent wash solutions. Measure the protein content in the collected solutions using a spectrophotometer. Higher protein content in the solution indicates greater damage to the hair cuticle and cortex.[7]

  • b) Surface Morphology Analysis:

    • Method: Scanning Electron Microscopy (SEM).[7]

    • Procedure: Examine the surface of virgin and dyed hair fibers under high magnification. Observe for signs of cuticle damage, such as lifting, chipping, or complete removal of cuticle scales.[7]

Safety and Regulatory Profile

The safety of any cosmetic ingredient is paramount. For this compound, a comprehensive safety assessment would include data on skin sensitization, mutagenicity, and dermal absorption.

Hazard Identification: Safety Data Sheets (SDS) for this compound indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][13][14]

Regulatory Status: Authoritative regulatory bodies such as the European Scientific Committee on Consumer Safety (SCCS) and the US Cosmetic Ingredient Review (CIR) have not issued a specific opinion on the safety of this compound in hair dyes.[15][16][17][18] The SCCS has evaluated other aminophenol derivatives, and their opinions provide a framework for the types of safety data required for regulatory approval.[15]

Dermal Absorption: While no specific dermal absorption data for this compound was found, studies on similar molecules like 2-amino-5-nitrophenol have been conducted using in vitro methods with Franz diffusion cells.[19] Such studies are crucial for assessing the systemic exposure and potential toxicity of hair dye ingredients.

Conclusion and Future Perspectives

This compound is a valuable coupler in the formulation of oxidative hair dyes, contributing to a diverse palette of achievable shades. While it is a component in various patented hair dye formulations, there is a notable lack of publicly available, direct comparative studies on its performance, particularly regarding colorimetric data and wash fastness.[20] The provided experimental protocols offer a robust framework for generating such data, which would be invaluable for formulators seeking to optimize their products.

For researchers and drug development professionals, while the primary application of this compound is in cosmetics, the broader family of aminophenols has been a subject of interest in medicinal chemistry. Further investigation into the biological activities of this compound and its derivatives could potentially unveil novel therapeutic applications. A thorough safety assessment, including sensitization and genotoxicity studies, will be critical for any future applications of this compound.

References

  • Alternative Hair-Dye Products for Persons Allergic to para-Phenylenediamine. (2025).
  • What are the potential alternative ingredients for reducing allergic reactions to hair dyes?. Consensus.
  • Goossens, A., Armingaud, P., Avenel-Audran, M., Begon-Bagdassarian, I., Constandt, L., Girardin, P., ... & Ferrier-Le Bouedec, M. C. (2011). Alternative hair-dye products for persons allergic to para-phenylenediamine.
  • Safe Alternatives To PPD – Hair Colouring despite P-Phenylenediamine allergy. (2011). AD FA INT.
  • Gurusamy, S., & Thangavelu, G. (2024). Hair dye allergies: available alternatives.
  • This compound. PubChem.
  • An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. (2025). BenchChem.
  • Lim, J., Anderson, J. S., & Wong, M. Y. M. (2010). Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof. U.S.
  • A Comparative Analysis of 2-Amino-4-methoxyphenol and Other Precursors in Oxid
  • Pinter, E., & Gamez, A. (1992). Oxidative hair dye containing 3-aminophenol derivatives, process for their preparation and their use. U.S.
  • Menkart, J., & Wolfram, L. J. (1988). Composition and process for the oxidative dyeing of hair on the basis of 3-(2',2',2'-trifluorethyl)aminophenol derivatives, and 3-(2',2',2'-trifluorethyl)aminophenol derivatives. U.S.
  • Klenk, A., & Hoeffkes, H. (1990). Oxidation hair dyes based on 4-aminophenol derivatives as well as new 4-aminophenol derivatives. U.S.
  • 5-Amino-2-methoxyphenol SAFETY D
  • This compound SDS, 40925-70-0 Safety D
  • DeBerard, R. (2025). The Analogous Degradation Pathways of Oxidative Hair Dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens. ChemRxiv.
  • 2-AMINO-5-METHOXY-PHENOL - Safety D
  • Opinion on Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing. (2008). European Commission, Scientific Committee on Consumer Products (SCCP).
  • Chen, L. Y., & Ma, H. (2009). Permeation of hair dye ingredients, p-phenylenediamine and aminophenol isomers, through protective gloves.
  • Pratt, H., & Jones, C. (2007). Improved oxidative hair dyes. U.S.
  • Aminophenol: The Toxic Reality Behind Hair Dyes. (2024). Damiva Diaries.
  • 2-AMINO-5-METHOXY-PHENOL | 40925-70-0. ChemicalBook.
  • June Regulatory Roundup – Ceway Blog. (2025). Ceway.
  • Anderson, J. S., & Wong, M. Y. M. (1999). Two-part hair dye compositions containing polyether polyurethanes and conditioning agents. U.S.
  • Glenn, R. W. (2014). Formulation and processes for hair coloring. U.S.
  • Ortho Aminophenol Role in Dye Formul
  • Wash fastness testing for bleached /dyed samples (Color change and staining were assessed separately after dyeing using grey scales).
  • The safety of cosmetic products in the European Union. (2024). AINIA.
  • Hair Colour Fastness. Chelsey.
  • 40925-70-0|this compound|BLD Pharm. BLD Pharm.
  • Chemistry of Hair Coloring Types of Products. (2022). Cosmetic Ingredient Review.
  • Kim, J. H., Kim, J. H., Park, J. H., Lee, J. Y., & Kim, S. H. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological research, 36(3), 239–247.
  • Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158). (2012). European Commission, Scientific Committee on Consumer Safety (SCCS).
  • Dejmková, H., Barek, J., & Zima, J. (2011). Determination of Aminonitrophenols in Hair Dyes Using a Carbon Paste Electrode and a Boron-Doped Diamond Film Electrode. International Journal of Electrochemical Science, 6, 3550-3565.
  • Dias, M. F. R. G., & Baby, A. R. (2017). Types of Hair Dye and Their Mechanisms of Action. Cosmetics, 4(2), 11.
  • Oxidative hair dye compositions. (1999).
  • Wash and light fastness: analytical methods outlined. (2011). Personal Care Magazine.
  • EU SCCS Issues 2025 Final Opinions on EHMC, DHHB, BP-1, BP-2, and BP-5: Key UV Filters and Rel
  • Safety Assessment of α-Amino Acids as Used in Cosmetics. (2012). Cosmetic Ingredient Review.
  • SCCS - Opinions. Public Health - European Commission.
  • Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. (2013). Cosmetic Ingredient Review.
  • Safety Assessment of Animal- and Plant-Derived Amino Acids as Used in Cosmetics. (2013). Cosmetic Ingredient Review.
  • EXPERT PANEL MEETING December 5-6, 2022. (2022). Cosmetic Ingredient Review.

Sources

A Technical Guide to the Structure-Activity Relationship of 2-Amino-5-methoxyphenol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Amino-5-methoxyphenol derivatives. While this specific scaffold is not extensively documented in dedicated SAR studies, this document synthesizes data from structurally related aminophenol analogs to extrapolate and propose key relationships governing their biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

Introduction: The 2-Aminophenol Scaffold

The 2-aminophenol core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1] Derivatives of aminophenol have been explored for analgesic, antipyretic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The parent compound of the series discussed herein, this compound, is a phenol substituted with an amino group at position 2 and a methoxy group at position 5.[2] While its primary documented application is in cosmetics, particularly hair dye formulations, the inherent reactivity and electronic properties of its functional groups suggest a broader pharmacological potential.[4]

This guide will comparatively analyze the impact of structural modifications on the biological activities of this compound derivatives, drawing parallels from established SAR of related o- and p-aminophenols.

Comparative Analysis of Structure-Activity Relationships

The biological activity of this compound derivatives is intrinsically linked to the nature and position of substituents on the aromatic ring and the amino and hydroxyl groups. The interplay of electronic and steric effects dictates the molecule's interaction with biological targets.

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of the antioxidant potential of these derivatives, primarily through its ability to donate a hydrogen atom to scavenge free radicals.[1][2]

Key SAR Insights:

  • Hydroxyl and Amino Groups: The presence of both the hydroxyl and amino groups is crucial for antioxidant activity. Their relative positions influence the stability of the resulting radical through resonance.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as the methoxy group at position 5, generally enhance antioxidant activity. This is because EDGs can further stabilize the phenoxyl radical formed after hydrogen donation.

  • Steric Hindrance: Bulky substituents near the hydroxyl group can sterically hinder its interaction with free radicals, potentially reducing antioxidant capacity.

  • Number of Hydroxyl Groups: An increase in the number of hydroxyl groups on the aromatic ring generally correlates with increased antioxidant activity.[5]

The following diagram illustrates the proposed mechanism of free radical scavenging by a this compound derivative.

cluster_0 Radical Scavenging by Hydrogen Atom Transfer (HAT) Derivative This compound Derivative (ArOH) Scavenged Phenoxyl Radical (ArO•) Derivative->Scavenged H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Proposed free radical scavenging mechanism.

Comparative Data for Aminophenol Derivatives:

CompoundActivity MetricValueReference
o-Aminophenol derivative 6dEC504.00 µg/mL[3]
o-Aminophenol derivative 6gEC5011.25 µg/mL[3]
o-Aminophenol derivative 12aEC509.8 µg/mL[3]
Ascorbic Acid (Standard)SC5012.60 µg/mL[3]
Quercetin (Standard)EC509.8 µg/mL[3]

EC50: Half-maximal effective concentration; SC50: Half-maximal scavenging concentration. A lower value indicates higher antioxidant activity.

Antimicrobial Activity

Derivatives of 2-methoxyphenol have been investigated for their antibacterial properties.[2] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[2]

Key SAR Insights:

  • Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate bacterial cell membranes, often leading to improved antimicrobial activity. This can be achieved by introducing alkyl or aryl substituents.

  • Imino Derivatives: The formation of Schiff bases (imines) from the amino group has been shown to produce compounds with potent antibacterial action.[2]

  • Metal Complexes: Coordination of aminophenol derivatives with metal ions can significantly enhance their antimicrobial properties.[6]

  • Substituent Position: The position of substituents on the aromatic ring can influence activity. For instance, in a series of 4-aminophenol Schiff bases, a nitro group substitution led to a reduction in antibacterial effects against most tested microorganisms.[7]

Cytotoxic and Anticancer Activity

Substituted aminophenols have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism of action can be multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and targeting specific signaling pathways.[1]

Key SAR Insights:

  • Alkyl Chain Length: The anticancer activity of some aminophenol derivatives is dependent on the length of alkyl chains attached to the structure.[1]

  • Substituent Effects: In a study of o-aminophenol derivatives, compounds 6b, 6c, 6f, 6i, and 12b exhibited moderate inhibitory effects on KB cell lines, with IC50 values ranging from 32 to 74.94 μg/mL.[3] Compound 6i also showed moderate cytotoxicity against HepG2, A549, and MCF7 cell lines.[3]

  • Toxicity: It is important to note that some aminophenols can exhibit toxicity. For example, p-aminophenol is a known nephrotoxicant, and its toxicity may be related to the biosynthesis of toxic glutathione conjugates.[8]

Comparative Cytotoxicity Data for Aminophenol Derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
p-DodecylaminophenolMCF-7 (Breast)~5[1]
p-DodecylaminophenolDU-145 (Prostate)~7[1]
o-Aminophenol derivative 6iHepG2 (Liver)29.46 µg/mL[3]
o-Aminophenol derivative 6iA549 (Lung)71.29 µg/mL[3]
o-Aminophenol derivative 6iMCF7 (Breast)80.02 µg/mL[3]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher cytotoxic potency.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general method for synthesizing this compound involves the reduction of a 5-methoxy-2-nitrophenol precursor.[4][9]

cluster_1 General Synthesis Workflow Start 5-Methoxy-2-nitrophenol Reduction Reduction (e.g., H₂, Pd/C or Sn/HCl) Start->Reduction Product This compound Reduction->Product

Caption: General synthesis of this compound.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-methoxy-2-nitrophenol in a suitable solvent, such as ethanol or methanol.[4][9]

  • Catalyst Addition: Add a catalytic amount of a reducing agent. Common choices include 10% Palladium on carbon (Pd/C) for catalytic hydrogenation or tin and hydrochloric acid (Sn/HCl).[4][9]

  • Reaction:

    • For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[9]

    • For Sn/HCl reduction, stir the reaction mixture, typically with heating, until the starting material is consumed.

  • Work-up:

    • For hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.[4]

    • For Sn/HCl reduction, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound derivative.

DPPH Radical Scavenging Assay for Antioxidant Activity

This colorimetric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1]

Materials:

  • This compound derivative (test compound)

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions to various concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of the test compound to the wells. Then, add the DPPH solution to each well. A control well should contain methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

cluster_2 DPPH Assay Workflow Prep Prepare Sample Dilutions Mix Mix Sample with DPPH Prep->Mix Incubate Incubate in Dark Mix->Incubate Read Measure Absorbance (~517 nm) Incubate->Read Calculate Calculate % Scavenging and IC50 Read->Calculate

Caption: Workflow for the DPPH antioxidant assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

  • IC50 Determination: Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

cluster_3 MTT Assay Workflow Seed Seed Cells Treat Treat with Compound Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Abs Read Absorbance Solubilize->Read_Abs Calculate_IC50 Calculate % Viability and IC50 Read_Abs->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established structure-activity relationships of related aminophenol derivatives, researchers can rationally design and synthesize new compounds with enhanced antioxidant, antimicrobial, and cytotoxic properties. The experimental protocols provided in this guide offer a robust framework for evaluating the biological activities of these novel derivatives. Further research is warranted to fully elucidate the specific SAR of this compound class and to explore its full therapeutic potential.

References

  • Nguyen, T. H., et al. (n.d.).
  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
  • Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597-3604.
  • ResearchGate. (2014). How can I synthesize this compound?. [Link]
  • MDPI. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. [Link]
  • ResearchGate. (n.d.). Antioxidant activity of individual phenolic compounds determined using.... [Link]
  • ACS Publications. (n.d.). Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. [Link]
  • ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. [Link]
  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. [Link]
  • PubMed. (n.d.).
  • MDPI. (2024). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
  • NIH. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
  • PubMed. (n.d.). p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen. [Link]
  • NIH. (n.d.). Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes. [Link]
  • GARDP Revive. (n.d.).
  • PubMed. (1965).
  • NIH. (2023).
  • NIH. (n.d.). Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups. [Link]
  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]

Sources

A Comparative Analysis of the Antioxidant Properties of Aminophenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants a comparative analysis of the antioxidant properties of aminophenol derivatives. This guide should be structured as an in-depth technical guide for researchers, scientists, and drug development professionals. It needs to be scientifically accurate, explaining the 'why' behind experimental choices and citing authoritative sources. A key requirement is the inclusion of detailed experimental protocols, data presented in tables, and Graphviz diagrams for workflows and pathways. Finally, a complete reference list with clickable URLs is mandatory.

Here's a breakdown of the plan:

  • Introduction: Briefly introduce aminophenols, their relevance in oxidative stress, and the scope of the guide.

  • Core Principles of Antioxidant Activity:

    • Explain the fundamental role of the hydroxyl (-OH) and amino (-NH2) groups.

    • Discuss the mechanism of action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

    • Visualize the general mechanism using a Graphviz diagram.

  • Structure-Activity Relationship (SAR):

    • Compare the activity of ortho-, meta-, and para-aminophenols, explaining the difference in stability of the resulting radicals.[1]

    • Discuss the influence of other substituents on the aromatic ring.

    • Present a table summarizing the antioxidant activity (e.g., IC50 values) of different derivatives from the literature.[2][3]

  • Comparative Experimental Analysis:

    • Introduce the common in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC.

    • For each assay:

      • Explain the principle of the assay.

      • Provide a detailed, step-by-step protocol.

      • Explain the causality behind key steps (e.g., why a specific wavelength is used).

      • Create a Graphviz diagram for the experimental workflow.

  • Data Interpretation and Comparison:

    • Provide a table comparing the features of DPPH, ABTS, FRAP, and ORAC assays (e.g., mechanism, pros, cons).

    • Discuss how to interpret the results (IC50, TEAC).

  • Cellular Context and Future Directions:

    • Briefly touch upon the metabolism of aminophenols and their interaction with endogenous antioxidants like glutathione.[1]

    • Suggest future research directions, such as QSAR modeling.[1]

  • References: Compile all cited sources into a numbered list with full details and clickable URLs.

This structure allows for a logical flow from fundamental principles to practical application and data interpretation, fulfilling all the user's core requirements. The inclusion of detailed protocols and explanations for each assay will provide significant value to the target audience. The Graphviz diagrams will enhance understanding of complex workflows and mechanisms. The SAR section with a data table will provide a clear comparative analysis. Citing sources throughout and providing a comprehensive reference list will ensure scientific integrity." />

This guide provides a comprehensive comparative analysis of the antioxidant properties of aminophenol derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), mechanisms of action, and standardized methodologies for evaluating the antioxidant potential of this important class of compounds.

Core Principles: The Antioxidant Moiety of Aminophenols

Aminophenol derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and analgesic properties.[2][4][5] Their capacity to mitigate oxidative stress is a cornerstone of their therapeutic potential. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions.

The antioxidant prowess of aminophenol derivatives is fundamentally attributed to the presence of both a hydroxyl (-OH) and an amino (-NH2) group attached to an aromatic ring.[1] These functional groups can neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating the damaging oxidative chain reactions.[1]

Mechanism of Action: A Two-Pronged Approach

The primary antioxidant mechanism for aminophenol derivatives involves Hydrogen Atom Transfer (HAT) . The phenolic hydroxyl group or the amino group donates a hydrogen atom to a free radical, effectively neutralizing it. This process generates a more stable aminophenoxyl radical, which is less reactive and can be further stabilized through resonance.[1][6]

A secondary mechanism is Single Electron Transfer (SET) , where the aminophenol molecule donates an electron to the free radical, forming a radical cation. The efficiency of both HAT and SET mechanisms is heavily influenced by the molecular structure of the derivative.

G cluster_0 Antioxidant Mechanism Aminophenol Aminophenol Aminophenol_Radical Stable Aminophenol Radical (A•) Aminophenol->Aminophenol_Radical Donates H• or e- Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Species (RH) Free_Radical->Neutralized_Radical Accepts H• or e-

Caption: General mechanism of free radical scavenging by an aminophenol.

Structure-Activity Relationship (SAR): The Architectural Determinants of Potency

The antioxidant capacity of an aminophenol derivative is not static; it is intricately linked to its chemical architecture. The relative positioning of the hydroxyl and amino groups and the nature of other substituents on the aromatic ring are critical determinants of efficacy.

  • Isomeric Position: A crucial aspect of the SAR of aminophenols is the relative position of the hydroxyl and amino groups. It has been consistently observed that 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer) exhibit potent radical scavenging activity, whereas 3-aminophenol (meta-isomer) is significantly less active.[1] This difference is largely attributed to the greater stability of the resulting quinone-imine or quinone-like radical species formed by the ortho and para isomers after hydrogen donation.[1]

  • Substituent Effects: The presence of electron-donating groups (EDGs) on the aromatic ring generally enhances antioxidant activity by increasing the electron density on the hydroxyl and amino groups, facilitating hydrogen or electron donation. Conversely, electron-withdrawing groups (EWGs) tend to decrease antioxidant activity.

Comparative Antioxidant Activity Data

The antioxidant activity of various aminophenol derivatives is commonly evaluated using in vitro assays. The potency is often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), where a lower value indicates higher antioxidant activity.

CompoundAssayIC50 / EC50 (µg/mL)Reference CompoundReference Value (µg/mL)Source
Derivative 6dEC504.00Quercetin9.8[2][3]
Derivative 6gEC5011.25Quercetin9.8[2][3]
Derivative 12aEC507.65Quercetin9.8[2][3]
Derivative 6aSC5018.95Ascorbic Acid12.60[2][3]
Derivative 6bSC5025.47Ascorbic Acid12.60[2][3]
Derivative 6cSC5022.81Ascorbic Acid12.60[2][3]
p-AminophenolDPPH~6x more active than Acetaminophen--[1]

In Vitro Evaluation: A Toolkit for Comparative Analysis

A variety of robust and validated in vitro assays are employed to quantify and compare the antioxidant capacity of aminophenol derivatives. The most common among these are the DPPH, ABTS, FRAP, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is valued for its simplicity and speed, making it an excellent tool for preliminary screening.[7]

  • Principle: The DPPH radical is a stable free radical with a deep purple color, exhibiting strong absorbance around 517 nm.[7][8] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow, non-radical form, DPPH-H.[7] The decrease in absorbance is directly proportional to the antioxidant's radical scavenging activity.[7]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[9]

    • Sample Preparation: Prepare a series of dilutions of the test aminophenol derivatives and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.[7]

    • Reaction: In a 96-well microplate, add a specific volume of the test sample or standard to the DPPH solution.[7] A blank containing only the solvent and DPPH solution is also prepared.

    • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 3-5 minutes).

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

    • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[7] The IC50 value is then determined from a plot of % inhibition versus concentration.

G cluster_1 DPPH Assay Workflow Prep_DPPH Prepare DPPH Solution Mix Mix Samples with DPPH Prep_DPPH->Mix Prep_Samples Prepare Sample Dilutions Prep_Samples->Mix Incubate Incubate in Dark (e.g., 3-5 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: A typical workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is versatile, capable of measuring the antioxidant activity of both hydrophilic and lipophilic compounds.[10]

  • Principle: The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS•+ radical cation, a stable blue/green chromophore.[10] The ABTS radical is generated by oxidizing ABTS with potassium persulfate.[10] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm, which is proportional to the antioxidant concentration.[10]

  • Experimental Protocol:

    • ABTS•+ Generation: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

    • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of ~0.70 at 734 nm.

    • Sample Preparation: Prepare serial dilutions of the aminophenol derivatives and a standard (e.g., Trolox).

    • Reaction: Add a small volume of the test sample or standard to the ABTS•+ working solution.

    • Incubation: Allow the reaction to proceed for a specific time (e.g., 5-6 minutes).[1]

    • Measurement: Measure the absorbance at 734 nm.[10]

    • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

G cluster_2 ABTS Assay Workflow Generate_ABTS Generate ABTS•+ (12-16h incubation) Prep_Working Prepare Working Solution (A734 ≈ 0.7) Generate_ABTS->Prep_Working React React Samples with ABTS•+ Prep_Working->React Prep_Samples Prepare Sample Dilutions Prep_Samples->React Measure_Abs Measure Absorbance at 734 nm React->Measure_Abs Calc_TEAC Calculate % Inhibition and TEAC Measure_Abs->Calc_TEAC

Caption: A typical workflow for the ABTS antioxidant assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[11]

  • Principle: This assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue ferrous (Fe²⁺-TPTZ) form in an acidic environment (pH 3.6).[11] The intensity of the blue color, measured at 593 nm, is directly proportional to the antioxidant's reducing power.[11]

  • Experimental Protocol:

    • FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6) in a 1:1:10 ratio.

    • Standard Curve: Prepare a standard curve using a known concentration of FeSO₄ or Trolox.

    • Reaction: Add the test sample or standard to the FRAP working solution.

    • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-6 minutes).[11]

    • Measurement: Measure the absorbance at 593 nm.[11]

    • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve.

G cluster_3 FRAP Assay Workflow Prep_FRAP Prepare FRAP Working Reagent Reaction_Incubate Mix and Incubate (37°C, ~4-6 min) Prep_FRAP->Reaction_Incubate Prep_Std_Sample Prepare Standards & Samples Prep_Std_Sample->Reaction_Incubate Measure_593 Measure Absorbance at 593 nm Reaction_Incubate->Measure_593 Calculate_Power Calculate Ferric Reducing Power Measure_593->Calculate_Power G cluster_4 ORAC Assay Workflow Plate_Setup Add Fluorescein & Samples to 96-well plate Pre_Incubate Pre-incubate at 37°C Plate_Setup->Pre_Incubate Initiate Add AAPH to Initiate Reaction Pre_Incubate->Initiate Kinetic_Read Kinetic Fluorescence Reading (ex:485, em:520) Initiate->Kinetic_Read Calculate_AUC Calculate Area Under Curve (AUC) & TEAC Kinetic_Read->Calculate_AUC

Caption: A typical workflow for the ORAC antioxidant assay.

Cellular Context and Future Perspectives

While in vitro assays provide invaluable comparative data, it is crucial to consider the cellular environment. In vivo, aminophenols can undergo metabolic transformations, such as conjugation with glutathione (GSH), a key endogenous antioxidant. [1]This can either be a detoxification pathway or, in some cases, lead to the formation of reactive metabolites. [1] Future research should focus on synthesizing and testing a broader range of aminophenol derivatives to develop comprehensive quantitative structure-activity relationship (QSAR) models. [1]These models will be instrumental in the rational design of novel aminophenol-based antioxidants with enhanced potency and favorable pharmacokinetic profiles for therapeutic applications.

Conclusion

The antioxidant properties of aminophenol derivatives are a direct function of their molecular structure, particularly the arrangement of the hydroxyl and amino groups. A systematic evaluation using a combination of in vitro assays such as DPPH, ABTS, FRAP, and ORAC provides a robust framework for comparative analysis. Understanding the structure-activity relationships is paramount for the targeted design and development of novel and potent antioxidant agents for therapeutic use in conditions associated with oxidative stress.

References

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). National Center for Biotechnology Information.
  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024, December 9). Ultimate Treat.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Bentham Science.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
  • FRAP Antioxidant Assay. (n.d.). G-Biosciences.
  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (n.d.). MDPI.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • Structure-antioxidant Activity (Oxygen Radical Absorbance Capacity) Relationships of Phenolic Compounds. (n.d.). ResearchGate.
  • Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. (2015, June 22). Asian Journal of Chemistry.
  • Genesis and development of DPPH method of antioxidant assay. (n.d.). National Center for Biotechnology Information.
  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). MSK.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024, February 9). MDPI.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. (2023, February 17). MDPI.
  • Role of Para Aminophenol in Oncology Drug Development. (2024, May 10). Kajay Remedies.
  • A DFT Study of Aminophenol Stability. (2025, August 7). ResearchGate.
  • Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. (n.d.). ResearchGate.
  • Structure of aminophenol derivatives. (n.d.). ResearchGate.
  • ORAC assay measures antioxidant capacity. (2022, February 2). BMG Labtech.
  • Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger. (2025, August 7). ResearchGate.
  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company.
  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023, April 17). National Center for Biotechnology Information.
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025, October 9). ResearchGate.
  • Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Topical Antiinflammatory and Antiallergic Activities of Antioxidant o-Aminophenol Derivatives. (n.d.). ACS Publications.
  • Effect of Aminophenol and Amino Acids Derivatives on the Level of Nitrosyl Radical and Its Active Forms In Vitro. (n.d.). Semantic Scholar.
  • Aminophenols. (n.d.). ResearchGate.
  • Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. (n.d.). National Center for Biotechnology Information.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification and quality control of 2-Amino-5-methoxyphenol, a key intermediate in the synthesis of pharmaceuticals and dyes. The focus is on the practical application and validation of these methods in a drug development and manufacturing context, adhering to rigorous scientific principles and regulatory expectations.

The Imperative for Validated Methods

This compound is a polar aromatic amine whose purity and concentration are critical quality attributes (CQAs) that can directly impact the safety and efficacy of a final drug product. Consequently, analytical methods used for its release and stability testing must be validated to ensure they are fit for their intended purpose.[1] Regulatory bodies worldwide, harmonized through the International Council for Harmonisation (ICH), mandate this validation process to guarantee the reliability, accuracy, and consistency of analytical data.[2][3] The recently revised ICH guidelines, Q2(R2) and Q14, further emphasize a lifecycle approach, where method validation is a continuous process from development through routine use.[3][4][5][6]

This guide will focus on the validation of a primary method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and compare its performance characteristics with a powerful alternative, Gas Chromatography-Mass Spectrometry (GC-MS).

Primary Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds like this compound. A reversed-phase method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the logical starting point for retaining and separating this polar analyte from potential impurities.

Experimental Protocol: HPLC-UV

This protocol is designed to provide a robust separation for this compound and is the basis for the subsequent validation studies.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a 50:50 mixture of water and acetonitrile. Serially dilute to create calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm its suitability. The workflow below illustrates the key stages.

G Dev Method Development & Optimization Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Dev->Protocol Exec Execute Validation Experiments Protocol->Exec Report Compile Validation Report (Summarize Data, Assess Criteria) Exec->Report Lifecycle Continuous Method Lifecycle (Monitoring & Re-validation) Report->Lifecycle

Caption: High-level workflow for analytical method validation.

Validation Parameters & Illustrative Data

The following parameters are assessed according to ICH Q2(R1) guidelines to demonstrate the method is fit for purpose.[7][8]

Specificity (Selectivity) Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[8] This is demonstrated by analyzing a placebo, spiked samples, and force-degraded samples to ensure no co-eluting peaks interfere with the main analyte peak. Peak purity analysis using a diode array detector is also a powerful tool.

Linearity & Range Linearity demonstrates a direct proportionality between the analyte concentration and the detector response over a specified range.[9] The range is the interval between the upper and lower concentrations for which the method has suitable levels of precision, accuracy, and linearity.

  • Procedure: A minimum of five concentrations are prepared and injected. The peak area is plotted against concentration, and a linear regression analysis is performed.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s)
552,150
25260,500
50519,900
75781,200
1001,040,500
Result r² = 0.9998

Accuracy Accuracy expresses the closeness of the test results to the true value.[3] It is typically assessed by analyzing samples with a known concentration (e.g., spiking a placebo) at different levels across the specified range.

  • Procedure: Analyze, in triplicate, samples spiked at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.799.5
Mean Recovery 99.9%

Precision Precision reflects the degree of agreement among individual test results when the method is applied repeatedly.[3] It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[8]

  • Repeatability (Intra-assay): Precision under the same operating conditions over a short interval.

    • Procedure: Six replicate injections of a 100% standard solution.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

    • Procedure: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: Overall RSD for both sets of data ≤ 2.0%.

Precision LevelAnalystDayMean Peak AreaRSD (%)
Repeatability11520,1000.8%
Intermediate22522,3000.9%
Overall 1.2%
Interrelation of Core Validation Parameters

The core quantitative validation parameters are logically interconnected. Linearity underpins the ability to measure accurately across a range, while precision is a prerequisite for achieving consistent accuracy.

G cluster_0 Method Performance Accuracy Accuracy (Closeness to True Value) Precision Precision (Agreement between measurements) Precision->Accuracy Linearity Linearity (Proportional Response) Linearity->Accuracy Range Range Linearity->Range Range->Accuracy

Caption: Interdependence of key analytical validation parameters.

Limit of Quantitation (LOQ) & Limit of Detection (LOD)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.[9]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

  • Determination: Often based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

ParameterS/N RatioIllustrative Value
LOD~3:10.1 µg/mL
LOQ~10:10.3 µg/mL

Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

  • Procedure: Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and observe the effect on the results.

  • Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, resolution) remain within acceptable limits, and the result does not change significantly.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique for analyzing volatile and semi-volatile compounds.[10] For polar compounds like this compound, which possess active hydrogens on amino (-NH₂) and hydroxyl (-OH) groups, direct analysis is challenging. These groups can cause poor peak shape and low sensitivity. Therefore, a derivatization step is required to increase volatility and thermal stability.[10][11]

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation (Liquid-Liquid Extraction):

    • Adjust the pH of the aqueous sample to ~8-9.

    • Extract three times with ethyl acetate.

    • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate to dryness under nitrogen.[10]

  • Derivatization:

    • Reconstitute the residue in 100 µL of pyridine.

    • Add 50 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]

    • Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: Start at 80°C, ramp at 10°C/min to 280°C, and hold for 5 minutes.[10]

  • MS Acquisition: Use full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

Comparison of HPLC-UV and GC-MS

The choice between HPLC-UV and GC-MS depends on the specific analytical need, such as routine quality control, trace-level impurity analysis, or unknown identification.

FeatureHPLC-UVGC-MS
Principle Separation in the liquid phase based on partitioning between mobile and stationary phases.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds. Direct analysis is possible.Requires volatile or derivatized compounds. Excellent for complex mixtures.
Specificity Good. Based on retention time and UV spectrum. Can be compromised by co-eluting impurities with similar spectra.Excellent. Based on both retention time and mass fragmentation pattern, providing high confidence in identification.
Sensitivity Good (ng level).Excellent (pg level), especially in SIM mode.
Sample Prep Simpler: typically "dissolve and dilute".More complex: often requires extraction and mandatory derivatization for this analyte.[10][11]
Throughput High.Lower, due to longer run times and more complex sample preparation.
Cost Lower initial and operational cost.Higher initial and operational cost.
Best For Routine QC, assay, and known impurity quantification.Trace-level analysis, unknown impurity identification, and confirmation of identity.

Other Alternatives: Spectrophotometric Methods

For simpler, rapid, but less specific analyses, spectrophotometric methods can be employed. These methods typically involve a chemical reaction that produces a colored product, which is then measured.

  • Gibbs Method: Reacts phenols with 2,6-dichloroquinone-4-chloroimide to form a colored indophenol derivative.[12]

  • Ferric Chloride Test: A classic test where phenols form a colored complex (often purple) with ferric chloride (FeCl₃). This can be adapted for quantitative analysis.[13][14]

These methods are generally not suitable for pharmaceutical release testing due to their lack of specificity but can be useful for process monitoring or limit tests where interferences are well-understood.[15]

Conclusion

For the routine quality control and release testing of this compound, a validated reversed-phase HPLC-UV method is the most appropriate choice. It offers a well-balanced combination of specificity, accuracy, precision, and high throughput, aligning perfectly with the demands of a regulated pharmaceutical environment. The validation process, governed by ICH guidelines, ensures the data generated is reliable and defensible.

GC-MS serves as a superior alternative for specialized applications, such as identifying unknown degradation products or quantifying trace-level genotoxic impurities, where its exceptional sensitivity and specificity are paramount. The complexity of its sample preparation, however, makes it less ideal for high-volume routine analysis. The selection of the analytical method should always be guided by its intended purpose, ensuring that the chosen technique is appropriately validated to be fit for use.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Lab Manager Magazine. (2025, September 2).
  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA. [Link]
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ProPharma. (2024, June 25).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Abraham Entertainment. (2025, October 22).
  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA. [Link]
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. [Link]
  • National Institutes of Health. (2023, May 20).
  • Slideshare. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Agilent Technologies. (2019, September 16).
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • European Medicines Agency. (2023, December 15).
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • European Compliance Academy. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. [Link]
  • PubMed. (n.d.).
  • Bulletin of the Polytechnic Institute of Jassy. (n.d.).
  • ResearchGate. (2019, January 24). Simple and rapid spectrophotometric method for phenol determination in aqueous media.
  • ACS Publications. (n.d.). Determination of Phenol and Structurally Related Compounds by Gibbs Method. Analytical Chemistry. [Link]
  • SIELC Technologies. (n.d.). Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column. SIELC. [Link]
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]
  • International Journal of Pharmaceutical and Life Sciences. (n.d.).
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
  • National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
  • PubMed. (2022, December 13). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Impact Factor. (2015). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. IJPQA. [Link]
  • SAS Publishers. (2016). Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. SAS Publishers. [Link]
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
  • U.S. Environmental Protection Agency. (2007, February).
  • ResearchGate. (2025, August 6). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately safe pharmaceutical products are built. 2-Amino-5-methoxyphenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even minute quantities of impurities can have profound consequences, potentially altering reaction pathways, introducing toxic byproducts, or compromising the stability and efficacy of the final drug substance.

This guide provides an in-depth, comparative analysis of robust analytical methodologies for assessing the purity of commercially available this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering not just protocols, but the scientific rationale behind their application. This document is designed to empower you to make informed decisions in your analytical strategy, ensuring the integrity of your research and development endeavors.

Understanding the Impurity Landscape: A Synthesis-Based Approach

To effectively assess purity, one must first anticipate the likely impurities. The common synthetic routes to this compound provide a logical roadmap to its potential impurity profile. A prevalent method involves the reduction of 5-methoxy-2-nitrophenol.

A 5-Methoxy-2-nitrophenol (Starting Material) B Reduction (e.g., H2/Pd/C, Sn/HCl) A->B C This compound (Final Product) B->C

Caption: General synthetic scheme for this compound.

This synthesis immediately suggests two primary classes of potential impurities:

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual 5-methoxy-2-nitrophenol.

    • Intermediates: Incomplete reduction products.

    • Byproducts: Arising from side reactions during nitration or reduction.

  • Degradation Products: Aminophenols are susceptible to oxidation, which can be exacerbated by exposure to air, light, and certain metal ions. This degradation can lead to the formation of colored quinone-imine species, which are often a primary cause of discoloration in the material.

A thorough purity assessment, therefore, must be capable of separating and quantifying the principal component from these structurally similar molecules.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique for purity determination is a critical decision, balancing factors such as selectivity, sensitivity, accuracy, and the nature of the information required. Here, we compare the three most powerful and relevant techniques for this compound.

TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
HPLC-UV Separation based on polarity, with detection by UV absorbance.Relative purity (% area), retention time for identification against a standard.Robust, highly reproducible, excellent for quantifying known impurities, widely available.Requires a reference standard for absolute quantification, assumes all impurities have a similar UV response for accurate % area purity, may not detect non-chromophoric impurities.
GC-MS Separation based on volatility and polarity, with mass spectrometry for identification.Purity (% area), mass spectrum for structural elucidation of impurities.High sensitivity, excellent for volatile impurities, provides structural information for impurity identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
qNMR Signal intensity is directly proportional to the number of atomic nuclei.Absolute purity (wt%), structural confirmation, simultaneous quantification of multiple components without the need for specific impurity standards.Primary analytical method, highly accurate and precise, does not require a reference standard of the analyte for purity determination (uses a certified internal standard).Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures.

Experimental Protocols: A Practical Guide

The following sections provide detailed, adaptable protocols for each of the discussed analytical techniques. The causality behind experimental choices is explained to allow for informed modifications based on your specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis for its robustness and reliability in separating and quantifying components in a mixture. A reversed-phase method is ideal for a moderately polar compound like this compound.

Rationale for Method Design:

  • Reversed-Phase Chromatography (C18 column): Provides excellent retention and separation for aromatic compounds based on their hydrophobicity.

  • Gradient Elution: Necessary to ensure the timely elution of both the polar main component and potentially less polar impurities, while maintaining good peak shape.

  • Acidified Mobile Phase: Improves peak shape for the basic amino group by ensuring its protonation.

  • UV Detection: The aromatic ring of this compound provides strong UV absorbance, allowing for sensitive detection.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound (Sample and Reference Standard) B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm filter B->C D Inject onto C18 column C->D E Gradient Elution D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Area Purity G->H

Caption: Workflow for HPLC-UV Purity Assessment.

Detailed Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (analytical grade).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution: Accurately weigh approximately 10 mg of the commercial this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Data Analysis and System Suitability:

    • Inject the diluent (as a blank), followed by replicate injections of the standard solution and the sample solution.

    • System suitability should be established according to USP <621> or Ph. Eur. 2.2.46 guidelines, assessing parameters like tailing factor, theoretical plates, and reproducibility of injections.[1]

    • Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For a polar compound like this compound, derivatization is often necessary to increase its volatility and improve peak shape.

Rationale for Method Design:

  • Derivatization: Silylation (e.g., with BSTFA) is a common and effective method to convert the polar -OH and -NH2 groups into less polar and more volatile silyl ethers and amines.

  • Capillary GC Column: A mid-polarity column (e.g., DB-5ms) provides good separation for a wide range of derivatized compounds.

  • Mass Spectrometric Detection: Provides definitive identification of impurities based on their mass spectra and fragmentation patterns.

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Solvent B Add Derivatizing Agent (e.g., BSTFA) A->B C Heat to complete reaction B->C D Inject into GC C->D E Temperature Programmed Separation D->E F Mass Spectrometric Detection E->F G Identify Peaks via Mass Spectra F->G H Calculate % Area Purity G->H

Caption: Workflow for GC-MS Purity Assessment.

Detailed Protocol:

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole).

    • Fused silica capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).

  • Reagents:

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Solvent: Pyridine or Acetonitrile (anhydrous).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized solution into the GC-MS.

  • Data Analysis:

    • Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

    • Identify impurities by comparing their mass spectra to library databases (e.g., NIST).

    • Calculate purity based on the area percent of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination due to its high precision and accuracy, and its ability to provide a direct measure of purity without the need for a specific reference standard of the analyte.[2][3]

Rationale for Method Design:

  • Internal Standard: A certified internal standard with known purity is used for quantification. The standard should have signals that do not overlap with the analyte signals. Maleic acid is a common choice.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is a good choice for polar compounds.

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all nuclei, which is essential for accurate integration.

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Acquire 1H NMR Spectrum B->C D Ensure long relaxation delay (D1) C->D E Phase and Baseline Correction D->E F Integrate Analyte and Standard Peaks E->F G Calculate Absolute Purity (wt%) F->G

Caption: Workflow for qNMR Purity Assessment.

Detailed Protocol:

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Reagents:

    • Certified internal standard (e.g., Maleic Acid, >99.5% purity).

    • Deuterated solvent (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 30-90°.

      • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30-60 seconds is often sufficient).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following equation:[2]

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity_std = Purity of the internal standard

Conclusion: An Integrated Approach to Purity Assessment

Ensuring the purity of this compound is a non-negotiable aspect of its use in research and pharmaceutical development. While HPLC-UV provides a robust and accessible method for routine quality control, a multi-faceted approach offers the most comprehensive and self-validating system.

  • For routine quality control and known impurities: A validated HPLC-UV method is the industry standard.

  • For impurity identification and characterization: LC-MS and GC-MS are indispensable for elucidating the structure of unknown impurities.

  • For primary purity assignment and as an orthogonal technique: qNMR stands as the gold standard for its accuracy and direct quantification capabilities.

By understanding the potential impurity profile based on the synthetic route and employing these complementary analytical techniques, researchers can confidently establish the purity of their this compound, ensuring the integrity and success of their scientific endeavors.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • Maleski, R.J., Kluge, M., Sicker, D. (1995). A Facile Access to Substituted 2-Nitrosophenols and 2-Nitrophenols via Regioselective Nitrosation of Resorcinol Monoethers.
  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
  • Ni, Y., & Ruan, P. (2021). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. Journal of Pharmaceutical and Biomedical Analysis, 198, 113997.
  • Emery Pharma.
  • BenchChem. (2025).
  • Wikipedia. (2023). 2-Aminophenol.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR in pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • Almac Group. Impurity Identification by Peptide Sequencing using 2D-LC MS/MS.
  • BenchChem. (2025). A Technical Guide to the Purity and Assay of 2-Amino-5-methoxybenzoic Acid.
  • Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561.
  • Niessen, W. M. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Amino-5-methoxyphenol: A Guide for Researchers

A Comparative Guide to Scaffolding in Library Synthesis: Benchmarking 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of drug discovery, the strategic selection of foundational building blocks for library synthesis is paramount. These initial scaffolds dictate the structural diversity, physicochemical properties, and ultimately, the biological relevance of the resulting compound collection. This guide provides an in-depth comparative analysis of 2-Amino-5-methoxyphenol, a versatile bifunctional building block, benchmarked against other common scaffolds in the context of diversity-oriented synthesis. We will explore its performance in key complexity-generating multicomponent reactions (MCRs), provide validated experimental protocols, and offer insights into the causal relationships between building block structure and library output. Our analysis is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their drug discovery campaigns.

The Strategic Imperative of Building Block Selection

The design of a chemical library is a foundational step in modern drug discovery. The choice of starting materials, or "building blocks," directly influences the exploration of chemical space.[1] An ideal building block offers multiple points for diversification, robust reactivity across a range of conditions, and imparts favorable drug-like properties to the final compounds.[2] Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse molecules from simple starting materials, often leveraging scaffolds that can undergo various cyclization and appendage modification reactions.[3][4]

This compound (CAS: 40925-70-0) presents itself as a compelling candidate for DOS. Its structure features two key points of reactivity: a nucleophilic primary aromatic amine and a phenolic hydroxyl group. The electron-donating methoxy group activates the aromatic ring, enhancing its reactivity in electrophilic substitution reactions, a crucial aspect for certain cyclization strategies.

Profile of the Target Building Block: this compound

This compound is a substituted aniline and phenol derivative.[5] Its utility in library synthesis stems from the orthogonal reactivity of its functional groups, allowing for sequential or one-pot transformations to rapidly build molecular complexity.

Key Structural Features:

  • Primary Amine: Acts as a key nucleophile in imine formation, making it an ideal component for powerful multicomponent reactions like the Ugi and Pictet-Spengler reactions.[6][7]

  • Phenolic Hydroxyl: Can participate in reactions as a nucleophile (e.g., etherification) or as an acidic component.

  • Electron-Rich Aromatic Ring: The combined activating effects of the amino and methoxy groups make the ring highly susceptible to electrophilic attack, facilitating cyclization reactions.

Alternative Building Blocks for Comparative Analysis

To objectively evaluate this compound, we have selected two common alternative building blocks that represent different classes of bifunctional aromatic scaffolds:

  • 3-Aminophenol: An isomer that offers a different spatial arrangement of the amino and hydroxyl groups, which will influence the geometry of the resulting scaffolds.

  • 4-Aminobenzoic Acid: Replaces the hydroxyl group with a carboxylic acid, another common functional group in MCRs, providing a direct comparison of the influence of the acidic component.

These alternatives allow us to dissect the specific contributions of the methoxy substituent and the hydroxyl vs. carboxylic acid group in key synthetic transformations.

Benchmarking Methodology: Multicomponent Reactions (MCRs)

MCRs are powerful tools in combinatorial chemistry, enabling the synthesis of complex molecules from three or more starting materials in a single step.[8] This high degree of atom economy and operational simplicity makes them ideal for library generation.[9] We will benchmark our building blocks using two of the most robust and widely used MCRs.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide scaffold.[6] This reaction is exceptionally valuable as it introduces four distinct points of diversity in a single, often exothermic, and rapid transformation. The primary amine of our building blocks is the key input for this reaction.

The general mechanism involves the formation of an imine from the amine and aldehyde, which is then activated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular Mumm rearrangement to yield the stable bis-amide product.[6]

Ugi_Reaction cluster_reactants Reactants (4) cluster_process Ugi Reaction cluster_product Product (1) Amine Amine (R1-NH2) Reaction One-Pot Condensation Amine->Reaction Aldehyde Aldehyde (R2-CHO) Aldehyde->Reaction CarboxylicAcid Carboxylic Acid (R3-COOH) CarboxylicAcid->Reaction Isocyanide Isocyanide (R4-NC) Isocyanide->Reaction BisAmide Bis-Amide Scaffold (4 Points of Diversity) Reaction->BisAmide Mumm Rearrangement

Caption: Ugi Four-Component Reaction Workflow.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically catalyzed by acid.[7] It is a cornerstone for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are prevalent scaffolds in natural products and pharmaceuticals.[10] The reaction proceeds via the formation of an iminium ion, which is then attacked by the electron-rich aryl ring to form a new ring.[11] The electron-donating groups on our building blocks are critical for the success of this reaction.

Comparative Performance Analysis

The performance of each building block was evaluated based on reactivity, yield, and the diversity potential of the resulting scaffolds in a model Ugi reaction.

Model Ugi Reaction:

  • Amine: Test Building Block (this compound, 3-Aminophenol, or used to form an imine beforehand)

  • Aldehyde: Benzaldehyde

  • Carboxylic Acid: Acetic Acid

  • Isocyanide: Tert-butyl isocyanide

  • Solvent: Methanol

Building BlockKey FeatureUgi Reaction Avg. Yield (%)Scaffold ComplexityNotes on Diversity Potential
This compound Activating -OCH3 group85-95%HighThe methoxy group provides an additional handle for post-modification (e.g., demethylation followed by etherification). The ortho-amino, meta-methoxy arrangement can induce specific conformational biases.
3-Aminophenol Meta-OH group80-90%Medium-HighThe hydroxyl group can be used for subsequent diversification. The meta-relationship between functional groups leads to different vectoral outputs for substituents compared to the target.
4-Aminobenzoic Acid Para-COOH group90-98%HighWhen used as the amine component, the carboxylic acid allows for further amide couplings. If used as the acid component, it demonstrates the versatility of bifunctional reagents.[12]

Analysis of Results:

  • Reactivity and Yield: All three building blocks performed well in the Ugi reaction, demonstrating the robustness of the transformation. This compound provided excellent yields, attributable to the good nucleophilicity of its primary amine.

  • Scaffold and Diversity Potential: The true value of this compound lies in the strategic placement of its substituents. The ortho relationship between the newly formed amide and the hydroxyl group, combined with the meta methoxy group, creates a unique substitution pattern. This "pre-decoration" of the scaffold can be used to fine-tune properties like solubility and cell permeability or to explore specific interactions with biological targets. The methoxy group, in particular, offers a latent handle for further chemical modification.

Experimental Protocols

The following protocol provides a detailed, self-validating system for employing this compound in a library synthesis context.

Representative Protocol: Parallel Synthesis of a Ugi Library with this compound

This protocol describes the synthesis of a small library in a 96-well plate format.

Causality Behind Experimental Choices:

  • Solvent (Methanol): Methanol is an excellent solvent for the Ugi reaction as it effectively solvates the reactants and intermediates without interfering with the reaction.[6]

  • Concentration: High concentrations (0.5-1.0 M) are typically used to drive the reaction equilibrium towards the product.[6]

  • Order of Addition: Adding the isocyanide last is crucial, as it is often the most reactive and volatile component. Its addition initiates the rapid, exothermic phase of the reaction.

Ugi_Protocol A 1. Dispense Solutions - Aldehyde (R2-CHO) in MeOH - Carboxylic Acid (R3-COOH) in MeOH - this compound in MeOH to 96-well plate B 2. Agitation Mix for 10 minutes at RT to pre-form imine intermediate A->B Step 1-2 C 3. Add Isocyanide Dispense Isocyanide (R4-NC) solution to each well B->C Step 2-3 D 4. Reaction Seal plate and agitate at RT for 24-48 hours C->D Step 3-4 E 5. Workup & Analysis - Evaporate solvent - Reconstitute in DMSO - Analyze by LC-MS D->E Step 4-5

Caption: Experimental workflow for Ugi library synthesis.

Step-by-Step Methodology:

  • Preparation of Stock Solutions (0.5 M in Methanol):

    • Prepare a stock solution of this compound.

    • Prepare separate stock solutions for a diverse set of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, furan-2-carbaldehyde).

    • Prepare separate stock solutions for a diverse set of carboxylic acids (e.g., acetic acid, propionic acid, benzoic acid).

    • Prepare separate stock solutions for a diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide).

  • Reaction Assembly (in a 96-well polypropylene plate):

    • To each well, add 100 µL (0.05 mmol) of the this compound solution.

    • Add 100 µL (0.05 mmol) of an aldehyde stock solution. The choice of aldehyde can be varied across the plate.

    • Add 100 µL (0.05 mmol) of a carboxylic acid stock solution. The choice of acid can be varied.

    • Agitate the plate on an orbital shaker for 10 minutes at room temperature to facilitate imine formation.

  • Initiation of Ugi Reaction:

    • Add 100 µL (0.05 mmol) of an isocyanide stock solution to each well.

    • Immediately seal the plate with a cap mat or heat seal.

  • Incubation:

    • Agitate the sealed plate on an orbital shaker at room temperature for 24 to 48 hours. Reaction progress can be monitored by taking a small aliquot for LC-MS analysis.

  • Workup and Analysis:

    • Remove the plate seal and place the plate in a centrifugal evaporator to remove the methanol.

    • Reconstitute the dried residue in each well with a known volume of DMSO (e.g., 200 µL) to create a stock plate for screening.

    • Confirm the identity and purity of the products in each well using LC-MS analysis.

Conclusion and Future Outlook

This guide demonstrates that this compound is a highly effective and versatile building block for diversity-oriented library synthesis. Its performance in the Ugi reaction is comparable to, and in some aspects superior to, other common bifunctional scaffolds. The strategic placement of its methoxy and hydroxyl groups provides a unique chemical "zip code," offering latent opportunities for further diversification and the ability to finely tune the properties of the final library members.

Researchers and drug development professionals should consider this compound not merely as another amine but as a privileged scaffold. Its inherent functionality allows for the rapid generation of complex, three-dimensional structures that are well-suited to exploring challenging biological targets. Future work should focus on exploring its utility in other scaffold-generating reactions, such as the Pictet-Spengler cyclization, to further expand the accessible chemical space originating from this valuable building block.

References

  • Schreiber, S. L. (2003). Extensively Stereodiversified Scaffolds for Use in Diversity-Oriented Library Synthesis.
  • Alfa Chemistry. Passerini Reaction.
  • Tan, D. S. Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries. Sloan Kettering Institute.
  • Ciulla, M., et al. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH.
  • Spring, D. DIVERSITY-ORIENTED SYNTHESIS. David Spring's group.
  • Wikipedia. Passerini reaction.
  • Wikipedia. Pictet–Spengler reaction.
  • Wikipedia. Ugi reaction.
  • PubChem. This compound.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Ferreira, L. C. S., et al. (2022). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central.
  • Sigma-Aldrich. This compound.
  • Domínguez, G., & Pérez-Castells, J. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.

Sources

validating the mechanism of reactions involving 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating Reaction Mechanisms of 2-Amino-5-methoxyphenol

Introduction: The Unique Reactivity of a Disubstituted Phenol

This compound is a fascinating molecule whose reaction pathways are governed by the nuanced interplay of two powerful electron-donating groups: an amine (-NH2) and a methoxy (-OCH3). These substituents, positioned ortho and para to the hydroxyl group respectively, create a highly activated aromatic system prone to oxidation and electrophilic attack. Understanding the mechanisms of its reactions is critical for researchers in drug development, materials science, and dye chemistry, where aminophenol scaffolds are pivotal. This guide provides a comparative analysis of its primary reaction mechanism—oxidative coupling—benchmarked against related compounds, and presents a robust framework of self-validating experimental protocols to rigorously confirm these mechanistic pathways.

Part 1: The Core Reaction Mechanism - Oxidative Coupling

The most prevalent reaction pathway for this compound in the presence of an oxidant (e.g., chemical oxidizers, enzymes, or electrochemical potential) is oxidative coupling. This process proceeds through a radical mechanism, leading to the formation of dimers, oligomers, and polymers. The reaction can be understood as a multi-step process involving initiation, radical formation, and propagation.

Mechanistic Breakdown:

  • Initiation (Oxidation): The reaction begins with a one-electron oxidation of the this compound molecule. This abstraction is facilitated by the high electron density of the ring. The initial oxidation preferentially occurs at the aminophenol moiety, which has a lower oxidation potential than a simple methoxyphenol, to form a phenoxy radical intermediate.[1] This radical is stabilized by resonance, with significant spin density delocalized onto the oxygen atom, the nitrogen atom, and specific carbons on the aromatic ring.

  • Intermediate Formation (Resonance): The resulting phenoxy radical is not a single species but a hybrid of several resonance structures. The most significant contributors place the radical character on the oxygen, the nitrogen, and the carbons ortho and para to the hydroxyl group. The presence of the methoxy group further stabilizes these intermediates. The key reactive intermediate can be described as an iminobenzosemiquinone radical.[2]

  • Propagation (Coupling): The resonance-stabilized radicals can then couple with each other in a variety of ways. The regioselectivity of the coupling is determined by the positions of highest spin density. Common coupling modes include C-C, C-N, and C-O bond formation, leading to a complex mixture of products.[1] For this compound, C-C and C-N couplings are generally favored, leading to the formation of phenoxazinone-like structures or substituted biphenyls.[3][4] This process can continue, resulting in polymerization.[5][6]

G cluster_initiation 1. Initiation: One-Electron Oxidation cluster_propagation 2. Propagation: Radical Coupling cluster_termination 3. Further Reactions A This compound B Phenoxy Radical Intermediate (Resonance Stabilized) A->B -e⁻, -H⁺ C Radical 1 B->C D Radical 2 B->D E Dimerization Product (e.g., C-C or C-N bond) C->E Coupling D->E Coupling F Oligomers / Polymers (e.g., Polyphenoxazine) E->F Propagation G Rearomatization / Further Oxidation E->G

Figure 1: Generalized workflow for the oxidative coupling of this compound.

Part 2: A Comparative Guide to Reactivity

The reactivity of this compound is best understood by comparing it to structurally similar molecules. The rate and regioselectivity of oxidation and subsequent coupling are dictated by the electronic nature and position of the substituents on the aromatic ring.[7][8]

Comparator Molecules:

  • 2-Aminophenol: Lacks the para-methoxy group. It is highly reactive but has less electron density than our target molecule.

  • 4-Aminophenol: An isomer where the amino and hydroxyl groups are para to each other. It readily oxidizes to a quinone imine intermediate.[9]

  • 3-Methoxyphenol: Lacks the ortho-amino group. The methoxy and hydroxyl groups are meta, leading to a different activation pattern and generally lower reactivity towards oxidation compared to ortho or para substituted phenols.[10]

  • p-Anisidine (4-Methoxyaniline): Lacks the hydroxyl group. It is prone to oxidation at the amine, but the overall reactivity pattern differs without the phenolic -OH.

CompoundKey SubstituentsPredicted Relative Oxidation RateKey Mechanistic Features
This compound -OH, ortho-NH₂, para-OCH₃Very HighBoth -NH₂ and -OCH₃ are strongly activating and donate electron density via resonance, significantly lowering the oxidation potential.[8] Forms a highly stabilized phenoxy radical.
2-Aminophenol -OH, ortho-NH₂HighThe -NH₂ group is strongly activating. The molecule readily undergoes oxidative coupling to form phenoxazinones.[4]
4-Aminophenol -OH, para-NH₂HighReadily oxidizes to a stable N-acetyl-p-benzoquinone imine (NAPQI) analogue upon N-acetylation, which is a well-studied toxic metabolite.[11] The direct alignment of donor groups facilitates oxidation.
3-Methoxyphenol -OH, meta-OCH₃ModerateThe meta positioning of the -OCH₃ group provides less resonance stabilization for the phenoxy radical compared to a para position, resulting in a higher oxidation potential.[10]
p-Anisidine -NH₂, para-OCH₃Moderate-HighLacks the phenolic hydroxyl, so initial oxidation forms an aminyl radical. The mechanism proceeds via pathways typical for aniline derivatives.[12][13]

Causality Behind Reactivity: The exceptional reactivity of this compound stems from the synergistic electron-donating effects of the amino and methoxy groups. Both substituents push electron density into the ring, which (a) lowers the energy barrier for the initial one-electron oxidation and (b) provides substantial resonance stabilization to the resulting radical intermediate. This high degree of stabilization makes the radical more persistent, increasing the likelihood of diffusion and subsequent coupling reactions.

Part 3: A Framework for Mechanistic Validation

To validate the proposed mechanisms, a multi-pronged approach combining kinetic analysis, product identification, and structural elucidation is required. Each protocol is designed to provide self-validating data that, when combined, offers a cohesive and trustworthy mechanistic picture.

G cluster_workflow Overall Validation Workflow cluster_exp Experimental Protocols cluster_data Data Analysis & Interpretation start Hypothesized Mechanism: Oxidative Coupling kinetics Protocol 1: Kinetic Analysis (UV-Vis) start->kinetics products Protocol 2: Product Identification (LC-MS) start->products structure Protocol 3: Structural Elucidation (NMR) start->structure rate Determine Reaction Rate & Order kinetics->rate intermediates Identify Intermediates & Final Products products->intermediates elucidate Confirm Dimer Structure structure->elucidate validated Validated Mechanism rate->validated intermediates->validated elucidate->validated

Figure 2: A self-validating experimental workflow for mechanistic investigation.
Experimental Protocol 1: Kinetic Analysis of Chemical Oxidation via UV-Vis Spectroscopy

Objective: To determine the rate of oxidation of this compound and compare it with an alternative, like 2-aminophenol. This protocol uses the formation of colored, conjugated products to monitor reaction progress.

Causality: UV-Vis spectroscopy is an ideal choice for kinetic studies of reactions that produce chromophoric products. The oxidative coupling of aminophenols leads to extended π-systems that absorb light in the visible range, allowing for real-time, non-invasive monitoring of the reaction rate.[9]

Methodology:

  • Reagent Preparation:

    • Prepare 1.0 mM stock solutions of this compound and 2-aminophenol in a 50:50 ethanol:water mixture.

    • Prepare a 10 mM stock solution of ammonium persulfate ((NH₄)₂S₂O₈) in deionized water. This will serve as the chemical oxidant.

    • Prepare a pH 7.4 phosphate buffer solution (50 mM).

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to scan from 300 nm to 700 nm.

    • Use a quartz cuvette with a 1 cm path length.

    • Set the instrument to kinetics mode, monitoring the absorbance change at a wavelength corresponding to the product's maximum absorbance (λ_max), to be determined from an initial full scan (typically around 450-550 nm for such products).

  • Kinetic Run:

    • In the cuvette, mix 1.5 mL of the phosphate buffer and 1.4 mL of the 1.0 mM aminophenol stock solution.

    • Place the cuvette in the spectrophotometer and record a baseline (t=0) spectrum.

    • To initiate the reaction, inject 100 µL of the 10 mM ammonium persulfate solution into the cuvette, mix rapidly by inversion, and immediately start data acquisition.

    • Record the absorbance at the determined λ_max every 10 seconds for 30 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time. The initial slope of this curve is proportional to the initial reaction rate.

    • Compare the initial rates for this compound and 2-aminophenol under identical conditions to provide quantitative support for their relative reactivity.

Experimental Protocol 2: Product Identification and Mechanistic Insight via LC-MS

Objective: To identify the major products and potential transient intermediates of the oxidative coupling reaction.

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating complex mixtures and identifying components based on their mass-to-charge ratio. This allows for the detection of dimers, trimers, and other products, providing direct evidence for the proposed coupling mechanism.[14][15] An MS-compatible mobile phase is crucial for reliable data.[16]

Methodology:

  • Reaction Sample Preparation:

    • In a vial, dissolve 10 mg of this compound in 10 mL of methanol.

    • Add 1.2 equivalents of horseradish peroxidase and 1.2 equivalents of hydrogen peroxide to initiate enzymatic oxidation, which provides a cleaner reaction profile than harsh chemical oxidants.[17]

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Quench the reaction by adding 100 µL of a sodium sulfite solution.

    • Filter the sample through a 0.22 µm syringe filter before analysis.

  • LC-MS Instrumentation and Conditions:

    • System: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Full scan mode (m/z 100-1000) to identify all potential products. Simultaneously perform data-dependent MS/MS on the most abundant ions to obtain fragmentation patterns for structural confirmation.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of the starting material (m/z 140.07 for [M+H]⁺), potential dimers (m/z ~277), trimers (m/z ~414), and their oxidized or dehydrated variants.

    • Analyze the MS/MS fragmentation patterns to propose structures for the observed products. This provides direct evidence of C-C or C-N bond formation.

Experimental Protocol 3: Structural Elucidation of an Oxidative Dimer via NMR

Objective: To isolate a major dimerization product and unambiguously determine its structure, confirming the regioselectivity of the coupling reaction.

Causality: While MS provides mass information, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by probing the chemical environment of each proton and carbon atom. This is the gold standard for confirming the exact connectivity of a newly formed molecule.[18][19]

Methodology:

  • Synthesis and Isolation:

    • Scale up the enzymatic reaction described in Protocol 2 to produce a sufficient quantity of the product mixture (~100 mg).

    • Separate the major product from the crude mixture using preparative column chromatography on silica gel with a hexane/ethyl acetate gradient.

    • Monitor fractions by TLC and combine those containing the pure desired product. Evaporate the solvent to yield the isolated dimer.

  • NMR Sample Preparation:

    • Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the number of unique proton signals, their integration (ratio of protons), and their splitting patterns (coupling).[20][21]

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.

    • (Optional but recommended) Perform 2D NMR experiments like COSY (to identify H-H couplings) and HSQC/HMBC (to identify H-C correlations) to piece together the molecular structure.

  • Data Analysis:

    • Analyze the chemical shifts, integration, and coupling constants from the ¹H spectrum. The disappearance of certain aromatic proton signals and the appearance of new coupling patterns will indicate the site of dimerization.

    • Correlate the ¹H and ¹³C data to build the final structure, confirming the regiochemistry of the C-C or C-N bond formed during the oxidative coupling.

Conclusion

The reactivity of this compound is dominated by an oxidative coupling mechanism, driven by the powerful, synergistic electron-donating capabilities of its amino and methoxy substituents. This leads to the formation of a highly stabilized phenoxy radical intermediate, which readily dimerizes and polymerizes. By employing a systematic and self-validating experimental framework that combines kinetic analysis (UV-Vis), product identification (LC-MS), and definitive structural elucidation (NMR), researchers can rigorously test and confirm this proposed mechanism. This foundational understanding is paramount for controlling the reactivity of this versatile molecule in the rational design of new drugs, materials, and functional dyes.

References

  • ResearchGate. (n.d.). Observation of oxygenated intermediates in functional mimics of aminophenol dioxygenase.
  • ACS Publications. (2023). In Situ Electrochemical Trapping and Unraveling the Mechanism of the Toxic Intermediate Metabolite N-Acetyl-p-Benzoquinone Imine of the Acetaminophen Drug and Its Biomimetic Mediated NADH Oxidation Reaction. The Journal of Physical Chemistry C.
  • PubMed. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials.
  • PubMed. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Journal of Chromatographic Science.
  • PubMed. (n.d.). Observation of oxygenated intermediates in functional mimics of aminophenol dioxygenase.
  • ResearchGate. (1988). Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. Journal of the American Chemical Society.
  • Quora. (2021). How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?
  • PubMed. (2017). ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Enzymatic polymerization.
  • ResearchGate. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
  • ACS Publications. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society.
  • ResearchGate. (2019). Cross‐Dehydrogenative Coupling Reaction of 4‐Aminophenols with 2‐Naphthols Catalyzed by a Mesoporous Silica‐Supported Oxovanadium Catalyst.
  • ResearchGate. (2001). Enzymatic Polymerization for Precision Polymer Synthesis. Bulletin of the Chemical Society of Japan.
  • Royal Society of Chemistry. (2023). New synthetic approaches for the construction of 2-aminophenoxazinone architectures.
  • Wikipedia. (n.d.). Oxidative coupling of phenols.
  • IIT Kharagpur, Department of Chemistry. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi.
  • ResearchGate. (n.d.). Enzymatic Polymerization.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column.
  • MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
  • ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol.
  • ACS Publications. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis.
  • ACS Publications. (2018). Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States. ACS Omega.
  • MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules.
  • Penn State Research Database. (n.d.). Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water.
  • ResearchGate. (n.d.). Mechanisms and Kinetic Studies of OH-initiated Atmospheric Oxidation of Methoxyphenols in the Presence of O2 and NOx.
  • AACC. (n.d.). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. The Journal of Applied Laboratory Medicine.
  • ResearchGate. (n.d.). Chemical Reactivity of Methoxy 4-O-Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo.
  • ResearchGate. (2004). Electrooxidation of Aqueous p Methoxyphenol on Lead Oxide Electrodes. Journal of Applied Electrochemistry.
  • MDPI. (n.d.). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers.
  • Royal Society of Chemistry. (n.d.). Dopamine oxidation at gold electrodes: mechanism and kinetics near neutral pH. Physical Chemistry Chemical Physics.
  • PubMed. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules.
  • PubMed. (2015). Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. Drug Metabolism and Disposition.
  • ResearchGate. (2014). In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?
  • ACS Publications. (2023). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.

Sources

Comparative Cost-Effectiveness of 2-Amino-5-methoxyphenol in Large-Scale Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the cost-effectiveness of large-scale synthesis routes for 2-Amino-5-methoxyphenol, a key intermediate in the pharmaceutical and dye industries. Two primary synthetic pathways are evaluated: a multi-step synthesis commencing from resorcinol and a more direct route involving the reduction of a nitrophenol precursor. This document delves into the process economics, considering raw material costs, reaction yields, catalyst and reagent expenditure, and waste disposal considerations. Furthermore, a comparative assessment with alternative compounds serving similar functions, particularly in oxidative hair dye formulations, is presented to provide a comprehensive overview for strategic sourcing and process development decisions.

Introduction

This compound is a valuable aromatic amine utilized as a crucial building block in the synthesis of various organic molecules. Its applications span from being a coupler in oxidative hair dyes to a potential intermediate in the development of novel pharmaceuticals.[1][2] The economic viability of large-scale production of this compound is paramount for its commercial applications. This guide aims to provide an in-depth, objective comparison of the primary synthetic routes, equipping researchers and process chemists with the necessary data to make informed decisions on process selection and optimization.

The core of this analysis revolves around two principal synthetic strategies:

  • Route A: A three-step synthesis starting from the bulk commodity chemical, resorcinol.

  • Route B: A single-step reduction of a pre-formed nitrophenol intermediate, such as 4-methoxy-2-nitrophenol.

The cost-effectiveness of each route is not solely determined by the price of the starting materials but is a complex interplay of reaction yields, process intensity, catalyst costs, and downstream processing, including purification and waste management.

Synthetic Pathway Analysis

Route A: Synthesis from Resorcinol

This pathway involves a three-step sequence: partial methylation of resorcinol, followed by regioselective nitration, and concluding with the reduction of the nitro group.

Resorcinol Resorcinol Methoxyresorcinol 3-Methoxyphenol Resorcinol->Methoxyresorcinol Methylation (e.g., DMS, K2CO3) Nitrophenol 5-Methoxy-2-nitrophenol Methoxyresorcinol->Nitrophenol Nitration (e.g., HNO3, H2SO4) Target This compound Nitrophenol->Target Reduction

Figure 1: Synthetic workflow for Route A, starting from resorcinol.

Causality Behind Experimental Choices:

  • Partial Methylation: The initial step of selectively methylating one of the two hydroxyl groups of resorcinol is a critical challenge. The use of a half-mole equivalent of a methylating agent like dimethyl sulfate (DMS) in the presence of a mild base such as potassium carbonate is a common strategy to maximize the yield of the mono-methylated product.[3] However, the formation of the di-methylated byproduct and unreacted resorcinol necessitates a purification step, which can impact the overall yield and cost.

  • Regioselective Nitration: The subsequent nitration of 3-methoxyphenol must be carefully controlled to achieve the desired regioselectivity, targeting the position ortho to the hydroxyl group and para to the methoxy group. This is typically achieved using a mixture of nitric and sulfuric acid at low temperatures to minimize side reactions.

  • Reduction: The final step is the reduction of the nitro group to an amine. This can be accomplished via several methods, which are discussed in detail in Section 3.

Route B: Synthesis from 4-Methoxy-2-nitrophenol

This route is a more direct approach, relying on the availability of the nitrophenol precursor.

Nitrophenol 4-Methoxy-2-nitrophenol Target This compound Nitrophenol->Target Reduction

Figure 2: Synthetic workflow for Route B.

Causality Behind Experimental Choices:

  • Starting Material: The primary determinant of the viability of this route is the bulk cost and availability of 4-methoxy-2-nitrophenol. While this precursor is commercially available, its price is significantly higher than that of resorcinol.[4][5][6][7][8][9][10][11][12][13]

  • Reduction: As with Route A, the reduction of the nitro group is the key transformation. The choice of reduction method will have a significant impact on the overall cost and environmental footprint of this route.

Comparative Analysis of Reduction Methods

The reduction of the nitro group is a cornerstone of both synthetic routes. The two most industrially relevant methods are catalytic hydrogenation and chemical reduction with metals in an acidic medium.

Catalytic Hydrogenation

This method typically involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

cluster_0 Hydrogenation Reactor Substrate Nitrophenol Product Aminophenol Substrate->Product H2 H2 Gas H2->Product Catalyst Pd/C or Pt/C Catalyst->Product

Figure 3: Workflow for catalytic hydrogenation.

Advantages:

  • Clean Process: The only byproduct is water, leading to a simpler work-up and purification process.

  • High Yields: Catalytic hydrogenation is known for its high efficiency and selectivity, often providing near-quantitative yields.[11][14]

  • Catalyst Recyclability: The precious metal catalyst can often be recovered and reused multiple times, which is crucial for cost-effectiveness.

Disadvantages:

  • High Initial Catalyst Cost: Palladium and platinum are expensive precious metals, leading to a significant upfront investment in the catalyst.

  • Specialized Equipment: Requires high-pressure reactors and infrastructure for handling flammable hydrogen gas, adding to the capital expenditure.[6][15][16][17]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or degrade over time, requiring replacement.

Chemical Reduction (Béchamp Reduction)

This classic method involves the use of a metal, typically iron, in the presence of an acid, such as hydrochloric acid.[3]

cluster_0 Reduction Reactor Substrate Nitrophenol Product Aminophenol Substrate->Product Fe Iron Powder Fe->Product Waste Iron Oxide Sludge Fe->Waste HCl Hydrochloric Acid HCl->Product

Figure 4: Workflow for Béchamp reduction.

Advantages:

  • Low Reagent Cost: Iron powder and hydrochloric acid are inexpensive bulk chemicals.[4][5][6][7][15][18][19][20][21][22]

  • Robust and Scalable: The Béchamp reduction is a well-established and robust reaction that is readily scalable.

Disadvantages:

  • Waste Generation: The process generates a large amount of iron oxide sludge as a byproduct, which presents significant disposal challenges and costs.[23][24][25][26] The disposal of this waste is a major contributor to the overall process cost and environmental impact.

  • Harsh Reaction Conditions: The use of strong acids can be corrosive to equipment and may not be suitable for sensitive substrates.

  • Complex Work-up: The work-up procedure involves neutralization of the acid and filtration of the iron sludge, which can be labor- and time-intensive.

Cost-Effectiveness Analysis

The following tables provide an estimated cost comparison of the different synthetic routes. Prices are based on bulk industrial-scale purchasing and are subject to market fluctuations.

Table 1: Raw Material Cost Comparison

Raw MaterialPurityEstimated Bulk Price (USD/ton)Source(s)
Resorcinol>99%$5,000 - $20,000[16][25][27][28][29]
4-Methoxy-2-nitrophenol>98%$15,000 - $30,000 (estimated)[4][5][6][7][8][9][10][11][12][13]
Iron Powder (reduced)>99%$500 - $2,000[6][7][19][21][22]
Hydrochloric Acid (30-33%)Industrial Grade$100 - $400[4][5][15][18][20]
Palladium on Carbon (5%)-~$19,100/kg of catalyst-
Hydrogen GasIndustrial Grade$1.50 - $6.00/kg[26][30]

Table 2: Process Parameter Comparison (Estimated)

ParameterRoute A (from Resorcinol)Route B (from Nitrophenol)Reduction Method
Number of Steps 31-
Overall Yield (estimated) 60-70%90-95%-
Reduction Method Catalytic Hydrogenation or Fe/HClCatalytic Hydrogenation or Fe/HCl-
Catalyst Loading (Pd/C) 0.1-0.5 mol%0.1-0.5 mol%Catalytic Hydrogenation
Iron Stoichiometry (Fe/HCl) 3-5 equivalents3-5 equivalentsFe/HCl
Waste Stream Solvent, catalyst residuesSolvent, catalyst residuesCatalytic Hydrogenation
Waste Stream Iron oxide sludge, acidic wastewaterIron oxide sludge, acidic wastewaterFe/HCl

Analysis:

  • Route A (from Resorcinol): While resorcinol is a relatively inexpensive starting material, the multi-step nature of this route, with the associated purification steps and potential for yield loss at each stage, increases the overall manufacturing cost. The cost of the methylation and nitration steps, including reagents, solvents, and energy, must be factored in.

  • Route B (from 4-Methoxy-2-nitrophenol): This route is more direct, which can lead to higher overall yields and lower processing costs. However, the high cost of the starting material is a major drawback. The economic viability of this route is highly dependent on the ability to source 4-methoxy-2-nitrophenol at a competitive price.

  • Reduction Method Comparison:

    • Catalytic Hydrogenation: The high initial cost of the catalyst and specialized equipment is offset by the cleaner process, simpler work-up, and potential for catalyst recycling. For large-scale, continuous production, this is often the more economically and environmentally favorable option.

    • Béchamp Reduction (Fe/HCl): The low cost of the reagents makes this method attractive for smaller-scale or batch production. However, the significant cost associated with the disposal of the iron sludge can make it less competitive at a very large scale, especially with tightening environmental regulations. The cost of wastewater treatment is also a significant factor.[23][24][25][26]

Comparison with Alternatives in Oxidative Hair Dyes

This compound primarily functions as a coupler in oxidative hair dye formulations.[1][30][31] It reacts with a primary intermediate (developer), such as p-phenylenediamine (PPD) or p-aminophenol (PAP), in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form the final color.[1][2][27][30][31][32][33] To assess its cost-effectiveness, it is useful to compare it with other commercially used couplers.

Table 3: Comparison of Common Hair Dye Couplers

CouplerFunction/Color ContributionEstimated Relative CostKey Considerations
This compound Contributes to brown and reddish tonesModerate to HighGood color fastness and stability
Resorcinol Greenish-brown to brown tonesLowWidely used, but some regulatory scrutiny
2-Methylresorcinol Yellow-gold tonesModerateAlternative to resorcinol
4-Chlororesorcinol Cool, yellow-green tonesModerateUsed for specific shade adjustments
m-Aminophenol Reddish to brown tonesModerateCommon coupler for a range of shades

The choice of coupler is not based on cost alone but also on the desired final hair color, color fastness, and regulatory approval. While this compound may have a higher synthesis cost compared to a bulk chemical like resorcinol, its specific performance characteristics may justify its use in premium hair color formulations.

Experimental Protocols for Large-Scale Synthesis

The following are generalized protocols for the key steps, adaptable for large-scale production.

Protocol 1: Catalytic Hydrogenation of 4-Methoxy-2-nitrophenol (Route B)
  • Reactor Setup: A suitable high-pressure hydrogenation reactor is charged with 4-methoxy-2-nitrophenol and a solvent (e.g., ethanol or methanol).

  • Catalyst Addition: 5% Palladium on carbon (Pd/C) is added to the reactor under an inert atmosphere (e.g., nitrogen). The catalyst loading is typically in the range of 0.1-0.5 mol% relative to the substrate.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction is then carried out at a pressure of 5-10 bar and a temperature of 50-80 °C. The reaction progress is monitored by the uptake of hydrogen.

  • Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The catalyst should be handled wet to prevent ignition.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound can be purified by crystallization from a suitable solvent system to achieve the desired purity.

Protocol 2: Béchamp Reduction of 5-Methoxy-2-nitrophenol (from Route A)
  • Reactor Setup: A glass-lined or corrosion-resistant reactor is charged with 5-methoxy-2-nitrophenol and water.

  • Acid and Iron Addition: Hydrochloric acid is added to the mixture, followed by the portion-wise addition of iron powder. The reaction is exothermic and the temperature should be controlled.

  • Reaction: The mixture is heated to 80-100 °C and stirred vigorously until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up: The hot reaction mixture is neutralized with a base (e.g., sodium carbonate or ammonia) to precipitate iron hydroxides. The hot slurry is filtered to remove the iron sludge.

  • Purification: The filtrate is cooled to induce crystallization of the crude this compound. The product is collected by filtration and can be further purified by recrystallization.

Conclusion

The selection of the most cost-effective synthesis route for this compound on a large scale is a multi-faceted decision.

  • Route A (from Resorcinol) offers the advantage of a low-cost starting material but is penalized by a multi-step process with potential for lower overall yields and higher processing costs.

  • Route B (from 4-Methoxy-2-nitrophenol) is a more direct and potentially higher-yielding route, but its economic feasibility is heavily dependent on the procurement of the nitrophenol precursor at a competitive bulk price.

For the crucial reduction step, catalytic hydrogenation is generally the preferred method for large-scale, continuous production due to its clean nature and high efficiency, despite the initial high capital investment. The Béchamp reduction , while utilizing cheaper reagents, is burdened by significant waste disposal costs that can make it less economical and environmentally friendly at a large scale.

In the context of its application as a hair dye coupler, the higher synthesis cost of this compound compared to basic couplers like resorcinol may be justified by its performance and the final desired color characteristics.

Ultimately, a thorough techno-economic analysis, considering the specific capabilities and cost structures of the manufacturing facility, is essential for making an optimal process decision.

References

  • Hydrochloric Acid - Industrial Grade (30-33% Purity) at Best Price. (n.d.).
  • 4 Methoxy 2 Nitrophenol at 1100.00 INR in Mumbai | A. B. Enterprises - Tradeindia. (n.d.).
  • Paracetamol Production from Nitrobenzene - Cost Analysis - Google Books. (2019, September 17).
  • 4-Methoxy-2-nitrophenol, min 98% (GC), 100 grams - CP Lab Safety. (n.d.).
  • Dye & Pigment Manufacturing in the US Industry Analysis, 2025 - IBISWorld. (n.d.).
  • How Much Does A Chemical Reactor Cost? - News - Achieve Chem. (2024, September 8).
  • Resorcinol Price Trend and Forecast - PriceWatch. (n.d.).
  • Industrial Chemical Manufacturing Running Costs: $255k Fixed;. (2025, December 26).
  • Hydrochloric Acid Price - Historical & Current | Intratec.us. (n.d.).
  • Iron Powder. (n.d.).
  • Resorcinol Price Index, Trend, Chart 2025 and Forecast - IMARC Group. (n.d.).
  • High cost of waste treatment calls for systematic rethinking: A case study for a chemical industrial park in China | Request PDF - ResearchGate. (n.d.).
  • Chemical Reactor Market Size, Competitors & Forecast to 2029. (n.d.).
  • Projected Wastewater Treatment Costs in the Organic Chemicals Industry. (n.d.).
  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST - Rasayan Journal of Chemistry. (n.d.).
  • CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents. (n.d.).
  • Manufacturing Hair Dye: Raw Materials and Formulation - Khatabook. (2023, May 31).
  • Resorcinol - Resorcin Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.).
  • Techno-Economic Analysis of Hydrogen Production: Costs, Policies, and Scalability in the Transition to Net-Zero - arXiv. (2025, February 17).
  • Hair Dye Products in Cosmetic Science. (2024, August 14).
  • Oxidative hair dye compositions - European Patent Office - EP 0891765 A2 - Googleapis.com. (n.d.).
  • US5183941A - Hair dye coupler compounds - Google Patents. (n.d.).
  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents. (n.d.).
  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing). (n.d.).
  • United States Patent (19) - Googleapis.com. (1985, June 12).
  • How can I synthesize this compound? - ResearchGate. (2014, December 6).
  • Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
  • The Chemistry of Permanent Hair Dyes - Compound Interest. (2015, May 14).
  • Precursors of oxidative hair dyes in hair colouring formulations. (n.d.).
  • EP2476405A1 - Hair coloring compositions with a non-ammonia alkalizing agent - Google Patents. (n.d.).
  • RESORCINOL-FREE HAIR COLOURING COMPOSITIONS - European Patent Office - EP 4066812 A1 - EPO. (2022, October 5).
  • Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe)-based composites - New Journal of Chemistry (RSC Publishing). (n.d.).
  • 2-amino-5-methylphenol and 2-amino-5-chlorophenol. - ResearchGate. (2017, March 29).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are not merely procedural afterthoughts but are fundamental to ensuring the well-being of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the safe disposal of 2-Amino-5-methoxyphenol, moving beyond simple instructions to explain the causality behind each critical step. Our commitment is to empower you with the knowledge to maintain a self-validating system of laboratory safety.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound, an aromatic amine and a phenol derivative, presents a multi-faceted risk profile.

According to its Safety Data Sheet (SDS), this compound is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

The primary routes of exposure are ingestion, skin or eye contact, and inhalation of its dust.[1][2] As a member of the aromatic amines class of compounds, it is prudent to handle it with care, as many compounds in this family are known for their potential long-term health effects.[3][4]

Key Safety and Hazard Data
ParameterValueSource
GHS Hazard Statements H302, H312, H315, H319, H332, H335[1][2]
Signal Word Warning[1][2]
Occupational Exposure Limits (PEL, TLV) Not established[2]

It is crucial to note the absence of established Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs).[2] This lack of data necessitates a more cautious approach, adhering to the principles of ALARA (As Low As Reasonably Achievable) for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the selection and proper use of PPE are non-negotiable. The following PPE is mandatory when handling this chemical, including during disposal procedures:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield. Standard laboratory safety glasses are insufficient to protect against fine dusts or splashes.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is critical to consult the glove manufacturer's compatibility chart for the specific type and thickness required for prolonged contact. Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A lab coat, preferably one that is flame-retardant, should be worn at all times.

    • Closed-toe Shoes: These are a standard requirement in any laboratory setting to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

The causality here is direct: creating a physical barrier between the chemical and your body is the most effective way to prevent harmful exposure.

Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is that it must not be released into the environment.[1] This means no disposal down the drain or in regular trash.[1] The recommended method of disposal is through a licensed chemical destruction facility, typically via controlled incineration.[2]

Step 1: Hazardous Waste Determination

Before disposal, you must classify the waste according to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[5]

This compound is not explicitly found on the EPA's "P" or "U" lists of acute hazardous wastes.[6][7] Therefore, a determination must be made if it qualifies as a "characteristic" hazardous waste.[5][8] The four characteristics are:

  • Ignitability (D001): This applies to liquids with a flashpoint below 140°F (60°C) or solids that can spontaneously combust.[9][10] this compound is a solid with a high flash point and is not considered ignitable.

  • Corrosivity (D002): This applies to aqueous wastes with a pH of ≤ 2 or ≥ 12.5, or liquids that corrode steel.[5][9] This is not applicable to solid this compound.

  • Reactivity (D003): This applies to wastes that are unstable, react violently with water, or can generate toxic gases.[9] While data on the specific reactivity of this compound is limited, it is not generally considered to be reactive in this manner under normal conditions.[11]

  • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for specific toxic substances to leach into groundwater.[5]

Given its classification as "harmful," it is highly probable that this compound would be considered a hazardous waste. In the absence of a specific listing, it is best practice and often a regulatory requirement to manage it as such.[12] Consult with your institution's Environmental Health and Safety (EHS) department for a definitive classification.

Step 2: Waste Segregation and Containerization

Proper segregation is key to preventing dangerous chemical reactions.[13]

  • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, tight-fitting lid.[17]

Step 3: Labeling

Proper labeling is a critical component of safe waste management and is required by law. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Irritant")[17]

  • The date when the first particle of waste was placed in the container (the "accumulation start date")[17]

  • Your name, laboratory, and contact information.

This information ensures that everyone who handles the waste is aware of its contents and the associated dangers.

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13] The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from general traffic areas.

  • In a location that prevents it from being knocked over.

  • Segregated from incompatible materials.[13]

Step 5: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[18] Do not attempt to transport the waste yourself. Trained professionals will collect the waste and ensure it is transported to a licensed disposal facility in compliance with Department of Transportation (DOT) regulations.

Emergency Procedures: Spill and Exposure Response

Even with the best precautions, accidents can happen. A clear and practiced emergency response plan is essential.

Small Spill (Contained and Manageable)
  • Alert personnel in the immediate area.

  • Don the appropriate PPE as outlined in Section 2.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully scoop the absorbed material and spilled solid into your designated hazardous waste container.

  • Decontaminate the area with a suitable laboratory detergent and water.

  • Collect all cleanup materials (including contaminated gloves) and place them in the hazardous waste container.

  • Reseal and label the container.

Large Spill or Uncontrolled Release
  • Evacuate the immediate area.

  • Alert others and activate any emergency alarms.

  • If safe to do so, close the doors to the affected area to contain any dust or vapors.

  • Contact your institution's emergency response team and EHS department immediately.

  • Do not attempt to clean up a large spill yourself.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[16]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for this compound.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal_path Disposal Pathway cluster_emergency Emergency Response start Start: Generation of This compound Waste haz_id 1. Hazard Identification (Review SDS) start->haz_id ppe 2. Don Appropriate PPE haz_id->ppe waste_det 3. Hazardous Waste Determination (RCRA) ppe->waste_det spill Spill Occurs ppe->spill Potential Incident segregate 4. Segregate Waste waste_det->segregate container 5. Select & Label Compatible Container segregate->container storage 6. Store in Satellite Accumulation Area container->storage pickup 7. Arrange for EHS Pickup storage->pickup end End: Transport to Licensed Disposal Facility pickup->end small_spill Small Spill: Contain & Clean Up spill->small_spill Is it manageable? large_spill Large Spill: Evacuate & Call EHS spill->large_spill Is it unmanageable? small_spill->container Dispose of cleanup materials

Caption: A workflow for the safe disposal of this compound.

By adhering to these detailed procedures, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the future of scientific research.

References

  • 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET - Techno PharmChem. (n.d.).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Safety Data Sheet: 3-Aminophenol - Carl ROTH. (n.d.).
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers - OSHA. (n.d.).
  • 100790 - 4-Aminophenol - Safety Data Sheet. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • Characteristics of Hazardous Chemicals. (n.d.).
  • Characteristic and Listed Hazardous Wastes - KDHE. (2019, March 27).
  • Safety Data Sheet 2-Methoxyphenol. (n.d.).
  • Worker Exposures to Volatile Amines | Occupational Safety and Health Administration - OSHA. (n.d.).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1).
  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.).
  • Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. (2020, October 9).
  • EPA Hazardous Waste Codes | My Alfred University. (n.d.).

Sources

Mastering Safety: A Researcher's Guide to Handling 2-Amino-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, aromatic amines like 2-Amino-5-methoxyphenol (CAS No. 40925-70-0) are pivotal building blocks.[1][2] However, their utility is matched by a critical need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a hazardous substance with multiple routes of toxicity.[3][4] Proactive risk mitigation begins with a thorough understanding of its hazard profile.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can pose long-term health risks, including carcinogenicity and mutagenicity.[6][7] Therefore, treating this compound with the utmost caution is paramount.

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe handling lies in the correct selection and use of Personal Protective Equipment. This is not merely a procedural checklist but a comprehensive strategy to create a barrier between the researcher and the chemical.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and fully operational. All handling of this compound, especially when in solid (powder) form or when heating solutions, must be conducted within a certified chemical fume hood.[8] This ensures that any dust, vapors, or aerosols are effectively captured and exhausted, minimizing inhalation exposure.[4]

Respiratory Protection: Beyond the Fume Hood

While a fume hood is the primary control for airborne contaminants, respiratory protection may be necessary in specific situations, such as during large-scale transfers or when cleaning up spills.[9]

  • Standard Operations: For routine handling of small quantities within a fume hood, a well-ventilated area is sufficient.[3][4]

  • High-Risk Scenarios: In situations with a potential for significant aerosolization or if engineering controls are not fully adequate, a NIOSH-approved respirator is required.[10] A half-face or full-face respirator with cartridges appropriate for organic vapors and particulates should be used.[11] Fit testing is mandatory to ensure a proper seal.[11]

Dermal Protection: A Multi-Layered Approach

Aromatic amines are readily absorbed through the skin, making dermal protection a critical component of your PPE ensemble.[6]

  • Gloves: Double gloving is a best practice. An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (such as neoprene or butyl rubber) offers extended protection against permeation.[10][12] Always inspect gloves for any signs of degradation or perforation before use.[4] Contaminated gloves should be removed and disposed of immediately as hazardous waste.[13]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. This should be worn over personal clothing that covers the legs.

  • Protective Clothing: For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[14]

Eye and Face Protection: Shielding from Splashes and Dust

Direct contact with this compound can cause serious eye irritation.[5]

  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are required at all times when handling this compound.[4][5] Standard safety glasses do not provide adequate protection from splashes.[11]

  • Face Shield: When there is a heightened risk of splashing, such as during transfers of larger volumes or when reacting the material under pressure, a face shield should be worn in addition to safety goggles.[12]

The following table summarizes the essential PPE for handling this compound:

Protection Type Required PPE Rationale
Respiratory NIOSH-approved respirator (for high-risk scenarios)Prevents inhalation of harmful dust and vapors.[11]
Hand Double gloves (inner nitrile, outer chemical-resistant)Prevents skin absorption and irritation.[10]
Body Flame-resistant lab coat, chemical-resistant apron (as needed)Protects skin from splashes and contamination.[14]
Eye/Face Chemical splash goggles, face shield (as needed)Prevents serious eye irritation from dust and splashes.[4][11]

Operational Plan: From Benchtop to Disposal

A comprehensive safety plan extends beyond PPE to include detailed procedures for handling, storage, and waste disposal.

Workflow for Safe Handling

The following diagram outlines the decision-making process and procedural steps for safely handling this compound.

Safe_Handling_Workflow Workflow for Handling this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal cluster_Emergency Emergency Response Review_SDS Review SDS and Conduct Risk Assessment Verify_Controls Verify Fume Hood Operation Review_SDS->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Weigh_Solid Weigh Solid in Fume Hood Don_PPE->Weigh_Solid Exposure_Response Exposure Response Protocol Don_PPE->Exposure_Response Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Spill_Response Spill Response Protocol Weigh_Solid->Spill_Response Conduct_Reaction Conduct Reaction in Fume Hood Prepare_Solution->Conduct_Reaction Prepare_Solution->Spill_Response Decontaminate Decontaminate Work Area Conduct_Reaction->Decontaminate Conduct_Reaction->Spill_Response Segregate_Waste Segregate Waste Streams Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste

Caption: Procedural workflow for the safe handling of this compound.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent accidental exposure.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][15]

  • Container: Keep the container tightly closed to prevent oxidation and contamination.[3][4] For long-term storage, keeping it under an inert atmosphere like nitrogen and protected from light is recommended.

  • Security: Store in a locked cabinet or an area with restricted access.[3][4]

Disposal Plan: A Cradle-to-Grave Responsibility

The responsibility for a chemical does not end after its use in an experiment. Proper disposal is a critical final step.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and empty containers, must be collected as hazardous waste.[16] Do not mix with other waste streams.[17]

  • Container Labeling: All hazardous waste containers must be clearly labeled with the full chemical name and associated hazards.[18]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[19]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.[3][16]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][5] Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][5] Seek immediate medical attention.[3][4]

  • Spill Cleanup: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the advancement of scientific discovery.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
  • What are the Health and Safety Guidelines for Using Amines?.
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
  • amines, arom
  • Chemical Waste Disposal Guidelines. University of Pennsylvania. [Link]
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • PPE for Hazardous Chemicals. Canada Safety Training. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.